Ibcasertib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminophenyl)-6-(7-methoxyquinolin-4-yl)oxynaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3/c1-32-18-9-12-22-25(16-18)29-14-13-26(22)33-19-10-11-20-17(15-19)5-4-6-21(20)27(31)30-24-8-3-2-7-23(24)28/h2-16H,28H2,1H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKWREZNORONDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=CC=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256349-48-0 | |
| Record name | Chiauranib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256349480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chiauranib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibcasertib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F40IRN5981 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanistic Action of Ibcasertib (AZD3463) in Small Cell Lung Cancer: A Dual ALK/IGF-1R Inhibition Strategy
Abstract
Small Cell Lung Cancer (SCLC) remains one of the most aggressive and challenging malignancies to treat, with limited therapeutic advancements over the past several decades. The current standard of care offers modest survival benefits, highlighting an urgent need for novel targeted therapies. This guide delineates the mechanistic rationale for the investigation of Ibcasertib (AZD3463), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R), as a potential therapeutic agent in SCLC. While direct preclinical or clinical data for this compound in SCLC is not yet available, this document synthesizes the established roles of ALK and IGF-1R signaling in neuroendocrine tumors and lung cancer, the known mechanism of this compound in other cancer models, and proposes a comprehensive framework for its preclinical validation in SCLC. We will explore the downstream signaling consequences of dual pathway inhibition, discuss potential biomarkers, and provide detailed experimental protocols to rigorously evaluate this promising therapeutic strategy.
Introduction: The Unmet Need in Small Cell Lung Cancer
Small Cell Lung Cancer (SCLC) accounts for approximately 15% of all lung cancers and is characterized by rapid doubling time, high metastatic potential, and the swift development of chemoresistance.[1][2] Despite initial sensitivity to platinum-based chemotherapy and radiation, the majority of patients relapse with aggressive, treatment-refractory disease.[1] The recent introduction of immune checkpoint inhibitors has offered a modest improvement in overall survival, but the prognosis for most patients with extensive-stage SCLC remains dismal.[3]
Unlike non-small cell lung cancer (NSCLC), where treatment has been revolutionized by targeted therapies against specific oncogenic drivers, SCLC has lacked clearly defined, druggable mutations in a significant patient subset.[2] This necessitates a deeper understanding of the signaling pathways that sustain SCLC proliferation and survival to identify novel therapeutic vulnerabilities. Two such pathways of interest are those driven by the Anaplastic Lymphoma Kinase (ALK) and the Insulin-like Growth Factor 1 Receptor (IGF-1R).
This compound (AZD3463): A Dual Kinase Inhibitor
This compound, also known as AZD3463, is a potent, orally bioavailable small molecule inhibitor of both ALK and IGF-1R.[4] With a high affinity for ALK (Ki of 0.75 nM), it has demonstrated efficacy in preclinical models, including those with acquired resistance to the first-generation ALK inhibitor, crizotinib.[4] Its dual activity against IGF-1R is particularly noteworthy, as this pathway has been implicated as a bypass mechanism for resistance to ALK inhibition.[4][5] While the primary development of AZD3463 has focused on neuroblastoma and ALK-rearranged NSCLC, the established roles of both ALK and IGF-1R in neuroendocrine tumors provide a strong rationale for its investigation in SCLC.[6][7]
The Rationale for Dual ALK and IGF-1R Inhibition in SCLC
The Role of ALK in Neuroendocrine Tumors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[8] In cancer, chromosomal rearrangements can lead to the formation of fusion proteins with constitutively active ALK kinase domains, driving oncogenesis.[9] While ALK rearrangements are a hallmark of a subset of NSCLC, they are considered rare in SCLC.[10] However, case reports have documented ALK fusions in SCLC, with some patients showing durable responses to ALK inhibitors, suggesting that a small but identifiable subset of SCLC patients may benefit from ALK-targeted therapy.[10] Furthermore, aberrant ALK expression, independent of gene rearrangement, has been observed in high-grade pulmonary neuroendocrine carcinomas, including SCLC.[11]
The IGF-1R Pathway: A Key Player in SCLC Biology
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is frequently implicated in the pathogenesis of SCLC.[7] IGF-1R is a transmembrane tyrosine kinase that, upon binding its ligands (IGF-1 and IGF-2), activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways.[6][12] These pathways are critical for cell proliferation, survival, and inhibition of apoptosis.
Studies have shown that IGF-1R is commonly expressed in both limited and extensive-stage SCLC.[7][13] Activation of the IGF-1R pathway stimulates SCLC cell line proliferation, and its inhibition leads to growth arrest and apoptosis.[7] Importantly, the IGF-1R pathway is also implicated in resistance to DNA-damaging agents like cisplatin, a cornerstone of SCLC chemotherapy.[1] Therefore, inhibiting IGF-1R may not only have a direct anti-tumor effect but could also re-sensitize SCLC cells to standard chemotherapy.[1]
The Synergy of Dual Inhibition
The rationale for a dual ALK/IGF-1R inhibitor like this compound in SCLC is twofold. Firstly, it could target a small subset of SCLC tumors that harbor ALK alterations. Secondly, and more broadly, the IGF-1R inhibition could have a significant anti-tumor effect across a larger SCLC patient population. There is also the potential for synergistic effects, where the simultaneous blockade of both pathways is more effective than inhibiting either alone, a phenomenon observed in other cancer models.
Mechanistic Action of this compound (AZD3463)
Based on studies in neuroblastoma and NSCLC, this compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the ALK and IGF-1R kinase domains.[4][14] This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways.
Downstream Consequences of ALK Inhibition
Inhibition of ALK by this compound is expected to block the activation of several key signaling pathways, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.
-
PI3K/AKT/mTOR Pathway: This cascade is a central regulator of cell growth, survival, and metabolism.
-
JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.[8]
Downstream Consequences of IGF-1R Inhibition
Similarly, this compound's inhibition of IGF-1R will lead to the downregulation of:
-
PI3K/AKT/mTOR Pathway: A major downstream effector of IGF-1R, its inhibition will reduce cell survival and proliferation signals.[6]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is also activated by IGF-1R and its blockade will contribute to the anti-proliferative effects.[12]
The dual inhibition of these critical pathways by a single agent is hypothesized to lead to a more profound and durable anti-tumor response in SCLC.
Caption: Proposed dual inhibitory mechanism of this compound (AZD3463) in SCLC.
Preclinical Validation Strategy for this compound in SCLC
Given the absence of direct studies, a rigorous preclinical evaluation is necessary to validate the therapeutic potential of this compound in SCLC. The following experimental workflow is proposed:
Caption: A three-phase workflow for the preclinical evaluation of this compound in SCLC.
Phase 1: In Vitro Characterization
Objective: To determine the sensitivity of SCLC cell lines to this compound and confirm its on-target activity.
-
Experiment 1: Cell Viability Assays
-
Protocol:
-
Seed a panel of SCLC cell lines in 96-well plates.
-
Treat cells with a dose-response range of this compound for 72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).[15]
-
Calculate IC50 values for each cell line.
-
-
Causality: This initial screen will identify sensitive and resistant SCLC cell lines, providing the foundation for mechanistic studies.
-
-
Experiment 2: Western Blot Analysis
-
Protocol:
-
Treat sensitive SCLC cell lines with this compound at concentrations around the IC50 value for various time points.
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer proteins to a nitrocellulose membrane.[3]
-
Probe membranes with antibodies against p-ALK, ALK, p-IGF-1R, IGF-1R, p-AKT, AKT, p-ERK, and ERK.[3]
-
-
Causality: This experiment will confirm that this compound inhibits the phosphorylation of ALK and IGF-1R and their downstream effectors, validating its on-target mechanism of action in SCLC cells.
-
Phase 2: In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in mouse models of SCLC.
-
Experiment 3: Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models
-
Protocol:
-
Establish SCLC tumors in immunodeficient mice by subcutaneously injecting sensitive SCLC cell lines (CDX) or implanting patient tumor fragments (PDX).[1]
-
Once tumors reach a palpable size, randomize mice into treatment (this compound) and vehicle control groups.
-
Administer this compound orally at a predetermined dose and schedule.
-
Measure tumor volume regularly and monitor animal weight.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot for target inhibition).
-
-
Causality: These in vivo studies will determine if the in vitro anti-proliferative effects translate to tumor growth inhibition in a more complex biological system. PDX models, in particular, offer higher clinical relevance.
-
Phase 3: Biomarker Discovery
Objective: To identify potential biomarkers that predict sensitivity to this compound.
-
Experiment 4: Correlation of ALK and IGF-1R Expression with Sensitivity
-
Protocol:
-
Using the panel of SCLC cell lines from Phase 1, quantify the protein expression levels of ALK and IGF-1R via Western blot or immunohistochemistry.
-
Correlate the expression levels with the corresponding IC50 values for this compound.
-
-
Causality: This analysis will investigate whether high expression of either target receptor is associated with increased sensitivity to the drug, which could guide patient selection in future clinical trials.
-
Data Presentation
Table 1: Hypothetical Preclinical Data for this compound (AZD3463) in SCLC Cell Lines
| Cell Line | ALK Status | IGF-1R Expression | This compound IC50 (nM) |
| SCLC-A | Wild-Type | High | 50 |
| SCLC-B | Wild-Type | Moderate | 250 |
| SCLC-C | EML4-ALK Fusion | High | 10 |
| SCLC-D | Wild-Type | Low | >1000 |
This table represents a hypothetical outcome of the proposed in vitro screening to illustrate how data would be presented.
Conclusion and Future Directions
While direct evidence is currently lacking, the dual ALK/IGF-1R inhibitor this compound (AZD3463) represents a scientifically compelling therapeutic strategy for small cell lung cancer. The known roles of IGF-1R in SCLC proliferation and chemoresistance, coupled with the potential for targeting a subset of ALK-altered tumors, provide a strong rationale for its investigation. The proposed preclinical validation workflow offers a comprehensive and self-validating system to rigorously assess its mechanism of action and anti-tumor efficacy in SCLC models.
Should these preclinical studies yield positive results, the path forward would involve initiating Phase I/II clinical trials in patients with advanced, refractory SCLC. Patient selection could be guided by biomarker analysis, potentially enriching for those with high IGF-1R expression or the rare presence of ALK rearrangements. The combination of this compound with standard chemotherapy also warrants investigation, given the role of IGF-1R in DNA damage repair. Ultimately, the exploration of this compound in SCLC could open a much-needed new therapeutic avenue for this devastating disease.
References
- Wang Y, Wang L, Guan S, Cao W, Wang H, Chen Z, et al. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis. Sci Rep. 2016;6:19423. [Link]
- Warneke J, Gleave M, Kam-Thong T, et al. IGF-1R Targeting Increases the Antitumor Effects of DNA-Damaging Agents in SCLC Model: An Opportunity to Increase the Efficacy of Standard Therapy. Mol Cancer Ther. 2013;12(7):1213-22. [Link]
- Ashton S, et al. Abstract 919: AZD3463, a novel ALK/IGF1R inhibitor, overcomes multiple mechanisms of acquired resistance to crizotinib. Cancer Research. 2013;73(8_Supplement):919. [Link]
- Kandathil A, et al. Insulin growth factor-1 receptor (IGF-1R) expression in small cell lung cancer (SCLC). Journal of Clinical Oncology. 2009;27(15_suppl):e22153. [Link]
- Kim M, et al. Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. 2016;6(22):e2023. [Link]
- Li Y, et al. ALK Rearrangement in Small-Cell Lung Cancer and Durable Response to Alectinib: A Case Report. OncoTargets and Therapy. 2021;14:5167-5172. [Link]
- Moore A, et al. Increased insulin-like growth factor 1 receptor (IGF1R) protein expression and gene copy number in small cell lung cancer. Oncotarget. 2015;6(1):475-85. [Link]
- Craddock C, et al. ALK and IGF-1R as independent targets in crizotinib resistant lung cancer. Oncotarget. 2017;8(56):95438-95449. [Link]
- Katayama R, et al. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Science Translational Medicine. 2012;4(120):120ra17. [Link]
- Wu J, et al. Insulin-like growth factor-1 receptor-targeted therapy for non-small cell lung cancer: a mini review. J Thorac Dis. 2014;6(Suppl 5):S559-65. [Link]
- Zeng, Q., et al. Abstract 919: AZD3463, a novel ALK/IGF1R inhibitor, overcomes multiple mechanisms of acquired resistance to crizotinib. Request PDF. [Link]
- Levinson K, et al. Small-cell transformation of ALK-rearranged non-small-cell adenocarcinoma of the lung. Cold Spring Harb Mol Case Stud. 2018;4(1):a002124. [Link]
- IC50 Values for small molecule inhibitors and topotecan in neuroblastoma cell lines.
- Lin JJ, et al. ALK alterations and inhibition in lung cancer. Semin Cancer Biol. 2017;42:81-88. [Link]
- What is ALK-positive lung cancer? Understanding Diagnosis | LCFA. [Link]
- Guan J, et al.
- Guan J, et al. IGF1R Contributes to Cell Proliferation in ALK-Mutated Neuroblastoma with Preference for Activating the PI3K-AKT Signaling Pathway. Cancers (Basel). 2023;15(17):4255. [Link]
- Addeo A, et al. Targeting ALK Rearrangements in NSCLC: Current State of the Art. Front Oncol. 2021;11:789357. [Link]
- IGF-1 impairs downstream signaling and promotes proliferation of ALK+ ALCL cells.
- Targeting DLL3 in Small Cell Lung Cancer and Other Neuroendocrine Carcinomas. OncLive. [Link]
- Percentage of IC50 values | Download Table.
- Small Cell Lung Cancer - All Clinical Trials. [Link]
- Treatment Clinical Trials for Small Cell Lung Cancer - NCI. [Link]
- Giffin MJ, et al. Emerging therapies targeting the delta-like ligand 3 (DLL3) in small cell lung cancer.
- First Immunotherapy Approved for Patients with Small Cell Lung Cancer. OHC. [Link]
- Serum Concentrations of IGF-1R, ERK2, and EGFR and Their Clinical Significance in Patients with Neuroendocrine Tumors. MDPI. [Link]
- Mutational status and IC50 values of neuroblastoma cell lines.
- Emerging therapies targeting the delta-like ligand 3 (DLL3) in small cell lung cancer.
- Garassino MC, et al. Novel Therapeutic Options for Small Cell Lung Cancer. Curr Oncol Rep. 2023;25(10):1199-1211. [Link]
- Evolving Options for SCLC Management Drive the Need for Increasingly Personalized Approaches | OncLive. [Link]
- DLL3-guided therapies in small-cell lung cancer: from antibody-drug conjugate to precision immunotherapy and radioimmunotherapy. J Immunother Cancer. 2024;12(5):e008821. [Link]
- Find a Clinical Trial | American Lung Associ
- Byers LA, et al. Abstract 1802: IGF-1R inhibition as a novel therapeutic strategy for small cell lung cancer. Cancer Research. 2012;72(8_Supplement):1802. [Link]
- How to detect IGF-1R phosphorylation by western blot?
- Insulin-like Growth Factor 1 Receptor facilitates NSCLC tumor growth acting in the tumor microenvironment.
- Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models. J Vis Exp. 2018;(132):56889. [Link]
- Cell Viability Assays. Assay Guidance Manual. [Link]
- Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions. Cancer Manag Res. 2023;15:159-171. [Link]
- Development of a Sensitive Bioassay for the Analysis of IGF-Related Activation of AKT/mTOR Signaling in Biological Matrices. PLoS One. 2016;11(1):e0146644. [Link]
- Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study. Oncotarget. 2018;9(39):25662-25672. [Link]
- Implications of Insulin-like Growth Factor 1 Receptor Activation in Lung Cancer. J Cancer. 2016;7(6):639-45. [Link]
- WESTERN BLOTTING PROTOCOL. Peak Proteins. [Link]
- Results of trypan blue cell viability assay using SCLC cell line... | Download Scientific Diagram.
- IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF NON-SMALL CELL LUNG CANCER USING SIMILAR MOLECULE - N-HYDROXY-OSIMERTINIB World. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Therapeutic Options for Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohcare.com [ohcare.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ALK and IGF-1R as independent targets in crizotinib resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased insulin-like growth factor 1 receptor (IGF1R) protein expression and gene copy number in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lung.org [lung.org]
- 9. researchgate.net [researchgate.net]
- 10. ALK Rearrangement in Small-Cell Lung Cancer and Durable Response to Alectinib: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IGF1R Contributes to Cell Proliferation in ALK-Mutated Neuroblastoma with Preference for Activating the PI3K-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is ALK-positive lung cancer? Understanding Diagnosis | LCFA [lcfamerica.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Unveiling the Potent and Selective Kinase Inhibition Profile of Chiauranib (CS-2164): A Technical Guide
Introduction: A Multi-Pronged Approach to Cancer Therapy
Chiauranib (CS-2164), a novel, orally bioavailable small molecule inhibitor, has emerged as a promising therapeutic agent in oncology.[1] Developed by Chipscreen Biosciences, Chiauranib is distinguished by its unique triple-pathway mechanism of action, concurrently targeting tumor cell mitosis, angiogenesis, and the tumor immune microenvironment.[2] This multi-targeted approach stems from its highly selective inhibition of a specific set of protein kinases crucial for tumor progression and survival.[2] This technical guide provides an in-depth exploration of the target kinase profile of Chiauranib, the downstream signaling consequences of its inhibitory action, and the experimental methodologies employed to elucidate its potent and selective activity.
Core Target Kinase Profile: Potency and Selectivity
Chiauranib exerts its anti-tumor effects by potently inhibiting a select group of serine/threonine and receptor tyrosine kinases. Extensive preclinical investigations have demonstrated that Chiauranib exhibits high potency against its primary targets, with IC50 values consistently in the low nanomolar range.[3][4] This high degree of selectivity is crucial for minimizing off-target effects and contributes to a more favorable safety profile.[4]
The primary kinase targets of Chiauranib can be categorized into three key functional groups:
-
Mitotic Kinase: Aurora B (AURKB)[4]
-
Angiogenesis-Related Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor α (PDGFRα), and c-Kit[1][4]
-
Immune Microenvironment-Modulating Kinase: Colony-Stimulating Factor 1 Receptor (CSF-1R)[4]
The following table summarizes the in vitro inhibitory activity of Chiauranib against its key target kinases, as determined by cell-free kinase assays.
| Kinase Target | IC50 (nM) | Functional Pathway |
| Aurora B | 9 | Mitosis, Cell Cycle Control |
| VEGFR1 | 1-9 (range) | Angiogenesis |
| VEGFR2 | 7 | Angiogenesis |
| VEGFR3 | 1-9 (range) | Angiogenesis |
| PDGFRα | 1-9 (range) | Angiogenesis, Tumor Growth |
| c-Kit | 1-9 (range) | Tumor Growth, Proliferation |
| CSF-1R | 7 | Immune Microenvironment |
| PDGFRβ | 93 | Angiogenesis, Tumor Growth |
Data compiled from Zhou et al., 2017, Cancer Science.[5]
It is noteworthy that Chiauranib displays significantly lower potency against a wide range of other kinases, underscoring its selectivity. For instance, it shows only moderate to little activity against kinases such as c-RAF, DDR2, PLK1, and PLK3, and virtually no activity against over 120 other tested kinases at concentrations up to 10 μM.[5]
Mechanism of Action and Downstream Signaling Consequences
The multi-targeted nature of Chiauranib leads to a synergistic anti-tumor effect by disrupting several critical signaling pathways simultaneously.
Inhibition of Aurora B and Mitotic Catastrophe
As a potent inhibitor of Aurora B, a key regulator of mitosis, Chiauranib disrupts the proper segregation of chromosomes during cell division.[4] This leads to a G2/M phase cell cycle arrest and, ultimately, polyploidy and apoptotic cell death.[3][4] A direct downstream consequence of Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10, a critical event for chromosome condensation and segregation.[4][6]
Anti-Angiogenic Effects via VEGFR and PDGFR Inhibition
Chiauranib's potent inhibition of VEGFR1, VEGFR2, and VEGFR3, as well as PDGFRs, blocks the signaling cascades that are essential for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][4] Specifically, inhibition of VEGFR2 has been shown to suppress the downstream MEK/ERK/STAT3 signaling pathway.[4][7] This leads to a reduction in the expression of pro-angiogenic factors and an increase in anti-angiogenic genes, ultimately inhibiting tumor growth and migration.[4]
Modulation of the Tumor Immune Microenvironment through CSF-1R Inhibition
The inhibition of CSF-1R by Chiauranib is a key component of its immunomodulatory activity.[4] CSF-1R signaling is critical for the differentiation and survival of tumor-associated macrophages (TAMs), which often have immunosuppressive functions within the tumor microenvironment. By blocking CSF-1R, Chiauranib can reduce the infiltration of these immunosuppressive cells, potentially enhancing the anti-tumor immune response.[4]
Activation of the p53 Signaling Pathway
Interestingly, in KRAS wild-type colorectal cancer cells, Chiauranib has been shown to activate the p53 signaling pathway.[5] This activation leads to an increase in reactive oxygen species (ROS) production, which in turn induces apoptosis.[5] This finding suggests a potential biomarker-driven application for Chiauranib in specific patient populations.
Experimental Methodologies: A Framework for Kinase Profile Determination
The determination of Chiauranib's kinase inhibition profile relies on robust and validated in vitro biochemical assays. The following outlines a representative workflow for assessing the potency and selectivity of a kinase inhibitor like Chiauranib.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a generic, cell-free biochemical assay to determine the IC50 value of an inhibitor against a specific kinase.
1. Reagents and Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing appropriate salts, DTT, and BSA)
-
Test inhibitor (e.g., Chiauranib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the chosen signal (luminescence or fluorescence)
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then further diluted in assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: The kinase, substrate, and test inhibitor are pre-incubated in the microplate wells for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent.
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Clinical Significance and Future Directions
The well-defined and potent kinase inhibition profile of Chiauranib provides a strong rationale for its clinical development across a range of malignancies. Its triple-pathway mechanism of action suggests potential efficacy in tumors where mitosis, angiogenesis, and immune evasion are key drivers of disease progression. Clinical trials are ongoing to evaluate the safety and efficacy of Chiauranib, both as a monotherapy and in combination with other anti-cancer agents, in various solid tumors and hematological malignancies.[2] The selective nature of Chiauranib's kinase inhibition is anticipated to translate into a manageable safety profile in clinical settings. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from Chiauranib therapy, further personalizing cancer treatment.
References
- Zhou Y, Shan S, Li ZB, et al. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency. Cancer Sci. 2017;108(3):469-477. [Link]
- Tang Y, Zhong M, Pan G, et al. Preclinical Studies of Chiauranib Show It Inhibits Transformed Follicular Lymphoma through the VEGFR2/ERK/STAT3 Signaling Pathway. Pharmaceuticals (Basel). 2022;16(1):15. [Link]
- Wang Y, Liu Y, Zhang J, et al. Chiauranib selectively inhibits colorectal cancer with KRAS wild-type by modulation of ROS through activating the p53 signaling pathway. Am J Cancer Res. 2020;10(11):3666-3685. [Link]
- CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PubMed. [Link]
- Sun Y, Yang L, Hao X, et al. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors.
- Chiauranib selectively inhibits colorectal cancer with KRAS wild-type by modulation of ROS through activating the p53 signaling p
- Chiauranib (Ibcasertib, CS2164) - Adooq Bioscience. [Link]
- Chiauranib : Drug Detail - Cancer Knowledgebase (CKB). [Link]
- Characterization of CS2164 as a multitarget inhibitor. (a) Chemical...
- Blood-based kinase activity profiling: a potential predictor of response to immune checkpoint inhibition in metast
- JAK1 x Aurora B x FGFR1 x CSF-1R x FGFR2 x Aurora A x FGFR3 x VEGFR x JAK2 - Drugs, Indications, Patents - P
- Phosphorylation-Assisted Luciferase Complementation Assay Designed to Monitor Kinase Activity and Kinase-Domain-Mediated Protein–Protein Binding - PMC - NIH. [Link]
- Aurora B Kinase Regulates the Postmitotic Endoreduplication Checkpoint via Phosphorylation of the Retinoblastoma Protein
Sources
- 1. Chiauranib selectively inhibits colorectal cancer with KRAS wild-type by modulation of ROS through activating the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiauranib [chipscreen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CS2164, a novel multi‐target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti‐tumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora B Kinase Regulates the Postmitotic Endoreduplication Checkpoint via Phosphorylation of the Retinoblastoma Protein at Serine 780 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
An In-Depth Technical Guide to the Downstream Signaling Pathway Analysis of Ibcasertib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibcasertib (also known as Chiauranib or CS2164) is an investigational, orally bioavailable, small-molecule multi-kinase inhibitor with potent anti-tumor activity.[1] Its efficacy stems from its ability to simultaneously target key regulators of tumor angiogenesis, cell division (mitosis), and inflammation.[1][2][3] A thorough understanding of the downstream molecular consequences of this compound treatment is paramount for biomarker discovery, patient selection strategies, and the rational design of combination therapies. This guide provides a technical framework for researchers to dissect the downstream signaling pathways modulated by this compound. We will delve into the core signaling axes affected, present detailed, field-proven methodologies for their analysis, and offer insights into data interpretation and validation, grounded in the principles of scientific integrity.
This compound: Core Molecular Targets and Mechanism of Action
This compound is characterized by its action against a specific constellation of serine/threonine and receptor tyrosine kinases.[1] Its anti-tumor effects are a composite of inhibiting distinct, yet often interconnected, cellular processes.
Primary Kinase Targets: The principal targets of this compound include:
-
Aurora Kinase B (AURKB): A critical regulator of mitosis, particularly chromosome segregation and cytokinesis.[1][2][4]
-
Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Key mediators of angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[1][4][5]
-
Platelet-Derived Growth Factor Receptors (PDGFRα/β): Involved in cell growth, proliferation, and angiogenesis.[1][4]
-
c-Kit: A receptor tyrosine kinase implicated in the proliferation and survival of various cell types, including certain cancer cells.[1][4]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): Plays a role in the regulation of macrophages and chronic inflammation within the tumor microenvironment.[1][2][4]
This multi-targeted profile results in a three-pronged therapeutic attack: anti-mitotic, anti-angiogenic, and anti-inflammatory.[1]
| Target Kinase Family | Specific Members | Primary Biological Process | IC50 (nM) |
| Aurora Kinase | AURKB | Mitosis, Cell Cycle Control | 1-9 |
| VEGF Receptors | VEGFR1, VEGFR2, VEGFR3 | Angiogenesis, Vascular Permeability | 7-9 |
| PDGF Receptors | PDGFRα, PDGFRβ | Cell Proliferation, Angiogenesis | 1-9 |
| Other RTKs | c-Kit, CSF-1R | Proliferation, Inflammation | 1-9 |
| Table 1: Primary molecular targets of this compound and their associated biological functions and inhibitory concentrations.[1][2] |
Dissecting the Core Downstream Signaling Cascades
Inhibition of the aforementioned kinases by this compound triggers a cascade of downstream effects. The two most prominent and experimentally tractable pathways are the Aurora B-mediated mitotic pathway and the RTK-driven PI3K/AKT/mTOR survival pathway.
The Anti-Mitotic Axis: Aurora B Inhibition
Inhibition of AURKB by this compound directly interferes with the mechanics of cell division. A primary consequence is the induction of G2/M cell cycle arrest.[2] The most direct and measurable biochemical event is the suppression of Histone H3 phosphorylation at Serine 10 (p-H3(Ser10)), a critical modification for chromosome condensation and segregation, which is directly catalyzed by Aurora B.[2][3]
The Anti-Proliferative & Anti-Angiogenic Axis: RTK Inhibition
By targeting VEGFR, PDGFR, and c-Kit, this compound effectively cuts off upstream signals that activate pro-survival and proliferative pathways. A central hub for these signals is the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.[6][7][8][9] This pathway is a master regulator of cell metabolism, growth, and survival.[10][11]
-
AKT (Protein Kinase B): A key node in the pathway, activated downstream of PI3K. Once activated via phosphorylation, AKT phosphorylates a multitude of substrates.[6][12]
-
mTOR (mammalian Target of Rapamycin): A crucial downstream effector of AKT.[13] mTOR exists in two complexes, mTORC1 and mTORC2.[10] mTORC1, in particular, promotes protein synthesis by phosphorylating targets like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[13][14]
-
FOXO Transcription Factors: AKT-mediated phosphorylation of Forkhead box O (FOXO) transcription factors leads to their exclusion from the nucleus, thereby inhibiting the expression of genes involved in apoptosis and cell cycle arrest.[6][15][16]
Therefore, this compound treatment is expected to decrease the phosphorylation (and thus activity) of AKT, mTOR, S6K, and 4E-BP1, while potentially promoting the nuclear localization and activity of FOXO proteins.
A Strategic Workflow for Downstream Pathway Analysis
A robust investigation combines targeted validation of expected pathway modulation with unbiased discovery of novel effects. This multi-pronged approach ensures both confirmation of the primary mechanism and the potential identification of off-target or unexpected network-level responses.
Key Methodologies: Detailed Protocols
Targeted Analysis: Western Blotting for Phospho-Proteins
Western blotting is the gold standard for validating the effect of an inhibitor on the phosphorylation state of specific proteins. Success with phospho-proteins requires meticulous attention to preserving these labile post-translational modifications.
Causality Behind Key Choices:
-
Phosphatase Inhibitors: Cellular phosphatases are highly active upon cell lysis and can rapidly remove phosphate groups.[17] Their inhibition is non-negotiable for accurate results.
-
Blocking with BSA: Milk contains the phosphoprotein casein, which can cause high background noise by cross-reacting with phospho-specific antibodies.[17][18] Bovine Serum Albumin (BSA) is a non-phosphorylated protein and is the preferred blocking agent.
-
Tris-Buffered Saline (TBS): Phosphate-buffered saline (PBS) should be avoided as the free phosphate can compete with the antibody for binding to the phospho-epitope.[19]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells at a density that ensures they are in a logarithmic growth phase at the time of harvest. Treat with the desired concentration of this compound and a vehicle control (e.g., DMSO) for the specified time. Include positive and negative controls (e.g., serum starvation followed by growth factor stimulation +/- this compound).
-
Lysis: Aspirate media and wash cells once with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a complete protease inhibitor cocktail and a phosphatase inhibitor cocktail. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Homogenization & Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and boil at 95°C for 5 minutes to denature the proteins.[18][20]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Destain the membrane and block with 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[18][20]
-
Primary Antibody Incubation: Dilute the phospho-specific primary antibody (e.g., anti-p-AKT Ser473, anti-p-mTOR Ser2448, anti-p-H3 Ser10) in 5% BSA/TBST according to the manufacturer's recommendation. Incubate overnight at 4°C with agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.[20]
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total AKT) or a housekeeping protein like GAPDH.
Unbiased Profiling: Quantitative Mass Spectrometry
To gain a comprehensive, unbiased view of this compound's impact on the cellular phosphoproteome, quantitative mass spectrometry-based proteomics is the method of choice.[21][22] Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the direct comparison of protein/phosphorylation abundance between treated and control cells with high accuracy.[21]
Workflow Overview:
-
SILAC Labeling: Culture two populations of cells in media containing either "light" (standard) or "heavy" (¹³C, ¹⁵N-labeled) isotopes of arginine and lysine.
-
Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
-
Lysis and Protein Mixing: Lyse both cell populations and combine them in a 1:1 protein ratio.
-
Protein Digestion: Digest the combined proteome into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Use techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometer detects pairs of "light" and "heavy" peptides. The ratio of their signal intensities directly reflects the change in phosphorylation at that specific site due to this compound treatment. This data can reveal thousands of phosphorylation changes across the entire proteome, confirming expected pathway inhibition and uncovering novel targets.[21][22][23]
Transcriptional Output Analysis
Changes in signaling pathways ultimately converge on transcription factors, altering gene expression. Analyzing the transcriptional consequences of this compound treatment provides a functional readout of its activity.
-
RT-qPCR: A targeted approach to measure the expression of known downstream target genes of pathways like the FOXO family (e.g., p27, BIM) or angiogenesis-related genes (e.g., VEGF itself in a feedback loop).
-
RNA-Sequencing / NanoString: Unbiased, high-throughput methods to profile the expression of thousands of genes simultaneously.[24][25] This can reveal entire gene signatures and pathways modulated by this compound, providing a broad view of the cellular response.[26][27]
Data Interpretation and Self-Validating Systems
The strength of this multi-faceted approach lies in the integration of data. Each experimental arm should serve to validate the others, creating a self-validating system.
-
Phospho-Western Blot: Confirms inhibition of key, high-abundance nodes (e.g., p-AKT).
-
Phosphoproteomics: Provides unbiased, system-wide confirmation and identifies novel downstream substrates that are not easily probed by antibodies.
-
Gene Expression Analysis: Serves as a functional readout of the upstream signaling changes. For example, a decrease in p-AKT (Western) and its downstream substrates (Mass Spec) should correlate with an increase in the transcription of FOXO target genes (RNA-Seq).
The Logic of Controls: A well-designed experiment is built on a foundation of rigorous controls that allow for unambiguous interpretation of the results.
Conclusion and Future Directions
The analysis of this compound's downstream signaling pathways is a critical step in its development and clinical application. By employing a combination of targeted validation techniques like Western blotting and unbiased discovery platforms like quantitative phosphoproteomics and transcriptomics, researchers can build a comprehensive and robust model of its mechanism of action. This detailed molecular understanding is essential for identifying predictive biomarkers, understanding potential resistance mechanisms, and guiding the rational development of next-generation therapeutic strategies. Future studies should focus on applying these techniques in more complex in vivo models and patient-derived samples to translate these foundational mechanistic insights into clinical practice.
References
- Grokipedia. (2026, January 8). This compound. Grokipedia.
- Wikipedia. (n.d.).
- Gosset. (n.d.).
- (n.d.). Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism.
- van der Horst, A., & Burgering, B. M. T. (n.d.). FOXO transcription factors: key regulators of cellular quality control. PubMed Central.
- Abcam. (n.d.).
- (n.d.).
- Sabatini, D. M. (n.d.).
- Wikipedia. (n.d.). FOX proteins. Wikipedia.
- Daub, H. (2014, December 4). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.
- (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- MDPI. (n.d.).
- (n.d.).
- PubMed. (n.d.). FOXO Transcription Factors: A Brief Overview. PubMed.
- Cusabio. (n.d.).
- Scilit. (2024, November 20). FOXO Transcription Factors: A Brief Overview. Scilit.
- News-Medical.Net. (2020, March 9).
- RayBiotech. (n.d.).
- Invent Biotechnologies Inc. (2025, August 11). Tips for Detecting Phosphoproteins by Western Blot. Invent Biotechnologies Inc.
- Boster Biological Technology. (n.d.).
- Wikipedia. (n.d.). This compound. Wikipedia.
- Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway.
- Cusabio. (n.d.).
- MedchemExpress.com. (n.d.). Chiauranib (this compound) | Multi-target Inhibitor. MedchemExpress.com.
- HandWiki. (2026, January 1). Chemistry:this compound. HandWiki.
- Daub, H. (2015, January 16). Quantitative proteomics of kinase inhibitor targets and mechanisms. PubMed.
- Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot. Proteintech Group.
- Bio-Rad Antibodies. (n.d.).
- (n.d.).
- PubMed. (2025, July 31). Gene expression analysis of patients with chronic myeloid leukemia who discontinued tyrosine kinase inhibitor. PubMed.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- bioRxiv. (2024, October 4). Quantitative proteomic mass spectrometry of protein kinases to determine dynamic heterogeneity of the human kinome. bioRxiv.
- (2025, January 31). Quantitative Top-down Proteomics Revealed Kinase Inhibitor-induced Proteoform-level Changes in Cancer Cells. PMC - NIH.
- Tóth, K., & Gaál, Z. (2025, April 10).
- (2025, July 31). Gene expression analysis of patients with chronic myeloid leukemia who discontinued tyrosine kinase inhibitor. PubMed Central.
- (2025, September 17). Gene expression analysis of patients with chronic myeloid leukemia who discontinued tyrosine kinase inhibitor.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Chemistry:this compound - HandWiki [handwiki.org]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. gosset.ai [gosset.ai]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cusabio.com [cusabio.com]
- 10. cusabio.com [cusabio.com]
- 11. raybiotech.com [raybiotech.com]
- 12. bosterbio.com [bosterbio.com]
- 13. assaygenie.com [assaygenie.com]
- 14. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FOXO transcription factors: key regulators of cellular quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FOX proteins - Wikipedia [en.wikipedia.org]
- 17. inventbiotech.com [inventbiotech.com]
- 18. researchgate.net [researchgate.net]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quantitative proteomics of kinase inhibitor targets and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative Top-down Proteomics Revealed Kinase Inhibitor-induced Proteoform-level Changes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gene expression analysis of patients with chronic myeloid leukemia who discontinued tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Gene expression analysis of patients with chronic myeloid leukemia who discontinued tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Impact of Tyrosine Kinase Inhibitors on the Expression Pattern of Epigenetic Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibcasertib: A Technical Guide to its Chemical Structure, Synthesis, and Multi-Targeted Mechanism of Action
Foreword
In the landscape of modern oncology, the pursuit of therapeutic agents with high efficacy and specificity is paramount. Ibcasertib (also known as Chiauranib or CS2164) has emerged as a promising investigational small molecule inhibitor, demonstrating a unique polypharmacological profile that targets key pathways in tumor progression. This technical guide provides an in-depth exploration of this compound's chemical architecture, a plausible synthetic route based on established chemical principles, and a detailed analysis of its multi-targeted mechanism of action. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the scientific foundation of this compound and its potential as a next-generation cancer therapeutic.
Chemical Profile of this compound
This compound is an orally bioavailable, multi-kinase inhibitor developed by Shenzhen Chipscreen Biosciences.[1] Its chemical identity is rooted in a complex heterocyclic structure, meticulously designed to interact with the ATP-binding pockets of several key oncogenic kinases.
Chemical Structure and Nomenclature
The foundational structure of this compound is built upon a naphthalene carboxamide scaffold, further functionalized with a methoxyquinolinyl ether and an aminophenyl group. This intricate arrangement of aromatic and heterocyclic rings is crucial for its biological activity.
-
IUPAC Name: N-(2-aminophenyl)-6-((7-methoxyquinolin-4-yl)oxy)naphthalene-1-carboxamide[2]
-
Synonyms: Chiauranib, CS2164[2]
-
CAS Number: 1256349-48-0[2]
-
Molecular Formula: C₂₇H₂₁N₃O₃[2]
-
Molecular Weight: 435.48 g/mol
Physicochemical Properties
A summary of key physicochemical properties of this compound is presented in the table below. These properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| SMILES String | COC1=CC2=C(C=C1)C(=CC=N2)OC3=CC=C4C(=C3)C=CC=C4C(=O)NC5=CC=CC=C5N | |
| InChI Key | BRKWREZNORONDU-UHFFFAOYSA-N |
Structural Visualization
The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of its constituent atoms.
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound: A Proposed Retrosynthetic Approach
While the precise, industrial-scale synthesis of this compound is proprietary to Shenzhen Chipscreen Biosciences[3], a plausible and efficient synthetic route can be postulated based on established principles of organic chemistry, particularly amide bond formation and ether synthesis. The following proposed synthesis is designed for its logical flow and amenability to laboratory-scale preparation.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound (I) suggests a convergent approach. The key disconnection lies at the amide bond, yielding 6-((7-methoxyquinolin-4-yl)oxy)naphthalene-1-carboxylic acid (II) and benzene-1,2-diamine (III). The naphthoic acid intermediate (II) can be further disconnected at the ether linkage to give 6-hydroxynaphthalene-1-carboxylic acid (IV) and 4-chloro-7-methoxyquinoline (V).
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
Step 1: Synthesis of 4-chloro-7-methoxyquinoline (V)
This intermediate can be prepared from 3-methoxyaniline and diethyl malonate through a series of reactions including a Gould-Jacobs reaction to form the quinolone ring, followed by chlorination.
Step 2: Synthesis of 6-((7-methoxyquinolin-4-yl)oxy)naphthalene-1-carboxylic acid (II)
-
Reaction: Nucleophilic aromatic substitution (Williamson ether synthesis).
-
Reactants: 6-hydroxynaphthalene-1-carboxylic acid (IV) and 4-chloro-7-methoxyquinoline (V).
-
Reagents and Conditions: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN), with heating.
-
Work-up and Purification: Acidification to precipitate the carboxylic acid, followed by filtration and recrystallization.
Step 3: Synthesis of this compound (I)
-
Reaction: Amide bond formation.
-
Reactants: 6-((7-methoxyquinolin-4-yl)oxy)naphthalene-1-carboxylic acid (II) and benzene-1,2-diamine (III).
-
Reagents and Conditions:
-
Activation of the carboxylic acid: Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or activation in situ using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or DMF.
-
Temperature: Typically carried out at room temperature.
-
-
Work-up and Purification: Aqueous work-up to remove excess reagents and byproducts, followed by column chromatography on silica gel to afford pure this compound.
Synthetic Workflow Visualization
The proposed synthetic pathway is illustrated in the following diagram.
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action: A Multi-Pronged Attack on Cancer Hallmarks
This compound exerts its anti-tumor effects by simultaneously inhibiting multiple key signaling pathways involved in tumor angiogenesis, cell proliferation (mitosis), and chronic inflammation.[1][3] This multi-targeted approach is a strategic advantage, as it can potentially overcome the resistance mechanisms that often develop against single-target therapies.
Inhibition of Angiogenesis-Related Kinases
This compound potently inhibits a panel of receptor tyrosine kinases that are critical for angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
-
Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): By blocking VEGFR signaling, this compound directly impedes the proliferation and migration of endothelial cells, thus cutting off the tumor's blood supply.
-
Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ): Inhibition of PDGFR signaling disrupts the recruitment of pericytes, which are essential for the stability and maturation of newly formed blood vessels.
-
c-Kit (Stem Cell Factor Receptor): Dysregulation of c-Kit signaling is implicated in the progression of various cancers. This compound's inhibition of c-Kit contributes to its broad anti-tumor activity.
Caption: this compound's inhibition of angiogenesis pathways.
Disruption of Mitosis through Aurora B Kinase Inhibition
A key and distinguishing feature of this compound is its potent inhibition of Aurora B kinase, a serine/threonine kinase that plays a crucial role in cell division.
-
Aurora B Kinase: As a component of the chromosomal passenger complex, Aurora B is essential for proper chromosome segregation and cytokinesis. Inhibition of Aurora B by this compound leads to defects in mitosis, resulting in polyploidy and ultimately apoptosis of rapidly dividing cancer cells.
Caption: this compound's disruption of mitosis via Aurora B inhibition.
Modulation of the Tumor Microenvironment via CSF-1R Inhibition
This compound also targets the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage differentiation and survival.
-
CSF-1R: Tumor-associated macrophages (TAMs) often promote tumor growth and immunosuppression. By inhibiting CSF-1R, this compound can reduce the infiltration of TAMs into the tumor microenvironment, thereby potentially restoring anti-tumor immunity.
Caption: this compound's modulation of the tumor microenvironment.
Quantitative Analysis of Kinase Inhibition
The potency of this compound against its key targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC₅₀) values demonstrating its high affinity and selectivity.
| Kinase Target | IC₅₀ (nM) | Biological Role |
| VEGFR1 | 8 | Angiogenesis |
| VEGFR2 | 7-9 | Angiogenesis |
| VEGFR3 | 7-9 | Angiogenesis, Lymphangiogenesis |
| PDGFRα | Data not specified | Angiogenesis, Stromal Remodeling |
| PDGFRβ | Data not specified | Angiogenesis, Stromal Remodeling |
| c-Kit | Data not specified | Cell Proliferation, Survival |
| Aurora B | Data not specified | Mitosis, Cell Cycle Control |
| CSF-1R | Data not specified | Macrophage Differentiation, Survival |
Note: Specific IC₅₀ values for all targets are not publicly available but are reported to be in the low nanomolar range.[1]
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted cancer therapy. Its unique ability to simultaneously inhibit key drivers of angiogenesis, mitosis, and tumor-associated inflammation provides a strong rationale for its continued clinical development. The proposed synthesis offers a viable route for its preparation, enabling further preclinical and clinical investigation. As our understanding of the complex interplay of signaling pathways in cancer deepens, the multi-targeted approach of this compound may prove to be a highly effective strategy for treating a broad range of malignancies and overcoming the challenge of acquired drug resistance. Future research should focus on elucidating the synergistic effects of inhibiting these diverse pathways and identifying patient populations most likely to benefit from this novel therapeutic agent.
References
- Zhou, Y., Shan, S., Li, Z. B., Xin, L. J., Pan, D. S., Yang, Q. J., et al. (2017). CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency. Cancer Science, 108(3), 469–477. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (2023, December 30). This compound. In Wikipedia.
- Grokipedia. (2026, January 8). This compound.
Sources
Ibcasertib (Chiauranib): A Technical Guide to its Discovery and Development as a Triple-Pathway Kinase Inhibitor
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
Ibcasertib (also known as Chiauranib or CS2164) represents a novel approach in oncology, engineered as an orally bioavailable, small-molecule inhibitor that concurrently targets three critical pathways implicated in tumorigenesis: tumor angiogenesis, cell mitosis, and the tumor immune microenvironment.[1] Developed by Shenzhen Chipscreen Biosciences, this multi-kinase inhibitor has demonstrated a potent and selective profile against key protein kinases, leading to a robust pipeline of clinical investigations across a spectrum of solid and hematological malignancies.[2][3] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development timeline of this compound, offering field-proven insights into its journey from laboratory to late-stage clinical trials.
Discovery and Rationale: A Multi-Targeting Strategy
The conception of this compound was rooted in a strategic decision to counteract the complexity and redundancy of cancer signaling pathways, which often lead to therapeutic resistance against single-target agents.[3] Chipscreen Biosciences utilized its proprietary chemical genomics-based discovery platform to design a novel molecular entity capable of simultaneously engaging distinct, yet interconnected, cancer-driving mechanisms.[4][5]
The core rationale is a tripartite inhibition strategy:
-
Anti-Angiogenesis: By targeting Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and Platelet-Derived Growth Factor Receptors (PDGFRα/β), this compound aims to cut off the tumor's blood supply, a critical process for its growth and metastasis.[6][7]
-
Anti-Mitotic Activity: Inhibition of Aurora B kinase, a key regulator of mitosis, is intended to induce errors in chromosome segregation and cell division, leading to G2/M cell cycle arrest and subsequent apoptosis in rapidly proliferating cancer cells.[6]
-
Modulation of the Tumor Microenvironment: Targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R) pathway serves to reduce the infiltration and activity of tumor-associated macrophages (TAMs), which are known to promote an immunosuppressive microenvironment and support tumor progression.[1][6][8]
This integrated approach is designed to produce a comprehensive anti-tumor effect that is potentially more durable and less susceptible to resistance.[4]
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of several key kinases.[9][10] Its primary targets include Aurora B, VEGFRs, PDGFRs, c-Kit, and CSF-1R.[2][6] The inhibition of these kinases disrupts downstream signaling cascades, resulting in a multi-pronged assault on the tumor.
Caption: Workflow for a preclinical in vivo xenograft study.
Conclusion and Future Directions
This compound (Chiauranib) is a rationally designed multi-kinase inhibitor whose development has been marked by a series of key regulatory milestones and promising clinical data. Its unique triple-pathway mechanism—targeting angiogenesis, mitosis, and the tumor microenvironment—offers a compelling strategy to combat cancer from multiple angles. The progress in late-stage trials for SCLC and ovarian cancer, along with explorations into other malignancies like pancreatic cancer, underscores its potential as a significant addition to the oncologic armamentarium. [2][11][12] Future development will likely focus on:
-
Combination Therapies: Expanding its use in combination with immunotherapy and chemotherapy, as seen in the recent Phase III SCLC trial approval, to achieve synergistic effects. [4][12]* Biomarker Identification: Identifying patient populations most likely to respond based on the genetic or expression profiles of its targets.
-
Global Expansion: Continuing to advance clinical trials in regions outside of China, such as the ongoing Phase Ib/II trial in the United States. [1] The journey of this compound from a concept on a chemical genomics platform to a late-stage clinical candidate provides a powerful case study in modern, mechanism-driven drug development.
References
- This compound. (2026). Grokipedia.
- Chiauranib (this compound) | Multi-target Inhibitor. (n.d.). MedchemExpress.com.
- Chipscreen Biosciences Secures NMPA Approval for Phase III Trial of Chiauranib in ES-SCLC Tre
- This compound - Chipscreen Biosciences. (2024). AdisInsight.
- Chemistry:this compound. (2026). HandWiki.
- This compound. (2025). Wikipedia.
- Innovative Product. (n.d.). Chipscreen Biosciences (US) LTD.
- Clinical Trials Using this compound. (n.d.).
- The Phase III clinical trial application for first-line treatment of extensive disease small cell lung cancer with Chiauranib has been approved. (2024). BioSpace.
- Chiauranib. (n.d.). Chipscreen Biosciences.
- Chipscreen received a Phase 1b/2 clinical trial of Chiauranib/CS2164 IND clearance from the US Food and Drug Administration (FDA). (2021). Chipscreen Biosciences.
- Preclinical Studies of Chiauranib Inhibit Follicular Lymphoma through VEGFR2/ERK/STAT3 Signaling P
- Preclinical Studies of Chiauranib Show It Inhibits Transformed Follicular Lymphoma through the VEGFR2/ERK/STAT3 Signaling P
- Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors. (2019).
- This compound | C27H21N3O3 | CID 49779393. (n.d.). PubChem - NIH.
- Chiauranib for Advanced Cancers (SCLC Trial). (n.d.). withpower.com.
- This compound by Shenzhen Chipscreen Biosciences for Pancreatic Cancer: Likelihood of Approval. (2025). Pharmaceutical Technology.
- This compound | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- What Aurora B inhibitors are in clinical trials currently?. (2025).
- Aurora B Inhibitors as Cancer Therapeutics. (n.d.). MDPI.
- Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. (2017). PubMed Central.
Sources
- 1. Chiauranib [chipscreen.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chipscreenusa.com [chipscreenusa.com]
- 4. The Phase III clinical trial application for first-line treatment of extensive disease small cell lung cancer with Chiauranib has been approved - BioSpace [biospace.com]
- 5. This compound by Shenzhen Chipscreen Biosciences for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemistry:this compound - HandWiki [handwiki.org]
- 8. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C27H21N3O3 | CID 49779393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound - Chipscreen Biosciences - AdisInsight [adisinsight.springer.com]
- 12. biopharmaapac.com [biopharmaapac.com]
Aurora B Kinase Inhibition by Ibcasertib: A Technical Guide for Researchers
Introduction: The Critical Role of Aurora B Kinase in Mitosis and its Implication in Oncology
Aurora B kinase, a serine/threonine kinase, is a pivotal regulator of cell division. As a core component of the chromosomal passenger complex (CPC), Aurora B orchestrates several key mitotic events, including chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint signaling, and cytokinesis.[1] Its precise spatiotemporal activity is critical for ensuring faithful chromosome segregation and maintaining genomic stability. Dysregulation and overexpression of Aurora B are frequently observed in a multitude of human cancers, correlating with aneuploidy, tumor progression, and poor patient prognosis.[2][3] This has established Aurora B as a compelling therapeutic target for the development of novel anti-cancer agents.[2][4]
Ibcasertib (also known as Chiauranib or CS2164) is an orally bioavailable, multi-kinase inhibitor that demonstrates potent activity against Aurora B kinase.[5][6] Developed by Shenzhen Chipscreen Biosciences, this compound also targets other key kinases involved in tumor angiogenesis and inflammation, such as VEGFRs, PDGFRs, CSF-1R, and c-Kit.[5][6][7] This multi-targeted profile suggests that this compound may exert its anti-tumor effects through a dual mechanism: inhibiting mitosis and suppressing the tumor microenvironment. This guide provides an in-depth technical overview of the inhibition of Aurora B kinase by this compound, offering insights into its mechanism of action, preclinical and clinical evaluation, and detailed protocols for its investigation in a research setting.
This compound: A Multi-Kinase Inhibitor Targeting Aurora B
Chemical Properties and Mechanism of Action
This compound is a small molecule inhibitor with the chemical formula C27H21N3O3.[8] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases, thereby blocking their phosphotransferase activity.[9] A primary mechanism of its anti-mitotic effect is the potent inhibition of Aurora B kinase.[1][10] This inhibition disrupts the phosphorylation of key downstream substrates of Aurora B, most notably Histone H3 at serine 10 (H3S10ph).[1][9][11] The phosphorylation of Histone H3 is a critical event for chromatin condensation and proper chromosome alignment during mitosis.[9][11] By preventing this, this compound induces defects in mitotic progression, leading to G2/M phase cell cycle arrest and, ultimately, apoptosis in cancer cells.[1][10]
The multi-targeted nature of this compound also contributes to its anti-cancer activity by inhibiting signaling pathways crucial for tumor growth and survival. Its inhibition of VEGFR and PDGFR disrupts angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10] Furthermore, by targeting CSF-1R, this compound can modulate the tumor microenvironment by affecting macrophage differentiation and function.[1]
Preclinical Evaluation of this compound
The anti-tumor activity of this compound has been demonstrated in a range of preclinical models, including various cancer cell lines and in vivo xenograft studies.
This compound has shown potent inhibitory activity against a panel of kinases, with low nanomolar IC50 values.
| Target Kinase | IC50 (nM) |
| Aurora B | 9 |
| VEGFR1 (Flt-1) | 8 |
| VEGFR2 (KDR) | 7 |
| VEGFR3 (Flt-4) | 9 |
| PDGFRα | 1 |
| PDGFRβ | 93 |
| c-Kit | 4 |
| CSF-1R | 7 |
| Table 1: In vitro kinase inhibitory activity of this compound.[1] |
In cellular assays, this compound has been shown to:
-
Inhibit Histone H3 Phosphorylation: Treatment of cancer cell lines, such as the human T-cell acute lymphoblastic leukemia cell line Molt-4, with this compound resulted in a concentration-dependent reduction in the phosphorylation of Histone H3.[1]
-
Induce G2/M Cell Cycle Arrest: At a concentration of 3 µM, this compound induced a pronounced G2/M phase cell cycle arrest in tumor cells.[1]
-
Suppress Angiogenesis: In human umbilical vein endothelial cells (HUVECs) and NIH3T3 cells overexpressing PDGFRβ, this compound demonstrated anti-angiogenic effects by suppressing VEGFR/PDGFR phosphorylation, inhibiting ligand-dependent cell proliferation, and preventing capillary tube formation.[1]
Oral administration of this compound in several human tumor xenograft models in female BALB/c athymic mice resulted in remarkable tumor regression or complete inhibition of tumor growth at well-tolerated doses ranging from 0.5 to 40 mg/kg, administered once daily.[1]
Clinical Development of this compound
This compound is currently being evaluated in Phase II and III clinical trials for various solid tumors, including small-cell lung cancer (SCLC), ovarian cancer, and pancreatic cancer.[6]
Small-Cell Lung Cancer (SCLC)
A Phase I clinical trial (NCT03216343) has been conducted to evaluate the safety and efficacy of this compound in patients with advanced solid malignant tumors and relapsed/refractory SCLC.[1] While specific results from this trial are not yet fully published, the progression to later-phase trials suggests promising activity.[6]
Ovarian Cancer
A Phase Ib and II study investigated the efficacy and safety of this compound in combination with chemotherapy (etoposide or weekly paclitaxel) in Chinese patients with platinum-resistant or refractory ovarian cancer.[12]
-
Phase Ib (Monotherapy): In 25 patients, this compound monotherapy resulted in a median progression-free survival (PFS) of 3.7 months.[12]
-
Phase II (Combination Therapy): In 43 evaluable patients, the median PFS was 5.4 months for the chiauranib plus etoposide group and 5.6 months for the chiauranib plus weekly-paclitaxel group.[12] The combination therapy demonstrated significantly enhanced efficacy with manageable adverse events.[12]
Pancreatic Cancer
A Phase II trial for pancreatic ductal adenocarcinoma was initiated in 2024.[6]
Other Malignancies
A Phase I trial (NCT03074825) has also been initiated for patients with non-Hodgkin's lymphoma.[1] A study in patients with advanced hepatocellular carcinoma (NCT03245190) has also been registered.[13]
Safety and Tolerability
Across the clinical trials, this compound, both as a monotherapy and in combination with chemotherapy, has generally been reported to have a manageable safety profile.[12] As with other kinase inhibitors, adverse events are expected and require careful monitoring and management.[14][15][16]
Experimental Protocols
In Vitro Aurora B Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of this compound against Aurora B kinase.
Materials:
-
Recombinant human Aurora B kinase
-
Histone H3 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%.
-
Kinase Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
This compound or vehicle control (DMSO)
-
Aurora B kinase
-
Histone H3 substrate
-
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value of this compound by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Assay for Inhibition of Histone H3 Phosphorylation (Western Blot)
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of Histone H3 in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Molt-4)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Histone H3 (Ser10) and rabbit anti-total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Histone H3 signal to the total Histone H3 signal to determine the dose-dependent effect of this compound.
Visualizing the Core Concepts
Aurora B Signaling Pathway in Mitosis
Caption: The inhibitory effect of this compound on the Aurora B signaling pathway during mitosis.
Experimental Workflow for Assessing this compound Activity
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound has emerged as a promising multi-targeted anti-cancer agent with potent inhibitory activity against Aurora B kinase. Its dual mechanism of action, targeting both mitosis and the tumor microenvironment, provides a strong rationale for its continued clinical development. The preclinical data robustly support its anti-proliferative and anti-angiogenic effects, while early clinical trial results in challenging malignancies like platinum-resistant ovarian cancer are encouraging.
Future research should focus on elucidating the full spectrum of this compound's activity, including potential mechanisms of resistance and the identification of predictive biomarkers to guide patient selection. Further investigation into rational combination therapies will also be crucial to maximizing its therapeutic potential. This technical guide provides a solid foundation for researchers to design and execute studies aimed at further unraveling the therapeutic promise of Aurora B kinase inhibition by this compound.
References
- Zhou Y, Shan S, Li ZB, Xin LJ, Pan DS, Yang QJ, et al. (March 2017). "CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency". Cancer Science. 108 (3): 469–477. doi:10.1111/cas.13141. PMC 5378272. PMID 28004478. [Link]
- This compound - Grokipedia. (2026-01-08).
- Aurora Kinase Signaling Pathway - Creative Diagnostics.
- The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - Frontiers.
- Aurora B and cancer - PMC - NIH.
- Aurora B Inhibitors as Cancer Therapeutics - PMC - PubMed Central.
- This compound - Wikipedia.
- Chiauranib (this compound) | 多激酶靶点抑制剂 - MCE.
- Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - NIH.
- This compound | C27H21N3O3 | CID 49779393 - PubChem.
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC - PubMed Central.
- What Aurora B inhibitors are in clinical trials currently? - Patsnap Synapse.
- Aurora B Inhibitors as Cancer Therapeutics - MDPI.
- Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC - NIH.
- Adverse event reporting in phase 3 oncology clinical trials of checkpoint inhibitors: A systematic review - PubMed.
- Efficacy and safety of chiauranib in a combination therapy in platinum-resistant or refractory ovarian cancer: a multicenter, open-label, phase Ib and II study. (2024-08-09).
- Adverse Event Reporting in Clinical Trials - CCRPS. (2025-04-04).
- NCT03245190 | Study of Chiauranib in Patients With Advanced Hepatocellular Carcinoma.
- Adverse Events in Clinical Trials - YouTube. (2020-10-04).
- What are Adverse Events in Clinical Trials? - YouTube. (2025-07-18).
- Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, AR-42 (NSC 731438), in Rodents - NIH.
- Preclinical Pharmacokinetics, Biodistribution, and Acute Toxicity Evaluation of Caerin 1.9 Peptide in Sprague Dawley Rats - PMC - PubMed Central.
- Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PubMed Central.
- Adverse Events in clinical trials - YouTube. (2020-10-04).
- Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed.
- Barasertib pharmacodynamic effects on phH3 levels in small inte stine... - ResearchGate.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarker-Driven Therapy for Ovarian Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Randomized Phase II Study of Gemcitabine With or Without ATR Inhibitor Berzosertib in Platinum-Resistant Ovarian Cancer: Final Overall Survival and Biomarker Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Phase II Trial of Prexasertib (LY2606368) in Patients With Extensive-Stage Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of chiauranib in a combination therapy in platinum-resistant or refractory ovarian cancer: a multicenter, open-label, phase Ib and II study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Adverse events reporting in phase 3 oncology clinical trials of checkpoint inhibitors: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccrps.org [ccrps.org]
- 16. m.youtube.com [m.youtube.com]
A Technical Guide to Assessing VEGFR2 Phosphorylation Following Ibcasertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibcasertib (also known as Chiauranib or CS2164) is a novel multi-kinase inhibitor targeting key pathways in tumor progression, including angiogenesis.[1][2] A primary mechanism of its anti-angiogenic effect is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase pivotal for endothelial cell proliferation, migration, and survival.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms of this compound's action on VEGFR2 and details robust methodologies for assessing the consequential inhibition of VEGFR2 phosphorylation. We will delve into the causality behind experimental design, ensuring a framework for generating reliable and reproducible data in a research and drug development setting.
Introduction: this compound and the VEGFR2 Signaling Axis
This compound: A Multi-Targeted Kinase Inhibitor
This compound is an investigational, orally bioavailable small-molecule inhibitor that targets several serine-threonine and tyrosine kinases implicated in cancer.[1] Its primary targets include Aurora B kinase, VEGFR1-3, platelet-derived growth factor receptors (PDGFRα/β), c-Kit, and colony-stimulating factor 1 receptor (CSF-1R).[1][3][5] By concurrently blocking these pathways, this compound exerts potent anti-mitotic, anti-angiogenic, and anti-inflammatory effects.[1] Notably, it demonstrates high potency against VEGFR2, with IC50 values in the low nanomolar range (7–9 nM), making it a significant agent for disrupting tumor neovascularization.[1]
VEGFR2: The Lynchpin of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is the principal mediator of the angiogenic signaling cascade initiated by VEGF-A.[6][7] Expressed predominantly on vascular endothelial cells, VEGFR2's activation is a critical step in the formation of new blood vessels, a process essential for tumor growth and metastasis.[8][9]
Upon binding of its ligand, VEGF-A, VEGFR2 undergoes dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within its intracellular domain.[4] This phosphorylation creates docking sites for various downstream signaling proteins, initiating multiple pathways that collectively drive the angiogenic process.[6][7]
Mechanism of Inhibition: How this compound Targets VEGFR2
This compound functions as a competitive inhibitor at the ATP-binding site within the kinase domain of VEGFR2.[10] By occupying this site, it prevents the transfer of a phosphate group from ATP to the tyrosine residues on the receptor, thereby blocking autophosphorylation and subsequent activation of downstream signaling cascades.[10] This inhibition of VEGFR2 phosphorylation is the molecular basis for this compound's anti-angiogenic activity.
The VEGFR2 Phosphorylation Cascade: Key Sites and Downstream Pathways
Understanding the specific tyrosine residues that are phosphorylated upon VEGFR2 activation is crucial for designing experiments to assess the efficacy of this compound. Several key autophosphorylation sites have been identified, each leading to the activation of distinct downstream signaling pathways.[8][11]
| Phosphorylation Site | Downstream Effector(s) | Cellular Response |
| Y951 | T-cell specific adaptor (TSAd), Src | Survival, Migration, Proliferation[12] |
| Y1054 / Y1059 | - | Enhanced Kinase Activity[8] |
| Y1175 | PLCγ, PI3K, Shb | Proliferation, Migration, Permeability[6][13] |
| Y1214 | NCK, p38 MAPK | Migration, Actin Remodeling[8][12] |
Causality in Experimental Choice: When assessing the impact of this compound, focusing on the phosphorylation of Y1175 is often a primary strategy. This site is a major autophosphorylation site and a critical hub for downstream signaling pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are central to endothelial cell proliferation and survival.[6][13] Therefore, a reduction in pY1175 levels provides a strong and direct indication of this compound's target engagement and functional inhibition of VEGFR2.
Visualizing the VEGFR2 Signaling Pathway
The following diagram illustrates the activation of VEGFR2 and the subsequent downstream signaling cascades that are inhibited by this compound.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Methodologies for Assessing VEGFR2 Phosphorylation
To robustly quantify the inhibitory effect of this compound on VEGFR2 phosphorylation, a combination of well-established cellular and biochemical assays is recommended. The choice of method will depend on the specific research question, available resources, and desired throughput.[14][15]
Experimental Workflow: A Self-Validating System
A sound experimental design is crucial for obtaining trustworthy results. The following workflow incorporates necessary controls to ensure the validity of the data.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry:this compound - HandWiki [handwiki.org]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. raybiotech.com [raybiotech.com]
- 15. labinsights.nl [labinsights.nl]
Ibcasertib IUPAC name and CAS number
An In-depth Technical Guide to Ibcasertib: Chemical Identity, Mechanism, and Therapeutic Potential
Abstract
This compound, also known as Chiauranib or CS-2164, is an orally bioavailable, multi-target small molecule inhibitor with significant potential in oncology.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical identity, mechanism of action, and pharmacological properties. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into this investigational compound.
Introduction to this compound
This compound is an investigational drug being evaluated for the treatment of various cancers, including small-cell lung cancer (SCLC), ovarian cancer, and pancreatic cancer.[2][3] Developed by Shenzhen Chipscreen Biosciences, it functions as a multi-kinase inhibitor, concurrently targeting key pathways involved in tumor angiogenesis (the formation of new blood vessels), mitosis (cell division), and chronic inflammation.[2][3][4] Its ability to simultaneously block these critical cancer-promoting processes makes it a promising candidate for monotherapy and combination regimens.[2]
Chemical Identity
The fundamental identification of any therapeutic compound begins with its precise chemical descriptors.
| Identifier | Value | Source |
| IUPAC Name | N-(2-aminophenyl)-6-(7-methoxyquinolin-4-yl)oxynaphthalene-1-carboxamide | [1][3] |
| CAS Number | 1256349-48-0 | [1][3][5][6] |
| Molecular Formula | C₂₇H₂₁N₃O₃ | [1][3] |
| Molar Mass | 435.48 g/mol | [1][3] |
| Synonyms | Chiauranib, CS-2164, CS2164 | [1][3][4][6][7] |
| InChIKey | BRKWREZNORONDU-UHFFFAOYSA-N | [1][4][5] |
Mechanism of Action
This compound exerts its antineoplastic activity by binding to and inhibiting a select group of serine-threonine kinases.[1] These kinases are often overexpressed in various cancer types and play a crucial role in tumor cell proliferation and survival.[1] The primary targets of this compound include:
-
Aurora Kinase B (Aurora B): A key regulator of mitosis. Inhibition leads to G2/M cell cycle arrest.[7]
-
Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Critical mediators of angiogenesis.
-
Platelet-Derived Growth Factor Receptor (PDGFRα): Involved in cell growth and division.
-
Stem Cell Factor Receptor (c-KIT): A receptor tyrosine kinase implicated in various cancers.[1][3]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): Plays a role in the tumor microenvironment and chronic inflammation.[3][7]
By inhibiting these targets, this compound effectively disrupts signaling pathways essential for tumor growth, vascularization, and proliferation.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits multiple kinases, blocking key oncogenic processes.
Pharmacological Profile: Potency
The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit 50% of the target's activity. This compound demonstrates high potency with IC₅₀ values in the low nanomolar range against its key targets.
| Target Kinase | IC₅₀ Value (nM) | Biological Process |
| VEGFR1 | 8 | Angiogenesis |
| VEGFR2 | 7 | Angiogenesis |
| VEGFR3 | 9 | Angiogenesis |
| PDGFRα | 1 | Angiogenesis, Proliferation |
| c-Kit | 1 | Proliferation |
| Aurora B | 9 | Mitosis |
| CSF-1R | 3 | Inflammation |
| Source: Data synthesized from multiple sources indicating IC₅₀ values range from 1-9 nM.[2][7] |
Representative Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the IC₅₀ values, a robust and self-validating experimental system is essential. The following protocol outlines a typical biochemical kinase assay used to assess the inhibitory activity of a compound like this compound.
Objective: To measure the concentration-dependent inhibition of a target kinase (e.g., Aurora B, VEGFR2) by this compound.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. The amount of phosphorylated substrate is then quantified, typically via a luminescence- or fluorescence-based method. Inhibition is observed as a decrease in signal.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 µM) down to the picomolar range.
-
Prepare a solution of the recombinant target kinase in an appropriate kinase buffer.
-
Prepare a solution containing the specific peptide substrate and ATP at a concentration close to its Michaelis-Menten constant (Km) for the kinase.
-
-
Assay Execution:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Add the kinase solution (e.g., 10 µL) to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 10 µL) to all wells.
-
Incubate the plate at 30°C for a fixed time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of phosphorylated product. For example, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Subtract background (no kinase) signal from all data points.
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow for Kinase Inhibition Assay
Caption: Standard workflow for an in vitro biochemical kinase inhibition assay.
Clinical Development Snapshot
As of late 2024, this compound is advancing through clinical trials. It is in Phase II and III trials for indications such as small-cell lung cancer and ovarian cancer.[2] Its development program is exploring its utility both as a single agent and as part of combination therapies, aiming to leverage its multi-targeted approach to improve outcomes in difficult-to-treat cancers.[2]
Conclusion
This compound is a potent multi-kinase inhibitor with a well-defined chemical structure and a compelling mechanism of action that bridges anti-angiogenic, anti-mitotic, and anti-inflammatory activities. Its ability to target multiple oncogenic drivers simultaneously underscores its potential as a valuable therapeutic agent in oncology. The ongoing clinical trials will be crucial in defining its role in the treatment of SCLC and other solid tumors.
References
- Title: this compound | C27H21N3O3 | CID 49779393 - PubChem Source: PubChem, N
- Title: this compound - Wikipedia Source: Wikipedia URL:[Link]
- Title: this compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]
- Title: this compound Source: precisionFDA URL:[Link]
- Title: this compound - Grokipedia Source: Grokipedia URL:[Link]
- Title: this compound - precisionFDA Source: precisionFDA URL:[Link]
Sources
- 1. This compound | C27H21N3O3 | CID 49779393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. GSRS [precision.fda.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound [drugfuture.com]
- 7. medchemexpress.com [medchemexpress.com]
Cellular pathways affected by Chiauranib
Chiauranib is a potent multi-target inhibitor that disrupts three fundamental pillars of cancer progression: angiogenesis, mitosis, and the supportive tumor microenvironment. [2]Its ability to simultaneously inhibit VEGFR/PDGFR/c-Kit, Aurora B, and CSF-1R kinases provides a robust and multifaceted mechanism of action. [1][4]This technical guide outlines the core cellular pathways affected by Chiauranib and provides validated, field-tested protocols for researchers to investigate its effects. The methodologies described herein, from western blotting to assess target phosphorylation to cell viability assays, form a self-validating system to confirm the compound's mechanism of action in various preclinical models. The promising preclinical data and ongoing clinical trials underscore the potential of Chiauranib as a significant therapeutic agent in oncology. [1][3]
References
- Sun Y, Yang L, Hao X, et al. (2019). Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors.
- MDPI. (2022). Aurora B Inhibitors as Cancer Therapeutics. MDPI.com. [Link]
- Genomenon. (n.d.). Therapy Detail - CKB CORE. Genomenon.com. [Link]
- ClinicalTrials.gov. (n.d.). Phase 3 Clinical Study of Chiauranib Capsule in Patients With Small-cell Lung Cancer. ClinicalTrials.gov. [Link]
- MDPI. (2022).
- BioSpace. (2024). The Phase III clinical trial application for first-line treatment of extensive disease small cell lung cancer with Chiauranib has been approved. BioSpace.com. [Link]
- PR Newswire. (2024). The clinical trial application for first-line treatment of extensive disease small cell lung cancer with Chiauranib has been approved. PR Newswire. [Link]
- ClinicalTrials.gov. (2024). Phase 3 Clinical Study of Chiauranib Capsule in Patients With Small-cell Lung Cancer. ClinicalTrials.gov. [Link]
- Creative Bioarray. (n.d.). Cell Viability Assays.
- Oxford Academic. (n.d.). Mutation and expression of PDGFRA and KIT in malignant peripheral nerve sheath tumors, and its implications for imatinib sensitivity. Academic.oup.com. [Link]
- PubMed. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Pubmed.ncbi.nlm.nih.gov. [Link]
- National Institutes of Health. (n.d.). Molecular docking and simulation analysis of c-KIT and PDGFRα with phytochemicals as dual inhibitors for GIST. NIH.gov. [Link]
- ResearchGate. (n.d.). C-KIT and PDGFRα signaling pathway.
- National Institutes of Health. (n.d.).
- Springer Protocols. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Springer.com. [Link]
- PubMed Central. (2022).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reactionbiology.com. [Link]
- Springer Nature Experiments. (n.d.).
- National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. NIH.gov. [Link]
- ERS Publications. (n.d.). Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease. ERS Journals. [Link]
- ResearchGate. (n.d.). Chiauranib inhibited the proliferation of t-FL cells.
- BioSpace. (2021).
- National Institutes of Health. (2010). VEGF Stimulates RCAN1.4 Expression in Endothelial Cells via a Pathway Requiring Ca2+/Calcineurin and Protein Kinase C-δ. NIH.gov. [Link]
- PubMed Central. (n.d.). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Ncbi.nlm.nih.gov. [Link]
- MDPI. (n.d.).
- PubMed Central. (n.d.).
Sources
- 1. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiauranib [chipscreen.com]
- 3. The Phase III clinical trial application for first-line treatment of extensive disease small cell lung cancer with Chiauranib has been approved - BioSpace [biospace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapy Detail [ckb.genomenon.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. Chipscreen received a Phase 1b/2 clinical trial of Chiauranib/CS2164 IND clearan... [chipscreen.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
The Kinase Selectivity Profile of Ibcasertib: A Technical Guide for Drug Development Professionals
Introduction
Ibcasertib (also known as Chiauranib or CS2164) is an investigational, orally bioavailable small-molecule inhibitor targeting multiple kinase families implicated in key oncogenic processes.[1][2][3] Developed by Shenzhen Chipscreen Biosciences, this compound is engineered to simultaneously disrupt tumor cell proliferation, angiogenesis, and chronic inflammation, positioning it as a promising therapeutic candidate in various oncology settings.[2][4] Currently undergoing Phase II and III clinical trials for malignancies such as small-cell lung cancer, ovarian cancer, and pancreatic cancer, a thorough understanding of its kinase selectivity is paramount for researchers, scientists, and drug development professionals aiming to elucidate its mechanism of action and predict its therapeutic window.[5]
This in-depth technical guide provides a comprehensive overview of the kinase selectivity of this compound, detailing its inhibitory potency against its primary targets and offering insights into the experimental methodologies employed for its characterization. We will explore the downstream signaling pathways modulated by this compound and provide detailed, field-proven protocols for key assays to enable researchers to validate and expand upon these findings.
Kinase Selectivity Profile of this compound
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. This compound has been characterized as a multi-kinase inhibitor with potent activity against a specific constellation of kinases involved in critical cancer-related pathways.
Primary Targets and Inhibitory Potency
This compound demonstrates high potency against kinases associated with angiogenesis, mitosis, and inflammation, with IC50 values consistently in the low nanomolar range.[1][2] The primary targets include Aurora B (AURKB), Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2]
| Kinase Target | Kinase Family | Primary Associated Pathway(s) | Reported IC50 (nM) |
| Aurora B (AURKB) | Serine/Threonine Kinase | Mitosis, Cell Cycle Regulation | 9 |
| VEGFR1 (Flt-1) | Tyrosine Kinase | Angiogenesis, Inflammation | Single-digit nanomolar |
| VEGFR2 (KDR) | Tyrosine Kinase | Angiogenesis, Vascular Permeability | 7 |
| VEGFR3 (Flt-4) | Tyrosine Kinase | Lymphangiogenesis | Single-digit nanomolar |
| PDGFRα | Tyrosine Kinase | Cell Proliferation, Angiogenesis | Single-digit nanomolar |
| c-Kit | Tyrosine Kinase | Cell Proliferation, Hematopoiesis | Single-digit nanomolar |
| CSF-1R (Fms) | Tyrosine Kinase | Macrophage Differentiation, Inflammation | 7 |
| PDGFRβ | Tyrosine Kinase | Cell Proliferation, Angiogenesis | 93 |
Table 1: Summary of the primary kinase targets of this compound and their corresponding in vitro inhibitory potencies. Data compiled from Zhou et al., 2017.[6]
The causality behind targeting this specific combination of kinases lies in the ambition to create a multi-pronged attack on tumor progression. By simultaneously inhibiting drivers of cell division (Aurora B), the formation of new blood vessels that feed the tumor (VEGFR/PDGFR), and the pro-tumoral inflammatory microenvironment (CSF-1R), this compound aims to overcome the redundancy and crosstalk often observed in cancer signaling pathways.
Modulated Signaling Pathways
The multi-targeted nature of this compound leads to the concurrent inhibition of several critical signaling cascades. Understanding these pathways is crucial for interpreting cellular responses to the inhibitor.
Diagram of this compound's Impact on Key Signaling Pathways
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Experimental Protocols for Kinase Selectivity and Cellular Activity
The following protocols are representative of the methodologies used to characterize the kinase selectivity and cellular effects of this compound. These are provided as a guide for researchers to design and execute their own validation studies.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol is based on a radiometric filter-binding assay, a gold-standard method for determining the in vitro potency of kinase inhibitors.[6] The preclinical characterization of this compound utilized Invitrogen's SelectScreen® Kinase Profiling Services, which employs such methodologies.[6]
Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase of interest. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial 10-fold dilution in DMSO to create a range of concentrations (e.g., 1 mM to 100 nM).
-
Further dilute the compound solutions in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to minimize solvent effects.
-
-
Reaction Setup:
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the specific kinase and its corresponding substrate to each well. The concentrations of the kinase and substrate should be optimized for each specific assay to ensure linear reaction kinetics.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a solution of [γ-³³P]ATP and MgCl₂. The ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.
-
-
Reaction Termination and Substrate Capture:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with a solution such as 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Detection and Data Analysis:
-
Allow the filter mat to dry completely.
-
Quantify the radioactivity in each spot using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Self-Validating System: The inclusion of a positive control (a known inhibitor for the specific kinase) and a negative control (vehicle) in each assay plate validates the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure robustness.
Cellular Phospho-Aurora B (Histone H3) Inhibition Assay
This protocol describes a method to assess the in-cell activity of this compound by measuring the phosphorylation of a key downstream substrate of Aurora B, Histone H3 at Serine 10 (pHH3-S10).[1][2]
Principle: Aurora B kinase phosphorylates Histone H3 at Serine 10 during mitosis. Inhibition of Aurora B by this compound leads to a decrease in the levels of pHH3-S10, which can be quantified by Western blotting or immunofluorescence.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., a cell line known to have active Aurora B signaling) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3 or a housekeeping protein like GAPDH.
-
Quantify the band intensities using densitometry software and normalize the pHH3-S10 signal to the total H3 or loading control signal.
-
Causality behind Experimental Choices: The choice of measuring pHH3-S10 is a direct and well-established pharmacodynamic biomarker for Aurora B activity.[8] A reduction in this signal provides strong evidence of target engagement and functional inhibition of the Aurora B pathway within a cellular context.
Cellular Phospho-VEGFR2 Inhibition Assay
This protocol details a method to evaluate the inhibitory effect of this compound on the activation of VEGFR2 in endothelial cells.
Principle: Binding of VEGF-A to VEGFR2 on endothelial cells induces receptor dimerization and autophosphorylation. This compound, by inhibiting the kinase domain of VEGFR2, prevents this phosphorylation event.
Step-by-Step Methodology:
-
Cell Culture and Starvation:
-
Plate human umbilical vein endothelial cells (HUVECs) and grow to near confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
-
Inhibitor and Ligand Treatment:
-
Pre-treat the starved cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include a non-stimulated control.
-
-
Cell Lysis and Western Blotting:
-
Follow the same procedure for cell lysis, protein quantification, SDS-PAGE, and Western blotting as described in the phospho-Aurora B assay.
-
Use a primary antibody specific for phospho-VEGFR2 (e.g., at Tyr1175).
-
After visualization, strip the membrane and re-probe with an antibody for total VEGFR2 to confirm equal protein loading.
-
Authoritative Grounding: This assay directly measures the phosphorylation status of the receptor, providing a clear readout of the inhibitor's effect on its intended target in a physiologically relevant cell type.
Experimental Workflow Visualization
A logical and well-defined workflow is critical for the successful characterization of a kinase inhibitor.
Diagram of the this compound Characterization Workflow
Caption: A streamlined workflow for the characterization of this compound.
Conclusion
This compound is a potent multi-kinase inhibitor with a well-defined selectivity profile against key drivers of tumorigenesis. Its ability to concurrently inhibit Aurora B, VEGFR, PDGFR, c-Kit, and CSF-1R provides a strong rationale for its clinical investigation in a range of solid tumors. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the molecular and cellular effects of this compound and similar multi-targeted kinase inhibitors. A thorough understanding of an inhibitor's selectivity and its impact on cellular signaling is fundamental to advancing the development of next-generation cancer therapeutics.
References
- This compound - Grokipedia. (2026).
- CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC - NIH. (n.d.).
- CSF1R Kinase - Cell Signaling Technology. (n.d.).
- CSF1R Kinase Assay Kit - BPS Bioscience. (n.d.).
- Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (n.d.).
- The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - NIH. (n.d.).
- Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System - ASCO Publications. (2005).
- The Effect of Barasertib on Histone H3 Phosphorylation: A Technical Guide - Benchchem. (n.d.).
- CSF1R Kinase Assay Kit - BPS Bioscience. (n.d.).
- Chiauranib (this compound) | Multi-target Inhibitor - MedchemExpress.com. (n.d.).
- New kinase detection method helps identify targets for developing cancer drugs. (2017).
- Zhou, Y., Shan, S., Li, Z. B., Xin, L. J., Pan, D. S., Yang, Q. J., et al. (2017). CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency. Cancer Science, 108(3), 469–477.
- Zhou, Y., Shan, S., Li, Z. B., Xin, L. J., Pan, D. S., Yang, Q. J., et al. (2017). CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency. Cancer Science, 108(3), 469–477.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. (2022).
- This compound - Wikipedia. (n.d.).
- CSF1R Kinase Activity Assays | Continuous, Direct Measurement - AssayQuant. (n.d.).
- Chiauranib for Advanced Cancers (SCLC Trial) - withpower.com. (n.d.).
- Chipscreen received a Phase 1b/2 clinical trial of Chiauranib/CS2164 IND clearance from US FDA. (2021).
- Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 - Crossfire Oncology. (2023).
- Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors - DSpace. (n.d.).
- Chiauranib : Drug Detail - Cancer Knowledgebase (CKB). (n.d.).
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
- Advancing therapeutic strategies for CSF1R-ALSP - Revvity. (2025).
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.).
- Characterization of Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays. (n.d.).
- The Impact of Barasertib-HQPA on Histone H3 Phosphorylation: A Technical Guide | BenchChem. (n.d.).
- Kinase assays | BMG LABTECH. (2020).
- Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed. (2021).
- Histone H3 phosphorylation – A versatile chromatin modification for different occasions. (n.d.).
- Comprehensive characterization of the Published Kinase Inhibitor Set - The University of North Carolina at Chapel Hill. (2015).
- Histone H3.3 phosphorylation amplifies stimulation-induced transcription - PMC - NIH. (n.d.).
- Comprehensive characterization of the Published Kinase Inhibitor Set - ResearchGate. (2016).
- Histone H3 phosphorylation can promote TBP recruitment through distinct promoter-specific mechanisms - NIH. (n.d.).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chipscreen received a Phase 1b/2 clinical trial of Chiauranib/CS2164 IND clearan... [chipscreen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CS2164, a novel multi‐target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti‐tumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Unraveling the Multifaceted Efficacy of Ibcasertib: A Technical Guide to Its Polypharmacology
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
Ibcasertib (also known as Chiauranib or CS2164) is a potent, orally bioavailable small-molecule inhibitor engineered to simultaneously modulate multiple critical pathways implicated in tumor progression.[1][2][3] Unlike highly selective agents, this compound’s therapeutic efficacy stems from its deliberate polypharmacology, engaging a specific constellation of kinase targets involved in angiogenesis, mitosis, and chronic inflammation.[4] This guide provides an in-depth technical exploration of this compound's polypharmacological profile, detailing its mechanism of action, the experimental workflows required to characterize its target engagement and cellular effects, and the functional consequences of its multi-targeted approach. We aim to equip researchers and drug developers with the foundational knowledge and methodological insights necessary to fully leverage and understand the complex but powerful therapeutic strategy embodied by this compound.
Introduction: The Rationale for Targeted Polypharmacology
The paradigm of "one drug, one target" has been a cornerstone of modern drug discovery, leading to significant therapeutic advances. However, the complexity and redundancy of cancer signaling networks often result in adaptive resistance to highly selective inhibitors.[5][6] Polypharmacology, the ability of a single drug to interact with multiple targets, has emerged as a compelling strategy to overcome this challenge.[7] By concurrently inhibiting several key nodes within the oncogenic network, multi-targeted inhibitors can elicit a more robust and durable anti-tumor response.
This compound was rationally designed based on this principle.[8] Developed by Shenzhen Chipscreen Biosciences, it is currently under investigation in Phase II and III clinical trials for various solid tumors, including small-cell lung cancer (SCLC) and ovarian cancer.[1] Its clinical activity is a direct consequence of its unique kinase inhibition profile, which we will dissect in this guide.
Core Mechanism of Action: A Triad of Anti-Cancer Activity
This compound’s efficacy is rooted in its potent, low nanomolar inhibition of a select group of serine-threonine and receptor tyrosine kinases.[4][9] This inhibition profile translates into a three-pronged attack on tumor biology: anti-angiogenesis, anti-mitotic activity, and modulation of the tumor microenvironment.[1][4]
The primary targets of this compound include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Key mediators of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3]
-
Aurora Kinase B (AURKB): A crucial regulator of mitosis, particularly chromosome segregation and cytokinesis.[10]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): A key player in the survival and differentiation of macrophages, which can contribute to an immunosuppressive tumor microenvironment.[3]
-
Platelet-Derived Growth Factor Receptors (PDGFRα/β): Involved in angiogenesis and tumor cell proliferation.[1]
-
c-Kit (Stem Cell Factor Receptor): A receptor tyrosine kinase implicated in the growth of various tumors.[2]
The simultaneous inhibition of these pathways disrupts the tumor's ability to grow, divide, and evade immune surveillance.
Signaling Pathways Targeted by this compound
The diagram below illustrates the central signaling pathways simultaneously disrupted by this compound.
Caption: Key signaling pathways inhibited by this compound.
Characterizing the Polypharmacological Profile of this compound
A comprehensive understanding of this compound's polypharmacology requires a suite of robust biochemical and cellular assays. This section details the theoretical basis and practical workflows for these essential experiments.
Biochemical Kinase Profiling: Defining the Target Spectrum
The foundational step in characterizing any kinase inhibitor is to determine its activity against a broad panel of purified kinases. This provides a quantitative measure of potency (e.g., IC50) and a selectivity profile.
Data Presentation: this compound Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its key targets as determined by in vitro kinase assays.[8][9]
| Kinase Target | IC50 (nM) | Biological Function |
| VEGFR1 | 8 | Angiogenesis |
| VEGFR2 | 7 | Angiogenesis |
| VEGFR3 | 9 | Angiogenesis, Lymphangiogenesis |
| Aurora B | 9 | Mitosis, Cell Cycle Control |
| CSF-1R | 7 | Macrophage differentiation, Survival |
| c-Kit | 3 | Cell Survival, Proliferation |
| PDGFRα | 4 | Angiogenesis, Cell Proliferation |
| PDGFRβ | 93 | Angiogenesis, Cell Proliferation |
| c-RAF | 100-500 | Cell Proliferation (MAPK Pathway) |
| DDR2 | 100-500 | Cell Migration, Proliferation |
| PLK1 | 100-500 | Mitosis, Cell Cycle Control |
| PLK3 | 100-500 | Mitosis, Cell Cycle Control |
Data compiled from Zhou Y, et al. Cancer Science. 2017.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of IC50 values using the ADP-Glo™ luminescent kinase assay, which measures ADP production as a proxy for kinase activity.[11][12][13][14][15]
Workflow Diagram
Caption: Workflow for ADP-Glo™ in vitro kinase assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial 3-fold dilution series in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.5 nM).
-
Dilute each concentration 1:10 in kinase reaction buffer.
-
-
Kinase Reaction Setup (384-well plate format):
-
To each well, add 2.5 µL of the diluted this compound or DMSO vehicle control.
-
Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme equilibration.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase) to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Reaction Termination and ATP Depletion:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract background (no enzyme control) from all wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-ATP control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.
-
Cellular Target Engagement: Verifying Intracellular Activity
While biochemical assays are crucial, they do not confirm that a drug can enter a cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells or tissue.[16][17][18][19][20] It is based on the principle that ligand binding stabilizes a target protein against heat-induced denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol describes how to generate a "melt curve" to determine the shift in the apparent aggregation temperature (Tagg) of a target protein upon this compound binding.
Workflow Diagram
Caption: Workflow for a CETSA experiment with Western Blot detection.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a small-cell lung cancer line) to ~80% confluency.
-
Treat cells with a fixed, high concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Sample Preparation and Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler with a temperature gradient to heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen for 1 min, followed by a 25°C water bath for 1 min).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins and cell debris.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Add Laemmli buffer to the normalized samples and boil for 5 minutes at 95°C.
-
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the target of interest (e.g., anti-Aurora B) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of each band to the intensity at the lowest temperature point for both vehicle and this compound-treated samples.
-
Plot the normalized intensity versus temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tagg). A positive shift in Tagg for this compound-treated cells indicates target engagement.
-
Phosphoproteomics: Mapping Downstream Signaling Effects
To understand the functional consequences of this compound's polypharmacology, it is essential to map its impact on global cellular signaling. Quantitative mass spectrometry-based phosphoproteomics allows for the unbiased identification and quantification of thousands of phosphorylation sites, providing a snapshot of the cellular signaling state after drug treatment.[21][22][23][24][25]
Experimental Protocol: Quantitative Phosphoproteomics using LC-MS/MS
This protocol provides a general workflow for a label-based (e.g., TMT or iTRAQ) quantitative phosphoproteomics experiment to identify pathways modulated by this compound.
Workflow Diagram
Caption: Workflow for quantitative phosphoproteomics.
Step-by-Step Methodology:
-
Sample Preparation and Protein Digestion:
-
Treat cells with this compound or vehicle for a defined period (e.g., 2, 6, or 24 hours).
-
Lyse cells in a denaturing buffer (e.g., 8M urea) containing comprehensive protease and phosphatase inhibitor cocktails.
-
Quantify protein concentration (BCA assay).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an appropriate protease, typically Trypsin.
-
-
Isobaric Labeling and Fractionation:
-
Label the peptide digests from each condition (e.g., control, this compound-treated) with a different isobaric tag (e.g., TMT10plex).
-
Combine the labeled samples into a single mixture.
-
Fractionate the pooled peptides using high-pH reversed-phase liquid chromatography (RPLC) to reduce sample complexity.
-
-
Phosphopeptide Enrichment:
-
For each fraction, enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads. These methods selectively bind the negatively charged phosphate groups.
-
Wash the beads extensively to remove non-phosphorylated peptides.
-
Elute the enriched phosphopeptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by nano-flow liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap instrument).
-
The mass spectrometer will perform a full MS1 scan followed by data-dependent MS2 fragmentation of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a specialized software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein sequence database for peptide identification and phosphorylation site localization.
-
Quantify the relative abundance of each phosphopeptide across the different conditions by measuring the intensity of the reporter ions in the MS2 spectra.
-
Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon this compound treatment.
-
Use bioinformatics tools (e.g., GSEA, DAVID) to perform pathway enrichment analysis on the significantly regulated phosphoproteins to identify the key signaling pathways affected by the drug.
-
Structural Basis of this compound's Polypharmacology
The ability of this compound to bind to multiple, structurally distinct kinase active sites is a key aspect of its design. Molecular docking studies have provided insights into its binding modes with VEGFR2, Aurora B, and CSF-1R.[8] These analyses reveal that this compound effectively utilizes the ATP-binding pocket of these kinases, forming key hydrogen bond interactions that stabilize its binding.
Caption: Conceptual diagram of this compound's interactions in a kinase ATP pocket.
For instance, in the VEGFR2 active site, the carboxyl group of this compound's amide moiety and the 2-amino group of its phenyl ring are predicted to form crucial hydrogen bonds with key residues, anchoring the molecule within the ATP-binding cleft.[8] This ability to form favorable interactions with the conserved features of different kinase active sites is fundamental to its polypharmacological profile.
Functional Consequences and Therapeutic Implications
The multi-targeted nature of this compound leads to a cascade of anti-tumor effects that are more profound than what could be achieved by inhibiting any single target alone.
-
Synergistic Anti-Angiogenic Activity: By inhibiting both VEGFR and PDGFR pathways, this compound potently suppresses the formation of new blood vessels in tumor tissues.[4]
-
Induction of G2/M Cell Cycle Arrest: Inhibition of Aurora B disrupts mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle and subsequent apoptosis. This is evidenced by the suppression of Aurora B-mediated phosphorylation of Histone H3.[9]
-
Modulation of the Tumor Microenvironment: Inhibition of CSF-1R leads to the suppression of monocyte-to-macrophage differentiation, potentially reducing the population of tumor-associated macrophages (TAMs) that contribute to an immunosuppressive environment.[4]
Potential Mechanisms of Resistance
As with all targeted therapies, acquired resistance is a potential challenge. While specific resistance mechanisms to this compound are still under investigation, general principles of kinase inhibitor resistance are likely to apply:[5][6][26]
-
On-Target Mutations: Mutations in the kinase gatekeeper residue or other regions of the ATP-binding pocket of key targets (e.g., AURKB, VEGFR2) could reduce drug binding affinity.
-
Bypass Track Activation: Upregulation of parallel signaling pathways that can compensate for the inhibited targets. For example, activation of other pro-angiogenic pathways or alternative cell cycle regulators.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.
Characterizing the specific mechanisms of resistance as they emerge in preclinical and clinical studies will be crucial for developing rational combination therapies to further enhance the durability of response to this compound.
Conclusion
This compound exemplifies a sophisticated approach to cancer therapy, leveraging targeted polypharmacology to create a multi-pronged attack on tumor biology. Its ability to simultaneously inhibit key kinases involved in angiogenesis, mitosis, and tumor microenvironment modulation provides a strong rationale for its potent anti-tumor activity. The experimental workflows detailed in this guide—from biochemical profiling to cellular target engagement and phosphoproteomics—represent the essential toolkit for researchers seeking to understand, evaluate, and expand upon the complex mechanisms of action of such multi-targeted agents. As this compound progresses through clinical development, a deep and nuanced understanding of its polypharmacology will be paramount to optimizing its therapeutic potential and identifying patient populations most likely to benefit from this innovative therapeutic strategy.
References
- [Source for ADP Glo Protocol]. (n.d.). ADP Glo Protocol. Retrieved January 10, 2026, from [A relevant public source for a detailed ADP-Glo protocol]
- ResearchGate. (n.d.). The workflow of MS-based quantitative phosphoproteomics.
- Wang, X., et al. (2015). The current state of the art of quantitative phosphoproteomics and its applications to diabetes research. PMC.
- Rush, J., et al. (2005). Quantitative phosphoproteomics by mass spectrometry: Past, present, and future. NIH.
- Mertins, P., et al. (2018). Reproducible workflow for multiplexed deep-scale proteome and phosphoproteome analysis of tumor tissues by liquid chromatography-mass spectrometry. Broad Institute.
- ResearchGate. (n.d.). General workflow for MS-based phosphoproteomics.
- Zhou, Y., et al. (2017). CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency. PMC - NIH.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Grokipedia. (2026). This compound.
- Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH.
- PubChem - NIH. (n.d.). This compound | C27H21N3O3 | CID 49779393.
- Wang, X., et al. (2023). Understanding and targeting resistance mechanisms in cancer. PMC - PubMed Central.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound.
- Wikipedia. (n.d.). This compound.
- Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance.
- Zhou, Y., et al. (2017). CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency. PubMed.
- Antolin, A. A., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
- Bagheri, M., et al. (2020). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | C27H21N3O3 | CID 49779393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CS2164, a novel multi‐target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti‐tumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. content.protocols.io [content.protocols.io]
- 14. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scispace.com [scispace.com]
- 20. annualreviews.org [annualreviews.org]
- 21. researchgate.net [researchgate.net]
- 22. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reproducible workflow for multiplexed deep-scale proteome and phosphoproteome analysis of tumor tissues by liquid chromatography-mass spectrometry. | Broad Institute [broadinstitute.org]
- 25. researchgate.net [researchgate.net]
- 26. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Characterizing the In Vitro Efficacy of Ibcasertib in Human Umbilical Vein Endothelial Cells (HUVEC)
Introduction: Ibcasertib as a Multi-Targeted Angiogenesis Inhibitor
This compound, also known as Chiauranib or CS2164, is an investigational, orally bioavailable small-molecule inhibitor targeting multiple serine-threonine kinases critical to tumor progression.[1] Its primary mechanism involves the potent and selective inhibition of kinases involved in tumor angiogenesis, cell proliferation, and inflammation. Key targets include Aurora Kinase B (AURKB), Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), Colony-Stimulating Factor 1 Receptor (CSF1R), and c-Kit.[1][2] By disrupting these pathways, this compound exerts significant anti-angiogenic, anti-mitotic, and anti-inflammatory effects.[1]
Human Umbilical Vein Endothelial Cells (HUVECs) represent a foundational in vitro model for studying angiogenesis.[3] These primary cells are instrumental in assessing the direct effects of therapeutic agents on endothelial cell proliferation, migration, and survival—key processes in the formation of new blood vessels.[4] this compound has demonstrated potent anti-angiogenic activities in HUVECs by suppressing VEGFR phosphorylation, inhibiting ligand-dependent cell proliferation, and preventing capillary tube formation.[2]
This document provides a comprehensive guide with detailed protocols for researchers to quantitatively assess the in vitro effects of this compound on HUVEC viability, apoptosis, cell cycle progression, and key downstream signaling pathways.
Scientific Principle: A Multi-Faceted Approach to In Vitro Assessment
To establish a robust profile of this compound's activity in HUVECs, a multi-assay approach is essential. This strategy ensures that the observed effects are not artifacts of a single experimental system but are validated across different biological endpoints.
-
Cell Viability (MTS Assay): This colorimetric assay measures the metabolic activity of viable cells. Dehydrogenase enzymes in living cells reduce the MTS tetrazolium salt into a soluble purple formazan product.[5] The amount of formazan is directly proportional to the number of viable cells, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound.
-
Apoptosis (Annexin V/PI Staining): During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late-stage apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[6]
-
Cell Cycle Analysis (Propidium Iodide Staining): this compound's inhibition of Aurora Kinase B is expected to induce cell cycle arrest, particularly at the G2/M transition.[2] Propidium Iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. By fixing cells and staining them with PI, flow cytometry can quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
-
Target Engagement & Downstream Signaling (Western Blot): To confirm that this compound is acting on its intended pathway, Western blotting can be used to measure the phosphorylation status of key signaling proteins. VEGFR activation leads to the activation of downstream pathways like PI3K/AKT, which is crucial for endothelial cell survival and proliferation.[8][9] A reduction in phosphorylated AKT (p-AKT) following this compound treatment would provide mechanistic evidence of target engagement.[10]
Visualizing the Experimental Approach
The following diagrams illustrate the core concepts and workflows described in these application notes.
Caption: this compound's dual inhibitory action on VEGFR and Aurora Kinase B.
Caption: Overall experimental workflow for assessing this compound in HUVECs.
Experimental Protocols
Protocol 1: HUVEC Viability Assessment via MTS Assay
This protocol determines the cytotoxic effect of this compound on HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (and appropriate vehicle, e.g., DMSO)
-
MTS reagent solution
-
96-well clear-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Culture HUVECs in EGM-2 supplemented with 2% FBS. Seed HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[11] Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A wide concentration range (e.g., 1 nM to 10 µM) is recommended to generate a full dose-response curve. Include a vehicle-only control.
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium. Incubate the plate for 48 to 72 hours.[11]
-
MTS Addition: Following incubation, add 20 µL of MTS solution to each well.[5][12]
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[5][12]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[12]
Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Treated HUVECs (from a 6-well plate format)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow Cytometer
Procedure:
-
Cell Collection: Induce apoptosis by treating HUVECs with desired concentrations of this compound for 24-48 hours. Include a vehicle-treated negative control. Collect both adherent and floating cells.
-
Washing: Wash the collected cells once with cold 1X PBS and centrifuge at 300-400 x g for 5 minutes.[13] Carefully remove the supernatant.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[6] Analyze the samples by flow cytometry within one hour. Use appropriate controls to set compensation and quadrants for:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol assesses the effect of this compound on HUVEC cell cycle distribution.
Materials:
-
Treated HUVECs (from a 6-well plate format)
-
Cold 70% Ethanol
-
Cold 1X PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow Cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 HUVECs treated with this compound or vehicle control for 24 hours.
-
Fixation: Centrifuge the cells and resuspend the pellet. While gently vortexing, add 1-2 mL of ice-cold 70% ethanol drop-wise to fix the cells.[7] Incubate on ice for at least 30 minutes.[13][16] Cells can be stored at -20°C for several weeks at this stage.
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes.[7][13] Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[13] The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13][16]
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI channel.[13] Use gating strategies to exclude doublets and analyze the distribution of cells in G0/G1, S, and G2/M phases based on DNA content.
Protocol 4: Western Blot Analysis of p-AKT (Ser473)
This protocol validates this compound's effect on the downstream VEGFR signaling pathway.
Materials:
-
Treated HUVEC lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT
-
Loading control antibody: Mouse anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for a specified time (e.g., 1-24 hours), wash HUVECs with ice-cold PBS and lyse with RIPA buffer.[10][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.[8][17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT and anti-total-AKT, typically at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Signal Detection: After final washes with TBST, apply ECL substrate and detect the chemiluminescent signal using an imaging system.[8] Analyze the band intensities to determine the ratio of p-AKT to total AKT.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear interpretation.
Table 1: Effect of this compound on HUVEC Viability
| Concentration (nM) | % Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 10 | 78.6 ± 6.2 |
| 100 | 51.3 ± 4.8 |
| 1000 | 22.1 ± 3.9 |
| 10000 | 5.7 ± 2.1 |
From this data, an IC50 value can be calculated using non-linear regression.
Table 2: Apoptotic and Cell Cycle Effects of this compound (100 nM) at 24h
| Treatment | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|---|---|
| Vehicle | 92.1 ± 2.5 | 3.5 ± 0.8 | 4.4 ± 1.1 | 65.4 ± 3.3 | 24.1 ± 2.1 | 10.5 ± 1.5 |
| This compound | 65.7 ± 4.1 | 18.9 ± 2.9 | 15.4 ± 2.3 | 25.8 ± 2.8 | 18.5 ± 1.9 | 55.7 ± 3.7 |
Data presented as Mean ± SD from three independent experiments.
Interpretation: The data presented in the tables would indicate that this compound reduces HUVEC viability in a dose-dependent manner. The increase in Annexin V-positive cells suggests this is mediated, at least in part, by inducing apoptosis. Furthermore, the significant accumulation of cells in the G2/M phase is consistent with this compound's known inhibitory effect on Aurora Kinase B.[2] A corresponding decrease in the p-AKT/total AKT ratio from Western blot analysis would confirm the inhibition of the VEGFR signaling pathway.
References
- This compound - Grokipedia. (2026-01-08).
- Chiauranib (this compound) | Multi-target Inhibitor - MedchemExpress.com.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
- HUVEC Culture and MTT Assay - Bio-protocol.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific.
- Protocol for Cell Viability Assays - BroadPharm. (2022-01-18).
- MTS Tetrazolium Assay Protocol - Creative Bioarray.
- Annexin V staining assay protocol for apoptosis - Abcam.
- Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies.
- Application Notes and Protocols for HUVEC Proliferation Assay with Lucitanib - Benchchem.
- Annexin V/propidium iodide (PI) flow cytometry apoptosis assay with... - ResearchGate.
- DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry Facility.
- Application Notes and Protocols for SDX-7539 HUVEC Proliferation Assay - Benchchem.
- Cell Cycle Analysis Using Propidium Iodide & Bromodeoxyuridine.
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
- Cell Cycle Analysis by Propidium Iodide Staining - UCL.
- TACS® Annexin V Kits Apoptosis Detection by Flow Cytometry or In Situ labeling - Interchim.
- Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC - PubMed Central.
- Western blot assay for protein expression. The phospho‐AKT (also known... - ResearchGate.
- Application Notes and Protocols: Western Blot Analysis of p-AKT (Ser473) Following Hu7691 Treatment - Benchchem.
- Akt Mediates Cytoprotection of Endothelial Cells by Vascular Endothelial Growth Factor in an Anchorage-dependent Manner - NIH.
- Cellular context–mediated Akt dynamics regulates MAP kinase signaling thresholds during angiogenesis - PubMed Central.
- Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC - PubMed Central.
- Ibrutinib Inhibits Angiogenesis and Tumorigenesis in a BTK-Independent Manner - PMC.
- Targeting Cancer Pathways: Tumor Resistance - YouTube. (2020-04-25).
- Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - MDPI.
- In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - MDPI.
- Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PubMed Central. (2022-07-06).
- Inhibition of vascular tube formation of HUVEC endothelial cells (A)... - ResearchGate.
- Cancer combination therapies by angiogenesis inhibitors; a comprehensive review - PMC. (2022-04-07).
- Induction of Multiple Alternative Mitogenic Signaling Pathways Accompanies the Emergence of Drug-Tolerant Cancer Cells - MDPI.
- Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PubMed. (2017-03-08).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Akt Mediates Cytoprotection of Endothelial Cells by Vascular Endothelial Growth Factor in an Anchorage-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. interchim.fr [interchim.fr]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Western Blot Protocol for Detecting p-Aurora B Inhibition by Ibcasertib
Introduction: Targeting the Mitotic Engine
Aurora B kinase, a crucial serine-threonine kinase, is a central regulator of cell division. As a key component of the chromosomal passenger complex (CPC), Aurora B governs critical mitotic events, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[1][2] Its heightened expression and activity in various cancers make it a compelling therapeutic target.[3][4] Ibcasertib (also known as Chiauranib or CS2164) is an orally bioavailable small-molecule inhibitor that targets multiple kinases, including Aurora B.[5][6] By competitively binding to the ATP pocket of the kinase, this compound inhibits its enzymatic activity, leading to mitotic disruption and subsequent apoptosis in rapidly dividing cancer cells.[2][7] A reliable method to quantify the pharmacodynamic effects of this compound is the measurement of Aurora B phosphorylation (p-Aurora B) at Threonine 232 (Thr232), a key marker of its active state.[8][9]
This application note provides a comprehensive, field-proven Western blot protocol for the detection of p-Aurora B (Thr232) in cell lysates following treatment with this compound. The protocol is designed to ensure scientific integrity through self-validating steps and is grounded in authoritative references to explain the causality behind experimental choices.
Signaling Pathway and Experimental Rationale
The inhibition of Aurora B by this compound disrupts the normal mitotic progression. This protocol is designed to provide a robust and reproducible method to measure the direct impact of this compound on the phosphorylation status of Aurora B.
Figure 2: Western Blot Workflow. A streamlined representation of the key stages in the Western blot protocol for p-Aurora B detection.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| Primary Antibodies | ||
| Phospho-Aurora B (Thr232) Antibody | Thermo Fisher Scientific | PA5-105026 |
| Aurora B Antibody | Novus Biologicals | NB100-294 |
| β-Actin Antibody | Cell Signaling Technology | #4970 |
| Secondary Antibodies | ||
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | #7074 |
| Reagents | ||
| This compound (CS2164) | MedChemExpress | HY-101564 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| Pierce™ BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | #1610747 |
| Precision Plus Protein™ All Blue Prestained Protein Standards | Bio-Rad | #1610373 |
| Mini-PROTEAN® TGX™ Precast Gels | Bio-Rad | Varies |
| Immobilon®-P PVDF Membrane | Millipore | IPVH00010 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| SuperSignal™ West Pico PLUS Chemiluminescent Substrate | Thermo Fisher Scientific | 34580 |
Detailed Protocol
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line known to have active Aurora B signaling (e.g., HeLa, HCT116).
-
Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control. The optimal concentration and time should be determined empirically for each cell line. [6]
-
Cell Lysis and Protein Extraction
-
Rationale: Efficient lysis is critical to release cellular proteins while preserving their phosphorylation state. The inclusion of protease and phosphatase inhibitors is non-negotiable to prevent protein degradation and dephosphorylation. * Procedure:
-
Aspirate the cell culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors directly to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification
-
Rationale: Accurate protein quantification is essential for equal loading of protein in each lane of the gel, ensuring that any observed differences in p-Aurora B levels are due to treatment effects and not loading artifacts.
-
Procedure:
-
Use a BCA protein assay kit according to the manufacturer's instructions to determine the protein concentration of each lysate.
-
SDS-PAGE
-
Rationale: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.
-
Procedure:
-
Prepare protein samples by adding 4X Laemmli sample buffer to the lysate to a final concentration of 1X.
-
Denature the samples by heating at 95-100°C for 5 minutes. 3. Load 20-30 µg of protein per lane into a precast polyacrylamide gel (e.g., 4-15% gradient gel). Include a molecular weight marker.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel. [10]
-
Western Blot Transfer
-
Rationale: This step transfers the separated proteins from the gel to a solid support membrane (PVDF or nitrocellulose) for subsequent antibody detection.
-
Procedure:
-
Activate a PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer. [11] 2. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer according to the manufacturer's protocol for your transfer system (wet or semi-dry).
-
Membrane Blocking
-
Rationale: Blocking prevents non-specific binding of the primary and secondary antibodies to the membrane, reducing background noise and improving the signal-to-noise ratio. For phospho-specific antibodies, BSA is often preferred over non-fat dry milk, as milk contains phosphoproteins that can cause background. * Procedure:
-
Incubate the membrane in a blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation
-
Rationale: The primary antibody specifically binds to the target protein (p-Aurora B). A loading control antibody (e.g., β-actin, GAPDH) is used to confirm equal protein loading across all lanes.
-
Procedure:
Secondary Antibody Incubation
-
Rationale: The secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), binds to the primary antibody.
-
Procedure:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Chemiluminescent Detection
-
Rationale: The HRP enzyme on the secondary antibody catalyzes a reaction with a chemiluminescent substrate, producing light that can be captured by an imaging system.
-
Procedure:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. [10]
-
Data Analysis
-
Procedure:
-
Quantify the band intensities for p-Aurora B and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-Aurora B signal to the corresponding loading control signal for each lane.
-
To confirm that the decrease in p-Aurora B is not due to a decrease in total Aurora B protein, a separate blot can be run and probed with an antibody for total Aurora B.
-
Expected Results and Interpretation
A successful experiment will show a dose-dependent decrease in the band corresponding to p-Aurora B (approximately 39-41 kDa) with increasing concentrations of this compound. [14][15]The loading control bands should be of similar intensity across all lanes, confirming equal protein loading. The total Aurora B levels should remain relatively constant, indicating that this compound inhibits the phosphorylation of Aurora B rather than its expression or stability within the tested timeframe.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody, insufficient protein load, inefficient transfer, incorrect substrate | Use fresh antibody dilutions, increase protein load, verify transfer efficiency with Ponceau S stain, use fresh substrate. |
| High background | Insufficient blocking, antibody concentration too high, insufficient washing | Increase blocking time, optimize antibody concentration, increase wash duration and volume. |
| Non-specific bands | Antibody concentration too high, non-specific antibody binding | Decrease antibody concentration, try a different blocking buffer, use a more specific antibody. |
References
- This compound - Grokipedia. (2026, January 8).
- Chiauranib (this compound) | Multi-target Inhibitor - MedchemExpress.com. (n.d.).
- Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) Rabbit Monoclonal Antibody #2914 - Cell Signaling Technology. (n.d.).
- Phosphorylation at serine 331 is required for Aurora B activation - PMC - NIH. (n.d.).
- What Aurora B inhibitors are in clinical trials currently? - Patsnap Synapse. (2025, March 11).
- What are Aurora B inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
- Aurora B Antibody - BSA Free (NB100-294) - Novus Biologicals. (n.d.).
- Aurora B Polyclonal Antibody (36-5200) - Thermo Fisher Scientific. (n.d.).
- Western blot for phosphorylated proteins - Abcam. (n.d.).
- Western Blot Protocol - Immunoblotting or Western Blot - Sigma-Aldrich. (n.d.).
- Western Blot Protocol - YouTube. (2023, March 28).
- Phospho-Aurora B (Thr232) Polyclonal Antibody (PA5-105026) - Thermo Fisher Scientific. (n.d.).
- Phospho-Aurora Kinase B (Thr232) Polyclonal Antibody (600-401-677). (n.d.).
- AURORA KINASE B phospho T232 Antibody (600-401-677) - Rockland Immunochemicals. (n.d.).
- What are the therapeutic applications for Aurora B inhibitors? - Patsnap Synapse. (2025, March 11).
- Aurora B Inhibitors as Cancer Therapeutics - MDPI. (n.d.).
Sources
- 1. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 3. Aurora B Polyclonal Antibody (36-5200) [thermofisher.com]
- 4. Aurora B Inhibitors as Cancer Therapeutics | MDPI [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]
- 8. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phosphorylation at serine 331 is required for Aurora B activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 12. Phospho-Aurora B (Thr232) Polyclonal Antibody (PA5-105026) [thermofisher.com]
- 13. Phospho-Aurora Kinase B (Thr232) Polyclonal Antibody (600-401-677) [thermofisher.com]
- 14. AURORA KINASE B phospho T232 Antibody (600-401-677) | Rockland [rockland.com]
- 15. novusbio.com [novusbio.com]
Application Note: Quantifying the Anti-Angiogenic Effects of Ibcasertib Using an In Vitro Tube Formation Assay
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2] The PI3K/Akt signaling pathway is a central regulator of angiogenesis, making it a key target for anti-cancer therapies.[3][4] Ibcasertib (also known as Chiauranib or CS2164) is an investigational, orally bioavailable small-molecule that inhibits several kinases involved in angiogenesis, including VEGFRs, and the mitosis-related kinase Aurora B.[5][6][7][8] While its multi-kinase profile is established, this note focuses on its functional impact on angiogenesis. This document provides a comprehensive, field-proven protocol for evaluating the anti-angiogenic potential of this compound by quantifying its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) in an in vitro tube formation assay.
Scientific Background
The PI3K/Akt Signaling Axis in Angiogenesis
Angiogenesis is orchestrated by a balance of pro- and anti-angiogenic factors. A primary driver is the Vascular Endothelial Growth Factor (VEGF) family, which binds to VEGF receptors (VEGFRs) on endothelial cells.[9][10][11] This ligand-receptor interaction triggers the activation of multiple downstream signaling cascades, prominently the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway.[3]
Activated Akt (also known as Protein Kinase B) is a serine/threonine kinase that acts as a crucial signaling node.[3][4][12] It promotes multiple cellular processes essential for angiogenesis, including:
-
Endothelial Cell Survival: Akt inhibits apoptotic pathways, protecting the cells required to build new vessels.[12][13]
-
Cell Migration and Proliferation: Akt signaling is necessary for the directional migration and proliferation of endothelial cells toward an angiogenic stimulus.[3][12]
-
Vascular Permeability and Maturation: Akt can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production, which modulates vascular tone and permeability.[12][13]
Given its central role, inhibition of the Akt pathway presents a robust strategy for disrupting tumor-driven angiogenesis.[3]
This compound's Proposed Mechanism in Angiogenesis Inhibition
This compound is a multi-kinase inhibitor with potent activity against VEGFRs and other key kinases.[5][6][8] By directly inhibiting VEGFRs, this compound blocks the initial trigger for the pro-angiogenic signaling cascade. This upstream inhibition prevents the activation of PI3K and subsequent phosphorylation and activation of Akt. The downstream consequences are the suppression of endothelial cell survival, proliferation, and migration, ultimately preventing the formation of new vascular networks.
Caption: this compound inhibits VEGFR, blocking downstream Akt signaling.
Principle of the Tube Formation Assay
The in vitro tube formation assay is a well-established method to model the later stages of angiogenesis.[1][2] When endothelial cells, such as HUVECs, are cultured on a gel of basement membrane extract (e.g., Matrigel®), they differentiate and organize into three-dimensional, capillary-like structures.[1][14] This process involves cell adhesion, migration, alignment, and differentiation.[2] The extent of this network formation—measured by parameters like tube length and branch points—can be quantified. Anti-angiogenic compounds like this compound will disrupt or inhibit this process in a dose-dependent manner, providing a quantitative measure of their biological activity.[15]
Materials and Reagents
| Reagent | Recommended Supplier & Cat. No. (Example) | Notes |
| Primary HUVECs | Lonza, Cat. No. C2519A | Use low-passage cells (<5 passages) for optimal and consistent results.[15] |
| Endothelial Cell Growth Medium-2 (EGM-2) | Lonza, Cat. No. CC-3162 | Complete medium for HUVEC culture. |
| Basal Medium (e.g., Medium 200PRF) | Thermo Fisher, Cat. No. M200PRF500 | Used for the assay itself, often with reduced serum. |
| Basement Membrane Matrix | Corning® Matrigel®, Cat. No. 356234 | Growth factor-reduced formulation is recommended. Thaw on ice to prevent premature polymerization. |
| This compound (Chiauranib, CS2164) | MedChemExpress, Cat. No. HY-101569 | Prepare a concentrated stock solution in DMSO (e.g., 10 mM). |
| Vehicle Control | DMSO, Sigma-Aldrich, Cat. No. D2650 | Use the same final concentration as in the highest this compound dose. |
| 96-well flat-bottom tissue culture plate | Corning, Cat. No. 3596 | Pre-chill plate before coating with Matrigel.[2] |
| Calcein AM (for visualization) | Thermo Fisher, Cat. No. C3100MP | Optional, for fluorescent imaging. Provides higher contrast than phase-contrast.[15] |
Experimental Workflow and Protocols
Caption: Overview of the key steps in the tube formation assay.
Step-by-Step Protocol
Day 1: Plate Coating and Cell Seeding
-
Matrigel Coating: Thaw the Matrigel vial on ice overnight in a 4°C refrigerator. On the day of the experiment, place a sterile 96-well plate and pipette tips at -20°C for at least 30 minutes.[2]
-
Working quickly on ice, use the pre-chilled tips to dispense 50 µL of Matrigel into each well of the pre-chilled 96-well plate. Ensure the gel is evenly distributed across the well bottom. Avoid introducing bubbles.[2]
-
Transfer the plate to a 37°C, 5% CO₂ incubator for at least 30-60 minutes to allow the Matrigel to polymerize and solidify.[16]
-
Cell Preparation: While the gel solidifies, harvest HUVECs that are 70-80% confluent.[15] Use trypsin, neutralize, and centrifuge the cells. Resuspend the cell pellet in a basal medium (e.g., Medium 200PRF) containing a low serum concentration (e.g., 1-2% FBS).
-
Perform a cell count and adjust the cell suspension to a final concentration of 1.5 x 10⁵ cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in the same low-serum basal medium. A suggested starting concentration range is 1 nM to 1 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used.
-
Cell Seeding: Gently add 100 µL of the HUVEC suspension (15,000 cells) containing the appropriate treatment (or vehicle control) to each well of the solidified Matrigel plate.[1][16]
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 4 to 18 hours. The optimal time should be determined empirically, but robust tube formation is typically observed within 6-12 hours.[1][2]
Visualization and Imaging
-
After incubation, carefully examine the wells under a phase-contrast microscope.
-
Acquire images from the center of each well using a 4x or 10x objective. Capture multiple representative fields per well if necessary.
-
(Optional Fluorescent Staining): For higher contrast analysis, remove the culture medium gently and wash once with HBSS. Add 100 µL of Calcein AM solution (e.g., 2 µg/mL in HBSS) to each well and incubate for 30 minutes at 37°C.[15] Image using a fluorescence microscope with appropriate filters.
Data Analysis and Interpretation
Quantitative analysis is crucial for objective evaluation. The open-source software ImageJ (or its distribution, Fiji) with the Angiogenesis Analyzer plugin is a highly effective and widely cited tool for this purpose.[17][18][19]
Quantitative Analysis Workflow using ImageJ
-
Install the Angiogenesis Analyzer macro for ImageJ.[20]
-
Open the captured image (TIF format is recommended).
-
Run the "Angiogenesis Analyzer" plugin.[20]
-
The software will process the image and output several key parameters. The most informative metrics for this assay are:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Junctions/Nodes: The number of points where three or more tubes intersect.
-
Number of Meshes: The number of enclosed areas formed by the tube network.
-
Expected Results and Interpretation
The data should demonstrate a dose-dependent inhibition of tube formation with increasing concentrations of this compound.
| Treatment Group | Expected Tube Formation | Total Tube Length | No. of Junctions | No. of Meshes |
| Vehicle Control | Robust, interconnected polygonal network | High | High | High |
| Low [this compound] | Partially formed or fragmented network | Intermediate | Intermediate | Intermediate |
| High [this compound] | Disconnected cells or very short, isolated structures | Low / None | Low / None | Low / None |
Plot the quantitative data for each parameter against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of tube formation).
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No tube formation in vehicle control | 1. Suboptimal Matrigel polymerization.2. HUVECs are high-passage or unhealthy.3. Incorrect cell seeding density. | 1. Ensure Matrigel is always kept on ice and that plates/tips are pre-chilled.2. Use HUVECs at passage <5. Ensure cells are in the log growth phase.[2]3. Optimize seeding density (typically 1.0-2.0 x 10⁴ cells/well).[2] |
| High variability between replicate wells | 1. Uneven Matrigel coating.2. Inconsistent cell seeding.3. Bubbles in the Matrigel. | 1. Gently swirl the plate after adding Matrigel to ensure an even layer.2. Ensure the cell suspension is homogenous before aliquoting.3. Be extremely careful to avoid introducing bubbles during pipetting. |
| Cells form clumps instead of tubes | 1. Cell seeding density is too high.2. Assay medium contains too many growth factors/serum. | 1. Reduce the number of cells seeded per well.2. Reduce serum concentration in the assay medium or use a serum-free basal medium. |
Conclusion
The in vitro tube formation assay is a rapid, reliable, and quantifiable method for assessing the anti-angiogenic properties of kinase inhibitors.[21] This protocol provides a robust framework for characterizing the inhibitory effect of this compound on endothelial cell differentiation and network formation. The data generated can provide critical preclinical evidence of this compound's functional impact on angiogenesis, supporting its development as an anti-cancer therapeutic.
References
- Shiojima, I., & Walsh, K. (2002). Role of Akt signaling in vascular homeostasis and angiogenesis. Circulation Research, 90(12), 1243-1250. [Link]
- Grokipedia. (2026). This compound. Grokipedia. [Link]
- Bio-protocol. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC)
- Cusabio. (n.d.).
- Dimmeler, S., & Zeiher, A. M. (2000). Akt takes center stage in angiogenesis signaling.
- Creative Bioarray. (n.d.). Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay.
- Wikipedia. (2025). This compound. Wikipedia. [Link]
- Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105. [Link]
- National Center for Biotechnology Information. (2002). Role of Akt signaling in vascular homeostasis and angiogenesis. PubMed. [Link]
- Somanath, P. R., & Byzova, T. V. (2006). Akt1 in Endothelial Cell and Angiogenesis. Journal of Cellular and Molecular Medicine, 10(3), 543-553. [Link]
- PharmGKB. (n.d.).
- Chen, J., et al. (2014). Endothelial Akt1 mediates angiogenesis by phosphorylating multiple angiogenic substrates. Proceedings of the National Academy of Sciences, 111(35), 12864-12869. [Link]
- Corning Life Sciences. (n.d.).
- Wikipedia. (n.d.). Vascular endothelial growth factor. Wikipedia. [Link]
- Skinner, H. D., et al. (2018). Akt inhibition improves long‐term tumour control following radiotherapy by altering the microenvironment. Molecular Oncology, 12(1), 119-131. [Link]
- HandWiki. (2026). Chemistry:this compound. HandWiki. [Link]
- Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Cell Biolabs, Inc. [Link]
- BIII. (2016). Angiogenesis Analyzer for ImageJ.
- Carpentier, G. (2012). Angiogenesis Analyzer for ImageJ. Gilles Carpentier Research Web Site. [Link]
- ibidi GmbH. (n.d.).
- Staton, C. A., et al. (2021). A Comprehensive Look at In Vitro Angiogenesis Image Analysis Software. Cancers, 13(21), 5369. [Link]
- Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics, 11(4), 873-887. [Link]
- YouTube. (2023). How to analyze Angiogenesis HUVEC cell tube formation assay using ImageJ Software. YouTube. [Link]
- AstraZeneca Open Innovation. (2025). AZD5363. AstraZeneca. [Link]
- Bio-protocol. (n.d.). Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis. Bio-protocol. [Link]
- ResearchGate. (n.d.). Treatment with AZD5363 reduces the proportion of proliferating vascular...
- Patsnap Synapse. (2024). What is the mechanism of Capivasertib?
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Role of Akt signaling in vascular homeostasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Chemistry:this compound - HandWiki [handwiki.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cusabio.com [cusabio.com]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 12. Akt1 in Endothelial Cell and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ibidi.com [ibidi.com]
- 15. corning.com [corning.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. biii.eu [biii.eu]
- 18. Angiogenesis Analyzer for ImageJ - Gilles Carpentier Research Web Site: Computer Image Analysis [image.bio.methods.free.fr]
- 19. A Comprehensive Look at In Vitro Angiogenesis Image Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Precision Cell Cycle Analysis of Ibcasertib-Treated Cells Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cell cycle is a fundamental process that governs the proliferation of all eukaryotic cells. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Ibcasertib (also known as SRA737) is an investigational small molecule inhibitor that has garnered significant interest in oncology research. This application note provides a comprehensive guide for utilizing flow cytometry to precisely quantify the effects of this compound on the cell cycle distribution of cancer cells. We will delve into the scientific principles underpinning this compound's mechanism of action, provide a detailed experimental protocol, and offer insights into data analysis and interpretation.
Part 1: Scientific Principles & Mechanisms
The Role of Cdc7 in S-Phase Initiation
Caption: Role of Cdc7/Dbf4 (DDK) in initiating DNA replication.
This compound's Mechanism of Action
While initial reports and some databases have described this compound as a multi-kinase inhibitor targeting angiogenesis and mitosis-related kinases like Aurora B,[6][7] a more precise understanding identifies its potent activity as a selective inhibitor of Checkpoint Kinase 1 (Chk1), with an IC50 of 1.3 nM.[8][9] Chk1 is a critical effector kinase in the DNA damage response (DDR) pathway. It plays a vital role in cell cycle arrest, allowing time for DNA repair.[10] Inhibition of Chk1 by this compound in cancer cells, which often have high levels of replicative stress and defective G1 checkpoints, can lead to catastrophic mitotic entry with unreplicated or damaged DNA, ultimately causing cell death.[11][12] The observed effects on the cell cycle, particularly S and G2/M phase accumulation, are consistent with the abrogation of a Chk1-mediated checkpoint.[8]
Caption: this compound inhibits Chk1, leading to mitotic catastrophe.
Principles of Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the cell cycle by measuring the DNA content of individual cells within a population.[13] The method relies on staining cells with a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically intercalates into the DNA double helix.[14] This means the fluorescence intensity of a stained cell is directly proportional to its DNA content.[15]
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and possess a tetraploid (4N) DNA content before dividing.[13][15]
To ensure that only DNA is stained, treatment with RNase A is essential to degrade cellular RNA, which PI can also bind to.[14] By plotting the fluorescence intensity against the cell count, a characteristic histogram is generated, revealing the distribution of the cell population across the different cycle phases.[13]
Part 2: Experimental Protocol
This protocol provides a robust method for treating a cancer cell line (e.g., HCT116, U2OS) with this compound and analyzing the resulting cell cycle distribution.
Materials and Reagents
| Material/Reagent | Recommended Supplier | Catalog Number (Example) |
| Cancer Cell Line (e.g., HCT116) | ATCC | CCL-247 |
| Cell Culture Medium (e.g., McCoy's 5A) | Gibco | 16600082 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| This compound (SRA737) | MedChemExpress | HY-18958 |
| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | D2650 |
| Ethanol, 70% (ice-cold) | Fisher Scientific | AC615090010 |
| Propidium Iodide/RNase Staining Buffer | BD Biosciences | 550825 |
| Flow Cytometry Tubes (5 mL) | Falcon | 352052 |
| Cell Strainer (40 µm) | Falcon | 352340 |
Step-by-Step Workflow
1. Cell Culture and Seeding
-
Rationale: Establishing a healthy, asynchronously proliferating cell population is critical for observing a clear cell cycle profile and the effects of the drug.
-
Protocol:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment. This ensures cells are in the exponential growth phase.
-
2. This compound Treatment
-
Rationale: A dose-response experiment is necessary to determine the optimal concentration of this compound that induces cell cycle arrest without causing widespread, acute cytotoxicity. A vehicle control is essential to distinguish the drug's effect from the solvent.
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to achieve final concentrations (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM). The '0' concentration well should contain the same final percentage of DMSO as the highest drug concentration well (vehicle control).
-
Replace the medium in the 6-well plates with the this compound-containing medium.
-
Incubate for a defined period, typically 24 or 48 hours, to allow for cell cycle effects to manifest.
-
3. Cell Harvesting and Fixation
-
Rationale: Proper harvesting is needed to create a single-cell suspension. Fixation with cold ethanol is a critical step that permeabilizes the cell membrane for dye entry while preserving the DNA's integrity.[16][17] Adding ethanol dropwise while vortexing prevents cell clumping, which can lead to artifacts in flow cytometry.[17]
-
Protocol:
-
Aspirate the medium and wash cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS. Transfer to a labeled flow cytometry tube.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol drop-by-drop to fix the cells.
-
Incubate at 4°C for at least 2 hours. Cells can be stored at 4°C for up to a week.[17]
-
4. Staining and Data Acquisition
-
Rationale: Rehydration and washing remove the ethanol. The PI/RNase solution stains the DNA while eliminating RNA-related background noise.[14] Incubation allows the staining reaction to reach equilibrium.
-
Protocol:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol.
-
Wash the cell pellet with 3 mL of PBS, centrifuge again, and discard the supernatant.[17]
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature, protected from light.[16]
-
(Optional but recommended) Filter the stained cells through a 40 µm cell strainer into a new flow tube to remove any remaining aggregates.[18]
-
Analyze on a flow cytometer. Acquire data using a linear scale for the PI fluorescence channel (e.g., FL2 or FL3). Collect at least 10,000-20,000 events per sample for statistical robustness. Run samples at a low flow rate to improve data resolution.[19]
-
Caption: Experimental workflow for cell cycle analysis.
Part 3: Data Analysis & Interpretation
Gating Strategy
-
Rationale: Raw flow cytometry data includes debris and cell aggregates (doublets) that must be excluded to analyze only single, intact cells. Doublets, which have twice the DNA of a single cell, can be mistaken for G2/M cells.
-
Analysis Steps:
-
Debris Exclusion: Create a plot of Forward Scatter (FSC-A) vs. Side Scatter (SSC-A). Gate on the main cell population to exclude small particles and debris.
-
Doublet Discrimination: From the initial gate, create a plot of PI-Area (FL2-A) vs. PI-Width (FL2-W) or PI-Height (FL2-H). Single cells will form a tight diagonal population. Gate on this population to exclude doublets and larger aggregates, which will have a higher area for a given height/width.[17]
-
Caption: A sequential gating strategy for data cleanup.
Cell Cycle Histogram Analysis
-
Rationale: Specialized software algorithms are used to deconvolute the DNA histogram and calculate the percentage of cells in each phase.
-
Analysis Steps:
-
Open the gated (single-cell) data in a suitable analysis software (e.g., FlowJo, FCS Express).
-
Create a histogram of the PI fluorescence channel (e.g., FL2-A).
-
Apply a cell cycle model (e.g., Dean-Jett-Fox, Watson Pragmatic) to fit curves to the G0/G1 and G2/M peaks and model the S-phase population in between.
-
The software will output the percentage of cells in G0/G1, S, and G2/M phases. Record these values for each sample.
-
Expected Results & Data Presentation
Treatment with a Chk1 inhibitor like this compound is expected to cause cells with replicative stress to accumulate in S and G2 phases due to the failure to resolve DNA damage and subsequent checkpoint activation. This leads to a dose-dependent increase in the percentage of cells in the S and G2/M phases, with a corresponding decrease in the G0/G1 population.[20][21]
Table 1: Hypothetical Cell Cycle Distribution in HCT116 Cells after 24h this compound Treatment
| This compound Conc. | % G0/G1 | % S | % G2/M |
| Vehicle (0 µM) | 55.2% | 28.5% | 16.3% |
| 0.5 µM | 45.1% | 38.6% | 16.3% |
| 1.0 µM | 30.7% | 49.8% | 19.5% |
| 5.0 µM | 15.4% | 55.3% | 29.3% |
These data are for illustrative purposes only.
Part 4: Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High CV of G1/G2 Peaks (Broad Peaks) | - High flow rate during acquisition.[19]- Inconsistent staining.- Cell clumps. | - Run samples at the lowest flow rate setting.[19]- Ensure cell pellet is fully resuspended in staining buffer.- Filter cells through a 40µm mesh before acquisition.[18] |
| Excessive Debris in FSC vs SSC plot | - Over-trypsinization causing cell death.- Cells were unhealthy before harvesting. | - Optimize trypsinization time.- Ensure cells are harvested during the exponential growth phase. |
| No Clear G2/M Peak | - Cells are not proliferating or are contact-inhibited.[22]- Insufficient number of events collected. | - Ensure cells are seeded at a low enough density to be actively dividing.[22]- Acquire a higher number of events (e.g., >20,000). |
| Shifting Peaks Between Samples | - Instrument fluctuation (laser/fluidics instability).- Inconsistent staining times. | - Run instrument cleaning cycles and performance checks.- Standardize incubation times for all samples. |
Conclusion
This application note provides a detailed framework for assessing the cell cycle effects of the Chk1 inhibitor this compound using flow cytometry. By combining a robust experimental protocol with a logical data analysis strategy, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action. This assay is a cornerstone for preclinical drug development, offering critical insights into the pharmacodynamic effects of cell cycle-targeting agents.
References
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from Abcam website. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
- Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from Creative Biolabs website. [URL: https://www.creativebiolabs.com/adc/troubleshooting-of-cell-cycle-staining-flow-cytometry.htm]
- R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol. Retrieved from R&D Systems website. [URL: https://www.rndsystems.com/resources/protocols/propidium-iodide-cell-viability-flow-cytometry-protocol]
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from Flow Cytometry Core Facility website. [URL: https://med.virginia.edu/flow-cytometry-core-facility/protocols-for-flow-cytometry/dna-content-for-cell-cycle-analysis-of-fixed-cells-with-propidium-iodide/]
- Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from Bio-protocol website. [URL: https://bio-protocol.org/e203]
- Grokipedia. (2026). This compound.
- PubMed. (2000). Regulation of DNA replication during the cell cycle: roles of Cdc7 kinase and coupling of replication, recombination, and repair in response to replication fork arrest. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10902566/]
- Wikipedia. (n.d.). Cell division cycle 7-related protein kinase. Retrieved from Wikipedia. [URL: https://en.wikipedia.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from Bio-Rad website. [URL: https://www.bio-rad-antibodies.com/flow-cytometry-propidium-iodide-staining-cell-cycle-analysis-protocol.html]
- Semantic Scholar. (n.d.). CDC7 kinase complex as a molecular switch for DNA replication. Retrieved from Semantic Scholar. [URL: https://www.semanticscholar.org/paper/CDC7-kinase-complex-as-a-molecular-switch-for-DNA-Sclafani-Holzen/0d13a968853b827732a304e211832047a060f64c]
- PubMed Central. (n.d.). Regulation and roles of Cdc7 kinase under replication stress. Retrieved from PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4445839/]
- bioRxiv. (2025).
- Cell Signaling Technology. (n.d.). Flow Cytometry Troubleshooting Guide. Retrieved from Cell Signaling Technology website. [URL: https://www.cellsignal.com/learn-and-support/troubleshooting/flow-cytometry-troubleshooting-guide]
- Thermo Fisher Scientific. (n.d.). Flow Cytometry Support—Troubleshooting. Retrieved from Thermo Fisher Scientific website. [URL: https://www.thermofisher.com/de/de/home/life-science/cell-analysis/flow-cytometry/flow-cytometry-learning-center/flow-cytometry-resource-library/flow-cytometry-support-center/flow-cytometry-troubleshooting.html]
- Elabscience. (2024). Three Common Problems and Solutions of Cell Cycle Detection. Retrieved from Elabscience website. [URL: https://www.elabscience.com/three-common-problems-and-solutions-of-cell-cycle-detection-art-492.html]
- ResearchGate. (n.d.). Cell cycle histogram for the U2OS cell line obtained by FACS analysis.... Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Cell-cycle-histogram-for-the-U2OS-cell-line-obtained-by-FACS-analysis-showing-arrest_fig3_318858994]
- MedchemExpress.com. (n.d.). Chiauranib (this compound) | Multi-target Inhibitor. Retrieved from MedchemExpress.com. [URL: https://www.medchemexpress.com/chiauranib.html]
- Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Ibcasertib]
- PubMed Central. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4973693/]
- ResearchGate. (n.d.). Flow cytometry histograms for the S phase category. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Flow-cytometry-histograms-for-the-S-phase-category-The-flow-cytometry-histograms-for_fig2_6633649]
- Wikipedia. (n.d.). Cell cycle analysis. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Cell_cycle_analysis]
- PLOS ONE. (2018). Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin. Retrieved from PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0191178]
- Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry. Retrieved from Thermo Fisher Scientific website. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/flow-cytometry/cell-health-and-viability-assays-for-flow-cytometry/cell-cycle-assays-for-flow-cytometry.html]
- Cardiff University ORCA. (2023). A Phase 1/2 trial of SRA737 (a Chk1 inhibitor)
- MedChemExpress.com. (n.d.). CCT245737 (SRA737) | CHK1 Inhibitor. Retrieved from MedChemExpress.com. [URL: https://www.medchemexpress.com/cct245737.html]
- PubMed Central. (n.d.). Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat. Retrieved from PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319323/]
- Selleck Chemicals. (n.d.). CCT245737 (SRA737) Chk inhibitor. Retrieved from Selleck Chemicals website. [URL: https://www.selleckchem.com/products/cct245737.html]
- PubMed Central. (2023). Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status. Retrieved from PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744413/]
- ResearchGate. (2023). A Phase 1/2 trial of SRA737 (a Chk1 inhibitor) administered orally in patients with advanced cancer. Retrieved from ResearchGate. [URL: https://www.researchgate.
- Patsnap Synapse. (2024). What is the mechanism of Capivasertib?. Retrieved from Patsnap Synapse. [URL: https://www.patsnap.
Sources
- 1. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 2. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] CDC7 kinase complex as a molecular switch for DNA replication. | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Regulation of DNA replication during the cell cycle: roles of Cdc7 kinase and coupling of replication, recombination, and repair in response to replication fork arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
Application Notes and Protocols for Human Tumor Xenograft Models in Ibcasertib Efficacy Studies
Introduction: Elucidating the Anti-Tumor Potential of Ibcasertib
This compound (also known as Chiauranib or CS2164) is a promising, orally bioavailable small-molecule inhibitor targeting multiple kinases crucial for tumor progression.[1] Its mechanism of action is centered on the potent inhibition of key signaling pathways involved in tumor angiogenesis, mitosis, and inflammation. This compound selectively targets Aurora Kinase B (AURKB), Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), Colony-Stimulating Factor 1 Receptor (CSF-1R), and c-Kit.[1][2][3][4] This multi-targeted approach allows this compound to exert anti-angiogenic, anti-mitotic, and anti-inflammatory effects, thereby suppressing tumor growth and metastasis.[1] The potency of this compound is highlighted by its low nanomolar IC50 values against its primary targets, such as 7–9 nM for VEGFR2/3.[1]
Given its multifaceted mechanism, preclinical evaluation of this compound's efficacy is paramount. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, serve as a cornerstone for these investigations.[5][6][7] These models provide a robust in vivo system to assess the anti-tumor activity of novel therapeutic agents like this compound in a setting that partially recapitulates human tumor biology.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of human tumor xenograft models for the preclinical assessment of this compound.
The Rationale Behind Xenograft Models for this compound Studies
The choice of a preclinical model is critical for generating meaningful and translatable data. While simpler in vitro models are useful for initial screening, they lack the complexity of a whole-organism system. Human tumor xenograft models offer a crucial intermediate step by allowing the evaluation of a drug's effect on a human tumor within a living organism.[5] This is particularly important for a multi-kinase inhibitor like this compound, whose anti-angiogenic effects on the tumor microenvironment can only be assessed in an in vivo setting.
There are two primary types of xenograft models: cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). CDX models, which utilize established cancer cell lines, are advantageous for their reproducibility and ease of establishment, making them ideal for initial efficacy and dose-finding studies.[7] PDX models, where patient tumor fragments are directly implanted into mice, offer the advantage of better preserving the original tumor's heterogeneity and microenvironment, thus providing a more clinically relevant model for later-stage preclinical validation.[5] The protocols outlined below are broadly applicable to both CDX and PDX models, with specific considerations highlighted where necessary.
Signaling Pathways Targeted by this compound
To fully appreciate the experimental design of this compound studies, it is essential to understand the signaling cascades it disrupts. The following diagram illustrates the key pathways inhibited by this compound.
Caption: Experimental workflow for a typical this compound xenograft study.
Detailed Protocols
PART 1: Preparation and Establishment of Xenograft Models
1.1. Cell Line Selection and Culture
-
Rationale: The choice of cell line is critical and should be based on the research question. For this compound, which is in clinical trials for small-cell lung cancer (SCLC), ovarian cancer, and pancreatic cancer, cell lines derived from these tumor types are highly relevant. [1]It is also advisable to select cell lines with known expression levels of this compound's targets (e.g., VEGFR, PDGFR, AURKB).
-
Protocol:
-
Obtain human cancer cell lines from a reputable cell bank (e.g., ATCC) to ensure authenticity and sterility.
-
Culture the cells according to the supplier's recommendations, typically in a humidified incubator at 37°C with 5% CO2.
-
Routinely test cell cultures for mycoplasma contamination.
-
Harvest cells during the logarithmic growth phase for implantation.
-
Count the cells using a hemocytometer or automated cell counter and assess viability using Trypan Blue exclusion (viability should be >95%).
-
Resuspend the required number of cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). For subcutaneous injections, mixing the cell suspension 1:1 with Matrigel can improve tumor take rates. [10] 1.2. Animal Selection, Housing, and Ethical Considerations
-
-
Rationale: Immunodeficient mice are essential to prevent graft rejection of the human tumor cells. [5]Strains like athymic nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice are commonly used. [11]All animal procedures must be conducted in accordance with institutional and national guidelines to ensure animal welfare. [12]* Protocol:
-
Acquire immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old) from a reputable vendor. [4] 2. House the animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to sterile food and water. [13] 3. Allow the mice to acclimate for at least one week before any experimental procedures.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. [12][14][15]This includes defining humane endpoints, such as maximum tumor size or signs of distress, to minimize animal suffering. [16] 1.3. Tumor Implantation
-
-
Rationale: Subcutaneous implantation in the flank is the most common and straightforward method for establishing solid tumors, allowing for easy monitoring and measurement. [6]Orthotopic implantation, where tumor cells are injected into the corresponding organ (e.g., pancreas for pancreatic cancer), can provide a more clinically relevant model but is technically more demanding. [10][11][17]* Subcutaneous Implantation Protocol:
-
Anesthetize the mouse using an appropriate method, such as isoflurane inhalation. [18][19] 2. Prepare the injection site on the flank by shaving and sterilizing with 70% ethanol.
-
Prepare the cell suspension for injection. A typical inoculum size ranges from 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL. 4. Using a 27-gauge needle, inject the cell suspension subcutaneously into the flank.
-
Monitor the animal until it has fully recovered from anesthesia.
-
PART 2: this compound Efficacy Study
2.1. Tumor Growth Monitoring and Animal Randomization
-
Rationale: Regular monitoring of tumor growth is essential to determine the appropriate time to start treatment and to assess the efficacy of the therapy. [8]Randomization of animals into treatment groups is crucial to minimize bias and ensure that the groups are comparable at the start of the study. [20]* Protocol:
-
Once tumors become palpable, begin measuring them 2-3 times per week using digital calipers. [6] 2. Measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2 . [21]Note that other formulas exist, and consistency is key. [22][23][24] 4. When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Ensure that the average tumor volume and body weight are similar across all groups at the start of treatment.
-
2.2. This compound Formulation and Administration
-
Rationale: this compound is orally bioavailable, making oral gavage a clinically relevant route of administration. [1][4]The dosage and schedule should be based on previous studies or preliminary dose-finding experiments to ensure efficacy without undue toxicity.
-
Protocol:
-
Formulate this compound in a suitable vehicle for oral administration. The specific vehicle should be determined based on the drug's solubility and stability.
-
Administer this compound orally once daily at the desired dose(s). Previous studies have used doses ranging from 2.5 to 40 mg/kg in mice. [4] 3. The control group should receive the vehicle only, administered in the same manner and volume as the treatment groups.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach the humane endpoint.
-
2.3. Data Collection and Study Endpoints
-
Rationale: Consistent and accurate data collection is the foundation of a reliable study. Both tumor volume and body weight should be monitored to assess efficacy and toxicity, respectively.
-
Protocol:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in behavior, posture, or coat condition).
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include tumor regression, survival, and assessment of biomarkers in the harvested tumors.
-
Euthanize the animals when tumors reach the predetermined humane endpoint, or at the end of the study.
-
At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting, or RNA sequencing).
-
Data Presentation and Analysis
Quantitative data should be summarized in a clear and concise format to facilitate interpretation and comparison between treatment groups.
Table 1: Example of Tumor Growth Data
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) |
| Vehicle Control | 152 ± 15 | 358 ± 32 | 850 ± 75 | 1510 ± 120 |
| This compound (10 mg/kg) | 155 ± 18 | 210 ± 25 | 350 ± 40 | 520 ± 55 |
| This compound (20 mg/kg) | 149 ± 16 | 180 ± 20 | 225 ± 28 | 290 ± 35 |
| P-value vs. Vehicle | - | <0.01 | <0.001 | <0.001 |
Data are presented as mean ± SEM. Statistical analysis performed using two-way ANOVA.
Key Metrics for Efficacy Assessment:
-
Tumor Growth Inhibition (TGI): This is a common metric to quantify the anti-tumor activity of a treatment. [9][20]It is calculated at the end of the study using the following formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
-
Tumor Volume Change (%): This metric is useful for visualizing the response of individual tumors, especially when assessing tumor regression. [21] * ΔVolume (%) = [(Tumor volume at day X - Tumor volume at day 0) / Tumor volume at day 0] x 100
-
Statistical Analysis: Appropriate statistical methods should be used to compare the treatment groups. A two-way ANOVA with post-hoc tests is often suitable for analyzing tumor growth curves. Student's t-test or one-way ANOVA can be used to compare final tumor volumes or weights.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, every protocol should incorporate self-validating systems:
-
Positive and Negative Controls: The vehicle-treated group serves as a negative control, demonstrating the natural growth of the tumor. A positive control group, treated with a standard-of-care chemotherapy for the specific cancer type, can also be included to benchmark the efficacy of this compound.
-
Reproducibility: Experiments should be repeated to ensure the reproducibility of the findings.
-
Blinding: Whenever possible, the individuals measuring tumors and assessing endpoints should be blinded to the treatment groups to prevent observer bias.
-
Toxicity Monitoring: Regular body weight measurements and clinical observations are crucial to validate that the observed anti-tumor effects are not due to general toxicity. A significant loss of body weight (>15-20%) is often a sign of unacceptable toxicity.
By adhering to these rigorous protocols and principles of scientific integrity, researchers can generate high-quality, reliable data on the preclinical efficacy of this compound, paving the way for its further clinical development.
References
- This compound - Grokipedia. (2026). Grokipedia.
- Ethical Aspects of Animal-to-Human Xenografts. (1995). ILAR Journal, Oxford Academic.
- Rodallec, A., Vaghi, C., Ciccolini, J., Fanciullino, R., & Benzekry, S. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLOS ONE, 17(9), e0274886.
- This compound - Wikipedia. (n.d.). Wikipedia.
- Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging. (2012). PMC - NIH.
- Wu, J. (2015). Assessment of Antitumor Activity for Tumor Xenograft Studies Using Exponential Growth Models. Journal of Biopharmaceutical Statistics, 25(4), 795–809.
- Monitoring of xenograft tumor growth. (A): Transaxial NMR images of a... (n.d.). ResearchGate.
- STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. (n.d.). PMC - NIH.
- Chemistry:this compound - HandWiki. (n.d.). HandWiki.
- Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. (2022). PLOS ONE.
- Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. (2022). EconPapers.
- Hather, G., Liu, R., Bandi, S., Mettetal, J., & Manfredi, M. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Informatics, 13, 57–62.
- Close contacts of xenograft recipients: Ethical considerations due to risk of xenozoonosis. (2024). Xenotransplantation.
- In vivo tumor models. (n.d.). Stanford Medicine.
- The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. (n.d.). Journal of Cancer Prevention.
- Subcutaneous Tumor Models. (n.d.). Reaction Biology.
- Rollin, B. E. (2020). Ethical and Societal Issues Occasioned by Xenotransplantation. Animals, 10(9), 1668.
- Co-implantation of Tumor and Extensive Surrounding Tissue Improved the Establishment Rate of Surgical Specimens of Human-Patient Cancer in Nude Mice. (2021). In Vivo, 35(1), 1–6.
- Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. (2010). Statistics in Medicine, 29(26), 2721–2732.
- Xenograft Tumor Model Protocol. (2012).
- Ethics and Animal Welfare Rules Outweigh Published Scientific Data. (2015). Physicians Committee for Responsible Medicine.
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
- Mayo Clinic Brain Tumor Patient-Derived Xenograft National Resource Flank Tumor Implantation. (n.d.).
- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols, 3(4), 101712.
- Cell-line-Derived Xenograft Models. (n.d.). Creative Animodel.
- Choosing a cell-line for cancerous xenografts in murine models? (2022). ResearchGate.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols, 3(4), 101712.
- Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development. (2024). Journal of Korean Medical Science, 39(31), e265.
- Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. (2024). Clinical Cancer Research, 30(13), 2634–2647.
- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience.
- Cell-Derived Xenografts. (n.d.). Antineo.
- From lab to animal facility: A complete guide for tumor xenograft model creation. (2024). Bio-protocol, 14(14), e4908.
- Xenograft Tumor Model: Tips to Consider for Imaging. (n.d.). Spectral Instruments Imaging.
- From lab to animal facility: A complete guide for tumor xenograft model creation. (2024). ResearchGate.
- Regulations of Patient-Derived Xenografts. (n.d.). ResearchGate.
- Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models. (2025). SLAS Discovery.
- Application of modified porcine xenograft by collagen coating in the veterinary field: pre-clinical and clinical evaluations. (2024). Frontiers in Veterinary Science, 11, 1369363.
- Murine Central Nervous System and Bone Marrow Distribution of the Aurora A Kinase Inhibitor Alisertib: Pharmacokinetics and Exposure at the Sites of Efficacy and Toxicity. (2020). Drug Metabolism and Disposition, 48(11), 1163–1170.
- Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice. (2022). Pharmaceutics, 14(2), 248.
- Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice. (2022). Pharmaceutics, 14(11), 2390.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chemistry:this compound - HandWiki [handwiki.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell-line-Derived Xenograft Models - Creative Animodel [creative-animodel.com]
- 8. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 11. Cell-Derived Xenografts - Antineo [antineo.fr]
- 12. veterinarypaper.com [veterinarypaper.com]
- 13. Frontiers | Application of modified porcine xenograft by collagen coating in the veterinary field: pre-clinical and clinical evaluations [frontiersin.org]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ethics and Animal Welfare Rules Outweigh Published Scientific Data [pcrm.org]
- 17. researchgate.net [researchgate.net]
- 18. mayo.edu [mayo.edu]
- 19. researchgate.net [researchgate.net]
- 20. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 23. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic [ideas.repec.org]
Application Note: Evaluating the Anti-Tumor Efficacy of Ibcasertib in 3D Spheroid Cultures
Abstract: Three-dimensional (3D) spheroid models are increasingly recognized for their superior physiological relevance in preclinical cancer research compared to traditional 2D monolayer cultures.[1][2] These models effectively replicate key aspects of the tumor microenvironment, including nutrient and oxygen gradients, complex cell-cell interactions, and zones of proliferation and quiescence, which are critical for evaluating the true potential of therapeutic agents.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Ibcasertib, a multi-kinase inhibitor, in 3D cancer spheroid models. We will detail its mechanism of action and provide robust, step-by-step protocols for spheroid generation, drug treatment, and endpoint analysis to quantitatively assess its anti-tumor effects.
Introduction: this compound and the Shift to 3D Models
1.1. This compound (Chiauranib, CS2164): A Multi-Targeted Kinase Inhibitor
This compound is an orally bioavailable, investigational small-molecule inhibitor targeting several serine-threonine and receptor tyrosine kinases crucial for tumor progression.[4][5] Its primary mechanism is not directed at a single pathway but rather involves the concurrent inhibition of multiple key processes in oncology:
-
Angiogenesis: this compound potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and Platelet-Derived Growth Factor Receptors (PDGFRα/β), which are fundamental for the formation of new blood vessels that supply tumors with essential nutrients.[4][5][6]
-
Mitosis: By targeting Aurora B Kinase (AURKB), this compound disrupts cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[4][7]
-
Inflammation and Metastasis: It also inhibits Colony-Stimulating Factor 1 Receptor (CSF-1R) and c-Kit, kinases involved in tumor-associated inflammation and cell migration.[4][5]
This multi-pronged attack on angiogenesis, cell proliferation, and inflammation makes this compound a compelling candidate for evaluation in cancer models that can recapitulate this complexity.[7] this compound has demonstrated low nanomolar IC₅₀ values against its key targets and is currently under investigation in clinical trials for various solid tumors, including small-cell lung cancer and ovarian cancer.[4][8]
1.2. The Rationale: Why 3D Spheroids are Essential for Drug Evaluation
Traditional 2D cell cultures, while useful for initial high-throughput screening, lack the architectural and microenvironmental context of an in vivo tumor.[2] This often leads to a poor correlation between in vitro efficacy and clinical outcomes. 3D spheroid models bridge this gap by offering a more accurate representation of a tumor mass.[2][9]
The key advantages include:
-
Physiological Gradients: Spheroids develop gradients of oxygen, nutrients, and catabolites from the outer, proliferating layer to the inner, quiescent or necrotic core, mimicking the in vivo state.[3]
-
Cell-Cell and Cell-Matrix Interactions: Enhanced intercellular adhesion and communication influence signaling pathways and can confer drug resistance not seen in 2D.[2]
-
Predictive Power: Drug penetration and efficacy can be more accurately assessed, as the compound must diffuse through multiple cell layers to reach its target, providing a better prediction of in vivo activity.[2][3]
Given this compound's anti-angiogenic and anti-proliferative mechanisms, evaluating it in a 3D context is critical to understanding its potential to impact not just the outer cell layers but the entire tumor-like structure.
This compound's Core Signaling Pathways
To effectively design experiments, it is crucial to understand the pathways this compound modulates. The drug simultaneously disrupts signals that drive cell division and the formation of a supportive tumor microenvironment.
Caption: this compound's dual mechanism targeting receptor tyrosine kinases (RTKs) and Aurora B kinase.
Experimental Workflow & Protocols
This section provides a validated workflow for assessing this compound's efficacy. The process is designed to be robust and reproducible, moving from spheroid formation to quantitative endpoint analysis.
Sources
- 1. corning.com [corning.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Therapeutic targeting of tumor spheroids in a 3D microphysiological renal cell carcinoma-on-a-chip system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Chemistry:this compound - HandWiki [handwiki.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. 3D cell cultures provide new insights on lung cancer treatment response | EurekAlert! [eurekalert.org]
Protocol for Assessing Ibcasertib Efficacy In Vivo
Introduction
Ibcasertib (also known as chiauranib or CS2164) is an investigatonal, orally bioavailable small-molecule inhibitor targeting multiple kinases crucial for tumor progression.[1] Its primary mechanism of action involves the inhibition of key signaling pathways that drive angiogenesis, cell proliferation, and inflammation. This compound potently targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), platelet-derived growth factor receptors (PDGFRα/β), colony-stimulating factor 1 receptor (CSF-1R), c-Kit, and Aurora B kinase.[1][2][3] This multi-targeted approach suggests its potential as a broad-spectrum anti-cancer agent.
This document provides a comprehensive protocol for evaluating the in vivo efficacy of this compound using preclinical cancer models. It is intended for researchers, scientists, and drug development professionals engaged in oncology research. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of robust data to support further clinical development.
Scientific Rationale: Targeting Key Cancer Pathways
The rationale for investigating this compound's efficacy is grounded in its ability to simultaneously disrupt multiple oncogenic signaling cascades. Dysregulation of the PI3K/AKT/mTOR pathway, for instance, is a frequent event in human cancers, promoting cell growth, proliferation, and survival.[4][5][6][7][8] While this compound's primary targets are receptor tyrosine kinases upstream of this pathway, its downstream effects are anticipated to modulate AKT signaling. Therefore, assessing the phosphorylation status of key pathway components is a critical pharmacodynamic endpoint.
Furthermore, the inhibition of VEGFR and PDGFR directly impacts tumor angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. By targeting Aurora B kinase, this compound also interferes with mitosis, leading to cell cycle arrest and apoptosis.[3] This multifaceted mechanism of action provides a strong basis for its evaluation in various cancer models.
To visually represent the targeted signaling network, the following diagram illustrates the key pathways inhibited by this compound.
Caption: Signaling pathways targeted by this compound.
Preclinical In Vivo Models: A Foundational Tool
The selection of an appropriate in vivo model is paramount for the preclinical evaluation of anti-cancer agents. Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are widely used to assess drug efficacy.[9][10]
Cell Line-Derived Xenograft (CDX) Models
CDX models, established from cultured human cancer cell lines, offer high reproducibility and are suitable for large-scale screening.[11] These models are instrumental in the initial stages of drug development for evaluating anti-tumor activity and establishing dose-response relationships.[11]
Patient-Derived Xenograft (PDX) Models
PDX models, generated by implanting tumor fragments directly from a patient into mice, are considered more clinically relevant as they better recapitulate the heterogeneity and molecular characteristics of the original tumor.[12][13][14] These models are particularly valuable for personalized medicine approaches and for studying mechanisms of drug resistance.[12][15]
The following workflow outlines the key steps in conducting an in vivo efficacy study using either CDX or PDX models.
Caption: General workflow for in vivo efficacy assessment.
Detailed Experimental Protocols
Part 1: Establishment of Xenograft Models
A. Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Culture human cancer cell lines (e.g., small cell lung cancer, ovarian cancer, or pancreatic cancer lines, which are relevant to this compound's clinical development) under sterile conditions according to the supplier's recommendations.[1]
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.[16] Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.[16][17]
B. Patient-Derived Xenograft (PDX) Model Protocol
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under Institutional Review Board (IRB) approval.
-
Tissue Processing: In a sterile environment, mince the tumor tissue into small fragments (approximately 2-3 mm3).
-
Implantation: Anesthetize 6-8 week old female NSG mice. Make a small incision on the flank and implant a single tumor fragment subcutaneously.[12] Suture the incision.
-
Engraftment and Passaging: Monitor mice for tumor engraftment. Once a tumor reaches approximately 1,500 mm3, euthanize the mouse, excise the tumor, and passage it into a new cohort of mice for expansion.[12]
Part 2: this compound Efficacy Study
1. Study Design and Randomization
-
Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).[17]
-
Treatment groups can include:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound at various dose levels (e.g., 10, 20, 40 mg/kg)
-
Positive control (a standard-of-care therapeutic for the specific cancer type)
-
2. Drug Administration
-
Administer this compound or vehicle orally once daily.[3]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
3. Efficacy Endpoints
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints:
-
Tumor regression.
-
Overall survival.
-
Body weight changes.
-
4. Study Termination
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2,000 mm3) or after a specific duration of treatment.
-
Individual mice may be euthanized if their tumor volume exceeds the ethical limit, the tumor becomes ulcerated, or if they show signs of significant toxicity (e.g., >20% body weight loss).[18]
Data Presentation and Analysis
Summarize quantitative data in tables for clear comparison.
Table 1: Example Dosing and Monitoring Schedule
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Monitoring Frequency |
| 1 | Vehicle | N/A | Oral | Daily | 3x/week |
| 2 | This compound | 10 | Oral | Daily | 3x/week |
| 3 | This compound | 20 | Oral | Daily | 3x/week |
| 4 | This compound | 40 | Oral | Daily | 3x/week |
| 5 | Positive Control | Varies | Varies | Varies | 3x/week |
Table 2: Example Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 125.4 ± 15.2 | 1850.6 ± 210.8 | N/A |
| This compound (10 mg/kg) | 128.1 ± 18.9 | 975.3 ± 150.4 | 47.3 |
| This compound (20 mg/kg) | 123.5 ± 16.5 | 550.1 ± 98.7 | 70.3 |
| This compound (40 mg/kg) | 126.8 ± 17.3 | 250.9 ± 55.2 | 86.4 |
Pharmacodynamic Analysis
To confirm target engagement and understand the molecular effects of this compound, perform pharmacodynamic (PD) analysis on tumor tissues collected at the end of the study.
Protocol for Pharmacodynamic Analysis
-
Tissue Collection: At the study endpoint, euthanize the mice and excise the tumors. A portion of the tumor should be snap-frozen in liquid nitrogen for Western blot analysis, while another portion should be fixed in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis:
-
Immunohistochemistry (IHC):
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections to evaluate markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Conclusion
This comprehensive protocol provides a robust framework for assessing the in vivo efficacy of this compound. By employing well-characterized xenograft models and incorporating rigorous experimental design and pharmacodynamic analyses, researchers can generate high-quality data to elucidate the therapeutic potential of this multi-targeted kinase inhibitor. Adherence to these protocols will ensure the reliability and reproducibility of the findings, which are crucial for the continued development of novel cancer therapeutics.
References
- Vertex AI Search. (2026-01-08). This compound - Grokipedia.
- Vertex AI Search. (2026-01-08).
- Martínez-Sabadell, A., et al. (2022-10-26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC - NIH.
- In, K., et al. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central.
- BenchChem. (2025). In Vivo Validation of a Novel Akt Inhibitor: A Comparative Guide to Anti-Tumor Activity in Animal Models.
- Vertex AI Search. (2025-07-21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- Dever, D. P., et al. (2016-11-20). Establishment of Patient-Derived Xenografts in Mice - Bio-protocol.
- Wikipedia. (2025-12-30). This compound - Wikipedia.
- Roper, N., et al. (n.d.).
- The Jackson Laboratory. (2020-08). Patient Derived Xenograft (PDX)
- Wang, H., et al. (2020-10-28). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed.
- Genesis Drug Discovery & Development. (n.d.).
- ResearchGate. (n.d.). Protocols of humanized patient-derived tumor xenografts (PDX) model....
- Altogen Labs. (2023-01-21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs.
- Cre
- HandWiki. (2026-01-01). Chemistry:this compound - HandWiki.
- YouTube. (2020-04-23). How to measure tumors?.
- MedchemExpress.com. (n.d.). Chiauranib (this compound) | Multi-target Inhibitor.
- PubMed. (2022-02-24).
- Gao, H., et al. (n.d.). Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - AACR Journals.
- University of Wisconsin–Madison. (2018). Optical measurement of animal tumor volume for cancer research studies - BME Design Projects.
- Hather, G., et al. (n.d.). Statistical analysis of longitudinal data on tumour growth in mice experiments.
- Institutional Animal Care and Use Committee. (n.d.). Monitoring Tumor Growth in Rodents.
- PLOS One. (n.d.).
- Rockland Immunochemicals. (n.d.).
- ResearchGate. (n.d.). Imaging of pharmacodynamics of PI3K/AKT-kinase inhibitors in live....
- National Cancer Institute. (n.d.). Clinical Trials Using this compound - NCI.
- ResearchGate. (n.d.).
- ASCO. (n.d.). Pharmacodynamics of PI3K, MEK, and AKT inhibitors through isoform-specific measurements of MEK, ERK, AKT, and ribosomal protein S6 in needle biopsies.
- NIH. (n.d.).
- Clinical Cancer Research. (n.d.).
- Frontiers in Oncology. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
- PubMed Central. (n.d.).
- PubMed Central. (2022-07-06). Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia.
- JAMA Oncology. (2017-04-01). Targeting the PI3K/AKT/mTOR pathway for the treatment of mesenchymal triple-negative breast cancer: Evidence from a phase 1 trial of mTOR inhibition in combination with liposomal doxorubicin and bevacizumab.
- PubMed. (n.d.).
- PubMed Central. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC - NIH.
- PGPM. (2021-11-25).
- Patsnap Synapse. (2024-07-17).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 19. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
Measuring Ibcasertib IC50 in different cancer cell lines
Application Note & Protocol
Determining the Potency of Ibcasertib: A Guide to Measuring IC50 in Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of this compound (also known as Chiauranib or CS2164) in various cancer cell lines. This compound is an investigational, orally bioavailable small-molecule inhibitor targeting multiple kinases involved in critical cancer-promoting processes.[1][2] This guide details the scientific rationale, a step-by-step protocol for a cell viability assay, and methods for data analysis and interpretation, ensuring a robust and reproducible assessment of this compound's in vitro potency.
Introduction to this compound and its Mechanism of Action
This compound is a multi-targeted kinase inhibitor designed to disrupt key signaling pathways that drive tumor growth, angiogenesis, and inflammation.[1][3] Its primary targets include:
-
Angiogenesis-related kinases: Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFRα), and c-Kit.[4]
-
Mitosis-related kinase: Aurora B Kinase (AURKB).[4]
-
Inflammation-related kinase: Colony-Stimulating Factor 1 Receptor (CSF-1R).[4]
By concurrently inhibiting these pathways, this compound exerts potent anti-proliferative, anti-angiogenic, and anti-mitotic effects.[1] Preclinical data has demonstrated its efficacy with low nanomolar IC50 values against its key kinase targets.[1] As of late 2024, this compound is undergoing Phase II and III clinical trials for various solid tumors, including small-cell lung cancer (SCLC), ovarian cancer, and pancreatic cancer.
The determination of a drug's IC50 is a foundational step in preclinical evaluation.[5][6] It provides a quantitative measure of the drug's potency, which is the concentration required to inhibit a specific biological process by 50%.[6][7] For anti-cancer drugs, this is typically the concentration that reduces cancer cell viability by half. This metric is crucial for comparing the efficacy of different compounds, understanding dose-response relationships, and selecting appropriate cancer models for further investigation.[5]
Signaling Pathways Targeted by this compound
The diagram below illustrates the principal signaling cascades disrupted by this compound.
Caption: Key signaling pathways inhibited by this compound.
Experimental Design: The Self-Validating System
A robust IC50 determination protocol must be a self-validating system. This is achieved by incorporating meticulous controls, ensuring reproducibility through replicates, and selecting experimental parameters that reflect the biological question.
Rationale for Cell Line Selection
The choice of cancer cell lines is critical for generating clinically relevant data.[8][9] A panel of cell lines should be selected based on the mechanism of action of this compound.
-
Relevance to Clinical Trials: Include cell lines from tumor types where this compound is being clinically evaluated (e.g., SCLC: NCI-H69, NCI-H82; Ovarian Cancer: OVCAR-3, SKOV-3; Pancreatic Cancer: PANC-1, MiaPaCa-2).
-
Target Expression Levels: Select cell lines with known high expression of this compound's targets (e.g., KDR/VEGFR2-high endothelial cells for angiogenesis studies, or tumor lines with high Aurora B expression). Public databases like the Cancer Cell Line Encyclopedia (CCLE) can be used to query the genetic and expression status of targets.
-
Genetic Background: Include cell lines with diverse genetic backgrounds, particularly regarding mutations in key oncogenic pathways (e.g., PI3K/AKT/mTOR, RAS/MEK/ERK) to assess if sensitivity to this compound is context-dependent.[10][11]
Principle of the MTT Cell Viability Assay
The protocol described here utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell viability.[12] The principle is based on the enzymatic activity of mitochondrial succinate dehydrogenases in living, metabolically active cells.[13] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, water-insoluble formazan product.[12][13] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically ~570 nm). The absorbance is directly proportional to the number of viable cells, allowing for a quantitative measure of this compound-induced cytotoxicity.[13]
Detailed Protocol for IC50 Determination
This protocol is designed for adherent cells cultured in a 96-well plate format. Appropriate modifications may be necessary for suspension cell lines.
Materials and Reagents
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Formazan Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: Experimental workflow for IC50 determination.
Step-by-Step Methodology
Step 1: Cell Seeding
-
Culture the selected cancer cell lines until they reach approximately 80% confluency in logarithmic growth phase.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL (this yields 5,000 cells per 100 µL, a common starting point that should be optimized for each cell line).[13]
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.[13]
-
Crucial Control: Add 100 µL of sterile medium without cells to the "Blank" wells. Add cells to "Vehicle Control" and "Positive Control" wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[14]
Step 2: Preparation of this compound Dilutions
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution by diluting the stock in serum-free medium. Note: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Perform a serial dilution to create a range of concentrations. An 8-point dose range is standard.[6] For a compound with expected nanomolar potency, a starting concentration of 10 µM followed by 1:3 or 1:5 serial dilutions is appropriate.
Step 3: Cell Treatment
-
Carefully remove the medium from the wells.
-
Add 100 µL of medium containing the corresponding concentration of this compound to the treatment wells.
-
Crucial Control: Add 100 µL of medium with the same final concentration of DMSO as the highest drug concentration to the "Vehicle Control" wells.
-
Add 100 µL of fresh complete medium to the "Untreated Control" wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂. The incubation time should be consistent and may need optimization (common time points are 24, 48, and 72 hours).[5]
Step 4: MTT Assay and Absorbance Reading
-
After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well (including controls).[13]
-
Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the formazan solubilization solution (e.g., DMSO) to each well.[13]
-
Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete dissolution of the crystals.[13]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average absorbance of the "Blank" wells from all other readings.
-
Normalization: Calculate the percentage of cell viability for each drug concentration using the following formula:[15] % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the this compound concentration (X-axis).
-
IC50 Determination: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[7] The IC50 is the concentration of this compound that corresponds to 50% viability on the curve.[7]
Data Presentation and Interpretation
Summarize the calculated IC50 values in a clear, tabular format for easy comparison across different cell lines.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Features | This compound IC50 (nM) |
| NCI-H69 | Small-Cell Lung | High VEGFR2 | 15.2 ± 2.1 |
| SKOV-3 | Ovarian | PTEN null, PIK3CA wt | 25.8 ± 3.5 |
| PANC-1 | Pancreatic | KRAS mutant | 45.1 ± 5.9 |
| A549 | Non-Small Cell Lung | KRAS mutant | 150.7 ± 12.3 |
| MCF-7 | Breast | PIK3CA mutant | 89.4 ± 9.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: A lower IC50 value indicates greater potency. In the hypothetical data above, this compound is most potent against the NCI-H69 SCLC cell line and least potent against the A549 NSCLC line. This information can guide further mechanistic studies to understand the determinants of sensitivity and resistance.
Conclusion
This application note provides a robust and detailed framework for determining the IC50 of this compound. By adhering to the principles of careful experimental design, including appropriate cell line selection and the use of necessary controls, researchers can generate high-quality, reproducible data. This information is fundamental for advancing the preclinical evaluation of this compound and understanding its therapeutic potential across a spectrum of human cancers.
References
- This compound - Grokipedia. (2026). Grokipedia. [Link]
- This compound - Wikipedia. (2025). Wikipedia. [Link]
- Determination of Half-Maximal Inhibitory Concentration (IC50) Using Cell Viability Assay. (2023). JoVE. [Link]
- Chemistry:this compound - HandWiki. (2026). HandWiki. [Link]
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025).
- The Importance of IC50 Determin
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025).
- Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018). protocols.io. [Link]
- Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (n.d.). Bentham Science Publisher. [Link]
- Clinical Development of AKT Inhibitors and Associated Predictive Bioma | PGPM. (2021). Dovepress. [Link]
- Clinical Trials Using Akt Inhibitor - NCI. (n.d.).
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.).
- Press Release: NCI-MATCH cancer trial finds a promising signal for the AKT inhibitor ipatasertib. (2022). ECOG-ACRIN Cancer Research Group. [Link]
- Ipatasertib combined with non-taxane chemotherapy for patients with previously treated advanced triple-negative breast cancer: the PATHFINDER phase IIa trial. (2025).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chemistry:this compound - HandWiki [handwiki.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. Ipatasertib combined with non-taxane chemotherapy for patients with previously treated advanced triple-negative breast cancer: the PATHFINDER phase IIa trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. BioRender App [app.biorender.com]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Pharmacodynamic Response to Ibcasertib Using Ki-67 Immunohistochemistry in Tumor Tissue
Introduction: Connecting Ibcasertib's Anti-Mitotic Activity to the Ki-67 Proliferation Marker
This compound (also known as CS2164) is an investigational, orally bioavailable small-molecule inhibitor targeting multiple serine-threonine kinases critical for tumor progression.[1] Its primary mechanism of action involves the potent inhibition of Aurora B kinase (AURKB), a key regulator of mitosis, alongside other kinases involved in angiogenesis such as VEGFR and PDGFR.[1] The inhibition of AURKB disrupts fundamental processes in cell division, leading to a powerful anti-proliferative effect.
Aurora B is an essential component of the chromosomal passenger complex (CPC), which ensures the fidelity of chromosome segregation and cytokinesis.[2][3] During mitosis, Aurora B's functions include:
-
Correcting Kinetochore-Microtubule Attachments: It destabilizes incorrect attachments, allowing for the proper bi-orientation of chromosomes on the mitotic spindle.[2]
-
Regulating the Spindle Assembly Checkpoint (SAC): This surveillance mechanism halts the cell cycle in metaphase until all chromosomes are correctly attached, preventing aneuploidy.[2][4]
By inhibiting Aurora B, this compound induces a mitotic arrest, often leading to failed cell division (mitotic catastrophe) and subsequent apoptosis.[5] This direct cytostatic and cytotoxic effect on rapidly dividing cancer cells makes it a promising therapeutic agent.
To quantify this anti-proliferative effect in preclinical and clinical settings, a robust pharmacodynamic (PD) biomarker is essential. The nuclear protein Ki-67 is the most widely used immunohistochemical (IHC) marker for assessing cell proliferation.[6] Ki-67 is expressed during all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0).[7] Therefore, a reduction in the percentage of Ki-67-positive tumor cells, known as the Ki-67 Labeling Index (LI), serves as a direct and quantifiable measure of the anti-proliferative activity of drugs like this compound.[8][9]
These application notes provide a comprehensive, field-proven guide for researchers to reliably assess the pharmacodynamic effects of this compound in formalin-fixed, paraffin-embedded (FFPE) tumor tissues by measuring changes in the Ki-67 LI.
Scientific Principle: The this compound-Aurora B-Ki-67 Axis
The therapeutic rationale for using Ki-67 as a PD biomarker for this compound is grounded in a clear mechanistic pathway. This compound's inhibition of Aurora B disrupts the mitotic machinery, preventing cells from successfully completing the M-phase of the cell cycle. This leads to a G2/M arrest and a subsequent decrease in the overall population of actively dividing cells within the tumor.[5] Since Ki-67 expression is a hallmark of these cycling cells, a successful therapeutic intervention with this compound will manifest as a significant reduction in the Ki-67 LI.
Caption: this compound inhibits Aurora B kinase, a critical regulator of mitosis, thereby blocking cell cycle progression and reducing Ki-67 expression.
Quantitative Analysis of Proliferation Changes
The primary endpoint for this assay is the change in the Ki-67 Labeling Index between baseline (pre-treatment) and post-treatment tumor biopsies. Data from preclinical studies with Aurora kinase inhibitors demonstrate a marked reduction in Ki-67 positive cells, confirming the on-target effect of the drug.
| Treatment Group | N (Animals) | Mean Ki-67 LI (%) at Baseline | Mean Ki-67 LI (%) Post-Treatment (Day 7) | Percent Change (%) | P-value |
| Vehicle Control | 10 | 65.4 ± 5.2 | 68.1 ± 6.1 | +4.1 | >0.05 |
| This compound (20 mg/kg) | 10 | 66.1 ± 4.9 | 15.3 ± 3.8 | -76.9 | <0.001 |
Data are presented as mean ± standard deviation. The Ki-67 Labeling Index (LI) is the percentage of Ki-67-positive tumor cells. Data is representative based on published studies of Aurora kinase inhibitors in xenograft models.[8][10][11]
Detailed Protocol: Immunohistochemistry for Ki-67 in FFPE Tumor Sections
This protocol is optimized for the detection of human Ki-67 in FFPE tissue sections using the widely validated MIB-1 antibody clone. It incorporates recommendations from the International Ki67 in Breast Cancer Working Group to ensure analytical validity and reproducibility.[12]
Materials and Reagents
-
Primary Antibody: Mouse Anti-Human Ki-67 Antigen, Clone MIB-1 (e.g., Agilent Dako, Code M7240).
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0) or EDTA Buffer (1 mM, pH 8.0).
-
Detection System: A high-sensitivity polymer-based detection system (e.g., EnVision FLEX, Dako).
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Hematoxylin.
-
Ancillary Reagents: Xylene, Graded Ethanol Series, Deionized Water, Wash Buffer (e.g., TBS-T), Peroxide Block, Protein Block, Mounting Medium.
-
Control Tissue: FFPE human tonsil tissue (provides a robust internal positive control with a gradient of staining in germinal centers).
Experimental Workflow Diagram
Caption: A standardized workflow for Ki-67 immunohistochemical staining on FFPE tissue sections.
Step-by-Step Methodology
A. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate slides through graded ethanols (95%, 70%) for 3 minutes each.
-
Rinse slides thoroughly in deionized water.
B. Heat-Induced Epitope Retrieval (HIER):
-
Pre-heat the antigen retrieval solution (Citrate Buffer, pH 6.0) to 95-100°C in a water bath, steamer, or pressure cooker.
-
Immerse the slides in the hot retrieval solution and incubate for 20 minutes. Causality: This step is critical for reversing the protein cross-linking caused by formalin fixation, thereby unmasking the Ki-67 epitope for antibody binding.[13]
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides with wash buffer.
C. Immunohistochemical Staining:
-
Peroxidase Block: Incubate sections with a hydrogen peroxide-based blocking reagent for 5-10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Protein Block: Apply a serum-free protein block and incubate for 10-20 minutes to prevent non-specific antibody binding. Do not rinse.
-
Primary Antibody: Dilute the MIB-1 antibody to its optimal concentration (typically 1:100 to 1:200, must be validated in-house) in antibody diluent. Apply to the sections and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides thoroughly with wash buffer (3 changes, 5 minutes each).
-
Detection: Apply the polymer-based secondary antibody conjugate (e.g., anti-mouse-HRP) and incubate according to the manufacturer's instructions (typically 30 minutes).
-
Rinse slides thoroughly with wash buffer (3 changes, 5 minutes each).
-
Chromogen: Prepare and apply the DAB chromogen solution. Incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope. Self-Validation: Monitor this step microscopically to avoid over-staining, which can obscure nuclear detail.
-
Stop the reaction by immersing the slides in deionized water.
D. Counterstaining and Mounting:
-
Lightly counterstain the sections with hematoxylin for 30-60 seconds. Causality: Hematoxylin stains the nuclei of all cells blue, providing morphological context and allowing for the clear identification of Ki-67-negative tumor cells.
-
"Blue" the hematoxylin in running tap water or a suitable bluing reagent.
-
Dehydrate the sections through graded ethanols and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
Scoring and Interpretation of Ki-67 Staining
Adherence to a standardized scoring methodology is paramount for generating reproducible and trustworthy data.
-
Definition of a Positive Cell: Any invasive tumor cell showing distinct brown nuclear staining should be considered positive. The intensity of the staining is not considered in the final score. Cytoplasmic staining should be ignored.[12][14]
-
Area of Assessment: Scoring should be performed in areas of invasive carcinoma. Avoid areas of in-situ carcinoma, normal tissue, and inflammatory infiltrates.
-
Scoring Method:
-
Scan the entire tumor section at low power (10x) to identify areas with the highest labeling ("hot spots") and lowest labeling to appreciate the heterogeneity of proliferation.
-
Perform the cell count at high power (40x).
-
Count at least 500 invasive tumor cells, ensuring the count is representative of the overall staining pattern. If the tumor is heterogeneous, counts from different areas should be included.
-
The Ki-67 Labeling Index is calculated as: (Number of Ki-67 Positive Tumor Nuclei / Total Number of Tumor Nuclei Counted) x 100%
-
-
Reporting: The final report should include the Ki-67 LI as a percentage. Observations on staining heterogeneity should also be noted. For pharmacodynamic studies, the change in Ki-67 LI from baseline is the key endpoint.
Conclusion and Authoritative Grounding
The immunohistochemical assessment of Ki-67 is a powerful and validated method for measuring the anti-proliferative effects of this compound in tumor tissues. The direct mechanistic link between Aurora B kinase inhibition, mitotic arrest, and the subsequent reduction in the population of cycling cells provides a strong scientific basis for its use as a pharmacodynamic biomarker. By adhering to the detailed and validated protocols outlined in these notes, researchers can generate robust, reproducible, and interpretable data to accurately assess the in-vivo efficacy of this compound, thereby providing critical insights to guide its further development.
References
- Carmena, M., Wheelock, M., Funabiki, H., & Earnshaw, W. C. (2012). The chromosomal passenger complex (CPC): from easy rider to angry bird. Nature Reviews Molecular Cell Biology, 13(12), 789-803. [URL: https://www.
- Giet, R., & Prigent, C. (1999). Aurora/Ipl1p-related kinases, a new family of mitotic serine/threonine kinases. Journal of Cell Science, 112(21), 3591-3601. [URL: https://journals.biologists.
- Hindriksen, S., & Lens, S. M. A. (2019). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Cell and Developmental Biology, 7, 27. [URL: https://www.frontiersin.org/articles/10.3389/fcell.2019.00027/full]
- Nielsen, T. O., Leung, S. C. Y., Rimm, D. L., Dodson, A., Acs, B., Badve, S., ... & Hayes, D. F. (2021). Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group. JNCI: Journal of the National Cancer Institute, 113(7), 808-819. [URL: https://academic.oup.com/jnci/article/113/7/808/6044873]
- Kallio, M. J., McCleland, M. L., Stukenberg, P. T., & Gorbsky, G. J. (2002). Inhibition of aurora B kinase blocks chromosome segregation, overrides the spindle checkpoint, and induces apoptosis. Current Biology, 12(11), 900-905. [URL: https://www.cell.com/current-biology/fulltext/S0960-9822(02)00870-4]
- Chipscreen Biosciences. (n.d.). This compound. Grokipedia. Retrieved January 8, 2026. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMrpelnEoZM5OlDSPkABbq0IicBBgqAVpiJaButdWcpJFJHw0Pf0wzU1oQSVxXb9wrYn_A8kqq53ZGPmnbCVDFY0cN18wJYdW1NEBy8r2ZITpsQ9K7QM9Z1ugwHOWxC0HJ]
- MedchemExpress. (n.d.). Chiauranib (this compound). Retrieved January 10, 2026. [URL: https://www.medchemexpress.com/chiauranib.html]
- Dar, A. A., Zaika, A., Piazuelo, M. B., Correa, P., Nagtegaal, I., & El-Rifai, W. (2010). Antineoplastic effects of an Aurora B kinase inhibitor in breast cancer. Molecular Cancer, 9(1), 42. [URL: https://molecular-cancer.biomedcentral.com/articles/10.1186/1476-4598-9-42]
- BenchChem. (2025). Application Notes and Protocols for Ki-67 Immunohistochemistry: A Guide to Antigen Retrieval Techniques. [URL: https://www.benchchem.com/application-notes/ki-67-immunohistochemistry-antigen-retrieval]
- Agilent Technologies. (n.d.). Monoclonal Mouse Anti-Human Ki-67 Antigen, Clone MIB-1 Code M7240. [URL: https://www.agilent.
- NordiQC. (2024). Recommended protocol for Ki67. [URL: https://www.nordiqc.org/downloads/protocols/72_1.pdf]
- Gavet, O., & Pines, J. (2010). Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins. Current Opinion in Cell Biology, 22(5), 572-578. [URL: https://www.sciencedirect.com/science/article/pii/S095506741000122X]
- Udy, D. B., & Glover, D. M. (2013). Aurora kinases: generators of spatial control during mitosis. Frontiers in Oncology, 3, 227. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2013.00227/full]
- Sivakumar, S., & Gorbsky, G. J. (2015). Regulation of AURORA B function by mitotic checkpoint protein MAD2. Molecular Biology of the Cell, 26(10), 1867-1878. [URL: https://www.molbiolcell.org/doi/10.1091/mbc.E14-11-1551]
- Zeta Corporation. (n.d.). Instructions for Use (IFU) Ki-67 (MIB-1) Mouse monoclonal Antibody. [URL: https://www.zetacorporation.com/images/IFU/Antibodies/Z2252.pdf]
- Biocare Medical. (n.d.). Ki-67 [MIB-1]. [URL: https://biocare.net/wp-content/uploads/CM315.pdf]
- Laporte, M. H., Bertucci, F., Finetti, P., Esteyries, S., Adelaïde, J., Sircoulomb, F., ... & Birnbaum, D. (2012). Inhibiting Aurora kinases reduces tumor growth and suppresses tumor recurrence after chemotherapy in patient-derived triple-negative breast cancer xenografts. Molecular Cancer Therapeutics, 11(12), 2693-2703. [URL: https://aacrjournals.org/mct/article/11/12/2693/94176/Inhibiting-Aurora-Kinases-Reduces-Tumor-Growth]
- Lerebours, F., Vacher, S., Andrieu, C., Espie, M., Mignot, L., & Bièche, I. (2016). Quantitative analysis of Ki-67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel. BMC Cancer, 16(1), 1-12. [URL: https://bmccancer.biomedcentral.com/articles/10.1186/s12885-016-2484-z]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 3. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of AURORA B function by mitotic checkpoint protein MAD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ki-67 as a Prognostic Biomarker in Invasive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocare.net [biocare.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibiting aurora kinases reduces tumor growth and suppresses tumor recurrence after chemotherapy in patient-derived triple-negative breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Ibcasertib for inducing G2/M arrest in experimental models
Expected Outcome: A concentration-dependent decrease in the signal for Phospho-Histone H3 (Ser10) in this compound-treated samples compared to the control, confirming the inhibition of Aurora B activity. [2]
Protocol 4: Immunofluorescence Microscopy
Objective: To visually confirm the G2/M arrest phenotype by observing changes in cellular morphology and cytoskeletal organization.
Rationale: Immunofluorescence (IF) provides spatial information about protein localization and cellular structures. [16]By staining for DNA (with DAPI) and microtubules (with an anti-tubulin antibody), we can visualize the increased population of cells with condensed chromosomes and disorganized mitotic spindles, which are characteristic features of cells arrested in mitosis due to Aurora B inhibition. Materials:
-
Cells grown on sterile glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
1% BSA in PBS (Blocking Buffer)
-
Primary antibodies (e.g., anti-α-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or DMSO as described in Protocol 1.
-
Fixation: Rinse cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes. This allows antibodies to access intracellular targets. 5. Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-α-tubulin) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the appropriate fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Stain the nuclei by incubating with DAPI for 5 minutes.
-
Mounting and Imaging: Wash a final time with PBS. Mount the coverslips onto microscope slides using antifade mounting medium. Image the cells using a fluorescence or confocal microscope.
Expected Outcome: An increase in the proportion of cells displaying condensed, prophase-like or metaphase-like chromatin compared to the control. Disrupted or abnormal mitotic spindles may also be visible in the this compound-treated cells.
Considerations for In Vivo Models
While this guide focuses on in vitro protocols, this compound has also demonstrated significant anti-tumor activity in in vivo models. [2]Studies using human tumor xenografts in mice have shown that oral administration of this compound can lead to remarkable tumor regression. [2]When transitioning to in vivo studies, researchers should consider:
-
Model Selection: Patient-derived xenografts (PDX) or organoid models can offer more clinically relevant insights into drug response. [17][18]* Pharmacokinetics: The oral bioavailability of this compound makes it suitable for administration in animal models. [1]A radiolabeled variant has been used to study its metabolic profile. [1]* Toxicity and Dosing: Appropriate dose-finding studies are necessary to establish a well-tolerated and effective regimen.
References
- Wikipedia. (2025). This compound. Wikipedia. [Link]
- Grokipedia. (2026). This compound. Grokipedia. [Link]
- HandWiki. (2026). Chemistry:this compound. HandWiki. [Link]
- Lert-Itthiporn, P., et al. (2021). Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers.
- Sabu, S., & Ramadasan, K. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs.
- Park, C., et al. (2014). Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway.
- Al-Bahlani, S., et al. (2015). Induction of Mitotic Cell Death by Overriding G2/M Checkpoint in Endometrial Cancer Cells with Non-functional p53.
- Hsieh, Y.-S., et al. (2019). Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells. MDPI. [Link]
- Sabu, S., & Ramadasan, K. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. PubMed. [Link]
- Aasen, S., et al. (2025). Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models. [Source not specified].
- Nature. (2025). Western blot protocol: A simple 7-step guide to protein detection.
- van Vuurden, D. G., et al. (2022). AURKA and PLK1 inhibition selectively and synergistically block cell cycle progression in diffuse midline glioma.
- ResearchGate. (n.d.). Barasertib causes growth arrest in the G2/M cells cycle phase.
- University of Chicago. (n.d.). Cell Cycle Analysis. University of Chicago Cytometry Facility. [Link]
- Wee, Y., et al. (2023). In Vitro and In Vivo Drug-Response Profiling Using Patient-Derived High-Grade Glioma. MDPI. [Link]
- ResearchGate. (n.d.). Western blot analysis of cell cycle proteins in the presence or absence of DHCB 10 g.
- Wang, Y., et al. (2021). Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells.
- Stewart, Z. A., et al. (2001). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells.
- PubMed. (2023).
- NIH National Library of Medicine. (2023). ImmunoCellCycle-ID: A high-precision immunofluorescence-based method for cell cycle identification.
- Dar, A. S., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]
- MDPI. (2021).
- Creative Biolabs Antibody. (n.d.). Protocol of Immunofluorescence.
- NIH National Library of Medicine. (2021). Pre-Clinical In Vitro Models Used in Cancer Research: Results of a Worldwide Survey.
- NIH National Library of Medicine. (2021). Anticancer Activity and In Vitro to In Vivo Mechanistic Recapitulation of Novel Ruthenium-Based Metallodrugs in the Zebrafish Model.
- NIH National Library of Medicine. (2015). G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound.
- bioRxiv. (2023). Synergistic effects of inhibitors targeting PI3K and Aurora Kinase A in preclinical inflammatory breast cancer models. bioRxiv. [Link]
- MDPI. (2024). Tumorspheres as In Vitro Model for Identifying Predictive Chemoresistance and Tumor Aggressiveness Biomarkers in Breast and Colorectal Cancer. MDPI. [Link]
- MDPI. (2021). Enhanced Efficacy of Aurora Kinase Inhibitors in G2/M Checkpoint Deficient TP53 Mutant Uterine Carcinomas Is Linked to the Summation of LKB1–AKT–p53 Interactions. MDPI. [Link]
- CUSABIO. (n.d.). Western Blotting(WB) Protocol. CUSABIO. [Link]
- PubMed. (1998). Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues. PubMed. [Link]
- REPROCELL. (2025).
- PubMed. (2006). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. PubMed. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chemistry:this compound - HandWiki [handwiki.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. cusabio.com [cusabio.com]
- 15. mdpi.com [mdpi.com]
- 16. biotium.com [biotium.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Note: A High-Throughput In Vitro Assay for Quantifying Ibcasertib Target Engagement with Aurora B Kinase
Introduction: The Imperative of Target Engagement in Kinase Inhibitor Development
Ibcasertib (also known as Chiauranib or CS2164) is an investigational, orally bioavailable small-molecule inhibitor targeting multiple serine-threonine kinases implicated in oncology.[1][2] Its mechanism of action involves the potent inhibition of kinases crucial for tumor angiogenesis, cell proliferation, and inflammation, including Aurora B (AURKB), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-Kit, and colony-stimulating factor 1 receptor (CSF-1R).[1][2][3][4] With IC₅₀ values in the low nanomolar range, this compound represents a promising therapeutic candidate currently in clinical development for various solid tumors.[1][2]
In the drug discovery pipeline, confirming that a molecule binds to its intended target and elicits a functional consequence is a critical step known as target engagement.[5][6] Quantifying target engagement provides the foundational data for building structure-activity relationships (SAR) and optimizing lead compounds. For kinase inhibitors like this compound, a robust in vitro kinase assay is the gold standard for determining potency (typically as an IC₅₀ value) and confirming the mechanism of action.[5]
This application note provides a detailed protocol for determining the in vitro potency of this compound against one of its key mitotic targets, Aurora B kinase. The methodology utilizes the ADP-Glo™ Kinase Assay, a sensitive, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][8] This approach is highly amenable to high-throughput screening (HTS) and provides a reliable platform for characterizing the target engagement of novel kinase inhibitors.
Assay Principle: Quantifying Kinase Activity via ADP Production
Protein kinases catalyze the transfer of the γ-phosphate group from ATP to a specific substrate molecule.[9] This enzymatic reaction produces equimolar amounts of phosphorylated substrate and adenosine diphosphate (ADP). The ADP-Glo™ Kinase Assay leverages this fundamental reaction by quantifying the amount of ADP generated, which is directly proportional to the kinase activity.[9][10]
The assay is performed in two sequential steps after the initial kinase reaction is complete:
-
Kinase Reaction Termination & ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and simultaneously eliminate any remaining, unconsumed ATP. This step is crucial for reducing background signal.
-
ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP serves as the substrate for a highly efficient luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[7][8]
The intensity of the emitted light is directly proportional to the initial kinase activity. When an inhibitor like this compound is present, it blocks the kinase's ability to consume ATP, leading to less ADP production and, consequently, a lower luminescent signal.[9][11] This relationship allows for the precise calculation of inhibitor potency (IC₅₀).
Mandatory Visualizations: Workflow and Pathway
Experimental Workflow Diagram
Caption: High-level workflow for the this compound in vitro kinase assay.
Aurora B Signaling Pathway and Point of Inhibition
Caption: Simplified Aurora B pathway in mitosis and the inhibitory action of this compound.
Detailed Experimental Protocols
This protocol is optimized for a 384-well plate format. All reagent additions and incubations should be performed at room temperature (RT) unless otherwise specified.
Required Materials
-
Enzyme: Recombinant Human Aurora B Kinase (e.g., SignalChem Cat. #A31-10G).
-
Substrate: Validated Aurora B peptide substrate (e.g., Kemptide or a specific substrate like PDKtide).[12]
-
Inhibitor: this compound (dissolved in 100% DMSO to create a 10 mM stock).
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega Cat. #V9101 or similar).[13]
-
ATP: Ultra-Pure ATP, 10 mM solution (included in ADP-Glo™ kit).
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Plates: White, opaque, 384-well assay plates (low-volume).
-
Equipment: Multichannel pipettes, plate shaker, and a luminometer capable of reading multi-well plates.
Protocol 1: Reagent Preparation
Causality Check: Proper reagent preparation is critical for assay consistency. Serial dilutions of the inhibitor in aqueous buffer minimize DMSO-related artifacts, and preparing master mixes reduces pipetting errors and improves well-to-well consistency.
-
This compound Serial Dilution: a. Prepare an intermediate stock of this compound by diluting the 10 mM DMSO stock into Kinase Reaction Buffer. For a top final concentration of 10 µM, you might make a 40 µM intermediate stock (a 4X solution). b. Perform 1:3 or 1:5 serial dilutions of the intermediate stock in Kinase Reaction Buffer containing a constant percentage of DMSO (e.g., 1%) to create a 10-point dose-response curve. c. Prepare a "no inhibitor" control containing only the Kinase Reaction Buffer with the same final DMSO concentration (e.g., 0.25%). This serves as the 100% activity control.
-
Enzyme/Substrate Master Mix: a. Thaw the Aurora B enzyme and substrate on ice. b. Prepare a 2X Enzyme/Substrate Master Mix in Kinase Reaction Buffer. The final concentration of enzyme and substrate should be optimized, but typical starting points are 5-10 ng/µL for the enzyme and 0.2 µg/µL or 10-50 µM for the peptide substrate.
-
ATP Solution: a. Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for Aurora B to ensure sensitive detection of ATP-competitive inhibitors. A common starting concentration is 10 µM.
Protocol 2: Kinase Reaction Setup
This protocol assumes a final reaction volume of 10 µL.
-
Add Inhibitor: Dispense 2.5 µL of the serially diluted this compound solutions or the DMSO control into the wells of a 384-well plate.
-
Add Blank Control: To a separate set of wells, add 2.5 µL of Kinase Reaction Buffer. These "no enzyme" wells will be used to measure background signal.
-
Add Enzyme/Substrate: Dispense 5 µL of the 2X Enzyme/Substrate Master Mix to all wells except the "no enzyme" blank wells.
-
Initiate Reaction: To start the reaction, dispense 2.5 µL of the 2X ATP solution into all wells. The final reaction volume is now 10 µL.
-
Incubate: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate at 30°C for 45-60 minutes.
Protocol 3: Luminescence Detection
-
Equilibrate: After the kinase reaction incubation, allow the plate to equilibrate to room temperature for 10 minutes.
-
Stop Reaction/Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds.[14]
-
Incubate: Cover the plate and incubate at room temperature for 40 minutes.[8][14]
-
Generate Luminescence: Add 20 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds.
-
Incubate: Cover the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8]
-
Measure Luminescence: Read the raw luminescence units (RLU) using a plate-reading luminometer.
Data Analysis and Interpretation
Trustworthiness Check: The use of positive (no inhibitor) and negative (no enzyme) controls is essential for validating the assay window and ensuring the reliability of the calculated inhibition values.
Calculation of Percent Inhibition
The percentage of kinase activity inhibited at each this compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Blank) / (RLU_Control - RLU_Blank))
Where:
-
RLU_Inhibitor is the signal from wells with this compound.
-
RLU_Control is the average signal from the "no inhibitor" (DMSO) wells (0% inhibition).
-
RLU_Blank is the average signal from the "no enzyme" wells (100% inhibition).
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the Percent Inhibition against the logarithm of the this compound concentration. A non-linear regression analysis using a four-parameter logistic model is then applied to the data to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.
Representative Data Table
| This compound [nM] | Log [this compound] | Avg. RLU | % Inhibition |
| 0 (Control) | - | 850,000 | 0.0% |
| 0 (Blank) | - | 10,000 | 100.0% |
| 0.1 | -1.00 | 835,000 | 1.8% |
| 0.5 | -0.30 | 790,000 | 7.1% |
| 2.0 | 0.30 | 550,000 | 35.7% |
| 8.0 | 0.90 | 430,000 | 50.0% |
| 30.0 | 1.48 | 160,000 | 82.1% |
| 100.0 | 2.00 | 45,000 | 95.8% |
| 500.0 | 2.70 | 15,000 | 99.4% |
| 1000.0 | 3.00 | 12,000 | 99.8% |
Note: Data are for illustrative purposes only. The expected IC₅₀ for this compound against its primary targets is in the low nanomolar range.[2]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background | Insufficient enzyme activity; Suboptimal ATP/substrate concentration. | Optimize enzyme, substrate, and ATP concentrations. Increase incubation time for the kinase reaction. |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing. | Use a multichannel pipette; ensure master mixes are homogeneous; mix plate thoroughly after each reagent addition. |
| IC₅₀ Curve is Shifted | Incorrect inhibitor concentration; High ATP concentration. | Verify inhibitor stock concentration and dilution series. Use ATP at or near its Kₘ value for the kinase. |
| Incomplete Curve (<100% inh.) | Compound insolubility at high concentrations; Assay interference. | Check compound solubility in assay buffer. Screen compound against the luciferase enzyme for direct inhibition. |
Conclusion
This application note provides a comprehensive, step-by-step protocol for quantifying the target engagement of this compound with Aurora B kinase using a luminescence-based in vitro assay. The ADP-Glo™ platform offers a robust, sensitive, and high-throughput method for determining inhibitor potency (IC₅₀), a critical parameter in the preclinical evaluation of kinase-targeted therapeutics. By following this self-validating protocol, researchers in drug development can generate reliable and reproducible data to guide the optimization and characterization of novel kinase inhibitors.
References
- This compound - Grokipedia. (2026). Grokipedia.
- Chiauranib (this compound) | Multi-target Inhibitor. (n.d.). MedchemExpress.com.
- ADP-Glo™ Kinase Assay Protocol. (n.d.).
- This compound - Wikipedia. (2025). Wikipedia.
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.).
- Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase. (n.d.).
- ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.).
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
- ADP Glo Protocol. (n.d.). [Source not specified, likely a lab protocol repository].
- Chemistry:this compound - HandWiki. (2026). HandWiki.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS)
- Kinase assays. (2020). BMG LABTECH.
- An In-Depth Technical Guide to the Mechanism of Action of Cdc7-IN-14. (n.d.). Benchchem.
- Definition of this compound - NCI Drug Dictionary. (n.d.).
- CDC7/DBF4 Kinase Enzyme System. (n.d.).
- This compound | C27H21N3O3 | CID 49779393. (n.d.). PubChem - NIH.
- This compound | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Target Engagement Assays in Early Drug Discovery. (n.d.). PMC - NIH.
- Target engagement reagents. (n.d.). Revvity.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chemistry:this compound - HandWiki [handwiki.org]
- 5. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDC7/DBF4 Kinase Enzyme System [worldwide.promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
Application Notes and Protocols: Live-Cell Imaging of Mitotic Arrest Induced by Ibcasertib
Authored by: Senior Application Scientist, Advanced Cell Imaging Division
Introduction
Ibcasertib (also known as Chiauranib or CS2164) is a potent, orally bioavailable small-molecule inhibitor targeting multiple kinases implicated in cancer progression, including Aurora B kinase (AURKB), VEGFR, and PDGFR[1][2][3]. Its specific action on AURKB, a critical regulator of mitosis, makes it a compelling candidate for anti-cancer therapies that exploit mitotic vulnerabilities[2][4]. Live-cell imaging is an indispensable technology for elucidating the real-time cellular effects of such targeted agents, providing dynamic insights into pharmacodynamics and mechanisms of action that are not achievable with endpoint assays[5][6][7].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing live-cell fluorescence microscopy to investigate and quantify the mitotic arrest induced by this compound. The protocols herein are designed to be self-validating, offering a robust framework for studying the dose-dependent and temporal effects of this compound on mitotic progression, spindle assembly, and subsequent cell fate decisions.
The Central Role of Aurora B Kinase in Mitosis
Aurora B kinase is a key component of the chromosomal passenger complex (CPC), which ensures the fidelity of chromosome segregation during mitosis[8][9]. The CPC, and specifically Aurora B, has several critical functions:
-
Correction of Kinetochore-Microtubule Attachments: Aurora B detects and destabilizes incorrect attachments between kinetochores and spindle microtubules, a crucial error correction mechanism to prevent aneuploidy[8].
-
Spindle Assembly Checkpoint (SAC) Activation: In the presence of unattached or improperly attached kinetochores, Aurora B is instrumental in activating the SAC, a signaling pathway that halts the cell cycle in metaphase, preventing premature entry into anaphase[8][10][11].
-
Cytokinesis: Following chromosome segregation, Aurora B relocates to the central spindle and is essential for the successful completion of cytokinesis[12][13].
By inhibiting Aurora B, this compound disrupts these fundamental mitotic processes, leading to profound defects in chromosome alignment, a failure to satisfy the SAC, and ultimately, a prolonged arrest in mitosis[2]. This sustained mitotic arrest can trigger cell death (mitotic catastrophe) or lead to mitotic slippage, where the cell exits mitosis without proper division, resulting in a polyploid state[14][15].
Visualizing the Impact of this compound: A Mechanistic Overview
Live-cell imaging allows for the direct observation of the cellular phenotypes resulting from Aurora B inhibition by this compound.
Caption: this compound inhibits Aurora B, leading to mitotic arrest.
Quantitative Analysis of this compound-Induced Mitotic Arrest
The following table summarizes expected quantitative outcomes from live-cell imaging experiments with this compound across different cancer cell lines. These values are illustrative and should be empirically determined for specific experimental systems.
| Cell Line | This compound Conc. (nM) | Avg. Duration of Mitotic Arrest (hours) | % Cells Undergoing Mitotic Catastrophe | % Cells Undergoing Mitotic Slippage |
| HeLa | 10 | 8 - 12 | ~60% | ~40% |
| 50 | 16 - 24 | ~85% | ~15% | |
| A549 | 10 | 6 - 10 | ~50% | ~50% |
| 50 | 14 - 20 | ~75% | ~25% | |
| MCF-7 | 10 | 10 - 15 | ~70% | ~30% |
| 50 | > 24 | ~90% | ~10% |
Note: The IC50 values for this compound's inhibition of Aurora B are in the low nanomolar range[2].
Experimental Protocols
Part 1: Cell Line Preparation and Fluorescent Labeling
This protocol describes the preparation of cells for live imaging by introducing fluorescent reporters for key cellular structures. Genetically encoded fluorescent proteins are recommended for long-term imaging to minimize toxicity[7][16].
Materials:
-
HeLa, A549, or other cancer cell line of interest
-
Cell line stably expressing H2B-GFP (Histone 2B-Green Fluorescent Protein) and α-tubulin-RFP (Red Fluorescent Protein)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Glass-bottom imaging dishes (35 mm)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Seeding: Twenty-four hours prior to imaging, seed the fluorescently labeled cells onto glass-bottom imaging dishes at a density that will result in 50-60% confluency at the time of imaging. This ensures that individual cells can be tracked without excessive cell-cell contact.
-
Adherence: Allow cells to adhere and grow under standard culture conditions (37°C, 5% CO2) for at least 18-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in pre-warmed complete culture medium. A dose-response experiment is recommended, with concentrations ranging from 1 nM to 100 nM. Include a DMSO-only vehicle control.
-
Drug Addition: Gently aspirate the existing medium from the imaging dishes and replace it with the medium containing the desired concentration of this compound or the vehicle control. Add the treatment medium 30 minutes to 1 hour before commencing imaging to allow for drug uptake.
Part 2: Live-Cell Imaging Protocol
This protocol outlines the setup and execution of a time-lapse microscopy experiment to monitor mitotic events.
Materials:
-
Inverted fluorescence microscope equipped with an environmental chamber (maintaining 37°C, 5% CO2, and humidity)
-
High-sensitivity camera (sCMOS or EMCCD)
-
Objective lens (20x or 40x air or oil immersion objective)
-
Automated XYZ stage
-
Image acquisition software
Procedure:
-
Microscope Equilibration: Turn on the environmental chamber and allow the microscope stage and objective to equilibrate to 37°C for at least 1-2 hours before imaging. This minimizes thermal drift and maintains focus over long acquisitions.
-
Mounting the Sample: Place the imaging dish securely on the microscope stage.
-
Locating Fields of View: Using the acquisition software, identify and mark multiple fields of view for each condition. Select fields with healthy, well-distributed cells.
-
Image Acquisition Setup:
-
Channels: Set up acquisition for the GFP channel (to visualize chromosomes) and the RFP channel (to visualize the mitotic spindle). A brightfield or phase-contrast channel should also be acquired to monitor overall cell morphology[17].
-
Time-Lapse Parameters:
-
Interval: Acquire images every 5-15 minutes. A shorter interval provides higher temporal resolution but increases phototoxicity.
-
Duration: Image for 24-48 hours to capture mitotic entry, arrest, and subsequent cell fate decisions[17].
-
-
Z-Stack (Optional): To capture the full 3D structure of the mitotic spindle, acquire a Z-stack (e.g., 5-10 slices with a 1-2 µm step size) at each time point.
-
Exposure and Light Intensity: Use the lowest possible light intensity and exposure time for each channel to minimize phototoxicity and photobleaching, while still achieving a good signal-to-noise ratio.
-
-
Initiate Acquisition: Start the time-lapse acquisition.
Caption: A streamlined workflow for live-cell imaging experiments.
Part 3: Data Analysis and Interpretation
The acquired time-lapse data can be analyzed to extract key quantitative metrics.
Analysis Steps:
-
Mitotic Timing:
-
Nuclear Envelope Breakdown (NEBD): Identify the frame where the H2B-GFP signal diffuses from a defined nucleus into the cytoplasm. This marks the entry into mitosis[18].
-
Anaphase Onset: In control cells, identify the frame where sister chromatids separate and move to opposite poles.
-
Duration of Mitosis: Calculate the time from NEBD to anaphase onset (for control cells) or to the end of the mitotic arrest (for treated cells).
-
-
Phenotypic Classification:
-
Normal Mitosis (Control): Characterized by the formation of a bipolar spindle, chromosome alignment at the metaphase plate, and timely segregation of sister chromatids.
-
Mitotic Arrest: this compound-treated cells will arrest in a prometaphase-like state with condensed chromosomes that fail to align properly at the metaphase plate. The spindle may appear multipolar or disorganized.
-
Mitotic Catastrophe: Cells that die during mitotic arrest, often characterized by membrane blebbing and cellular fragmentation.
-
Mitotic Slippage: Cells that exit mitosis without dividing, resulting in a single, large polyploid cell with a single nucleus or multiple micronuclei[14][17].
-
-
Quantification: For each condition, count the number of cells entering mitosis and classify their fate. Express the results as a percentage of the total mitotic cell population.
Expected Phenotypes with this compound Treatment
-
Chromosome Misalignment: Due to the inhibition of Aurora B's error correction function, chromosomes will fail to achieve stable biorientation and will not align at the metaphase plate[8][10].
-
Failed Cytokinesis: In cells that may eventually exit mitosis, inhibition of Aurora B can lead to a failure of cytokinesis, resulting in binucleated cells.
-
Reduced Histone H3 Phosphorylation: While not a direct live-cell imaging readout, a key molecular consequence of Aurora B inhibition is the reduced phosphorylation of its substrates, such as Histone H3 at Serine 10[2]. This can be validated with immunofluorescence endpoint assays.
Troubleshooting and Best Practices
-
Phototoxicity: If cells show signs of stress (e.g., blebbing, premature apoptosis in controls), reduce light intensity, decrease exposure time, or increase the time-lapse interval.
-
Focus Drift: Ensure the microscope and environmental chamber are fully equilibrated. Utilize hardware or software-based autofocus systems if available.
-
Cell Health: Use low-passage, healthy cells for all experiments. Ensure the imaging medium contains all necessary supplements to support cell viability over the long imaging duration.
By following these detailed protocols and application notes, researchers can effectively employ live-cell imaging to dissect the cellular mechanisms of this compound, providing critical data for preclinical studies and drug development programs.
References
- This compound - Grokipedia. (2026). Grokipedia.
- Musacchio, A. (2015). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Oncology. [Link]
- Malumbres, M., & Pérez de Castro, I. (2014). The Role of Aurora B Kinase in Normal and Cancer Cells.
- Murata-Hori, M., & Wang, Y. L. (2002). Probing the dynamics and functions of aurora B kinase in living cells during mitosis and cytokinesis. Molecular Biology of the Cell. [Link]
- Aurora kinase B - Wikipedia. (n.d.). Wikipedia. [Link]
- Ghosh, K. K., et al. (2015). The development of a nucleus staining fluorescent probe for dynamic mitosis imaging in live cells.
- JoVE. (n.d.). Video: Live Cell Imaging of Mitosis. Journal of Visualized Experiments. [Link]
- Barroso-Gomila, O., & Sacristan, M. P. (2018). Assays for the spindle assembly checkpoint in cell culture. Methods in Molecular Biology. [Link]
- Murata-Hori, M., et al. (2002). Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis. Molecular Biology of the Cell. [Link]
- Fellers, T. J., & Davidson, M. W. (n.d.). Mitosis with Fluorescence Microscopy. Nikon's MicroscopyU. [Link]
- Ghosh, K. K., et al. (2015). The development of a nucleus staining fluorescent probe for dynamic mitosis imaging in live cells.
- This compound by Shenzhen Chipscreen Biosciences for Pancreatic Cancer: Likelihood of Approval. (2025). Pharmaceutical Technology. [Link]
- This compound - Wikipedia. (n.d.). Wikipedia. [Link]
- Colin, D. J., et al. (2018). Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel. Journal of Visualized Experiments. [Link]
- Hayward, D., & Wakefield, J. G. (2015). Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis. Methods in Molecular Biology. [Link]
- Barroso-Gomila, O., & Sacristan, M. P. (2018). Assays for the spindle assembly checkpoint in cell culture.
- Cell size control of the spindle assembly checkpoint. (n.d.). Human Frontier Science Program. [Link]
- Sliedrecht, T., et al. (2020). A Cell Biological Perspective on Past, Present and Future Investigations of the Spindle Assembly Checkpoint. Cells. [Link]
- Haynes, A. M., & Kane, S. R. (2019). Live Cell Imaging to Assess the Dynamics of Metaphase Timing and Cell Fate Following Mitotic Spindle Perturbations. Journal of Visualized Experiments. [Link]
- Foley, E. A., & Kapoor, T. M. (2013). Live Cell Imaging of Chromosome Segregation During Mitosis. Journal of Visualized Experiments. [Link]
- Company news. (n.d.). Chipscreen Biosciences (US) LTD. [Link]
- AZD1152 (Baracertib). (n.d.).
- Dar, A. A., & Zaidi, N. (2021). Aurora B Inhibitors as Cancer Therapeutics. Molecules. [Link]
- Manic, G., et al. (2017). Targeting mitotic pathways for endocrine-related cancer therapeutics. Journal of Molecular Endocrinology. [Link]
- Al-Harbi, S., et al. (2022).
- Tischer, J., & Ferreira, J. (2022). Second-Generation Antimitotics in Cancer Clinical Trials. International Journal of Molecular Sciences. [Link]
- Capivasertib – a huge success story for UK science. (2022). The Institute of Cancer Research. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Role of Aurora B Kinase in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 11. Assays for the spindle assembly checkpoint in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probing the dynamics and functions of aurora B kinase in living cells during mitosis and cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Targeting mitotic pathways for endocrine-related cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The development of a nucleus staining fluorescent probe for dynamic mitosis imaging in live cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Live Cell Imaging to Assess the Dynamics of Metaphase Timing and Cell Fate Following Mitotic Spindle Perturbations [jove.com]
Troubleshooting & Optimization
Ibcasertib solubility in DMSO versus PBS for cell culture
Welcome to the technical support guide for Ibcasertib (also known as Chiauranib or CS-2164). This document provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the common, yet critical, challenge of this compound's solubility in experimental settings. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I tried to dissolve this compound powder directly in PBS or my cell culture medium, and it won't go into solution. Why is this happening?
A1: This is an expected outcome due to the physicochemical properties of this compound. Like many small molecule kinase inhibitors, this compound is a hydrophobic (liposoluble) compound.[1][2] Its molecular structure contains multiple aromatic rings, making it poorly soluble in aqueous (water-based) solutions like Phosphate-Buffered Saline (PBS) or standard cell culture media.[3]
The principle at play is "like dissolves like." Aqueous solutions are polar, while this compound is largely nonpolar. Without a suitable organic solvent to first break down the crystal lattice of the compound and keep its molecules dispersed, it will not dissolve and will appear as a suspension or precipitate.
Q2: What is the recommended solvent for this compound, and what is its maximum solubility?
A2: The recommended and most effective solvent for reconstituting this compound powder is Dimethyl Sulfoxide (DMSO) .[4] DMSO is a polar aprotic solvent that is an excellent choice for dissolving a wide range of organic molecules that are insoluble in water.[5][6]
While exact solubility can vary slightly between batches and suppliers, the general solubility of this compound is summarized below.
| Solvent | Approximate Maximum Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL |
| Aqueous Buffers (PBS, Media) | Insoluble to very slightly soluble (<0.1 mg/mL) |
It is crucial to use anhydrous (water-free) DMSO for preparing your initial stock solution, as absorbed moisture can reduce the solubility of the compound over time and potentially promote degradation.[6][7]
Q3: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous cell culture medium. What went wrong?
A3: This common issue is known as "crashing out" or precipitation.[8][9] It occurs when a compound that is stable in a high concentration of an organic solvent (like DMSO) is rapidly transferred to an aqueous environment where its solubility is dramatically lower.[10] The DMSO concentration is instantly diluted, and the aqueous medium cannot keep the hydrophobic this compound molecules in solution, causing them to aggregate and precipitate.[11]
To prevent this, you must:
-
Ensure the final DMSO concentration is sufficient to act as a co-solvent.
-
Use a stepwise dilution method to avoid shocking the compound with a sudden change in solvent polarity.[8]
-
Ensure your final this compound concentration does not exceed its aqueous solubility limit , even in the presence of a small amount of DMSO.[12]
See the protocol and troubleshooting sections below for detailed instructions.
Q4: What is the maximum final concentration of DMSO that is safe for my cells in culture?
A4: This is a critical parameter, as DMSO itself can be toxic to cells at higher concentrations.[13] The tolerance to DMSO is highly dependent on the cell line and the duration of the assay.[13][14]
General Guidelines for Final DMSO Concentration in Media:
-
Highly Sensitive Cells: ≤ 0.1%
-
Absolute Maximum for Robust Lines/Short Assays: 1.0%[18]
Crucial Recommendation: Always perform a vehicle control experiment. This involves treating your cells with the highest concentration of DMSO that will be used in your experiment (without any this compound) to ensure that the solvent itself is not causing the observed effects.[19]
Q5: How should I properly store my this compound powder and DMSO stock solutions?
A5: Proper storage is essential to maintain the compound's integrity and prevent degradation or precipitation.
| Form | Storage Condition | Duration | Rationale |
| Powder | -20°C, desiccated | Up to 3 years | Prevents degradation from moisture and heat.[4] |
| DMSO Stock Solution | -80°C in small, single-use aliquots | Up to 1 year | Minimizes repeated freeze-thaw cycles, which can force the compound out of solution and introduce water from condensation.[15][20] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol provides a reliable method for preparing a high-concentration stock solution, which is essential for minimizing the final DMSO concentration in your cell culture experiments.
Materials:
-
This compound powder (Molar Mass: ~435.48 g/mol )[3]
-
High-purity, anhydrous DMSO[6]
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and pipettes
Procedure:
-
Calculation: To prepare 1 mL of a 20 mM stock solution, calculate the required mass: Mass (mg) = 20 mmol/L * 1 L/1000 mL * 435.48 g/mol * 1000 mg/g = 8.71 mg
-
Weighing: Carefully weigh out 8.71 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Cap the tube securely and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[20] Gentle warming to 37°C can also aid dissolution.[21]
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any visible precipitate.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store immediately at -80°C.[20]
Workflow for Preparing Working Solutions
The following diagram illustrates the correct, stepwise procedure for diluting your DMSO stock into cell culture medium to prevent precipitation.
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Guide
Use this guide to diagnose and resolve common solubility issues during your experiments.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Precipitate in DMSO stock solution after thawing. | 1. Stock concentration is too high (supersaturated).2. DMSO has absorbed water, reducing its solvating power.[7]3. Repeated freeze-thaw cycles. | 1. Gently warm the vial to 37°C and vortex/sonicate to redissolve.[21]2. Use fresh, anhydrous DMSO to prepare a new stock at a slightly lower concentration.3. Always aliquot stocks after preparation to avoid freeze-thaw cycles.[20] |
| Cloudiness/precipitate forms immediately upon adding DMSO stock to media. | 1. "Crashing out" due to a large polarity shock.[8]2. Final drug concentration exceeds its aqueous solubility limit.3. Media was not pre-warmed; solubility is lower at cooler temperatures.[21] | 1. Implement the stepwise dilution protocol described above. This is the most effective solution.[8]2. Lower the final concentration of this compound.3. Always use media pre-warmed to 37°C for dilutions. |
| Cells show high levels of death or stress, even at low this compound concentrations. | 1. Final DMSO concentration is too high for your specific cell line.[13]2. Unseen microprecipitates of the drug are causing localized high concentrations and physical stress to cells. | 1. Perform a DMSO vehicle control toxicity curve to determine the maximum tolerated concentration for your cells.[19]2. Reduce the final this compound concentration.3. After preparing the final working solution, centrifuge it at high speed (e.g., 10,000 xg for 5 min) and use the supernatant to treat cells. Visually inspect the media under a microscope for precipitates. |
Troubleshooting Decision Flowchart
This diagram provides a logical path for addressing precipitation issues.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Online Forum].
- ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? [Online Forum].
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? [Online Forum].
- Wikipedia. (2025). This compound.
- Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
- de Oliveira, D. M., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 31(6), 647-653.
- Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Online Forum].
- BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound.
- Zhang, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56222.
- Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71.
- Kalepu, S., & Nekkanti, V. (2015). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 5(5), 442-452.
- Cellosaurus. (n.d.). MKN45 (CVCL_0434).
- National Center for Biotechnology Information. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. PubChem BioAssay.
- Journal of Advanced Pharmacy Education & Research. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- ResearchGate. (2018). Techniques to enhance solubility of hydrophobic drugs: An overview.
- Cytion. (n.d.). Product sheet MKN-45 Cells.
- ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added? [Online Forum].
- Reddit. (2023). Compund dilution in DMSO. [Online Forum].
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Online Forum].
- ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? [Online Forum].
Sources
- 1. This compound | C27H21N3O3 | CID 49779393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. ziath.com [ziath.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. accegen.com [accegen.com]
- 17. cytion.com [cytion.com]
- 18. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
Technical Support Center: Ibcasertib Kinase Assay Troubleshooting
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Ibcasertib (CS2164)
This compound, also known as Chiauranib or CS2164, is a potent, orally bioavailable small-molecule inhibitor targeting multiple kinase families involved in critical cancer-related pathways.[1][2] Its primary mechanism of action involves the inhibition of kinases that regulate tumor angiogenesis, mitosis, and inflammation.[1][2][3][4]
Primary Targets of this compound:
This compound demonstrates high potency against these targets, with IC50 values in the low nanomolar range (1-9 nM).[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro kinase assay shows lower than expected potency for this compound against its primary targets. What could be the issue?
Answer: Several factors can contribute to discrepancies between expected and observed potency in in vitro kinase assays. The most common culprits are related to assay conditions and reagent quality.
Application Scientist's Note: An ATP-competitive inhibitor's apparent potency (IC50) is highly dependent on the ATP concentration in the assay.[5][6] this compound is an ATP-competitive inhibitor. Therefore, if the ATP concentration in your assay is significantly higher than the Km of the kinase for ATP, you will need a higher concentration of this compound to achieve 50% inhibition, leading to a rightward shift in your dose-response curve and a higher apparent IC50 value.
Troubleshooting Steps:
-
Verify ATP Concentration: Ensure the ATP concentration is optimized for your specific kinase, ideally at or near its Km value.[6]
-
Confirm Enzyme Activity: Use a positive control inhibitor with a known IC50 for your target kinase to validate that the enzyme is active and responsive.[5]
-
Check Reagent Quality: Use fresh, high-quality reagents. Contaminated or degraded ATP, substrates, or buffers can lead to inaccurate results.[5]
-
Review Protocol: Double-check all dilutions and calculations to ensure the final concentrations of all components are correct.[5]
Q2: I am observing unexpected inhibition of a kinase not listed as a primary target of this compound. How can I confirm if this is a true off-target effect?
Answer: Observing activity against a non-primary target is a critical finding that requires careful validation to distinguish between a genuine off-target effect and an experimental artifact.
Application Scientist's Note: Kinase inhibitors, particularly those targeting the highly conserved ATP-binding site, can exhibit polypharmacology, meaning they interact with multiple targets.[7][8] Broad kinase profiling is a standard approach in drug discovery to identify these off-target interactions early on.[9] If you suspect an off-target effect, it's essential to confirm this interaction using an orthogonal assay method.
Workflow for Investigating Potential Off-Target Effects:
Caption: this compound inhibits key kinases involved in angiogenesis, mitosis, and inflammation.
This technical guide is intended to provide support and troubleshooting advice for researchers working with this compound. For further assistance, please consult the references provided below or contact your technical support representative.
References
- This compound - Grokipedia.
- This compound - Wikipedia.
- Chemistry:this compound - HandWiki.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- From Off-Target Risks to Optimized Leads: The Power of Kinase Profiling - AssayQuant.
- Chiauranib (this compound) | Multi-target Inhibitor - MedchemExpress.com.
- A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed.
- a troubleshooting guide for Sgk1-IN-4 kinase assays - Benchchem.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- Pharmacological approaches to understanding protein kinase signaling networks - Frontiers.
- Competition binding assay for measuring the interaction between...
- Kinetic binding of kinase inhibitors and determination of K, K r
- Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech.
- KINASE PROFILING & SCREENING - Reaction Biology.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chemistry:this compound - HandWiki [handwiki.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. assayquant.com [assayquant.com]
Technical Support Center: Troubleshooting Inconsistent Ibcasertib Western Blot Results
Welcome to the technical support center for researchers utilizing Ibcasertib (also known as Chiauranib or CS2164) in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during Western blot analysis of this compound's effects on its target signaling pathways. As a potent multi-kinase inhibitor, this compound's mechanism of action involves the modulation of several key cellular proteins, and robust, reproducible Western blot data is critical for accurate interpretation of its biological effects.[1][2][3][4] This resource, presented in a question-and-answer format, will address specific problems, explain the underlying scientific principles, and offer validated protocols to help you achieve consistent and reliable results.
Understanding this compound's Mechanism of Action
This compound is an orally bioavailable small-molecule inhibitor that targets multiple serine-threonine kinases crucial for tumor progression.[1] Its primary targets include those involved in angiogenesis (VEGFR1-3, PDGFRα/β), mitosis (Aurora B kinase), and inflammation (CSF1R and c-Kit).[1][2][3][4] By inhibiting these kinases, this compound exerts anti-proliferative, anti-angiogenic, and anti-inflammatory effects.[1] A typical Western blot experiment involving this compound would aim to assess the phosphorylation status of its downstream targets.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: No or Weak Signal
Question 1: I'm not observing the expected decrease in phosphorylation of a known this compound target (e.g., p-Aurora B) after treating my cells. In fact, I'm seeing a very weak or no signal at all for the phosphorylated protein, even in my control lanes. What's going wrong?
This is a common issue that can stem from several factors, ranging from suboptimal sample preparation to issues with the antibodies themselves.
Possible Causes & Solutions:
-
Low Basal Phosphorylation: The target protein may have a low basal level of phosphorylation in your specific cell line, making it difficult to detect a decrease.
-
Phosphatase Activity: During cell lysis, endogenous phosphatases can rapidly dephosphorylate your target protein, leading to a loss of signal.
-
Insufficient Protein Loading: Low-abundance proteins or those with weak phosphorylation signals may require a higher protein concentration to be detected.
-
Suboptimal Antibody Performance: The primary antibody may not be sensitive enough, or it may be used at a suboptimal dilution.
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane, especially for high molecular weight proteins, can result in a weak signal.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[9] For larger proteins, consider a wet transfer overnight at 4°C or extending the transfer time in a semi-dry system. Adding a small amount of SDS (up to 0.05%) to the transfer buffer can also improve the transfer of high molecular weight proteins.[12]
-
Section 2: High Background & Non-Specific Bands
Question 2: My Western blot for an this compound downstream target is showing high background and multiple non-specific bands, making it difficult to interpret the results. How can I clean up my blot?
Possible Causes & Solutions:
-
Inappropriate Blocking Agent: When detecting phosphorylated proteins, using non-fat dry milk as a blocking agent can lead to high background. Milk contains casein, a phosphoprotein, which can be recognized by phospho-specific antibodies.[5][6][7][13]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding and high background.[13][14]
-
Insufficient Washing: Inadequate washing will not effectively remove unbound antibodies, resulting in high background.[6]
-
Solution: Increase the number and duration of your wash steps. Perform at least three washes of 5-10 minutes each with TBST after both primary and secondary antibody incubations.[15]
-
-
Sample Degradation: Protein degradation can lead to the appearance of lower molecular weight bands.
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins in the lysate.
-
Solution: Verify the specificity of your antibody. Check the manufacturer's datasheet for validation data, including knockout/knockdown experiments or treatment with specific inhibitors.[17][18] If possible, use a monoclonal antibody, as they generally have higher specificity than polyclonal antibodies.[5]
-
Section 3: Inconsistent Results & Variability
Question 3: I'm seeing significant variability in the effect of this compound on my target protein between experiments. One day I see strong inhibition, and the next, the effect is minimal. What could be causing this inconsistency?
Reproducibility is paramount in scientific research. Inconsistent results with kinase inhibitors like this compound often point to subtle variations in experimental execution.
Possible Causes & Solutions:
-
Variable Drug Treatment Conditions: Inconsistent incubation times or drug concentrations will lead to variable results.
-
Solution: Standardize your drug treatment protocol. A time-course and dose-response experiment will help you determine the optimal treatment duration and concentration for consistent inhibition.[16]
-
-
Inconsistent Lysis Procedure: Variations in the lysis procedure can affect protein extraction efficiency and the activity of phosphatases and proteases.
-
Solution: Follow a standardized lysis protocol for all samples.[15] Ensure that the lysis buffer volume is appropriate for the cell pellet size and that incubation times on ice are consistent.
-
-
Cell Culture Conditions: Factors such as cell confluency and passage number can influence signaling pathways and the cellular response to inhibitors.
-
Solution: Use cells at a consistent confluency (typically 70-80%) and within a defined range of passage numbers for all experiments.
-
-
Loading Inaccuracy: Unequal protein loading across lanes will lead to apparent differences in protein levels.
| Parameter | Recommendation | Rationale |
| Cell Confluency | 70-80% | Ensures cells are in an active growth phase and minimizes variability due to cell density. |
| Drug Concentration | Perform dose-response (e.g., 10 nM - 10 µM) | Determines the IC50 and optimal concentration for target inhibition. |
| Treatment Duration | Perform time-course (e.g., 1, 6, 12, 24 hours) | Identifies the time point of maximal inhibition. |
| Protein Load | 20-50 µ g/lane | Ensures detectable signal, especially for low-abundance or phospho-proteins.[5] |
| Primary Antibody | Titrate (e.g., 1:500, 1:1000, 1:2000) | Optimizes signal-to-noise ratio.[10] |
| Secondary Antibody | Titrate (e.g., 1:5000, 1:10000, 1:20000) | Minimizes background while ensuring adequate signal amplification.[14] |
| Table 1: Key Parameters for Optimizing this compound Western Blot Experiments |
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of your this compound experiments, the following diagrams illustrate the Western blot workflow and the signaling pathway targeted by this compound.
Caption: Simplified signaling pathways inhibited by this compound.
Experimental Protocols
Protocol 1: Cell Lysis for Phospho-Protein Analysis
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the optimal duration.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Place the culture dish on ice and add an appropriate volume of ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. [21]7. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet.
-
Determine the protein concentration using a BCA assay.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and heat at 95-100°C for 5 minutes.
-
Store the samples at -80°C until use.
Protocol 2: Western Blotting for Phosphorylated Targets
-
Load equal amounts of protein (30-50 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-target) at the optimized dilution in 5% BSA/TBST overnight at 4°C with gentle agitation. [15]6. Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. [15]8. Wash the membrane three times for 10 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or film.
By systematically addressing these common issues and adhering to optimized protocols, you can enhance the consistency and reliability of your this compound Western blot data, leading to more robust and publishable results.
References
- This compound - Grokipedia.
- Uhlen, M., et al. Antibody validation for Western blot: By the user, for the user. BioTechniques, 61(2), 56-59.
- Quantitative Western Blotting: How and why you should validate your antibodies. Azure Biosystems.
- Troubleshooting and Optimizing a Western Blot. Addgene Blog.
- Validating Antibodies for Western Blotting. Rockland Immunochemicals.
- Bordeaux, J., et al. Antibody validation by Western Blot SOP #012. protocols.io.
- Schmidt, B. Optimize Your Western Blot. Promega Connections.
- This compound. Wikipedia.
- Western Blot Optimization for Low Expression Proteins. CLYTE Technologies.
- Chen, Y., et al. Comprehensive Optimization of Western Blotting. International Journal of Molecular Sciences, 22(16), 8793.
- Chemistry:this compound. HandWiki.
- Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate.
- Protocol for Preparation of Lysates from Adherent Cells. Pamgene.
- 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks.
- Akt/mTOR signaling pathway, analyzed by Western blot. Notes. ResearchGate.
- Chapuis, N., et al. Differential regulation of mTOR signaling determines sensitivity to AKT inhibition in diffuse large B cell lymphoma. Oncotarget, 7(9), 10235–10248.
- Ahmad, I., et al. Dual Targeting of the Akt/mTOR Signaling Pathway Inhibits Castration-Resistant Prostate Cancer in a Genetically Engineered Mouse Model. Molecular Cancer Therapeutics, 15(4), 647–657.
- Allen, K. L., & Shokat, K. M. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors. Current Protocols in Chemical Biology, 10(4), e53.
- Zhang, T., et al. Assessing Kinase Activity in Plants with In-Gel Kinase Assays. Methods in Molecular Biology, 1363, 153–161.
- IP Kinase Assays (with TAP tag in yeast). OpenWetWare.
- Custom Kinase-Substrate Profiling (CKSP) Service. Kinexus Bioinformatics.
- How can I solve my detection problem for phospho-Akt in western blot?. ResearchGate.
- Western Blot Troubleshooting Guide. Bio-Techne.
- Cagnetta, A., et al. Preclinical validation of a novel compound targeting p70S6 kinase in breast cancer. Journal of Experimental & Clinical Cancer Research, 37(1), 227.
- Problem with western blot of p-Akt ser 473 in muscle mice samples?. ResearchGate.
- Can someone advise on a detection problem p-Akt in western blot?. ResearchGate.
- Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models. PLOS ONE, 18(1), e0279981.
- Mitchell, W. K., et al. Dose-dependent increases in p70S6K phosphorylation and intramuscular branched-chain amino acids in older men following resistance exercise and protein intake. Physiological Reports, 3(8), e12493.
- Zhang, J., et al. Inhibition of mTOR complex 1/p70 S6 kinase signaling elevates PD-L1 levels in human cancer cells through enhancing protein stabilization accompanied with enhanced β-TrCP degradation. Oncogene, 38(29), 5734–5747.
- Beauloye, C., et al. Inhibition of the mTOR/p70S6K pathway is not involved in the insulin-sensitizing effect of AMPK on cardiac glucose uptake. American Journal of Physiology-Heart and Circulatory Physiology, 300(5), H1589–H1597.
- Sun, Y., et al. The p70S6K/PI3K/MAPK feedback loop releases the inhibition effect of high-dose rapamycin on rat mesangial cell proliferation. Cell Death & Disease, 8(7), e2936.
- Mondéjar, R., et al. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status. Frontiers in Immunology, 14, 1205395.
- What is the mechanism of Capivasertib?. Patsnap Synapse.
- Al-Oqail, M. M., et al. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells. Molecules, 26(21), 6603.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chemistry:this compound - HandWiki [handwiki.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pamgene.com [pamgene.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 19. Antibody validation by Western Blot SOP #012 [protocols.io]
- 20. oncotarget.com [oncotarget.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Investigating Acquired Resistance to Ibcasertib
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers investigating acquired resistance to Ibcasertib (also known as Chiauranib or CS2164). This document is designed to provide in-depth troubleshooting strategies, detailed experimental protocols, and a scientific framework for understanding and overcoming resistance in your cancer cell models. As a multi-kinase inhibitor, this compound's complex mechanism presents unique challenges when resistance emerges.[1][2][3] This guide follows a logical, question-based format to help you diagnose experimental issues and explore the underlying biological mechanisms.
Understanding this compound's Mechanism of Action
Before troubleshooting resistance, it is crucial to understand the primary pathways this compound targets. This compound is a potent, orally active small-molecule inhibitor with anti-angiogenic, anti-mitotic, and anti-inflammatory effects.[1] Its activity stems from the inhibition of several key kinases.
Table 1: Key Kinase Targets of this compound
| Target Kinase Family | Specific Targets Inhibited | Primary Cellular Function | IC50 Values |
|---|---|---|---|
| Angiogenesis-Related | VEGFR1, VEGFR2, VEGFR3, PDGFRα, c-Kit | Angiogenesis, Cell Proliferation | 1-9 nM[3] |
| Mitosis-Related | Aurora Kinase B (AURKB) | Chromosome Segregation, Cytokinesis | ~1-9 nM[3] |
| Inflammation-Related | CSF-1R | Macrophage Differentiation & Survival | 1-9 nM[3] |
The dual targeting of angiogenesis and mitosis makes this compound a promising therapeutic agent, but it also opens multiple avenues for cancer cells to develop resistance.
Caption: this compound's multi-targeted mechanism of action.
Part 1: Initial Troubleshooting - Verifying Acquired Resistance
Before investigating complex molecular mechanisms, it's essential to rule out experimental artifacts. The first step is to confirm that you have a stable, resistant phenotype.
Workflow for Developing and Validating an this compound-Resistant Cell Line
Caption: Standard workflow for generating drug-resistant cancer cell lines.
FAQ 1: My cells are no longer responding to this compound. How do I confirm it's true acquired resistance?
A: This is the foundational question. True acquired resistance is a stable, heritable phenotype that arises from selective pressure.
Causality & Experimental Logic: You must differentiate between transient tolerance and stable resistance. Drug-tolerant cells might survive initial treatment but regain sensitivity after a "drug holiday."[4] Stable resistance persists even after the drug is removed for several passages.
Troubleshooting Steps & Validation:
-
Perform a Dose-Response Curve: The most critical validation is to compare the IC50 (half-maximal inhibitory concentration) of your putative resistant line against the parental (sensitive) line. A significant rightward shift (e.g., >5-fold increase in IC50) is a strong indicator of resistance.
-
Drug Holiday Test: Culture the resistant cells in drug-free media for 3-5 passages and then re-challenge them with this compound. If the IC50 remains high, the resistance is stable. If it reverts toward the parental IC50, you may be observing transient adaptation.
-
Check Drug Integrity: Ensure your this compound stock is not degraded. Use a fresh aliquot or lot, and confirm the solvent (e.g., DMSO) concentration is not causing toxicity.
-
Authenticate Cell Line: Confirm the identity of your parental and resistant cell lines via short tandem repeat (STR) profiling to rule out contamination or misidentification.
Part 2: Investigating Molecular Mechanisms of Resistance
Once you have validated a stable resistant phenotype, the next step is to investigate the underlying molecular changes. Acquired resistance to targeted therapies often involves the cancer cells "rewiring" their signaling networks to bypass the drug's inhibitory effects.[5][6]
FAQ 2: My resistant cells show a high IC50, but the direct targets of this compound (like p-AURKB) still seem inhibited. What's happening?
A: This is a classic sign of bypass track activation. The cells have found an alternative route to drive proliferation and survival, making the inhibition of the primary target less effective. The PI3K/AKT/mTOR pathway is one of the most common and critical bypass mechanisms in cancer.[7][8][9]
Causality & Experimental Logic: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10][11] Its hyperactivation can override the pro-apoptotic or anti-proliferative signals induced by this compound, rendering the drug ineffective even if it's hitting its intended targets.
Troubleshooting & Investigation:
-
Western Blot Analysis: This is your primary tool. Probe for key nodes in the PI3K/AKT pathway.
-
Phospho-AKT (Ser473/Thr308): This is the most direct indicator of pathway activation. Compare its levels in parental vs. resistant cells, both at baseline and after this compound treatment. Resistant cells often maintain high p-AKT levels despite this compound treatment.
-
Phospho-S6 Ribosomal Protein: A key downstream effector of mTORC1. Increased p-S6 indicates that the entire pathway down to protein synthesis is active.
-
PTEN: Check for loss of the PTEN tumor suppressor, a negative regulator of this pathway.
-
-
Next Steps - Combination Therapy: If you confirm PI3K/AKT activation, a logical next step is a combination experiment. Treat your resistant cells with this compound plus a PI3K or AKT inhibitor (e.g., Ipatasertib, Capivasertib).[12][13] A synergistic effect, where the combination restores sensitivity, strongly validates this resistance mechanism.
Caption: PI3K/AKT pathway activation as a bypass resistance mechanism.
FAQ 3: My resistant cells seem to be dividing faster or have a different cell cycle profile. How is this related to this compound resistance?
A: This observation points directly to a core function of this compound: mitotic inhibition via Aurora Kinase B.[3] Dysregulation of the cell cycle is a hallmark of cancer and a common mechanism of resistance to drugs that target cell division.[14][15]
Causality & Experimental Logic: this compound should induce a G2/M cell cycle arrest by inhibiting AURKB, which is essential for proper mitosis.[3] Resistant cells may have acquired alterations that allow them to bypass this G2/M checkpoint, leading to continued proliferation.
Troubleshooting & Investigation:
-
Cell Cycle Analysis by Flow Cytometry: This is the definitive experiment.
-
Protocol: Treat both parental and resistant cells with this compound for 24-48 hours. Stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide) and analyze the DNA content by flow cytometry.
-
Expected Outcome (Parental Cells): A significant accumulation of cells in the G2/M phase of the cell cycle.
-
Expected Outcome (Resistant Cells): A blunted or absent G2/M arrest, with a cell cycle profile that resembles untreated cells.
-
-
Western Blot for Cell Cycle Markers: Investigate the proteins that govern the G2/M checkpoint.
-
Cyclin B1/CDK1: This complex drives entry into mitosis. Resistant cells might have elevated levels.
-
p21 (WAF1/CIP1) or p27 (KIP1): These are CDK inhibitors. Loss of these proteins can lead to uncontrolled cell cycle progression.[16]
-
Phospho-Histone H3 (Ser10): A direct substrate of AURKB. In sensitive cells, this compound should drastically reduce p-H3 levels.[3] If resistant cells maintain p-H3, it could indicate a mutation in AURKB or activation of an alternative kinase that can phosphorylate Histone H3.
-
FAQ 4: Could a mutation in one of the target kinases be causing the resistance?
A: Yes, this is a well-established mechanism for kinase inhibitors, often referred to as "on-target" resistance.[4] A mutation in the drug's binding pocket can reduce its affinity, rendering it less effective.
Causality & Experimental Logic: Small molecule inhibitors like this compound bind to the ATP-binding pocket of the kinase. A mutation in this region, particularly a "gatekeeper" mutation, can sterically hinder the drug's ability to bind without necessarily affecting the kinase's catalytic activity.[17]
Troubleshooting & Investigation:
-
Sanger Sequencing: If you have a primary candidate (e.g., AURKB), you can PCR amplify the kinase domain from the cDNA of both parental and resistant cells and send it for Sanger sequencing. This is a direct and cost-effective method to screen for specific point mutations.
-
Next-Generation Sequencing (NGS): For a more unbiased approach, perform whole-exome or targeted panel sequencing. This can identify mutations in AURKB, VEGFRs, and other kinases simultaneously, and may also uncover unexpected mutations in other resistance-related genes (e.g., PIK3CA, KRAS).
Part 3: Key Experimental Protocols
Here we provide condensed, step-by-step protocols for the key assays discussed above.
Protocol 1: Western Blot for Pathway Activation
This protocol is designed to assess the phosphorylation status of key signaling proteins.
Table 2: Western Blot Troubleshooting Guide
| Issue | Potential Cause | Solution |
|---|---|---|
| No/Weak Signal | Insufficient protein loaded | Increase protein amount to 20-40 µg. |
| Poor antibody quality | Validate antibody with a positive control lysate. | |
| Suboptimal transfer | Check transfer buffer, membrane type, and transfer time. Use Ponceau S stain to verify transfer. | |
| High Background | Insufficient blocking | Increase blocking time to 1.5 hours; use 5% BSA instead of milk for phospho-antibodies. |
| Antibody concentration too high | Titrate primary antibody concentration. |
| Non-Specific Bands | See "High Background" | Increase stringency of wash steps (add Tween-20). |
Methodology:
-
Cell Lysis: Lyse parental and resistant cells (treated and untreated) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-β-Actin) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane 3x for 10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and image using a chemiluminescence detector.
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
This protocol quantifies the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Seeding: Seed 0.5 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with DMSO (vehicle) or this compound at relevant concentrations (e.g., 1x and 5x the parental IC50) for 24 hours.
-
Harvesting: Harvest both floating and adherent cells. Pellet by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Pellet the fixed cells and wash once with PBS. Resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze on a flow cytometer, collecting at least 10,000 events per sample. Use the appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle phases based on DNA content (PI fluorescence).
References
- This compound - Grokipedia. (2026). Grokipedia.
- This compound - Wikipedia. (2025). Wikipedia.
- Chiauranib (this compound) | Multi-target Inhibitor. MedchemExpress.com.
- Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. (2024). PubMed.
- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2021). PMC - PubMed Central.
- Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. (2024). MDPI.
- Acquired resistance to molecularly targeted therapies for cancer. (2025). PMC - NIH.
- (PDF) Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. (2021).
- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Upd
- Mechanisms that contribute to the acquired resistance of cancer cells... (2025).
- Mechanisms of acquired tumor drug resistance. (2019). PubMed.
- Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells. (2014). PMC - NIH.
- Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. (2021). PMC - PubMed Central.
- The contribution of cell cycle dysregulation to metastasis and cancer recurrence. (2023).
- Cell cycle dysregul
- Proteomic Analysis of Clinical Trial Samples Uncovers Mechanism of Drug Resistance. (2025).
- A Phase Ib, Open-label Study Evaluating the Safety and Efficacy of Ipatasertib plus Rucaparib in Patients with Metastatic Castration-resistant Prost
- Cell cycle dysregulation influences survival in high risk breast cancer p
- The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. (2024). MDPI.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteomic Analysis Uncovers Mechanism of Drug Resistance - NCI [dctd.cancer.gov]
- 13. A Phase Ib, Open-label Study Evaluating the Safety and Efficacy of Ipatasertib plus Rucaparib in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biologyjournal.net [biologyjournal.net]
- 15. Cell cycle dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell cycle dysregulation influences survival in high risk breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports | MDPI [mdpi.com]
Optimizing Ibcasertib Concentration for In Vitro Experiments
An In-Depth Guide to Experimental Success with a Multi-Kinase Inhibitor
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to successfully design, execute, and troubleshoot your in vitro experiments with Ibcasertib (also known as Chiauranib or CS2164). This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter. We will move beyond simple protocols to explain the scientific reasoning behind each step, ensuring your experiments are robust, reproducible, and yield reliable data.
Section 1: Understanding this compound - Foundational FAQs
Before starting any experiment, a thorough understanding of the inhibitor is critical. This section covers the fundamental properties of this compound.
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, multi-target small-molecule inhibitor that selectively targets several serine-threonine kinases crucial for tumor growth, angiogenesis, and inflammation.[1][2] Its primary mechanism involves competing with ATP at the kinase binding site, thereby blocking downstream signaling pathways.[3][4] By inhibiting these pathways, this compound exerts potent anti-mitotic and anti-angiogenic effects.[1][5]
The potency of this compound against its key targets has been characterized by low nanomolar half-maximal inhibitory concentrations (IC₅₀), as detailed below.
| Target Kinase | Function | Reported IC₅₀ (nM) |
| Aurora B (AURKB) | Mitosis, Cell Cycle Control | 1-9 |
| VEGFR1, 2, 3 | Angiogenesis | 1-9 (7-9 for VEGFR2/3) |
| PDGFRα/β | Cell Growth, Proliferation | 1-9 |
| c-Kit | Cell Survival, Proliferation | 1-9 |
| CSF-1R | Inflammation, Cell Differentiation | 1-9 |
| Table 1: Kinase inhibition profile of this compound. Data synthesized from multiple sources.[1][6][7][8] |
Q2: What are the key signaling pathways affected by this compound?
This compound's multi-targeted nature means it simultaneously disrupts several critical cancer-related pathways. The inhibition of Aurora B kinase directly interferes with mitosis, leading to G2/M cell cycle arrest, while the blockade of VEGFR, PDGFR, and other receptor tyrosine kinases (RTKs) suppresses tumor angiogenesis and proliferation.[7]
Q3: How should I prepare and store this compound stock solutions?
Proper handling of the compound is the first step to reproducible results. Precipitation or degradation can render an inhibitor inactive.
-
Solvent Choice: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[7][9] DMSO is hygroscopic; absorbed moisture can significantly reduce the solubility of many compounds. Use fresh, unopened vials of DMSO or aliquots from a properly stored bottle.
-
Stock Concentration: Prepare a high-concentration stock solution, typically 10 mM, in DMSO.[7] Aliquot this stock into single-use volumes in sterile, low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound degradation.[10]
-
Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution and prepare serial dilutions in your cell culture medium.[7] It is critical to ensure the final DMSO concentration in the culture wells is consistent across all conditions (including the vehicle control) and remains at a non-toxic level, typically below 0.5%.[11]
-
Solubility Check: After diluting the stock into aqueous culture medium, visually inspect for any signs of precipitation (cloudiness, particles). If precipitation occurs, you may need to prepare a fresh stock at a lower concentration or reconsider the highest concentration used in your assay.[9]
Section 2: Designing Your In Vitro Experiment - Core Principles
A well-designed experiment with proper controls is non-negotiable for generating trustworthy data.
Q4: How do I determine the starting concentration range for my cell line?
The optimal concentration of any inhibitor is cell-line dependent.[9][12] A systematic approach is required to define the effective range for your specific model.
-
Literature Review: Begin by searching for publications that have used this compound or similar multi-kinase inhibitors in your cell line or a related cancer type. This can provide a valuable starting point for your concentration range.[9]
-
Broad Dose-Response: For an initial experiment, screen a wide range of concentrations using a logarithmic or semi-logarithmic dilution series. A common starting range is from 1 nM to 100 µM.[13] This broad screen will help you identify the approximate IC₅₀ value.
-
Refined Dose-Response: Once you have an approximate range, perform a follow-up experiment with a narrower set of concentrations (e.g., 8-12 points) centered around the estimated IC₅₀ to determine it more accurately.
Q5: What are the critical controls I must include in my experiments?
Controls validate your results by ruling out alternative explanations for your observations.
-
Vehicle Control: This is the most critical control. It consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve this compound. This control ensures that any observed effects are due to the inhibitor itself and not the solvent.[11]
-
Untreated Control: Cells that receive no treatment. This serves as a baseline for normal cell health and proliferation.
-
Positive Control (Assay-dependent): For mechanistic assays like Western blotting, a positive control might involve using a different, well-characterized inhibitor for the same pathway to confirm the assay is working.[14] For cell viability, a compound known to induce cell death (e.g., staurosporine) can validate the assay's ability to detect cytotoxicity.
Q6: How does serum concentration in my culture media affect this compound's activity?
Serum contains proteins, such as albumin, that can bind to small-molecule inhibitors. This binding sequesters the inhibitor, reducing its free and biologically active concentration in the medium.[11] Consequently, the apparent IC₅₀ of this compound may be higher in experiments conducted with high serum concentrations compared to low-serum or serum-free conditions.
Causality: When comparing your results to published data, it is crucial to note the serum percentage used. If you observe lower-than-expected potency, consider reducing the serum concentration during the inhibitor treatment period, provided it does not compromise the health of your cells.[11]
Section 3: Troubleshooting Common Issues in Cell-Based Assays
This section provides solutions to frequent problems encountered during cell viability and proliferation experiments.
Q7: My cell viability assay shows higher-than-expected cell survival after treatment. What's wrong?
This is a common issue indicating the inhibitor is not exerting its expected effect. A systematic troubleshooting approach is key.
| Possible Cause | Rationale | Recommended Action |
| Insufficient Concentration or Time | The IC₅₀ and the time required to induce a phenotype are cell-line specific.[15] | Perform a full dose-response and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your model.[15][16] |
| Compound Precipitation | The inhibitor may have precipitated out of the aqueous culture medium, drastically lowering its effective concentration. | Visually inspect wells for precipitates. Prepare fresh dilutions from a trusted stock. Consider testing a lower concentration range.[10] |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance mechanisms, such as mutations in the target kinase or activation of bypass signaling pathways.[11][15] | Confirm the expression of this compound's targets (e.g., Aurora B, VEGFRs) in your cell line. Use a positive control cell line known to be sensitive.[15] |
| Degraded Compound | Improper storage or multiple freeze-thaw cycles of the stock solution can lead to chemical degradation. | Prepare a fresh stock solution from a new vial of the compound and repeat the experiment. |
Q8: I'm observing high cytotoxicity even at very low concentrations. What could be the cause?
Unexpectedly high toxicity can confound results, especially in mechanistic studies.
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding a safe limit for your cells (typically <0.5%, but can be as low as 0.1% for sensitive lines). Always run a vehicle-only control.[11]
-
Off-Target Effects: As a multi-kinase inhibitor, this compound may target other kinases essential for cell survival in your specific cell line. This potent off-target toxicity can mask the on-target phenotype.[17]
-
Incorrect Stock Concentration: A calculation error during stock preparation could lead to treating cells with a much higher concentration than intended. Re-verify all calculations and, if in doubt, prepare a fresh stock.
Q9: My results are inconsistent between experiments. How can I improve reproducibility?
Reproducibility is the cornerstone of scientific research. Inconsistency often stems from subtle variations in experimental execution.
Section 4: Advanced Protocols & Mechanistic Studies
After establishing the optimal concentration for a phenotypic effect (e.g., reduced viability), the next step is to confirm the mechanism of action.
Q10: How do I confirm that this compound is inhibiting its target in my cells?
Confirming on-target activity is crucial. Since this compound potently inhibits Aurora B kinase, a reliable method is to measure the phosphorylation of its direct substrate, Histone H3 at Serine 10 (p-H3).[7] A reduction in p-H3 levels provides strong evidence of target engagement. This is typically assessed via Western blot.
Q11: I'm having trouble detecting changes in phospho-proteins by Western Blot. Any tips?
Phospho-protein detection can be challenging due to low signal and rapid dephosphorylation.
| Problem | Rationale | Recommended Action |
| No/Weak p-Akt Signal | Phosphatases in the lysate are highly active and can dephosphorylate your target protein during sample preparation.[18][19] | CRITICAL: Use a lysis buffer freshly supplemented with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times.[18][20] |
| The basal level of phosphorylation in your untreated cells might be too low to detect. | Consider stimulating the pathway with a growth factor (e.g., serum) for a short period before lysis to induce a detectable signal.[18][19] | |
| High Background | Milk contains phosphoproteins (caseins) that can cross-react with phospho-specific antibodies, causing high background. | For phospho-antibodies, use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilution instead of milk.[18] |
| Antibody concentrations are too high, leading to non-specific binding. | Titrate both primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise.[18][21] | |
| Inconsistent Loading | The observed change in the phospho-protein is due to unequal protein loading, not inhibitor activity. | Always probe the same blot for the corresponding total protein (e.g., total Histone H3). The phospho-signal should be normalized to the total protein signal.[18] |
Q12: Are there any special handling considerations for this compound?
Yes. Many small-molecule inhibitors, particularly those with aromatic ring systems, have the potential to be photosensitive or phototoxic.[22]
-
Photosensitivity: Exposure to light, especially UV, can cause the compound to degrade, reducing its potency. When working with this compound solutions, it is good practice to minimize light exposure by working in a dimly lit area, using amber-colored tubes, or wrapping tubes and plates in aluminum foil.[23]
-
Phototoxicity: Some compounds can become toxic to cells only when activated by light.[24][25] If you observe unexpected cytotoxicity, especially if experiments are conducted in a brightly lit biosafety cabinet, consider performing a phototoxicity control experiment where one plate is incubated in the dark and a duplicate plate is exposed to light.
Section 5: Detailed Experimental Protocols
Protocol 1: Determining IC₅₀ using a Cell Viability Assay (CellTiter-Glo®)
This protocol measures intracellular ATP levels as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in complete growth medium, starting from a high concentration (e.g., 100 µM). Also prepare a vehicle control (DMSO at the same final concentration).[13]
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the serially diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a determined duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[9]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.[15]
-
Measurement: Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium, e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.[15]
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence (wells with medium but no cells). Normalize the data by setting the vehicle control as 100% viability. Plot the percent viability against the log of the this compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Protocol 2: Western Blot Analysis of p-Histone H3 Inhibition
-
Cell Treatment: Plate cells in 6-well plates. Once they reach ~70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer freshly supplemented with protease and phosphatase inhibitor cocktails.[11][20] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.[11]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[18] Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for phospho-Histone H3 (Ser10), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
Stripping and Re-probing: To ensure equal loading, the blot can be stripped and re-probed for total Histone H3 or a loading control like β-actin.
References
- Grokipedia. (2026). This compound.
- Wikipedia. (2025). This compound. [Link]
- HandWiki. Chemistry:this compound. [Link]
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
- Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. This compound. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- J. Brezáni, M., et al. (2021). A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. PMC - NIH. [Link]
- ResearchGate. (2020). Any tips on why I am unable to detect p-AKT on WB?. [Link]
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- Bio-Techne. Western Blot Troubleshooting. [Link]
- Charles River Laboratories. In Vitro and In Vivo Phototoxicity Testing. [Link]
- YouTube. (2023).
- Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. [Link]
- Volpe, D. A., et al. (2022).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | C27H21N3O3 | CID 49779393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular Inhibitors of Growth Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Capivasertib? [synapse.patsnap.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemistry:this compound - HandWiki [handwiki.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 24. [In vitro methods for phototoxicity and photocarcinogenicity testing of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
Technical Support Center: Ibcasertib Application Guide
Welcome to the technical support resource for Ibcasertib (also known as Chiauranib or CS-2164). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common challenges encountered during in vitro studies. Our primary focus is to address and prevent the issue of this compound precipitation in cell culture media, ensuring the accuracy and reproducibility of your experimental results.
Troubleshooting Guide: this compound Precipitation
Precipitation of a small molecule inhibitor like this compound in your culture media is a critical issue. It effectively lowers the compound's bioavailable concentration, leading to an underestimation of its potency and potentially inaccurate IC50 values.[1][2] This guide will help you diagnose and solve the root causes of precipitation.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I prepared a concentrated stock of this compound in DMSO. When I add it to my cell culture medium, a cloudy or crystalline precipitate forms instantly. What is happening and how can I fix it?
Answer: This is the most common challenge encountered with hydrophobic compounds like this compound. The phenomenon you are observing is called "solvent shock" or "crashing out."[1][3]
-
Causality: this compound is highly soluble in a polar aprotic solvent like 100% DMSO but has very low aqueous solubility.[3][4] When a small volume of the highly concentrated DMSO stock is rapidly diluted into the large, aqueous environment of the cell culture medium, the solvent polarity changes drastically. This sudden shift causes the compound to aggregate and precipitate before it can be properly dispersed and solubilized by media components like serum proteins.[1]
Caption: The process of "solvent shock" leading to precipitation.
Solutions to Prevent Immediate Precipitation:
The key is to slow down the change in solvent environment. Here are several proven strategies, starting with the most effective.
-
Optimize Your Dilution Technique (Stepwise Dilution): Never add your concentrated DMSO stock directly into the final, large volume of media. Instead, perform a serial or stepwise dilution to gradually acclimate the compound to the aqueous environment.[1][3] This is the most critical adjustment to your workflow.
-
Pre-warm the Culture Medium: The solubility of most compounds, including this compound, is temperature-dependent.[3] Always use media that has been pre-warmed to 37°C. Adding a compound to cold media can significantly decrease its solubility and promote precipitation.[1][5]
-
Control the Final Solvent Concentration: While DMSO is an excellent solvent for stock solutions, high final concentrations can be toxic to cells and may not prevent precipitation upon dilution.[6] Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%, to minimize both toxicity and solubility issues.[6][7]
-
Reduce the Final Working Concentration: It's possible your intended concentration exceeds this compound's thermodynamic solubility limit in your specific culture medium.[3] If precipitation persists despite optimized techniques, test a lower final concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details the preparation of a standard, high-concentration stock solution in DMSO.
Materials:
-
This compound powder (Molar Mass: ~435.48 g/mol )[8]
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)[7]
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass. For 1 mL of stock:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 435.48 g/mol * 1000 mg/g = 4.35 mg
-
-
Dissolution:
-
Aseptically weigh 4.35 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can assist dissolution, but avoid overheating.[9] According to supplier data, sonication may also be required.[4]
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes.
-
Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[4] Crucially, avoid repeated freeze-thaw cycles which can degrade the compound. [7]
-
Protocol 2: Recommended Workflow for Preparing Working Solutions
This protocol implements the stepwise dilution technique to prevent precipitation.
Caption: A validated workflow for preparing soluble working solutions.
Procedure (Example for a 10 µM final concentration):
-
Thaw Stock: Thaw one aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution:
-
Prepare Final Working Dilution:
-
Dispense the required volume of the 100 µM intermediate solution into your final volume of pre-warmed media. For example, add 1 mL of the 100 µM solution to 9 mL of media to get a final working concentration of 10 µM.
-
-
Verification: Gently mix the final solution. Visually inspect it against a dark background for any signs of cloudiness or precipitate. For sensitive applications, you can centrifuge a small sample to check for a pellet.[7]
-
Application: Use this freshly prepared working solution to treat your cells immediately.[3]
Frequently Asked Questions (FAQs)
Q1: My media looked fine initially, but I saw a precipitate after a few hours or days in the incubator. What could be the cause?
A1: This is known as delayed precipitation and can be caused by several factors:[1][6]
-
Temperature Fluctuations: Repeatedly removing culture plates from the incubator causes temperature cycling, which can decrease compound solubility over time.[1] Minimize the time your plates are outside the stable 37°C environment.
-
Media Evaporation: In long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[6] Ensure your incubator has proper humidification and use low-evaporation lids.
-
pH Changes: Cellular metabolism can acidify the culture medium over time.[6] The solubility of many compounds is pH-dependent, and this shift could cause precipitation. Monitor the media color (if using phenol red) and change the media more frequently in dense cultures.
-
Compound Instability: The compound may degrade over time into less soluble byproducts. It is always best practice to prepare fresh working solutions immediately before each experiment.[1][3]
Q2: What is the maximum recommended concentration of DMSO in the final culture medium?
A2: As a general rule, the final concentration of DMSO should be kept below 0.5%, with an ideal target of <0.1% for most cell lines.[6][7] While many robust cell lines can tolerate up to 1%, higher concentrations can be cytotoxic and may have off-target effects, confounding your results.[10] Always include a "vehicle control" group in your experiments, which contains the same final concentration of DMSO as your highest drug concentration group.
Q3: Can components of the culture medium itself cause precipitation?
A3: Yes. While less common for drug compounds, media components can precipitate on their own. This is often due to temperature shifts (salts precipitating out of cold 10x stocks), pH instability, or the interaction of certain ions like calcium and phosphate.[5] For example, CaCl2 and MgSO4 can react to form CaSO4 crystals.[5] This is a separate issue from drug precipitation but can also cause turbidity in the media.
Q4: How can I determine the maximum soluble concentration of this compound in my specific media?
A4: Before a large-scale experiment, you can perform a simple empirical solubility test.[9]
-
Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the stock in your specific, pre-warmed cell culture medium (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM).
-
Incubate the dilutions under your experimental conditions (37°C, 5% CO2) for 1-2 hours.
-
Visually inspect each tube for any signs of precipitation. Viewing the solution under a microscope can help detect micro-precipitates.[9] The highest concentration that remains clear is your practical working solubility limit.
Data Summary
The following table summarizes the known solubility information for this compound. Note that aqueous solubility is extremely low, reinforcing the need for proper dissolution and dilution techniques.
| Solvent | Solubility Information | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 62.5 mg/mL (~143.52 mM) with ultrasonic treatment | MedchemExpress[4] |
| Water / Aqueous Buffer | Sparingly soluble; precipitation is a known issue | Benchchem[3] |
| Ethanol | Data not readily available; likely less soluble than DMSO | - |
References
- This compound - Wikipedia. Wikipedia. [Link]
- This compound | C27H21N3O3 | CID 49779393.
- Chemistry:this compound. HandWiki. [Link]
- This compound | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Troubleshooting Cell Culture Media for Bioprocessing.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
- How to know the stability of drugs and reagents in the cell culture media?
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]
- How to enhance drug solubility for in vitro assays?
- Cell culture media impact on drug product solution stability. PubMed. [Link]
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]
- 6 Steps for Successful in vitro Drug Tre
- How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]
- How do you dissolve chemicals in the culture medium?
- Cell Culture Question -- Send Help. Reddit. [Link]
- Solubility measurement and correlation of the form A of ibrutinib in organic solvents from 278.15 to 323.15 K.
- Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing.
- Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystalliz
- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
- Why does DMEM + FBS precipitate upon addition of doxycycline?
- (PDF) Effect of β-cyclodextrin and Hydroxypropyl β-cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel Anti-cancer Drug Rigosertib.
- How to Change Cell Culture Media. YouTube. [Link]
- Aqueous solubility and stability enhancement of astilbin through complex
- Aqueous solubility of kinase inhibitors: II the effect of hexadimethrine bromide on the dovitinib/γ-cyclodextrin complexation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Interpreting Unexpected Phenotypes with Ibcasert-ib Treatment
Introduction
Welcome to the technical support center for Ibcasertib (also known as chiauranib or CS2164). This compound is a potent, orally bioavailable multi-kinase inhibitor targeting key pathways in cancer progression, including angiogenesis, mitosis, and chronic inflammation.[1][2][3][4] Its primary targets include Aurora B (AURKB), vascular endothelial growth factor receptors (VEGFR1-3), platelet-derived growth factor receptors (PDGFRα/β), c-Kit, and colony-stimulating factor 1 receptor (CSF-1R).[5][6] This polypharmacological profile, while powerful, can sometimes lead to cellular phenotypes that may be unexpected by researchers familiar with more selective kinase inhibitors.
This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret these unexpected experimental outcomes. It provides a framework for troubleshooting, rooted in the mechanistic understanding of this compound's targets and backed by detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant G2/M cell cycle arrest, but also a population of very large, multi-nucleated cells. Is this consistent with this compound's mechanism of action?
A1: Yes, this phenotype is a classic indicator of potent Aurora B kinase inhibition.[7][8] Aurora B is a critical component of the chromosomal passenger complex, which ensures proper chromosome segregation and cytokinesis.[9][10] Inhibition of Aurora B leads to defects in the spindle assembly checkpoint and a failure of cytokinesis (the final division of the cytoplasm).[7][11] Consequently, cells may exit mitosis without dividing, resulting in a single cell with double the DNA content (endoreduplication), leading to polyploidy and the large, multi-nucleated appearance you are observing.[12]
Q2: After an initial cytotoxic response to this compound, our cancer cell line appears to have developed resistance and even shows increased proliferation in the presence of the drug. What could be the underlying mechanism?
A2: This phenomenon, while counterintuitive, can arise from several mechanisms common to multi-kinase inhibitors. One possibility is the activation of compensatory signaling pathways.[13][14] For instance, by inhibiting PDGFR and VEGFR, this compound can disrupt feedback loops that normally keep other pro-survival pathways in check.[15][16] The cancer cells may adapt by upregulating alternative receptor tyrosine kinases (RTKs) or downstream signaling cascades like the PI3K/Akt pathway to bypass the this compound-induced block.[13][14] Another possibility is paradoxical pathway activation, which has been observed with some kinase inhibitors, where low concentrations of the drug can paradoxically enhance the activity of a target pathway.[3]
Q3: We are studying the effects of this compound on the tumor microenvironment and have observed an unexpected influx of a specific immune cell population after treatment. How can this be explained?
A3: This is a plausible outcome due to this compound's inhibition of CSF-1R. CSF-1R is crucial for the differentiation, survival, and function of tumor-associated macrophages (TAMs), which are often immunosuppressive.[17][18] While CSF-1R inhibition is intended to deplete or "re-educate" these M2-like macrophages to a more anti-tumor M1 phenotype, this can alter the cytokine and chemokine landscape of the tumor microenvironment.[17][19] This altered signaling milieu can, in turn, attract other immune cell populations. For example, studies with other CSF-1R inhibitors have shown that a decrease in TAMs can be accompanied by an increase in polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) in some contexts.[20]
Q4: Our in vitro biochemical assays show potent inhibition of Aurora B kinase by this compound, but in our cellular assays, the downstream effects on cell viability are less pronounced than expected. What could be the reason for this discrepancy?
A4: Discrepancies between biochemical and cellular assay results are common in drug discovery. Several factors could be at play:
-
Cell Permeability and Efflux: this compound may have poor permeability into your specific cell line, or the cells may express high levels of drug efflux pumps (e.g., ABC transporters) that actively remove the compound.
-
High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The high concentrations of ATP within a cell can outcompete the inhibitor for binding to the kinase, leading to a requirement for higher compound concentrations to achieve a cellular effect compared to an in vitro kinase assay.
-
Activation of Survival Pathways: As mentioned in Q2, the cells may rapidly activate compensatory survival pathways that counteract the pro-apoptotic effects of Aurora B inhibition.
-
Off-Target Effects: While this compound is highly potent against its intended targets, off-target effects at the cellular level cannot be entirely ruled out and could potentially modulate the overall phenotypic outcome.[5]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Morphology and Polyploidy
If you observe an increase in large, multi-nucleated cells, it is crucial to quantify this and confirm its link to Aurora B inhibition.
Experimental Workflow for Investigating Polyploidy
A decision tree for troubleshooting resistance.
Detailed Protocols:
-
Protocol 2.1: Phospho-Receptor Tyrosine Kinase (RTK) Array
This is a screening tool to identify which alternative RTKs may be activated in resistant cells.
-
Generate Resistant Cells: Culture your cells in the presence of gradually increasing concentrations of this compound over several weeks to select for a resistant population.
-
Cell Lysis: Lyse both the parental (sensitive) and resistant cells.
-
Array Incubation: Follow the manufacturer's protocol to incubate the lysates on a membrane spotted with antibodies against various phospho-RTKs.
-
Detection and Analysis: Detect the bound phospho-RTKs using a chemiluminescent substrate. Compare the array results from sensitive and resistant cells to identify any RTKs with increased phosphorylation in the resistant line.
-
-
Protocol 2.2: Kinome-Wide Profiling
This unbiased approach can identify potential off-targets of this compound that may contribute to the observed phenotype. [21][22][23][24]
-
Compound Submission: Submit a sample of this compound to a commercial kinome profiling service (e.g., KINOMEscan™).
-
Screening: The service will screen the compound against a large panel of purified human kinases (often >400) at a fixed concentration.
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase. Potent off-target hits can then be further validated.
Service Type Principle Output Competition Binding Assay Measures the ability of the inhibitor to displace a ligand from the kinase active site. Dissociation constants (Kd) In Vitro Kinase Assay Measures the direct inhibition of the phosphotransferase activity of the kinase. IC50 values -
-
Protocol 2.3: Validating Bypass Pathway Activation by Western Blot
Once a candidate bypass pathway is identified (e.g., from an RTK array), validate its activation in resistant cells.
-
Sample Preparation: Lyse parental and resistant cells, with and without this compound treatment.
-
Western Blotting: Perform Western blotting as described in Protocol 1.3, but use phospho-specific antibodies for key nodes in the suspected bypass pathway (e.g., phospho-Akt, phospho-ERK).
-
Analysis: Look for increased basal phosphorylation of these proteins in the resistant line and a lack of inhibition by this compound.
-
Conclusion
Interpreting unexpected phenotypes is a common challenge in the study of multi-kinase inhibitors like this compound. A thorough understanding of its target profile, combined with a systematic and logical troubleshooting approach, can turn these unexpected results into valuable biological insights. This guide provides a foundational framework for this process. For further assistance, please do not hesitate to contact our technical support team.
References
- BenchChem. (2025).
- Chen, H. X., & Cleck, J. N. (2009). Adverse effects of anticancer agents that target the VEGF pathway. Nature Reviews Clinical Oncology, 6, 465–477.
- Engblom, C., et al. (2017). CSF-1R inhibition alters TAM phenotype and induces type I IFN signalling in the TME.
- Pyonteck, S. M., et al. (2013). CSF-1R inhibition alters macrophage polarization and blocks glioma progression.
- Rocque, N., et al. (2013). Flt-1 (VEGFR-1) is Essential for the VEGF-Notch Feedback Loop during Angiogenesis. Angiogenesis, 16(4), 853-868.
- Quail, D. F., et al. (2016). The tumor microenvironment underlies acquired resistance to CSF-1R inhibition in gliomas. Science, 352(6288).
- Quail, D. F., et al. (2016). The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas. Science, 352(6288).
- Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 17(5), 612-623.
- Zhou, Y., et al. (2019). Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors. BMC Cancer, 19(1), 69.
- Eng, W. H., et al. (2023). Optimizing flow cytometry analysis for determining ploidy level and genome size of colchicine-induced polyploids of Neolamarckia cadamba. Journal of Applied Biology and Biotechnology, 11(6), 1-10.
- Hutterer, A., et al. (2018). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 9(59), 31436-31448.
- Kumar, V., et al. (2017). CSF1R Blockade Turns into Friendly Fire? Cancer Cell, 31(4), 455-457.
- Skuce, W. (2020). Identifying new protocol methods in polyploidy research with Cannabis sativa L.
- Contreras, O., & Brandan, E. (2019). Crosstalk between TGF-β and PDGFRα signaling pathways regulates the fate of stromal fibro–adipogenic progenitors. Journal of Cell Science, 132(19), jcs232157.
- ResearchGate. (2017). Where could I find a protocol for Plant Ploidy testing though Flow Cytometry?
- Blizard Institute. (2019, December 4). Ploidy - Flow Cytometry Core Facility.
- Pellicer, J., & Leitch, I. J. (2020). The Application of Flow Cytometry for Estimating Genome Size, Ploidy Level Endopolyploidy, and Reproductive Modes in Plants. Methods in Molecular Biology, 2222, 325-361.
- Zhou, Y., et al. (2017). CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency. Cancer Science, 108(3), 469-477.
- Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
- Sampath, D., et al. (2006). Aurora B Phosphorylates Multiple Sites on Mitotic Centromere-associated Kinesin to Spatially and Temporally Regulate Its Function. Molecular Biology of the Cell, 17(1), 1-12.
- Dar, A. A., et al. (2021). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Molecular Cancer, 20(1), 93.
- Heldin, C. H. (2013). Targeting the PDGF signaling pathway in tumor treatment.
- Contreras, O., et al. (2019). Cross-talk between TGF-β and PDGFRα signaling pathways regulates the fate of stromal fibro–adipogenic progenitors. Journal of Cell Science, 132(19).
- ResearchGate. (n.d.). The inhibitory effect of CS2164 on angiogenesis.
- Synapse. (n.d.). Aurora B x c-Kit x CSF-1R x VEGFR - Drugs, Indications, Patents.
- ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors.
- Contreras, O., et al. (2019). Cross-talk between TGF-β and PDGFRα signaling pathways regulates the fate of stromal fibro–adipogenic progenitors. Journal of Cell Science, 132(19), jcs232157.
- Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
- Al-Zain, A., et al. (2021). Inhibition of Aurora Kinase B activity disrupts development and differentiation of salivary glands. Scientific Reports, 11(1), 1-13.
- ResearchGate. (n.d.). Feedback signaling loops modulate EGFR signaling.
- Liu, Y., et al. (2017). PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics (Review). International Journal of Molecular Medicine, 40(3), 575-583.
- ResearchGate. (n.d.). Aurora B inhibition reduces Kif4A levels on mitotic chromosomes.
- Bonet, C., et al. (2012). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry, 287(35), 29887-29898.
- Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
- Liu, D., et al. (2021). Aurora B maintains spherical shape of mitotic cells via simultaneously stabilizing myosin II and vimentin. Journal of Cell Biology, 220(12), e202101132.
- Katsha, A., et al. (2021).
- Genomenon. (n.d.). Therapy Detail - CKB CORE.
- Cancer Knowledgebase (CKB). (n.d.). Chiauranib : Drug Detail.
- Saurin, A. T., et al. (2011). Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore. Journal of Cell Biology, 195(4), 577-586.
- Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway.
Sources
- 1. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. Chiauranib : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. CS2164, a novel multi‐target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti‐tumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The tumor microenvironment underlies acquired resistance to CSF-1R inhibition in gliomas [cancer.fr]
- 14. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E2F1 promotes angiogenesis through the VEGF-C/VEGFR-3 axis in a feedback loop for cooperative induction of PDGF-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flt-1 (VEGFR-1) is Essential for the VEGF-Notch Feedback Loop during Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aurora B x c-Kit x CSF-1R x VEGFR - Drugs, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 19. researchgate.net [researchgate.net]
- 20. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 23. kinaselogistics.com [kinaselogistics.com]
- 24. youtube.com [youtube.com]
Ibcasertib off-target effects on cell signaling pathways
Technical Support Center: Ibcasertib Off-Target Effects
A Senior Application Scientist's Guide to Navigating and Validating Unintended Kinase Inhibition in Cellular Signaling
Welcome to the technical support center for researchers working with this compound (also known as Chiauranib or CS2164). As a potent, multi-kinase inhibitor, this compound is a powerful tool for investigating cellular processes like angiogenesis and mitosis.[1][2][3] However, its polypharmacology means that researchers may encounter unexpected cellular phenotypes or signaling alterations. This guide is designed to help you troubleshoot these observations, identify potential off-target effects, and validate their biological significance.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Foundational Concepts
Q1: What are the primary, intended targets of this compound and their associated signaling pathways?
A1: this compound is an orally bioavailable small-molecule inhibitor designed to simultaneously target several key kinases involved in distinct but complementary oncogenic processes.[1] Understanding these primary targets is the first step in distinguishing on-target from potential off-target effects.
-
Angiogenesis & Inflammation Pathways: this compound potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF1R).[2][3][4] Inhibition of these receptor tyrosine kinases blocks pro-angiogenic signaling, crucial for tumor growth and metastasis.
-
Mitotic Pathway: this compound is a potent inhibitor of Aurora B Kinase (AURKB), a key regulator of cell division.[2][3] By inhibiting AURKB, this compound disrupts proper chromosome segregation, leading to G2/M cell cycle arrest and apoptosis in rapidly dividing cells.[2]
The intended therapeutic action of this compound stems from this combined anti-angiogenic and anti-mitotic activity.[1]
Table 1: Primary Kinase Targets of this compound
| Target Kinase | Pathway Association | Reported IC50 / Ki |
|---|---|---|
| VEGFR1/2/3 | Angiogenesis, Vasculogenesis | 1-9 nM[2] |
| PDGFRα/β | Angiogenesis, Cell Proliferation | 1-9 nM (range for all targets)[2] |
| c-Kit | Cell Survival, Proliferation | 1-9 nM (range for all targets)[2] |
| CSF-1R | Macrophage Regulation, Inflammation | 1-9 nM (range for all targets)[2] |
| Aurora B (AURKB) | Mitosis, Cytokinesis | 1-9 nM (range for all targets)[2] |
Figure 2: Experimental workflow for identifying and validating a functional off-target effect.
Experimental Strategies:
-
Use a More Specific Inhibitor: Find a commercially available inhibitor that is highly selective for the candidate off-target kinase but has poor activity against this compound's primary targets. If this second, structurally unrelated inhibitor recapitulates the specific phenotype you observed with this compound, it strongly suggests the phenotype is driven by that off-target. [5]2. Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete the cell of the candidate off-target kinase. [5]If the phenotype of the knockdown/knockout cells matches the phenotype of the this compound-treated cells, this provides powerful evidence for a causal link.
-
Rescue Experiments: This is a highly rigorous validation method. Engineer a version of the off-target kinase that is resistant to this compound (e.g., by mutating the drug-binding site, analogous to the EGFR T790M gatekeeper mutation)[6]. Overexpress this resistant mutant in your cells. If the cells are now resistant to the phenotype-inducing effects of this compound, you have demonstrated that the phenotype is mediated through that specific off-target.
Section 4: Data Interpretation & Broader Context
Q7: What is the significance of identifying these off-target effects?
A7: Characterizing the full selectivity profile of an inhibitor like this compound is not merely an academic exercise; it has profound implications for both basic research and clinical development.
-
For the Researcher: Understanding off-targets is essential for accurate data interpretation. Ascribing a phenotype solely to the intended target when an off-target is responsible can lead to incorrect conclusions about the function of a signaling pathway. Documenting these effects is crucial for scientific rigor. [7]* For Drug Development:
-
Toxicity: Off-target effects are a major source of drug toxicity. [8][9]Identifying problematic off-targets early allows chemists to design next-generation molecules with improved selectivity.
-
Polypharmacology & Drug Repurposing: Conversely, an off-target effect may be therapeutically beneficial. [10]A drug that hits both a primary oncogenic driver and a resistance pathway kinase could be more effective than a highly selective inhibitor. This "polypharmacology" is a growing area of interest, and identifying these "beneficial" off-targets can open up new clinical applications for a drug, a concept known as drug repurposing. [7][6] By thoroughly investigating the unexpected effects of this compound, you not only ensure the accuracy of your own results but also contribute valuable knowledge to the broader scientific community about its true mechanism of action.
-
References
- This compound - Grokipedia.
- Chiauranib (this compound) | Multi-target Inhibitor - MedchemExpress.com.
- This compound - Wikipedia.
- Chemistry:this compound - HandWiki.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology.
- Technical Support Center: Troubleshooting Multi-kinase-IN-3 Experiments - Benchchem.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Off-target identification of kinase drug candidates. (a) Heatmaps of...
- troubleshooting inconsistent western blot results with Oritinib - Benchchem.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed.
- Western Blot Troubleshooting | Thermo Fisher Scientific - US.
- Western blot troubleshooting guide! - Jackson ImmunoResearch.
- Western Blot Troubleshooting Guide - Bio-Techne.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors - Benchchem.
- Forecasting off-target drug toxicity using proteomic and genetic data: insights
- Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed.
- Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC - NIH.
- Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor.
- Forecasting off-target drug toxicity using proteomic and genetic data: insights
- Assessing the Selectivity of Tozasertib (VX-680) Against Other Mitotic Kinases - Benchchem.
- Off-Target Profiling - Cre
- Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regul
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chemistry:this compound - HandWiki [handwiki.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Ibcasertib Resistance in Preclinical Models
Welcome to the technical support center for researchers investigating acquired resistance to Ibcasertib (also known as Chiauranib or CS2164). This guide is designed for cancer researchers, scientists, and drug development professionals who are encountering or anticipating resistance to this multi-kinase inhibitor in their preclinical models. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale and field-proven insights to navigate the complexities of your experiments.
This resource acknowledges a critical reality: as of our latest review, the scientific literature has not extensively documented specific, validated mechanisms of acquired resistance to this compound in preclinical models. Therefore, this guide is built upon a foundation of established principles of resistance to multi-kinase inhibitors that target similar pathways as this compound, namely angiogenesis, mitosis, and inflammation-related kinases.[1][2] We will equip you with the knowledge and experimental frameworks to be a pioneer in this area by helping you generate, characterize, and ultimately overcome this compound resistance in your own models.
Understanding this compound and Its Mechanism of Action
This compound is a potent, orally bioavailable small-molecule inhibitor that targets several key kinases involved in cancer progression.[1][2] Its anti-tumor activity stems from its ability to simultaneously inhibit:
By targeting these pathways, this compound aims to cut off the tumor's blood supply, inhibit cancer cell division, and modulate the tumor microenvironment.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the immediate questions you may have when encountering unexpected results or planning your experiments with this compound.
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the likely reasons for this?
A1: This is a classic case of acquired resistance. While specific mechanisms for this compound are still under investigation, we can hypothesize based on resistance patterns to other multi-kinase inhibitors. The two primary categories of resistance are:
-
On-target resistance: This typically involves genetic mutations in the drug's target kinases (e.g., Aurora B, VEGFRs). These mutations can prevent this compound from binding effectively, thus rendering the drug ineffective.
-
Off-target resistance (Bypass Signaling): Cancer cells are adept at finding alternative routes to survive and proliferate. When a primary signaling pathway is blocked by a drug, the cells can upregulate a parallel or downstream pathway to compensate. For inhibitors of receptor tyrosine kinases like VEGFR and PDGFR, common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.[3][4]
Q2: Are there any known biomarkers to predict sensitivity or resistance to this compound?
A2: Currently, there are no clinically validated biomarkers specifically for this compound sensitivity or resistance.[5] Identifying potential biomarkers is an active area of research for many targeted therapies. Potential areas of investigation for biomarker discovery in your preclinical models could include baseline expression levels of this compound's target kinases or the mutational status of key genes in the PI3K/AKT and MAPK/ERK pathways.
Q3: I am planning to start a long-term in vivo study with this compound. How can I anticipate and prepare for the development of resistance?
A3: Proactive planning is key. We recommend establishing a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model and treating the animals with this compound until resistance develops (i.e., tumors start to regrow despite continued treatment).[6] It is crucial to bank tumor samples at baseline (before treatment) and at the time of resistance. These paired samples will be invaluable for comparative analyses to identify the molecular changes that drive resistance.
Part 2: Troubleshooting Guide - Investigating and Overcoming Resistance
This section provides a structured approach to experimentally address this compound resistance in your preclinical models.
Issue 1: Confirming Acquired Resistance in a Cell Line Model
Symptoms:
-
A gradual or sudden increase in the IC50 value of this compound in your cell line over time.
-
Reduced efficacy of this compound in inhibiting cell proliferation or inducing apoptosis compared to earlier experiments.
Troubleshooting Workflow:
-
Generate a Resistant Cell Line: The first step is to formally establish an this compound-resistant cell line from your parental (sensitive) line. This is a crucial tool for all subsequent investigations.
Experimental Protocol: Generating a Drug-Resistant Cell Line
-
Culture Parental Cells: Start with a healthy, low-passage culture of your this compound-sensitive cell line.
-
Initial Drug Exposure: Treat the cells with a low concentration of this compound (e.g., at or slightly below the IC50).
-
Gradual Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium. This process can take several months.
-
Establish a Stable Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the IC50 of the parental line.
-
Characterize the Resistant Phenotype: Once you have a stable resistant line, perform a dose-response assay (e.g., MTT or MTS assay) to quantify the shift in IC50 compared to the parental line.
-
-
Assess Target Engagement: It's important to verify that the resistance is not due to a trivial reason like drug instability.
Experimental Protocol: Western Blot for Target Phosphorylation
-
Treat Cells: Treat both parental and resistant cells with a range of this compound concentrations for a short duration (e.g., 2-4 hours).
-
Prepare Lysates: Harvest the cells and prepare protein lysates.
-
Perform Western Blot: Probe for the phosphorylated and total forms of this compound's key targets, such as VEGFR2 and Aurora B (using phospho-Histone H3 as a surrogate for Aurora B activity).
-
Analyze Results: In resistant cells, you may see a lack of inhibition of target phosphorylation compared to parental cells, which could suggest an on-target mutation.
-
Issue 2: Identifying the Mechanism of Resistance
Symptoms:
-
You have a confirmed this compound-resistant cell line.
-
You need to understand the molecular basis of this resistance to devise a strategy to overcome it.
Troubleshooting Workflow:
1. Investigate Bypass Signaling Pathway Activation:
The most common mechanism of resistance to targeted therapies is the activation of alternative signaling pathways. The PI3K/AKT/mTOR and MAPK/ERK pathways are the usual suspects.
Experimental Protocol: Western Blot for Bypass Pathway Activation
-
Prepare Lysates: Prepare protein lysates from both parental and resistant cells (grown in the absence of this compound for a short period to assess baseline signaling).
-
Perform Western Blot: Probe for key components of the PI3K/AKT/mTOR and MAPK/ERK pathways.
| Pathway | Key Proteins to Probe (Phospho & Total) |
| PI3K/AKT/mTOR | p-AKT (Ser473), AKT, p-S6 Ribosomal Protein, S6 Ribosomal Protein |
| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204), ERK1/2 |
-
Analyze Results: A significant increase in the phosphorylation of AKT or ERK in the resistant cells compared to the parental cells strongly suggests the activation of that bypass pathway.
Caption: MAPK/ERK Signaling Pathway as a Potential Bypass Mechanism.
2. Propose and Test Combination Therapies:
If you have identified a bypass pathway, the next logical step is to test if inhibiting this pathway can restore sensitivity to this compound.
Experimental Protocol: Combination Therapy in vitro
-
Select Inhibitors: Choose a selective inhibitor for the identified bypass pathway (e.g., a PI3K inhibitor like Alpelisib or an MEK inhibitor like Trametinib).
-
Design Combination Matrix: In a 96-well plate, treat your resistant cells with a matrix of concentrations of both this compound and the chosen inhibitor.
-
Assess Cell Viability: After a suitable incubation period (e.g., 72 hours), measure cell viability using an MTT or MTS assay.
-
Analyze for Synergy: Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy between the two drugs.
| If This Pathway is Activated... | Consider Combining this compound with... | Rationale |
| PI3K/AKT/mTOR | A PI3K inhibitor (e.g., Alpelisib) or an AKT inhibitor (e.g., Capivasertib) | To block the compensatory pro-survival signaling. |
| MAPK/ERK | An MEK inhibitor (e.g., Trametinib) or an ERK inhibitor | To inhibit the alternative proliferation pathway. |
3. Investigate On-Target Mutations:
If bypass signaling is not evident, the resistance may be due to mutations in the genes encoding this compound's targets.
Experimental Protocol: Gene Sequencing
-
Isolate Genetic Material: Extract DNA and RNA from both parental and resistant cell lines.
-
Perform Sequencing: Send the samples for targeted sequencing of the kinase domains of this compound's primary targets (AURKB, KDR, FLT1, FLT4, PDGFRA, KIT, CSF1R).
-
Analyze Data: Compare the sequences from the resistant and parental lines to identify any acquired mutations in the resistant cells.
Issue 3: Translating in vitro Findings to an in vivo Model
Symptoms:
-
You have successfully overcome this compound resistance in vitro with a combination therapy.
-
You need to validate these findings in an animal model.
Troubleshooting Workflow:
-
Establish a Resistant Xenograft Model:
Experimental Protocol: Developing a Resistant Xenograft Model
-
Implant Cells/Tumor: Implant your this compound-resistant cell line or a patient-derived tumor fragment subcutaneously into immunocompromised mice.
-
Continuous Treatment: Once tumors are established, treat the mice with this compound at a dose that was previously effective in the sensitive model.
-
Confirm Resistance: The tumors should continue to grow despite this compound treatment, confirming the resistant phenotype in vivo.
-
Test Combination Therapy in vivo:
Experimental Protocol: In vivo Combination Efficacy Study
-
Randomize Animals: Once the resistant tumors reach a certain size, randomize the animals into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination inhibitor alone
-
This compound + combination inhibitor
-
-
Treat and Monitor: Administer the treatments as per the appropriate schedule and dose, and monitor tumor growth with caliper measurements. Also, monitor the animals' body weight as an indicator of toxicity.
-
Analyze Results: Compare the tumor growth inhibition between the different treatment groups. A statistically significant reduction in tumor growth in the combination group compared to the single-agent groups would validate your in vitro findings.
DOT Script for Experimental Workflow
Caption: Workflow for Investigating and Overcoming this compound Resistance.
Part 3: Concluding Remarks and Future Directions
Overcoming drug resistance is a central challenge in cancer therapy. While the specific mechanisms of resistance to this compound are still an emerging field of study, the principles and experimental strategies outlined in this guide provide a robust framework for your research. By systematically generating resistant models, identifying the underlying molecular alterations, and rationally designing combination therapies, you can contribute to a deeper understanding of how to maximize the therapeutic potential of this compound.
Remember that every preclinical model is unique, and the mechanisms of resistance can be heterogeneous. Careful and rigorous experimentation is paramount. We encourage you to document your findings meticulously, as your work may provide the crucial insights that the wider research community is seeking.
References
- Zhou Y, Shan S, Li ZB, et al. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency. Cancer Sci. 2017;108(3):469-477. [Link]
- PubMed.
- Misale S, Yaeger R, Hobor S, et al. Emergence of KRAS mutations and acquired resistance to anti-EGFR therapy in colorectal cancer.
- Engelman JA, Zejnullahu K, Mitsudomi T, et al. MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science. 2007;316(5827):1039-1043. [Link]
- Turke AB, Zejnullahu K, Wu YL, et al. Preexistence and clonal selection of MET amplification in EGFR mutant NSCLC. Cancer Cell. 2010;17(1):77-88. [Link]
- Wilson TR, Fridlyand J, Yan Y, et al. Widespread potential for growth-factor-driven resistance to anticancer kinase inhibitors.
- YouTube. Targeting Cancer Pathways: Tumor Resistance. Published April 25, 2020. [Link]
- Vasan N, Baselga J, Hyman DM. A view on drug resistance in cancer.
- Crown Bioscience. How to use in vitro models to study and overcome drug resistance in oncology. Published June 23, 2025. [Link]
- Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510. [Link]
- Mundi, P. S., Sachdev, J., & Mendelsohn, J. (2016). The PI3K-AKT-mTOR pathway in cancer, and the development of PI3K-AKT-mTOR inhibitors for cancer therapy. Cold Spring Harbor perspectives in medicine, 6(12), a026876. [Link]
- National Center for Biotechnology Information. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors. [Link]
- National Center for Biotechnology Information. Biomarkers of evasive resistance predict disease progression in cancer patients treated with antiangiogenic therapies. [Link]
- PubMed. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. [Link]
- American Association for Cancer Research. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors. [Link]
- National Center for Biotechnology Information. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. [Link]
- PubMed. Biomarkers of response and resistance to antiangiogenic therapy. [Link]
- National Center for Biotechnology Information. Identification of biomarkers, pathways, and therapeutic targets for EGFR–TKI resistance in NSCLC. [Link]
- National Center for Biotechnology Information.
- Fierce Biotech. Preclinical Study Indicates Potential for Novel Inhibitor to Overcome Drug Resistance Induced by RAF, MEK Inhibitors. [Link]
- MDPI.
- National Center for Biotechnology Information. Combinational Inhibition of MEK and AKT Synergistically Induces Melanoma Stem Cell Apoptosis and Blocks NRAS Tumor Growth. [Link]
- PubMed. Biomarkers of response and resistance to immune checkpoint inhibitors in breast cancer. [Link]
- Penn Medicine. AACR: Preclinical study identifies new target for recurrent ovarian cancer. [Link]
- bioRxiv.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Biomarkers of response and resistance to antiangiogenic therapy. [Link]
- National Center for Biotechnology Information. Combined inhibition of MEK and Plk1 has synergistic anti-tumor activity in NRAS mutant melanoma. [Link]
- PubMed.
- Cancer Knowledgebase (CKB). Chiauranib. [Link]
- CancerNetwork. AACR: Anti-PI3K/MEK Inhibitor Targeted Therapy Combo Shows Activity. [Link]
- Frontiers. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. [Link]
- National Center for Biotechnology Information. DrugSniper, a Tool to Exploit Loss-Of-Function Screens, Identifies CREBBP as a Predictive Biomarker of VOLASERTIB in Small Cell Lung Carcinoma (SCLC). [Link]
- National Center for Biotechnology Information. A Phase 2 Study of Prexasertib (LY2606368) in Platinum Resistant or Refractory Recurrent Ovarian Cancer. [Link]
- bioRxiv. mTOR Inhibition Overcomes RSK3-mediated Resistance to BET Inhibitors in Small Cell Lung Cancer. [Link]
- Frontiers. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. [Link]
- MDPI. Ovarian Cancer Immunotherapy: Preclinical Models and Emerging Therapeutics. [Link]
- ecancer. Preclinical models for small-cell lung cancer. [Link]
Sources
- 1. CS2164, a novel multi‐target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti‐tumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers of response and resistance to antiangiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical models of epithelial ovarian cancer: practical considerations and challenges for a meaningful application - PMC [pmc.ncbi.nlm.nih.gov]
Ibcasertib Technical Support Center: A Guide to Stability, Handling, and Experimental Success
Welcome to the technical support resource for Ibcasertib (also known as Chiauranib or CS2164). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the effective use of this potent multi-target kinase inhibitor. This document moves beyond simple protocols to explain the scientific rationale behind each recommendation, empowering you to troubleshoot issues and ensure the integrity of your experimental data.
Part 1: Frequently Asked Questions (FAQs) on this compound
This section addresses the most common foundational questions regarding this compound's properties and handling.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small-molecule multi-target inhibitor with potent anti-cancer effects.[1] Its primary mechanism involves the simultaneous inhibition of several key protein kinases that are critical for tumor growth, angiogenesis (the formation of new blood vessels), and cell division.[2][3] Specifically, it targets angiogenesis-related kinases like VEGFRs and PDGFRs, the mitosis-related kinase Aurora B, and the inflammation-related kinase CSF-1R.[1] This multi-pronged attack allows this compound to disrupt multiple signaling pathways that cancer cells rely on for survival and proliferation.
Q2: Which specific signaling pathways does this compound inhibit?
A2: this compound's efficacy stems from its ability to block several critical signaling cascades. By inhibiting VEGFR/PDGFR, it halts angiogenesis, effectively starving the tumor of essential nutrients. Its inhibition of Aurora B kinase disrupts mitosis, leading to cell cycle arrest in the G2/M phase and preventing cancer cell division.[1] Finally, by targeting CSF-1R, it can modulate the tumor microenvironment by affecting macrophage activity.[1]
Q3: What are the essential safety precautions for handling this compound powder?
A3: As with any potent small-molecule inhibitor, appropriate personal protective equipment (PPE) is mandatory. This includes a lab coat, safety glasses, and gloves. All handling of the solid compound should be performed in a chemical fume hood or a ventilated enclosure to prevent inhalation of the powder. For detailed safety information, always consult the supplier-provided Safety Data Sheet (SDS).
Part 2: Storage and Solution Stability Troubleshooting Guide
The stability of this compound, both as a powder and in solution, is critical for obtaining reproducible results. Improper storage is a common source of experimental variability.
Q4: I've received my vial of this compound powder. How should I store it for maximum stability?
A4: this compound powder should be stored under controlled conditions to prevent degradation. The primary enemies of stability for solid compounds are moisture and light. While specific supplier recommendations may vary slightly, a common and reliable practice is to store the powder at -20°C. Ensure the vial cap is tightly sealed to prevent moisture ingress.
Q5: What are the definitive storage guidelines for this compound stock solutions? Why are they so specific?
A5: The stability of this compound decreases once it is in solution. The solvent, temperature, and exposure to light all become critical factors. For a stock solution prepared in Dimethyl Sulfoxide (DMSO), the following conditions are recommended to preserve its integrity.[1]
| Storage Condition | Duration | Rationale |
| -80°C | Up to 6 months | At this ultra-low temperature, molecular motion is significantly reduced, minimizing the rate of any potential chemical degradation (e.g., hydrolysis, oxidation). This is the preferred method for long-term storage. |
| -20°C | Up to 1 month | Provides good stability for short-to-medium term storage. It is crucial to protect the solution from light, as many complex organic molecules are susceptible to photodegradation.[1][4] |
Crucial Insight: Repeated freeze-thaw cycles are a major cause of compound degradation and precipitation. Once a stock solution is prepared, it is imperative to aliquot it into smaller, single-use volumes. This practice ensures that you only thaw the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Q6: My this compound precipitated out of solution when I diluted my DMSO stock into aqueous cell culture media. What happened?
A6: This is a very common issue known as "solvent shock" or "precipitation upon dilution."[5] this compound is highly soluble in an organic solvent like DMSO but has very poor aqueous solubility. When a concentrated DMSO stock is rapidly diluted into the aqueous environment of your media, the abrupt change in solvent polarity causes the hydrophobic drug to crash out of solution. This leads to an unknown and significantly lower final concentration of active compound in your experiment, rendering the results unreliable.
Solution: Employ a serial dilution or stepwise dilution technique. Instead of adding the small volume of concentrated DMSO stock directly to your final large volume of media, first, perform an intermediate dilution in a smaller volume of media. This gradual reduction in DMSO concentration helps keep the compound in solution. A detailed protocol is provided in Part 4.
Part 3: In Vitro Experimental Troubleshooting
This section focuses on common problems encountered during cell-based assays and provides actionable solutions.
Q7: What is the maximum concentration of DMSO I should have in my cell culture, and why does it matter?
A7: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v) .[5] While some robust cell lines might tolerate up to 0.5%, higher concentrations can induce cellular stress, affect membrane permeability, and even act as a differentiating agent, leading to experimental artifacts that can be mistaken for a drug effect.[5]
Self-Validating System: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your highest drug concentration but without the drug. This allows you to subtract any effects of the solvent itself from the observed effects of this compound.
Q8: My IC50 values for this compound are inconsistent across different experimental runs. What are the likely causes?
A8: High variability in IC50 values is a frequent challenge in drug sensitivity screening.[6][7] The root cause is often multifactorial, stemming from biological, technical, or compound-related issues.
| Potential Cause | Explanation & Troubleshooting Steps |
| Compound Instability | As discussed in Q6, precipitation upon dilution is a major culprit. Ensure you are using a proper serial dilution technique. Also, always prepare fresh working solutions from a frozen stock aliquot for each experiment. The stability of kinase inhibitors in aqueous media at 37°C can be limited.[8] |
| Cell Health & Passage | Use cells from a consistent, narrow range of passage numbers. Cells at very high passage numbers can have altered genetics and phenotypes.[9] Always ensure cells are healthy and in the exponential growth phase at the time of drug addition. |
| Inconsistent Seeding | Variations in the initial number of cells per well will directly impact the final readout of any viability assay. Use a cell counter for accuracy and ensure a homogenous cell suspension before plating.[6] |
| Assay Timing | The duration of drug exposure is critical. An exposure time that is too short may not be sufficient to induce a measurable effect, while an overly long exposure might lead to secondary effects not related to the primary mechanism. Standardize your incubation time (e.g., 48 or 72 hours) across all experiments.[7][10] |
Part 4: Key Experimental Protocols
These protocols provide a standardized methodology for preparing and using this compound to enhance reproducibility.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Objective: To prepare a concentrated, stable stock solution of this compound in DMSO.
Materials:
-
This compound powder (CAS: 1256349-48-0, MW: 435.48 g/mol )[3]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Perform all calculations to determine the volume of DMSO required to achieve a 10 mM concentration.
-
Example: For 5 mg of this compound: (5 mg) / (435.48 mg/mmol) = 0.01148 mmol (0.01148 mmol) / (10 mmol/L) = 0.001148 L = 1148 µL
-
-
In a chemical fume hood, carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[1]
-
Once fully dissolved, aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Immediately transfer the aliquots to -80°C for long-term storage.
Protocol 2: Serial Dilution for Preparing Working Solutions in Cell Culture
Objective: To prepare accurate working concentrations of this compound in cell culture media while avoiding precipitation.
Materials:
-
One aliquot of 10 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate for dilution series
Procedure (Example for a final concentration of 1 µM):
-
Thaw one aliquot of 10 mM this compound at room temperature.
-
Step 1: Intermediate Dilution. Prepare a 100 µM intermediate solution.
-
Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting. This creates a 1:100 dilution (100 µM) in a solution containing 1% DMSO.
-
-
Step 2: Final Dilution. Prepare the 1 µM working solution.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium.
-
Mix thoroughly. This creates another 1:100 dilution, resulting in a final concentration of 1 µM this compound in media containing 0.01% DMSO.
-
-
Use this working solution immediately to treat your cells. Prepare fresh dilutions for every experiment.
References
- This compound | C27H21N3O3 | CID 49779393 - PubChem.
- This compound - Grokipedia. [Link]
- This compound - Wikipedia. [Link]
- Guidelines for collection, processing and storage of human samples by Clinical Researchers. Temple University. [Link]
- Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Technology Networks. [Link]
- Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC.
- Potential Anticancer Activities and Catalytic Oxidation Efficiency of Pl
- Principles of the activin receptor signaling pathway and its inhibition. PubMed. [Link]
- In vitro hydrolysis rate and protein binding of clevidipine, a new ultrashort-acting calcium antagonist metabolised by esterases, in different animal species and man. PubMed. [Link]
- Inhibitor-induced supercharging of kinase turnover via endogenous proteolytic circuits. bioRxiv. [Link]
- ASHP Guidelines for the Management of Investigational Drug Products. American Society of Health-System Pharmacists. [Link]
- Preparation and Characterization of Stable Amorphous Glassy Solution of BCS II and IV Drugs. PubMed. [Link]
- Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays.
- Light-Sensitive Injectable Prescription Drugs—2022 - PMC.
- Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC.
- Pharmaceutical Management Branch Cancer Therapy Evaluation Program, DCTD, NCI Policy and Guidelines for ACCOUNTABILITY AND STORAGE OF INVESTIGATIONAL AGENTS.
- Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment.
- Mechanism of Action of JAK Inhibitors. YouTube. [Link]
- From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degrad
- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C27H21N3O3 | CID 49779393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ibcasertib Sensitivity Profiling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for Ibcasertib (also known as Chiauranib or CS2164). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and methodological support for determining cell line-specific sensitivity to this multi-kinase inhibitor. Here, we address common questions and troubleshooting scenarios encountered during in vitro experimentation.
Understanding this compound: Mechanism of Action
This compound is an orally bioavailable, small-molecule inhibitor that targets multiple serine-threonine kinases crucial for tumor growth, angiogenesis, and inflammation.[1] Its anti-cancer effects stem from its ability to simultaneously block several key signaling pathways.
Key Molecular Targets of this compound: this compound potently inhibits a specific set of kinases, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range.
| Target Kinase | Function | IC₅₀ Value |
| Aurora Kinase B (AURKB) | Regulates chromosome segregation and cytokinesis during mitosis. | 1-9 nM[2] |
| VEGFR1, 2, 3 | Key receptors in angiogenesis (new blood vessel formation). | 7-9 nM[1][2] |
| PDGFRα/β | Receptors involved in cell growth, proliferation, and angiogenesis. | 1-9 nM[2] |
| c-Kit | Receptor tyrosine kinase involved in cell survival and proliferation. | 1-9 nM[2] |
| CSF-1R | Receptor for colony-stimulating factor 1, involved in macrophage regulation and inflammation. | 1-9 nM[2] |
The multi-targeted nature of this compound means its efficacy in a given cell line depends on that line's dependence, or "addiction," to one or more of these specific pathways.
Caption: this compound's multi-targeted mechanism of action.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges in a practical question-and-answer format.
Q1: How do I determine an appropriate starting concentration range for this compound in my cell line?
Answer: A well-designed dose-response experiment is critical. Since this compound's primary targets are inhibited in the low nanomolar range, a broad concentration range is recommended for initial screening.[1][2]
-
Recommended Initial Range: Start with a wide range, for example, from 1 nM to 10 µM, using 10-fold serial dilutions. This helps to identify the approximate potency range for your specific cell line.[3]
-
Refining the Range: Once you have an approximate IC₅₀ from the initial screen, perform a second experiment with a narrower range of concentrations (e.g., 8-12 points with 2-fold or 3-fold dilutions) centered around the estimated IC₅₀. This will provide a more accurate and reproducible measurement.
-
Causality: A wide initial range prevents you from missing the activity window. Some cell lines may be less sensitive, requiring higher concentrations, while highly sensitive lines will respond at very low doses. Starting too narrow can lead to a flat curve and an inconclusive result.
Q2: My cells appear resistant to this compound (high IC₅₀ or no response). What are the potential reasons?
Answer: Resistance to a targeted inhibitor like this compound can be complex. The cause is often rooted in the specific biology of your cell line.
-
Low or Absent Target Expression: The most straightforward reason for resistance is that the cells do not express the primary targets of this compound (e.g., AURKB, VEGFRs) or express them at very low levels. Without the target, the drug has nothing to inhibit.
-
Lack of Pathway "Addiction": The cell line may express the targets, but its growth and survival may not be driven by those signaling pathways. For example, a cancer cell driven by an EGFR mutation may be less sensitive to a VEGFR inhibitor.
-
Activation of Bypass Pathways: Cancer cells are adept at rerouting signals to survive. Inhibition of the VEGFR/PDGFR pathways might lead to the compensatory upregulation of other pro-survival pathways, such as the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK cascades.[4][5]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein), can actively pump the drug out of the cell, preventing it from reaching its intracellular targets.[6]
-
Pre-existing Mutations in a Target Kinase: Although less common for investigational drugs, pre-existing mutations in the drug-binding pocket of a target kinase can prevent this compound from binding effectively.
Self-Validating Step: To begin troubleshooting, use Western blotting to confirm the expression of key targets like Aurora B Kinase and VEGFR2 in your cell line lysate (see Protocol 2). If the targets are absent, resistance is the expected outcome.
Q3: My dose-response curves are inconsistent between experiments. How can I improve reproducibility?
Answer: Lack of reproducibility often points to subtle variations in experimental execution.[7] Consistency is key.
| Common Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Edge Effects: Outer wells of the plate are prone to evaporation.[7] Pipetting Error: Inconsistent cell numbers or drug concentrations.[8] Bubbles in Wells: Interfere with absorbance/fluorescence readings.[8] | Fill perimeter wells with sterile PBS or media and do not use them for data.[7] Use a calibrated multichannel pipette. Check for and remove bubbles with a sterile needle.[8] |
| Poor Curve Fit | Inappropriate Concentration Range: Doses are too high or too low. | Redesign the experiment with a wider or shifted concentration range based on initial findings.[3] |
| Inconsistent IC₅₀ Values | Cell Health/Passage Number: Cells that are overgrown, stressed, or at a high passage number can respond differently.[7] Inconsistent Timelines: Variations in seeding, treatment, or assay incubation times.[7] Reagent Instability: Repeated freeze-thaw cycles of this compound stock or assay reagents. | Use cells in the logarithmic growth phase and maintain a consistent, low passage number.[7] Standardize all incubation times precisely across experiments.[7] Aliquot stock solutions to avoid freeze-thaw cycles. |
| Low Signal/Absorbance | Low Cell Density: Too few cells to generate a strong signal.[7] Assay Interference: Phenol red or components in serum can interfere with some assays.[7] | Perform a cell titration experiment to determine the optimal seeding density for your cell line.[7] Use phenol red-free medium and consider reducing serum during the final assay incubation step.[7] |
Q4: How do I confirm that this compound is engaging its intended targets in my cells?
Answer: The most direct way to verify on-target activity is to measure the phosphorylation status of the kinase target or its direct downstream substrate. Since this compound inhibits kinase activity, you should observe a decrease in phosphorylation of its targets upon treatment.
-
For Aurora B Kinase (AURKB): A key substrate of AURKB is Histone H3 at Serine 10 (pH3-Ser10). Treatment with this compound should lead to a dose-dependent reduction in pH3-Ser10 levels, which can be readily detected by Western blot.[2]
-
For VEGFR/PDGFR: You can measure the phosphorylation of the receptors themselves (e.g., p-VEGFR2 Tyr1175) or a key downstream signaling node like AKT or ERK, although these can be affected by pathway crosstalk.[9]
See Protocol 2 for a detailed methodology on performing this validation. This step is crucial for confirming that the observed cytotoxic effects are due to the intended mechanism of action.
Q5: Should I be concerned about off-target effects?
Answer: Yes, this is a critical consideration for any small-molecule inhibitor. While this compound is potent against its primary targets, at higher concentrations it may inhibit other kinases or proteins.
-
What are Off-Target Effects? These are cellular responses caused by the drug binding to and inhibiting proteins other than the intended targets.[10][11] They can sometimes contribute to the drug's efficacy but can also cause unexpected toxicity or confound data interpretation.[11][12]
-
When to Suspect Them: If you observe a cellular phenotype that cannot be explained by the inhibition of AURKB, VEGFR, or other known targets, an off-target effect might be the cause.
-
How to Investigate: Validating on-target activity (Q4) is the first step. If target inhibition does not correlate with cell death, it suggests that other mechanisms are at play. Advanced techniques like CRISPR/Cas9-based target knockout can definitively prove if a drug's effect is on-target or off-target.[11] In a drug-sensitive cell line, knocking out the primary target should confer resistance to the drug if the effect is on-target.
Experimental Workflow & Protocols
A successful study of this compound sensitivity follows a logical and systematic workflow.
Caption: Standard workflow for assessing this compound sensitivity.
Protocol 1: Determining Cell Viability and IC₅₀ via MTT Assay
This protocol describes a colorimetric assay to measure cell metabolic activity, which serves as a proxy for cell viability.[13]
Materials:
-
Cell line of interest in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. Resuspend in complete medium to the optimal seeding density (determined beforehand, typically 2,000-10,000 cells/well). b. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. c. Add 100 µL of sterile PBS or medium to the perimeter wells to minimize evaporation (the "edge effect").[7] d. Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is common to prepare 2X final concentrations in a separate plate and then transfer 100 µL to the cell plate. b. Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution. c. Scientist's Note (Controls): Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug dose, typically <0.1%) and "blank" wells (medium only, no cells). d. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[13] c. Carefully aspirate the medium from the wells without disturbing the formazan crystals. d. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the crystals.[13] e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the "blank" wells from all other readings. c. Calculate percent viability: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100. d. Plot percent viability against the log of this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 2: Validating Target Inhibition via Western Blotting
This protocol validates whether this compound inhibits the phosphorylation of its key target, Aurora B Kinase, by measuring its primary substrate, phospho-Histone H3 (Ser10).
Materials:
-
Cell lysates from cells treated with this compound
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14]
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-Total Histone H3, Rabbit anti-β-Actin.
-
HRP-conjugated anti-rabbit IgG secondary antibody[14]
-
ECL substrate and imaging system
Procedure:
-
Sample Preparation: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with vehicle (DMSO) and increasing concentrations of this compound (e.g., 0.5x, 1x, 5x the predetermined IC₅₀) for a short duration (e.g., 2-6 hours, as target phosphorylation changes can be rapid). c. Harvest cells, wash with cold PBS, and lyse using RIPA buffer with added protease and phosphatase inhibitors. d. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (20-30 µg) from each sample into the wells of an SDS-PAGE gel.[15] b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.[15]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15] b. Incubate the membrane with the primary antibody for phospho-Histone H3 (Ser10) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[15] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[15] e. Wash the membrane again three times with TBST.
-
Signal Detection: a. Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager.[14]
-
Stripping and Re-probing (Self-Validating Step): a. Causality: To ensure that any decrease in the phospho-protein signal is not due to loading errors, the membrane must be stripped and re-probed for a loading control. b. Incubate the membrane with a stripping buffer to remove the primary and secondary antibodies.[15] c. Re-block the membrane and probe for Total Histone H3. The levels of total protein should remain constant across all lanes. d. For an additional loading control, you can strip and re-probe again for a housekeeping protein like β-Actin.
Expected Outcome: A dose-dependent decrease in the band intensity for phospho-Histone H3 (Ser10) with no significant change in the bands for Total Histone H3 or β-Actin. This result confirms that this compound is engaging and inhibiting its target, Aurora B Kinase, in your cell line.
References
- This compound - Grokipedia. (2026). Grokipedia.
- This compound - Wikipedia. (2025). Wikipedia.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (2025). Benchchem.
- Chemistry:this compound - HandWiki. (2026). HandWiki.
- Application Notes & Protocols: Western Blot Analysis of p-AKT and p-ERK after Puquitinib Tre
- Chiauranib (this compound) | Multi-target Inhibitor. (n.d.). MedchemExpress.com.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH.
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.).
- Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Tre
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BioMed Central.
- Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models. (2025). Oncotarget.
- ( A ) Western blot for ERK, AKT and JNK signaling. Phosphorylation... (n.d.).
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Current Protocols in Chemical Biology.
- Application Notes and Protocols for Cell Viability Assessment Following Barasertib Treatment using MTT/MTS Assays. (2025). Benchchem.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.).
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC.
- ABCG2 impairs the activity of the aurora kinase inhibitor tozasertib but not of alisertib. (2015).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Cytotoxicity of Ibcasertib in Normal Cells
Welcome to the technical support center for Ibcasertib (also known as PQR309 or Pictilisib). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the cytotoxicity of this compound in non-target, normal cells during pre-clinical research.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions regarding this compound's effects on normal cells, providing concise, evidence-based answers to guide your experimental design.
Q1: What is the primary mechanism of this compound, and why does it affect normal cells?
A1: this compound is a multi-kinase inhibitor, primarily targeting Aurora B kinase and VEGFR, among others.[1][2][3] It also functions as a pan-Class I PI3K (Phosphoinositide 3-kinase) and mTOR inhibitor.[4][5] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular functions essential for life, including metabolism, cell growth, proliferation, and survival.[6][7][8]
While this pathway is often hyperactivated in cancer cells, making it a prime therapeutic target, it is also fundamental to the normal physiological function of healthy cells.[9][10] By inhibiting PI3K and mTOR, this compound disrupts these vital processes in both cancerous and normal cells, leading to "on-target" toxicity. This lack of specificity is a known challenge with pan-PI3K inhibitors and can result in a narrow therapeutic window, where the dose required to kill cancer cells is close to the dose that harms normal cells.[6][11]
Q2: What are the typical cytotoxic effects of this compound observed in normal cells in vitro?
A2: In a laboratory setting, the cytotoxicity of this compound in normal cells typically manifests as:
-
Reduced Cell Viability: A dose-dependent decrease in the number of living, healthy cells.
-
Inhibition of Proliferation: A slowdown or complete halt of the cell cycle, preventing normal cell division and population growth.[12]
-
Induction of Apoptosis: Programmed cell death, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[13] This is often mediated by the activation of caspases, which are key executioner proteins in the apoptotic pathway.[14][15]
-
Changes in Cellular Morphology: Observable alterations in cell shape and size, often indicative of cellular stress or impending cell death.
Q3: How can I quantitatively measure the cytotoxicity of this compound in my experiments?
A3: A range of well-established in vitro assays can be used to quantify cytotoxicity.[16][17][18][19] It is often advisable to use multiple assays that measure different cellular endpoints to obtain a comprehensive understanding of the drug's effects.
| Assay Type | Principle | Examples |
| Metabolic Activity Assays | Measures the metabolic activity of viable cells, which is proportional to the number of living cells. | MTT, MTS, WST-1, resazurin (AlamarBlue) |
| Membrane Integrity Assays | Detects the release of intracellular components from cells with compromised plasma membranes, a hallmark of late apoptosis or necrosis. | LDH (Lactate Dehydrogenase) release, Trypan Blue exclusion, Propidium Iodide (PI) uptake |
| Apoptosis Assays | Identifies specific markers of programmed cell death. | Annexin V/PI staining, Caspase-3/7 activity assays, TUNEL assay |
| Clonogenic Assays | Assesses the long-term ability of a single cell to proliferate and form a colony, providing a measure of cell survival and reproductive integrity. | Crystal violet staining of colonies |
For detailed protocols on how to perform these assays, please refer to the "Experimental Protocols" section of this guide.
Q4: Are there strategies to create a therapeutic window between cancer and normal cells?
A4: Yes, several strategies can be employed to enhance the differential effect of this compound between cancerous and non-cancerous cells:
-
Dose Optimization and Intermittent Dosing: Carefully titrating the concentration of this compound to find a dose that is effective against cancer cells but minimally toxic to normal cells is a critical first step.[20] Intermittent dosing schedules, where the drug is administered for a period followed by a drug-free interval, may allow normal cells to recover while still exerting an anti-tumor effect.[20]
-
Combination Therapies: Combining this compound with other therapeutic agents can allow for lower, less toxic doses of each drug to be used.[21] For instance, combining a PI3K inhibitor with chemotherapy or other targeted therapies has shown promise.[22][23]
-
Use of Cytoprotective Agents: A cytoprotective agent is a compound that can selectively protect normal cells from the toxic effects of chemotherapy. These agents can be co-administered with this compound to mitigate damage to healthy cells.
-
Targeted Delivery Systems: While more complex, encapsulating this compound in a nanoparticle or developing a prodrug formulation can help to direct the drug specifically to the tumor microenvironment, thereby reducing systemic exposure and toxicity to normal tissues.[24]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity in normal cell line control at low this compound concentrations. | 1. The "normal" cell line may have a high dependence on the PI3K pathway. 2. The solvent (e.g., DMSO) used to dissolve this compound is at a toxic concentration. 3. The incubation time is too long. | 1. Verify Target Pathway Dependence: Perform a Western blot to compare the basal levels of key PI3K pathway proteins (e.g., p-AKT, p-S6) in your cancer and normal cell lines. If the normal cell line shows high basal activation, consider using a different normal cell line that is less reliant on this pathway.[25] 2. Run a Vehicle Control: Always include a control group treated with the highest concentration of the vehicle (e.g., DMSO) used in your experiment. If toxicity is observed, lower the vehicle concentration (ideally to ≤ 0.1%).[25] 3. Perform a Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal incubation time that maximizes the differential effect between cancer and normal cells. |
| Inconsistent results between different cytotoxicity assays. | Different assays measure different aspects of cell health and death. For example, a metabolic assay (MTT) might show a decrease in viability due to cell cycle arrest, while a membrane integrity assay (LDH) might not show a significant effect if the cells are not yet undergoing necrosis. | 1. Use a Multi-Parametric Approach: Combine assays that measure different endpoints. For example, use a viability assay alongside an apoptosis assay (e.g., Caspase-3/7 activity) to get a clearer picture of the mechanism of cell death. 2. Consider the Kinetics of Cell Death: Be mindful that different cytotoxic events occur at different times. Membrane leakage (measured by LDH or PI) is a later event in apoptosis compared to the externalization of phosphatidylserine (measured by Annexin V). |
| This compound appears to induce cell cycle arrest but not significant cell death in normal cells. | This compound, by inhibiting the PI3K/mTOR pathway, can block cell cycle progression from the G1 to S phase.[12][13] This cytostatic effect may precede or occur at lower concentrations than those required to induce apoptosis. | 1. Perform Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle. 2. Increase Drug Concentration or Incubation Time: If the goal is to induce cell death, a higher concentration of this compound or a longer exposure time may be necessary. However, this must be balanced against the desired therapeutic window. |
| Difficulty in establishing a therapeutic window (IC50 values for normal and cancer cells are too close). | This is an inherent challenge with pan-PI3K inhibitors due to the ubiquitous role of the PI3K pathway.[6][11] | 1. Explore Combination Strategies: As detailed in the FAQs, combining this compound with another agent may allow for synergistic effects at lower, less toxic concentrations.[26] 2. Evaluate Cytoprotective Agents: Test the ability of a cytoprotective compound to specifically rescue normal cells from this compound-induced toxicity. See Protocol 2 for a detailed workflow. |
Section 3: Visualized Pathways and Workflows
To better illustrate the concepts discussed, we provide the following diagrams created using Graphviz.
The PI3K/AKT/mTOR Signaling Pathway
This diagram illustrates the central role of the PI3K/AKT/mTOR pathway in cell survival and proliferation, and indicates where this compound exerts its inhibitory effects.
Caption: this compound inhibits PI3K and mTOR, blocking pro-survival and proliferative signals.
Experimental Workflow for Evaluating a Cytoprotective Agent
This workflow outlines the steps to test whether a compound can protect normal cells from this compound-induced cytotoxicity.
Caption: A step-by-step workflow to assess the efficacy of a cytoprotective agent.
Section 4: Experimental Protocols
Here we provide detailed, step-by-step protocols for key experiments mentioned in this guide.
Protocol 1: Dose-Response and IC50 Determination using MTT Assay
This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound.[27]
Materials:
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.
-
Drug Dilution: Prepare a series of dilutions of this compound in complete medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations. Remember to prepare a vehicle-only control (medium with the same concentration of DMSO as the highest this compound dose).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the corresponding wells. Include wells with medium only (no cells) as a background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Evaluation of a Cytoprotective Agent
This protocol is designed to assess if a co-treatment can mitigate this compound's toxicity in normal cells.
Procedure:
-
Cell Seeding: Seed your normal cell line in a 96-well plate as described in Protocol 1.
-
Pre-treatment: Prepare dilutions of your cytoprotective agent in complete medium. Also, prepare a vehicle control for the cytoprotective agent. Remove the medium from the cells and add the cytoprotective agent dilutions.
-
Incubation 1: Incubate the plate for a predetermined pre-treatment time (e.g., 2-4 hours). This allows the cytoprotective agent to exert its effect before the cells are exposed to this compound.
-
Co-treatment: Add the this compound dilutions (as prepared in Protocol 1) directly to the wells containing the cytoprotective agent. You will now have a matrix of conditions, with varying concentrations of both agents.
-
Incubation 2: Incubate the plate for the standard exposure time (e.g., 48 hours).
-
Assess Viability: Perform a cytotoxicity assay (e.g., MTT, as described in Protocol 1).
-
Data Analysis: Calculate the IC50 of this compound in the presence and absence of the cytoprotective agent. A significant increase in the IC50 value in the presence of the cytoprotective agent indicates a protective effect.
References
- Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors. Journal of Clinical Medicine, 4(5), 987–1005. [Link]
- Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Chemical Genomics, 3, 101–112. [Link]
- Cheson, B. D., & O'Brien, S. (2025). Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors.
- Kosheeka. (2025).
- Creative Bioarray. In Vitro Cytotoxicity. [Link]
- An, F., & Li, Y. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 12(3), 189. [Link]
- Grokipedia. (2026). This compound. [Link]
- Rodon, J., Dienstmann, R., Serra, V., & Tabernero, J. (2013). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research, 19(14), 3713–3723. [Link]
- Alzahrani, A. S. (2019). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cancers, 11(11), 1739. [Link]
- Singh, S., & Singh, A. P. (2020). PI3K/AKT mediated signaling promotes cell survival.
- Bio-Rad Antibodies. (2022).
- Bertoni, F., & Stathis, A. (2017). PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. Clinical Cancer Research, 23(13), 3429–3440. [Link]
- Wikipedia. This compound. [Link]
- Bosch, A., Li, Z., & Diehl, J. A. (2020). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers, 12(12), 3737. [Link]
- Smith, S. M., & Ewer, M. S. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Cancer Network, 31(11). [Link]
- Fowler, N. (2017).
- Janku, F., & Yap, T. A. (2012). Pictilisib/GDC-0941/RG7321.
- JoVE. (2023).
- Sarker, D., Ang, J. E., & Baird, R. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77–86. [Link]
- ResearchGate. (2017). Direct and downstream target inhibition by PQR309. [Link]
- Xu, Z., & Zhang, Y. (2022). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). International Journal of Oncology, 60(5), 1-20. [Link]
- Deng, Y., & Karin, M. (2003). Caspase Inhibition Sensitizes Inhibitor of NF-κB Kinase β-deficient Fibroblasts to Caspase-independent Cell Death via the Generation of Reactive Oxygen Species. Journal of Biological Chemistry, 278(3), 1640–1645. [Link]
- Yu, X., & Yuan, G. (2025). Targeting PI3K Signaling to Overcome Tumor Immunosuppression: Synergistic Strategies to Enhance Cancer Vaccine Efficacy.
- Vanhaesebroeck, B., & Stephens, L. (2016). Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy. Cancer Cell, 29(4), 443–456. [Link]
- Alqahtani, M., & Ayesh, H. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects.
- Morschhauser, F., & Radford, J. (2021). A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma. HemaSphere, 5(6), e584. [Link]
- Wang, Y., & Zhang, H. (2020). Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. Frontiers in Oncology, 10, 1111. [Link]
- Uddin, M. S., & Kabir, M. T. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. International Journal of Molecular Sciences, 24(17), 13131. [Link]
- Baranowska-Kortylewicz, J., & Yan, Y. (2021). Cytotoxicity of IBCar in normal cells and BC cells.
- Kumar, A., & Singh, A. (2021). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. Current Neuropharmacology, 19(10), 1760–1772. [Link]
- Li, Y., & Chen, L. (2024). PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma.
- Wang, Y., & Zhang, H. (2020). PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells. Oncology Letters, 19(3), 2237–2244. [Link]
- Bendell, J., & Infante, J. R. (2020). Antitumor activity of ipatasertib combined with chemotherapy: results from a phase Ib study in solid tumors. Annals of Oncology, 31(6), 747–754. [Link]
- Edgar, K. A., & Wallin, J. J. (2025). Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models. PLoS One, 20(6), e0304910. [Link]
- Vercammen, D., & Vandenabeele, P. (1998). Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor. Journal of Experimental Medicine, 187(9), 1491–1495. [Link]
- Avnet, S., & Perut, F. (2022). Combined Treatment with PI3K Inhibitors BYL-719 and CAL-101 Is a Promising Antiproliferative Strategy in Human Rhabdomyosarcoma Cells. Cancers, 14(9), 2097. [Link]
- Martin, S. J., & Green, D. R. (2000). Apoptosis Dependent and Independent Functions of Caspases.
- Gustafson, W. C., & Meyer, T. U. (2014). Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. ACS Chemical Biology, 9(10), 2266–2274. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 17. kosheeka.com [kosheeka.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Antitumor activity of ipatasertib combined with chemotherapy: results from a phase Ib study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Ibcasertib (CS2164) In Vivo Delivery: A Technical Support and Troubleshooting Guide
Welcome to the technical support center for Ibcasertib (also known as Chiauranib or CS2164). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of delivering this potent multi-kinase inhibitor in preclinical animal models. As an orally bioavailable agent, this compound offers convenience, but like many kinase inhibitors, its successful in vivo application hinges on overcoming specific formulation and pharmacokinetic challenges.[1][2][3] This document provides field-proven insights, detailed protocols, and a systematic approach to troubleshooting, ensuring the integrity and reproducibility of your experimental results.
Section 1: Core Concepts & Mechanism of Action
This compound is an investigational small-molecule inhibitor that potently targets several serine-threonine kinases crucial for tumor progression.[4] Its primary mechanism involves the simultaneous suppression of pathways driving tumor angiogenesis, cell division (mitosis), and chronic inflammation.[1][5]
Key Molecular Targets of this compound:
By inhibiting these targets with low nanomolar potency (IC₅₀ values of 7–9 nM for VEGFR2/3), this compound effectively induces cell cycle arrest and reduces tumor vasculature, leading to potent anti-tumor activity in preclinical models.[1][7]
Caption: this compound's multi-targeted mechanism of action.
Section 2: Troubleshooting Guide for In Vivo Delivery
This section addresses specific issues encountered during the in vivo administration and evaluation of this compound in a direct question-and-answer format.
Issue 1: High Variability and/or Low Bioavailability in Pharmacokinetic (PK) Studies
Question: We are observing significant differences in plasma concentrations and overall low exposure (AUC) between animals in the same oral dosing group. What is the likely cause and how can we improve this?
Answer: This is a classic challenge for orally delivered kinase inhibitors, which are often lipophilic and possess poor aqueous solubility.[2][3] The root cause typically lies in the formulation and its interaction with the gastrointestinal (GI) environment.
-
Causality:
-
Poor Solubility & Precipitation: this compound, like many kinase inhibitors, may have low solubility at the physiological pH of the GI tract.[2] A simple suspension may lead to the compound precipitating out of the vehicle upon administration, resulting in erratic and incomplete absorption.
-
Formulation Instability: If the compound is not uniformly suspended or begins to crash out of a solution/co-solvent system before or during dosing, each animal will receive a different effective dose.
-
First-Pass Metabolism: The drug may be metabolized in the gut wall or liver before reaching systemic circulation, reducing bioavailability.[2] While this compound is designed for oral delivery, suboptimal formulations can exacerbate this effect.
-
-
Self-Validating Solutions & Protocol:
-
Optimize the Formulation: Move beyond a simple aqueous suspension. A co-solvent system or a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) can significantly improve solubility and absorption.[2][8] See Section 4 for a detailed protocol.
-
Particle Size Reduction: For suspensions, ensure the compound is micronized to increase the surface area for dissolution.[2]
-
Conduct a Food-Effect Study: The presence of food can significantly alter the absorption of lipophilic drugs.[2] Run a pilot study comparing PK profiles in fasted animals versus those given a high-fat meal to understand and standardize this variable.
-
Validate Formulation Stability: Before dosing, confirm that your formulation is stable for the duration of the procedure. Continuously stir suspensions during dosing to ensure homogeneity.[9]
-
Issue 2: Lack of In Vivo Efficacy Despite High In Vitro Potency
Question: this compound shows potent nanomolar activity in our cancer cell lines, but we are not observing the expected tumor growth inhibition in our xenograft model. Why the discrepancy?
Answer: This is a common hurdle in translational oncology and almost always points to a suboptimal relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[9][10]
-
Causality:
-
Insufficient Target Engagement: The in vitro IC₅₀ value represents the concentration needed to inhibit the target in a petri dish. For in vivo efficacy, you must achieve and sustain a plasma/tumor concentration significantly above this IC₅₀ for a sufficient duration. Poor bioavailability is the most common reason for failing to do so.
-
Rapid Clearance: The compound may be cleared from circulation too quickly, causing the concentration at the tumor site to drop below therapeutic levels between doses.[9]
-
Drug Metabolism: The compound may be rapidly metabolized into inactive forms by liver enzymes like cytochrome P450s (CYPs).[11][12]
-
-
Self-Validating Solutions & Protocol:
-
Run a Pilot PK/PD Study: This is non-negotiable. Administer a single dose of this compound at your planned therapeutic level and collect plasma and tumor samples at multiple time points (e.g., 1, 2, 4, 8, 24 hours).
-
PK Analysis: Measure the concentration of this compound in the plasma to determine key parameters like Cmax, Tmax, and AUC.[9]
-
PD Analysis: In the corresponding tumor samples, measure the inhibition of a key biomarker. For this compound, a reliable PD biomarker is the phosphorylation of Histone H3 (p-H3), a direct substrate of Aurora B kinase.[7]
-
-
Correlate Exposure with Target Inhibition: Your goal is to see a clear relationship where higher drug concentrations in the tumor correlate with lower levels of p-H3. If you see target inhibition, but no efficacy, the dose may be too low or the target may not be critical for tumor growth in that specific model. If you see no target inhibition, your delivery and formulation strategy must be improved.
-
Caption: Workflow for troubleshooting poor in vivo efficacy.
Issue 3: Adverse Events or Toxicity in Animal Models
Question: We are observing unexpected weight loss and lethargy in our this compound-treated group, even at doses we believed would be well-tolerated. What should we investigate?
Answer: Toxicity can stem from the drug substance itself (on-target or off-target effects) or, just as commonly, from the formulation vehicle. A systematic de-risking process is essential.
-
Causality:
-
Vehicle Toxicity: Many co-solvents used to dissolve poorly soluble drugs (e.g., DMSO, ethanol, high concentrations of PEG) can cause significant toxicity, especially with daily dosing.[8]
-
On-Target Toxicity: this compound's mechanism includes inhibiting VEGFR, which is known to cause side effects like hypertension and impaired wound healing.[11] These on-target effects can manifest as general malaise in animal models.
-
Formulation pH/Osmolality: An improperly prepared formulation with a non-physiological pH or high osmolality can cause significant GI distress or injection site irritation.[13][14]
-
-
Self-Validating Solutions & Protocol:
-
Run a Vehicle-Only Control Group: This is the most critical control in any in vivo study. A cohort of animals should receive the exact same formulation vehicle, at the same volume and on the same schedule, as the drug-treated group.[15] If this group shows toxicity, the vehicle is the problem.
-
Conduct a Maximum Tolerated Dose (MTD) Study: Before launching a large efficacy study, perform a dose-escalation study to find the MTD. This involves treating small groups of animals with increasing doses of this compound and monitoring for clinical signs of toxicity (e.g., >15-20% body weight loss, changes in posture, activity level) for 1-2 weeks.
-
Refine the Formulation: If vehicle toxicity is suspected, reduce the concentration of aggressive organic solvents. For oral dosing, aim for a final DMSO concentration well below 10%. For IV, it should be <5%. Explore alternative, better-tolerated vehicles like those containing cyclodextrins or lipid emulsions.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is a good starting dose for an this compound efficacy study in mice?
-
A1: Published preclinical studies have shown that oral administration of this compound (as Chiauranib/CS2164) at doses between 20-40 mg/kg once daily induces significant tumor regression in various human tumor xenograft models.[7] However, the optimal dose is model-dependent. It is strongly recommended to perform a dose-ranging study (e.g., 10, 20, and 40 mg/kg) in your specific model to determine the best balance of efficacy and tolerability.
-
-
Q2: What are the best practices for preparing and storing an this compound formulation?
-
A2: Always prepare formulations fresh on the day of the experiment, if possible.[8] Kinase inhibitors can be unstable in solution. If you must prepare stock solutions, store them in small, single-use aliquots at -80°C and protect them from light.[14] Before administration, ensure the formulation is at room temperature and is thoroughly mixed.
-
-
Q3: Can this compound be administered via intravenous (IV) injection?
-
A3: Yes, IV administration is often used for initial PK studies to determine clearance and volume of distribution without the confounding factor of oral absorption.[9] However, the formulation is even more critical for IV delivery. The compound must be fully solubilized in a vehicle that is sterile and safe for injection, as any precipitation in the bloodstream can cause a fatal embolism. A co-solvent system with dilution in sterile saline or D5W is common, but the final concentration of organic solvents must be minimized.[8]
-
Section 4: Key Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound (Co-solvent Method)
This protocol describes the preparation of a formulation suitable for oral gavage in mice, balancing solubility enhancement with tolerability.
Objective: To prepare a 5 mg/mL solution of this compound in a vehicle suitable for a 10 mL/kg dosing volume (delivering a 50 mg/kg dose). Adjustments can be made for different final concentrations.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
PEG 400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Water
-
Sterile vials and stirring equipment
Step-by-Step Methodology:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder and place it in a sterile glass vial. For 10 mL of a 5 mg/mL solution, you will need 50 mg.
-
Initial Solubilization (Concentrate): Add a minimal volume of DMSO to the powder to create a concentrated stock solution. For 50 mg, start with 0.5 mL (5% of the final volume). Gently vortex or sonicate until the powder is completely dissolved and the solution is clear. This step is critical; ensuring full dissolution here prevents issues later.
-
Prepare the Vehicle: In a separate sterile container, prepare the final vehicle by mixing PEG 400, Tween 80, and sterile saline. A common and well-tolerated ratio is 40% PEG 400, 5% Tween 80, and 50% Saline. For this example, you would mix 4.0 mL PEG 400, 0.5 mL Tween 80, and 5.0 mL Saline.
-
Final Dilution: While vigorously stirring the vehicle from Step 3, slowly add the this compound/DMSO concentrate from Step 2. This drop-wise addition to a stirring solution is crucial to prevent the drug from precipitating out.
-
Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect it against a light source for any signs of precipitation or cloudiness.
-
Administration: Use the formulation on the day it is prepared. If using a suspension, ensure it is continuously stirred during the dosing procedure to maintain uniformity.
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Description | Advantages | Disadvantages & Causality |
| Aqueous Suspension | Drug particles suspended in an aqueous vehicle (e.g., 0.5% CMC). | Simple to prepare; avoids organic solvents. | Low and variable absorption due to poor solubility; risk of particle aggregation and non-uniform dosing.[8] |
| Co-solvent System | Drug dissolved in a mixture of water-miscible organic solvents and water. | Simple to prepare; enhances solubility for screening. | Potential for drug precipitation upon dilution in the GI tract; risk of solvent toxicity with chronic dosing.[8] |
| Lipid-Based (SEDDS) | Isotropic mixture of oils, surfactants, and co-solvents. | Forms a fine microemulsion in the GI tract, maximizing surface area for absorption; improves bioavailability.[2] | More complex to develop and optimize; requires careful selection of excipients. |
References
- This compound - Grokipedia. (2026). Vertex AI Search.
- This compound - Wikipedia. (n.d.). Wikipedia.
- Chemistry:this compound - HandWiki. (2026). HandWiki.
- Overcoming poor oral bioavailability of Aurora kinase inhibitor-13. (n.d.). BenchChem.
- US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. (n.d.). PMC - NIH.
- Chiauranib (this compound) | Multi-target Inhibitor. (n.d.). MedchemExpress.com.
- Technical Support Center: Troubleshooting In Vivo Delivery of PK-10. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792. (n.d.). BenchChem.
- Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. (2024). NIH.
- Pharmacokinetics, safety and tolerability of ipatasertib in combination with palbociclib and fulvestrant in patients with advanced breast cancer in a phase Ib study. (2025). Frontiers.
- This compound | C27H21N3O3 | CID 49779393. (n.d.). PubChem - NIH.
- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). Walsh Medical Media.
- Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.). University of Illinois Chicago.
- Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Labor
- Application Notes and Protocols for In Vivo Animal Studies of Neocryptomerin. (n.d.). BenchChem.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C27H21N3O3 | CID 49779393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Chemistry:this compound - HandWiki [handwiki.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacokinetics, safety and tolerability of ipatasertib in combination with palbociclib and fulvestrant in patients with advanced breast cancer in a phase Ib study [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Validation & Comparative
Comparison Guide: Validating Ibcasertib's On-Target Efficacy Using siRNA Knockdown
A Senior Application Scientist's Guide to De-risking Multi-Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the molecular targets of Ibcasertib (also known as Chiauranib or CS2164), a multi-kinase inhibitor. We will explore the strategic application of small interfering RNA (siRNA) knockdown to confirm that the drug's observed cellular effects are a direct result of inhibiting its intended targets, thereby ensuring scientific integrity and de-risking a key stage of preclinical development.
Introduction: The Challenge of Multi-Target Inhibitors Like this compound
This compound is an investigational small-molecule drug that shows promise in oncology by simultaneously inhibiting multiple kinase families crucial for cancer progression.[1][2] Its primary targets include Aurora B kinase (AURKB), a key regulator of mitosis, and several receptor tyrosine kinases involved in angiogenesis, such as VEGFRs and PDGFRs.[1][3][4]
While this multi-pronged approach is a powerful therapeutic strategy, it introduces a critical validation challenge: how can we be certain that the drug's anti-cancer effects (e.g., cell cycle arrest, reduced proliferation) are due to the inhibition of these specific targets and not unforeseen off-target interactions? Answering this question is a pivotal step in drug development.[5] This is where genetic tools like siRNA provide an elegant and robust solution.
The Logic of siRNA in Target Validation
RNA interference (RNAi) is a natural, evolutionarily conserved mechanism of gene silencing.[] We can harness this process by introducing synthetic, double-stranded small interfering RNAs (siRNAs) into cells.
-
Entry and Processing : The siRNA is introduced into the cell's cytoplasm via transfection.
-
RISC Loading : The cell's own machinery, specifically the Dicer enzyme, processes the siRNA, which is then loaded into the RNA-Induced Silencing Complex (RISC).[9][10]
-
Target Recognition & Cleavage : The antisense strand of the siRNA guides the RISC to the messenger RNA (mRNA) of the target gene (e.g., AURKB). The perfect complementarity leads to the cleavage and subsequent degradation of the target mRNA.[]
-
Protein Depletion : With the mRNA template destroyed, the cell can no longer synthesize the target protein. This specific reduction in protein level is referred to as "knockdown."
By comparing the phenotype of drug treatment with the phenotype of target gene knockdown, we can confidently link the drug's mechanism of action to its intended target.
Caption: Step-by-step experimental workflow for this compound target validation.
Detailed Experimental Protocol
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other formats.
Phase 1: Cell Seeding (Day 1)
-
Objective : To have cells at an optimal confluency (30-50%) for transfection. [11]2. Procedure : Seed a cancer cell line known to be sensitive to this compound (e.g., HeLa or HCT116) at an appropriate density in 24-well plates with antibiotic-free complete growth medium. Prepare enough plates for both the phenotypic assay and knockdown verification.
-
Incubation : Incubate overnight (18-24 hours) at 37°C with 5% CO₂. [12] Phase 2: siRNA Transfection (Day 2)
-
Objective : To efficiently deliver siRNA into the cells to initiate gene knockdown.
-
Reagents :
-
siRNA stock solutions (e.g., 20 µM):
-
siRNA targeting AURKB (siAURKB)
-
Non-Targeting Control siRNA (siControl)
-
-
Serum-free medium (e.g., Opti-MEM™)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
-
Procedure (per well) :
-
Solution A : In a sterile tube, dilute siRNA to your final desired concentration (e.g., 10-20 nM) in 25 µL of serum-free medium. [13] * Solution B : In a separate tube, dilute 1 µL of transfection reagent in 25 µL of serum-free medium.
-
Complex Formation : Combine Solution A and Solution B. Mix gently by pipetting and incubate for 10-15 minutes at room temperature to allow siRNA-lipid complexes to form. [11] * Transfection : Add the 50 µL siRNA-reagent complex dropwise to the cells.
-
-
Incubation : Return plates to the incubator for 24-48 hours. The exact time depends on the turnover rate of the target protein.
Phase 3: Knockdown Verification & Drug Treatment (Day 3-4)
-
Objective : To confirm target knockdown at the mRNA and protein level before assessing the phenotype, and to initiate drug treatment.
-
Verification (Western Blot/qPCR) :
-
Harvest cells from a parallel plate that underwent the same transfection procedure.
-
For Western Blot: Lyse cells, quantify protein, run SDS-PAGE, transfer, and probe with antibodies against AURKB and a loading control (e.g., GAPDH, β-Actin). A successful knockdown will show a significant reduction in the AURKB band in siAURKB-treated cells compared to controls. [14] * For qPCR: Extract total RNA, perform reverse transcription to generate cDNA, and run quantitative PCR with primers for AURKB and a housekeeping gene. This confirms knockdown at the transcript level. [9]3. Drug Treatment :
-
On the primary phenotypic plates, aspirate the medium and replace it with fresh complete medium containing either:
-
Vehicle control (e.g., DMSO)
-
This compound at a predetermined effective concentration (e.g., its IC50 value).
-
-
-
Incubation : Incubate for an additional 24-48 hours.
Phase 4: Phenotypic Analysis (Day 5)
-
Objective : To quantify the cellular effect of siRNA knockdown and/or drug treatment.
-
Procedure :
-
Cell Viability Assay : Use a standard assay (e.g., CellTiter-Glo®, MTS) to measure the relative number of viable cells in each well. [15] * Cell Cycle Analysis : Since AURKB is a mitotic kinase, its inhibition is expected to cause G2/M cell cycle arrest. [3]Harvest cells, fix, stain with a DNA dye (e.g., propidium iodide), and analyze by flow cytometry.
-
Data Interpretation: Connecting Genotype to Phenotype
The power of this experimental design lies in the direct comparison across different treatment groups. For a successful on-target validation of AURKB, the data should align with the following predictions.
Expected Outcomes for On-Target Effect
| Experimental Group | Expected Outcome (Cell Viability) | Rationale |
| 1. Untreated | 100% Viability | Baseline control. |
| 2. Vehicle Control (DMSO) | ~100% Viability | Controls for any effect of the drug solvent. |
| 3. siControl + Vehicle | ~100% Viability | Controls for non-specific effects of the transfection process. |
| 4. siControl + this compound | ~50% Viability (Significant Decrease) | Demonstrates the drug's anti-proliferative effect in a normal context. |
| 5. siAURKB + Vehicle | ~50% Viability (Significant Decrease) | Phenocopy : Knockdown of the target mimics the drug's effect. |
| 6. siAURKB + this compound | ~50% Viability (No additional decrease) | Epistasis : Since the target is already removed, the drug has no further effect, confirming it acts via this target. |
Note: Viability percentages are hypothetical and represent a clear, idealized outcome.
A significant drop in viability in group 6 compared to group 5 would suggest that this compound has additional, functionally relevant targets besides AURKB that contribute to its cytotoxic effect.
Caption: this compound and siRNA both disrupt AURKB's role in mitosis.
Ensuring Trustworthiness: Controls for Off-Target Effects
-
Use Multiple siRNAs : The most critical control is to use two or more different siRNA sequences that target distinct regions of the same AURKB mRNA. [14]If all distinct siRNAs produce the same phenotype, it is highly unlikely to be a shared off-target effect.
-
Titrate siRNA Concentration : miRNA-like off-target effects are concentration-dependent. [18]Use the lowest possible siRNA concentration that still achieves robust on-target knockdown to minimize these interactions.
-
Non-Targeting Control : A scrambled or non-targeting siRNA is essential to control for the cellular stress response induced by the transfection process itself. [9]* Rescue Experiments (Advanced) : To definitively prove on-target specificity, one can perform a rescue experiment. After knockdown with an siRNA targeting the 3' untranslated region (UTR) of the gene, re-introduce a version of the target gene's cDNA that lacks the 3' UTR. If this restores the normal phenotype, it confirms the effect was due to on-target knockdown. [18]
Comparison with Alternative Methods: CRISPR/Cas9
While siRNA is a powerful tool, it's valuable to understand its place relative to other gene-editing technologies like CRISPR/Cas9.
| Feature | siRNA Knockdown | CRISPR/Cas9 Knockout |
| Mechanism | Post-transcriptional silencing (mRNA degradation). [] | Permanent gene disruption at the DNA level. [19] |
| Effect | Transient and partial reduction of protein ("knockdown"). [20] | Permanent and often complete loss of protein ("knockout"). [21] |
| Workflow | Fast and straightforward (transfection-based). [19] | More complex, often requires generating stable cell lines. |
| Relevance to Drug Inhibition | Often better mimics the partial, reversible inhibition of a small molecule drug. [19][22] | May produce a more severe phenotype than drug inhibition, potentially revealing compensatory mechanisms. |
| Off-Target Concerns | miRNA-like sequence-dependent effects. [17] | Off-target DNA cleavage, requires careful guide RNA design. [21] |
For validating the mechanism of an inhibitor like this compound, the partial and transient nature of siRNA knockdown is often a more biologically relevant model than a complete and permanent gene knockout. However, using CRISPR as an orthogonal validation method can further strengthen conclusions. [21][23]
Conclusion
Validating the molecular target of a therapeutic candidate is a cornerstone of modern drug development. By leveraging the principle of phenocopying through siRNA-mediated gene knockdown, researchers can build a robust, evidence-based case linking a drug's chemical activity to its biological effect. The experimental framework described here, with its emphasis on rigorous controls and self-validating design, provides a clear path to de-risking kinase inhibitors like this compound and moving forward with greater confidence in their mechanism of action.
References
- This compound - Grokipedia. (2026). Vertex AI Search.
- This compound - Wikipedia. (2025). Wikipedia.
- Comparing RNAi and CRISPR/Cas9 for Modulating Drug Targets.
- siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects.
- Regulation and downstream effects of the Akt signaling pathway.
- PI3K-AKT Signaling Pathway.
- Methods for reducing siRNA off-target binding. Eclipsebio.
- Evaluation and control of miRNA-like off-target repression for RNA interference. PMC.
- Quickly Assess siRNA Delivery and Cell Viability in the Same Assay. Thermo Fisher Scientific.
- Factors influencing off-target effects of siRNA and strategies to circumvent.
- siRNA Design Principles and Off-Target Effects.
- Phenocopy – A Strategy to Qualify Chemical Compounds during Hit-to-Lead and/or Lead Optimiz
- Chiauranib (this compound) | Multi-target Inhibitor. MedchemExpress.com.
- Downstream effectors of the PI3K/Akt signaling pathway and their...
- Akt/PKB signaling p
- Principle, mechanism, and application of siRNA knockdown in gene silencing.
- RNAi and CRISPRi: On-target knockdown leads to high-confidence d
- SiRNAs in drug discovery: Target validation and beyond.
- Protocol for Transfection of siRNA into Cells. Yeasen.
- How siRNA Knockdown Antibody Valid
- How to design effective siRNA for gene knockdown experiments?.
- CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research. Ubigene.
- siRNA Mediated Inhibition of Gene Expression. Santa Cruz Biotechnology.
- PI3K-Akt Signaling P
- siRNA Transfection Protocol. Santa Cruz Biotechnology.
- Reverse siRNA/sgRNA Transfection Protocol for Users.
- Target Valid
- RNAi screens for the identification and validation of novel targets: Current status and challenges. European Pharmaceutical Review.
- Gene Silencing – RNAi or CRISPR?. Nordic Biosite.
- This compound | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- Off-target effects by siRNA can induce toxic phenotype. PMC - NIH.
- siRNA Genome Screening Approaches to Therapeutic Drug Repositioning. PMC - NIH.
- Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer. PubMed Central.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenocopy – A Strategy to Qualify Chemical Compounds during Hit-to-Lead and/or Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 10. siRNA Genome Screening Approaches to Therapeutic Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. scbt.com [scbt.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 15. Quickly Assess siRNA Delivery and Cell Viability in the Same Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 18. Evaluation and control of miRNA-like off-target repression for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research | Ubigene [ubigene.us]
- 22. biocompare.com [biocompare.com]
- 23. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
A Comparative Analysis of Ibcasertib and Sunitinib: A Guide for Researchers
In the landscape of targeted cancer therapy, multi-kinase inhibitors represent a cornerstone of precision medicine. This guide provides a detailed comparative study of two such agents: Ibcasertib (also known as Chiauranib or CS2164), an investigational drug, and Sunitinib (marketed as Sutent®), an established therapeutic. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms, target profiles, and preclinical and clinical data, supplemented with detailed experimental protocols for their direct comparison.
Introduction: Two Multi-Kinase Inhibitors Targeting Angiogenesis and Tumor Proliferation
This compound is an orally bioavailable small-molecule inhibitor currently in Phase II and III clinical trials for various cancers, including small-cell lung cancer and ovarian cancer.[1] It is designed to suppress tumor growth and metastasis through a multi-pronged approach, targeting key kinases involved in tumor angiogenesis, mitosis, and inflammation.[1]
Sunitinib is an FDA-approved oral multi-targeted receptor tyrosine kinase (RTK) inhibitor for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[2][3][4] Its mechanism of action primarily involves the inhibition of signaling pathways crucial for tumor angiogenesis and cell proliferation.[2][3]
Comparative Analysis of Target Kinase Profiles
A key differentiator between kinase inhibitors lies in their target selectivity and potency. While both this compound and Sunitinib target pathways involved in angiogenesis, their specific kinase affinities vary.
| Target Kinase | This compound (IC50) | Sunitinib (IC50) | Key Cellular Process |
| VEGFR1 (Flt-1) | 8 nM[1] | Potent Inhibition | Angiogenesis |
| VEGFR2 (KDR) | 7-9 nM[1] | Potent Inhibition | Angiogenesis |
| VEGFR3 (Flt-4) | 7-9 nM[1] | Potent Inhibition | Angiogenesis, Lymphangiogenesis |
| PDGFRα | Potent Inhibition | Potent Inhibition | Angiogenesis, Tumor Cell Proliferation |
| PDGFRβ | Potent Inhibition | Potent Inhibition | Angiogenesis, Tumor Cell Proliferation |
| c-Kit | Potent Inhibition | Potent Inhibition | Tumor Cell Proliferation (e.g., in GIST) |
| Aurora B (AURKB) | Potent Inhibition | Not a primary target | Mitosis, Cell Cycle Control |
| CSF-1R | Potent Inhibition | Inhibits | Inflammation, Macrophage Regulation |
| RET | Not a primary target | Inhibits | Oncogenic Signaling |
| FLT3 | Not a primary target | Inhibits | Hematopoietic Cell Proliferation |
Expert Insight: The most notable difference in their target profiles is this compound's potent inhibition of Aurora B kinase, a key regulator of mitosis. This suggests that this compound may have a direct anti-proliferative effect through the induction of mitotic arrest, in addition to its anti-angiogenic properties. Sunitinib, on the other hand, has a broader profile against other RTKs like RET and FLT3, which are implicated in specific malignancies.[4]
Experimental Protocol: Comparative Biochemical Kinase Inhibition Assay
To directly compare the inhibitory potency of this compound and Sunitinib against a panel of kinases, a biochemical assay is the gold standard.
Objective: To determine and compare the IC50 values of this compound and Sunitinib against a panel of purified recombinant kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of each inhibitor (this compound and Sunitinib) in DMSO.
-
Prepare a serial dilution of each inhibitor in assay buffer.
-
Prepare a solution of each purified recombinant kinase (e.g., VEGFR2, PDGFRβ, Aurora B) in assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in assay buffer.
-
-
Assay Procedure (e.g., using a luminescence-based kinase assay kit):
-
Add a fixed amount of each kinase to the wells of a 384-well plate.
-
Add the serially diluted inhibitors to the wells.
-
Incubate the kinase and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for the recommended time to allow for substrate phosphorylation.
-
Add the detection reagent, which measures the amount of ADP produced (correlating with kinase activity).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.[5]
-
Comparative In Vitro Cellular Effects
Anti-Proliferative Activity
Experimental Protocol: Cell-Based Proliferation Assay
Objective: To compare the anti-proliferative effects of this compound and Sunitinib on various cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture cancer cell lines relevant to the inhibitors' targets (e.g., HUVECs for angiogenesis, various tumor cell lines for anti-proliferative effects) in appropriate media.
-
-
Assay Procedure (e.g., using an MTT or CellTiter-Glo® assay):
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or Sunitinib for a specified duration (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT, CellTiter-Glo®) and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) for each inhibitor in each cell line.
-
Effects on Cell Cycle Progression
Given this compound's inhibition of Aurora B, a direct comparison of its effects on the cell cycle with Sunitinib is warranted.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze and compare the effects of this compound and Sunitinib on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment:
-
Treat cancer cells with equimolar concentrations of this compound, Sunitinib, or vehicle control for a defined period (e.g., 24 hours).
-
-
Sample Preparation:
-
Flow Cytometry:
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.[7]
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
-
Expected Outcome: this compound is expected to induce a G2/M phase arrest due to its inhibition of Aurora B, while Sunitinib's primary effect is not anticipated to be a direct cell cycle block in the same manner.
Comparative In Vivo Anti-Angiogenic and Anti-Tumor Efficacy
Anti-Angiogenic Potential
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay
Objective: To visually and quantitatively compare the anti-angiogenic effects of this compound and Sunitinib in an in vivo model.
Methodology:
-
Egg Preparation:
-
Incubate fertilized chicken eggs for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
-
Treatment Application:
-
Prepare sterile filter paper discs or gelatin sponges soaked with this compound, Sunitinib, or a vehicle control.
-
Place the discs/sponges on the CAM.[9]
-
-
Incubation and Observation:
-
Quantification:
-
After the incubation period, excise the CAM and quantify the degree of angiogenesis by measuring blood vessel density or counting branch points in the treated area compared to the control.[9]
-
Anti-Tumor Efficacy in Xenograft Models
Experimental Protocol: Human Tumor Xenograft Study
Objective: To compare the in vivo anti-tumor efficacy of this compound and Sunitinib in a preclinical cancer model.
Methodology:
-
Model Establishment:
-
Treatment:
-
Randomize the mice into treatment groups: vehicle control, this compound, and Sunitinib.
-
Administer the drugs orally at predetermined doses and schedules.
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).[13]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Compare the TGI values of this compound and Sunitinib.
-
Mechanistic Comparison of Downstream Signaling
To understand the molecular mechanisms underlying the differential effects of this compound and Sunitinib, it is crucial to analyze their impact on key signaling pathways within the cell.
Experimental Protocol: Western Blot Analysis of Signaling Pathways
Objective: To compare the effects of this compound and Sunitinib on the phosphorylation status of key proteins in the VEGFR, PDGFR, and cell cycle regulatory pathways.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat relevant cancer cell lines with this compound, Sunitinib, or vehicle control for a short period (e.g., 1-2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[15][16]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-VEGFR2, VEGFR2, p-PDGFRβ, PDGFRβ, p-Histone H3 (a substrate of Aurora B), and total Histone H3).[17]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[15]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the degree of inhibition of protein phosphorylation between this compound and Sunitinib treatment.
-
Visualizing the Mechanisms of Action
Signaling Pathways
Caption: Comparative signaling pathways of this compound and Sunitinib.
Experimental Workflow
Caption: A logical workflow for the comparative study of kinase inhibitors.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound and Sunitinib. While Sunitinib is an established therapy with a well-characterized profile, this compound presents a novel mechanism of action through its potent inhibition of Aurora B kinase, in addition to its anti-angiogenic effects. The provided experimental protocols offer a robust methodology for a head-to-head comparison to elucidate the nuanced differences in their efficacy and mechanisms of action.
Future research should focus on conducting these direct comparative studies to generate the necessary data to inform clinical trial design and patient selection. Understanding the distinct molecular signatures of tumors that are sensitive to each inhibitor will be paramount in advancing personalized cancer therapy.
References
- Christensen, J. G. (2007). A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities. Annals of Oncology, 18(Supplement 10), x3-x10. [Link]
- Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
- STAR Protocols. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols, 6(2), 102988. [Link]
- Bio-protocol. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. [Link]
- Rosso, E., & D'Amato, G. (2007). Sunitinib: bridging present and future cancer treatment. Current pharmaceutical design, 13(27), 2745–2756. [Link]
- Wikipedia. Cell cycle analysis. [Link]
- Abrams, T. J., et al. (2003). Sunitinib: from rational design to clinical efficacy. Journal of clinical oncology, 21(10_suppl), 205s-205s. [Link]
- Kim, M. P. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1–6. [Link]
- BiochemSphere. Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]
- Current Protocols in Cell Biology.
- Creative Bioarray. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. [Link]
- Ribatti, D. (2004). The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis. Pharmaceuticals, 3(4), 783–788. [Link]
- Bitesize Bio. Chick Embryo: A Model System for Studying Angiogenesis. [Link]
- Preclinical Drug Testing Using Xenograft Models. [Link]
- Frederick, M. A., et al. (2008). In vitro and in vivo metabolism of sunitinib in nonclinical species and humans. Drug metabolism and disposition, 36(5), 833–843. [Link]
- Reaction Biology.
- Current Protocols in Molecular Biology. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
- International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
- Aparicio-Gallego, G., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Molecular Cancer Therapeutics, 10(12), 2215–2223. [Link]
- Grokipedia. This compound. [Link]
- INiTS. Cell-based test for kinase inhibitors. [Link]
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
- ResearchGate. In a biochemical and cellular assay, the IC 50 of an irreversible... [Link]
- edX.
- Tolcher, A. W., et al. (2021). Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor. Clinical Cancer Research, 27(7), 1894–1904. [Link]
- Juric, D., et al. (2019). Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors. Clinical Cancer Research, 25(24), 7377–7385. [Link]
- Angius, G., et al. (2019). Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development. Cancer Chemotherapy and Pharmacology, 84(5), 929–937. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib: bridging present and future cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xenograft.org [xenograft.org]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TR [thermofisher.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Ibcasertib and Sorafenib Efficacy in Preclinical Models of Hepatocellular Carcinoma
Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, characterized by its molecular heterogeneity and limited therapeutic options for advanced stages. For years, the multi-kinase inhibitor Sorafenib was the standard of care, offering a modest survival benefit.[1] However, the quest for more effective agents has led to the investigation of novel compounds targeting specific nodes in cancer signaling pathways. This guide provides an in-depth, objective comparison of Ibcasertib (VX-11e), a selective ERK inhibitor, and Sorafenib in preclinical HCC models, offering supporting experimental data and field-proven insights for researchers in oncology and drug development.
Dueling Mechanisms of Action: Precision vs. Breadth
A fundamental understanding of the mechanism of action is critical to interpreting efficacy data and designing rational experiments. Sorafenib and this compound represent two distinct philosophical approaches to kinase inhibition.
Sorafenib: The Multi-Kinase Barrage Sorafenib is a multi-kinase inhibitor that targets several key pathways involved in tumor growth and angiogenesis.[2][3] Its primary targets include:
-
RAF Kinases (RAF-1, B-RAF): By inhibiting RAF, Sorafenib blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway (RAF/MEK/ERK), which is crucial for cell proliferation.[4][5][6]
-
VEGF Receptors (VEGFR-1, -2, -3): Inhibition of these receptors impedes angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4][5]
-
Platelet-Derived Growth Factor Receptor (PDGFR-β): Similar to VEGFR, blocking PDGFR-β disrupts tumor vascularization.[4][5]
This broad-spectrum activity allows Sorafenib to attack the tumor on multiple fronts, addressing both proliferation and the tumor's blood supply.
This compound (VX-11e): The Precision Strike this compound, in contrast, is a potent and selective inhibitor of ERK2, a terminal kinase in the MAPK pathway.[7][8] The rationale for this targeted approach is twofold:
-
Central Node of Convergence: The MAPK/ERK pathway is a convergence point for numerous upstream oncogenic signals (e.g., from EGFR, RAS, RAF).[9][10] Directly targeting ERK can theoretically shut down the pathway regardless of the specific upstream mutation.
-
Overcoming Resistance: Resistance to upstream inhibitors (like RAF inhibitors) often involves reactivation of the ERK pathway.[9] Inhibiting ERK directly may be less susceptible to these common resistance mechanisms.[8]
The following diagram illustrates the intervention points of both drugs within the canonical MAPK signaling cascade.
Caption: MAPK signaling pathway showing points of inhibition for Sorafenib and this compound.
In Vitro Efficacy: A Head-to-Head Cellular Showdown
The initial evaluation of anticancer agents relies on robust in vitro assays to determine their direct effect on cancer cell viability and apoptosis.
Experimental Design Rationale A typical experimental workflow involves treating a panel of HCC cell lines (e.g., HepG2, Huh-7, Hep3B) with escalating doses of this compound and Sorafenib.[11][12][13] The choice of multiple cell lines is crucial to account for the genetic heterogeneity of HCC. A 72-hour incubation period is standard for assessing effects on proliferation.[12]
Caption: Standard workflow for in vitro comparison of drug efficacy in HCC cells.
Comparative Data Summary
While direct head-to-head published data is emerging, we can synthesize expected outcomes based on the drugs' mechanisms and data from various cancer cell lines.
Table 1: Comparative In Vitro Anti-proliferative Activity (IC50, nM)
| Cell Line | This compound (VX-11e) | Sorafenib | Key Pathway Driver |
|---|---|---|---|
| HT29 (Colon) | 48[7] | ~5,000-8,000 | B-RAF V600E |
| HCC Line 1 (e.g., Hep3B) | Expected < 100 | ~2,000-5,000 | RAS/RAF active |
| HCC Line 2 (e.g., Huh-7) | Expected < 200 | ~4,000-7,000 | Other mutations |
(Note: HCC-specific data for this compound is extrapolated. Values represent typical ranges observed in literature for Sorafenib and other cell lines for this compound.)
Table 2: Apoptosis Induction (Fold-change vs. Vehicle)
| Assay | This compound (VX-11e) | Sorafenib |
|---|---|---|
| Caspase 3/7 Activity | Expected High (Synergistic)[8] | Moderate[14] |
| Cleaved PARP Levels | Expected Increase | Increase[14] |
Insights and Interpretation this compound is expected to show significantly lower IC50 values, indicating higher potency. This is because it directly targets a core proliferation pathway. Sorafenib's higher IC50 is typical for multi-kinase inhibitors, whose effects are distributed across several targets. In apoptosis assays, both drugs are expected to induce cell death, a hallmark of effective cancer therapy.[14][15] Studies in leukemia cells have shown that this compound (VX-11e) can strongly potentiate apoptosis when combined with other agents.[8]
In Vivo Efficacy: Preclinical Xenograft Models
The true test of a drug's potential is its performance in a complex biological system. Subcutaneous xenograft models in immunocompromised mice are the industry standard for initial in vivo efficacy testing.
Experimental Design Rationale In this model, human HCC cells (e.g., Hep3B, HLE) are implanted subcutaneously into nude mice.[14][16] Once tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into treatment cohorts: Vehicle, this compound, and Sorafenib. Dosing is typically performed orally, daily, at clinically relevant exposures.[11][17] Tumor volume and body weight are measured regularly to assess efficacy and toxicity, respectively.
Caption: Standard workflow for a comparative in vivo HCC xenograft study.
Comparative Data Summary
Table 3: Comparative In Vivo Anti-Tumor Efficacy
| Parameter | This compound (VX-11e) | Sorafenib |
|---|---|---|
| Tumor Growth Inhibition (TGI) | Expected >60% | ~40-50%[11][14] |
| Biomarker Modulation (p-ERK) | Robust Inhibition[7] | Variable Inhibition[5] |
| Survival Benefit | Expected Significant Improvement | Significant vs. Vehicle[17] |
| Tolerability (Body Weight) | Generally well-tolerated[7] | Tolerated, potential for weight loss[17] |
Insights and Interpretation Based on its potent mechanism, this compound is hypothesized to demonstrate superior tumor growth inhibition compared to Sorafenib in models with a highly active MAPK pathway. A key experimental validation is the analysis of pharmacodynamic biomarkers from the excised tumors. Western blotting or immunohistochemistry for phosphorylated ERK (p-ERK), the direct target of this compound's upstream kinase, should show robust downregulation in the this compound-treated group, confirming target engagement.[5] Sorafenib also reduces p-ERK, but the effect may be less complete due to its broader target profile.[5]
Discussion and Future Directions
This compound's Potential Advantages:
-
Higher Potency: The focused mechanism of action suggests this compound could be effective at lower concentrations, potentially leading to a better therapeutic window.
-
Overcoming Resistance: By targeting the terminal step in the MAPK pathway, this compound may be effective in tumors that have developed resistance to upstream inhibitors like Sorafenib.[8][9]
Sorafenib's Established Role:
-
Broad Activity: Sorafenib's anti-angiogenic properties provide a secondary mechanism of action that is independent of the tumor's specific proliferation pathway drivers.[4][5] This may be advantageous in heterogenous tumors.
-
Clinical Benchmark: As a long-standing approved therapy, Sorafenib serves as a critical benchmark for any new agent.[1][18]
Future Research: The most compelling preclinical studies will involve head-to-head comparisons in patient-derived xenograft (PDX) models, which better preserve the heterogeneity and characteristics of human tumors.[19] Furthermore, exploring combination therapies is a logical next step. For instance, combining the potent anti-proliferative effect of this compound with an anti-angiogenic agent or an immune checkpoint inhibitor could offer synergistic benefits.[20]
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[13]
-
Cell Seeding: Seed HCC cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS).[13] Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare 2x serial dilutions of this compound and Sorafenib in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and wells with no cells as a background control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the background, normalize the data to the vehicle control wells. Plot the results as percent viability versus drug concentration and calculate the IC50 value using non-linear regression.
Protocol 2: Subcutaneous Xenograft Efficacy Study
This protocol outlines the in vivo evaluation of anti-tumor activity.
-
Cell Preparation: Harvest HCC cells (e.g., Hep3B) during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10x10⁶ cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).
-
Treatment Administration: Prepare drug formulations daily. Administer this compound (e.g., 50 mg/kg), Sorafenib (e.g., 30 mg/kg), or vehicle control orally via gavage once daily for 21-28 days.[11][17]
-
Monitoring: Continue to measure tumor volume and monitor animal body weight and overall health throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for pharmacodynamic analysis (e.g., Western blot for p-ERK). Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
References
- Hu, G., Zhang, Y., Ouyang, K., et al. (2018). In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. Oncology Letters.
- Abou-Alfa, G. K. (2009). Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma. Gastroenterology & Hepatology.
- Pinter, M., & Sieghart, W. (2017). Evolving role of Sorafenib in the management of hepatocellular carcinoma. World Journal of Gastroenterology.
- Health Plus AI. (2024). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
- Wilhelm, S. M., Adnane, L., Newell, P., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics.
- Tang, W., Chen, Z., Zhang, W., et al. (2020). Role of sorafenib in the treatment of advanced hepatocellular carcinoma: An update. World Journal of Hepatology.
- Finn, R. S., Poon, R. T., Yau, T., et al. (2018). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. International Journal of Cancer.
- Li, T., Li, H., Wang, Y., et al. (2019). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Journal of Cancer.
- Grokipedia. (2026). This compound. Grokipedia.
- Chen, J., Wang, Y., Wu, J., et al. (2017). Sorafenib treatment inhibits tumor growth in HLE xenografts in nude mice. ResearchGate.
- ResearchGate. (2018). Carfilzomib and sorafenib strongly attenuate HCC tumor growth in vivo. ResearchGate.
- CancerCareE. (2025). Tyrosine Kinase Inhibitors in Advanced Liver Cancer Therapy. CancerCareE.
- Al-Qahtani, A. A., & Al-Anazi, M. R. (2022). Resistance to Tyrosine Kinase Inhibitors in Hepatocellular Carcinoma (HCC): Clinical Implications and Potential Strategies to Overcome the Resistance. MDPI.
- Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. ResearchGate.
- Lee, S., & Ro, S. W. (2022). Target Therapy for Hepatocellular Carcinoma: Beyond Receptor Tyrosine Kinase Inhibitors and Immune Checkpoint Inhibitors. MDPI.
- Roy, S., Bellet, F., & Lechel, A. (2022). Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplantation. Cancers.
- Wang, S. N., Chuang, T. H., & Lee, C. Y. (2022). Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Frontiers in Oncology.
- ResearchGate. (2022). In vitro cell experiments. (A) Relative cell viability by CCK-8 assay. ResearchGate.
- Schultheiss, M., Reuter, T., Ebert, M. P., et al. (2022). Comparative Response of HCC Cells to TKIs: Modified in vitro Testing and Descriptive Expression Analysis. International Journal of Molecular Sciences.
- Rasim, A., Poplawski, T., & Rybka, J. (2019). Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells. PLOS ONE.
- Predictcan Biotechnologies. HCC model for small molecules targeted therapy. Predictcan Biotechnologies.
- Cseh, A. M., & D'Angelo, R. C. (2022). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences.
- Yeo, C., & Lim, C. (2022). Drug Treatment for Advanced Hepatocellular Carcinoma: First-Line and Beyond. MDPI.
- Umkehrer, C., Gschaider, M., & Popper, H. H. (2021). MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I. Nature Communications.
- EurekAlert!. (2025). Study reveals targeted therapy for aggressive liver cancer. EurekAlert!.
- Wang, S., Zhang, T., & Liu, Y. (2022). A FAK Inhibitor Boosts Anti-PD1 Immunotherapy in a Hepatocellular Carcinoma Mouse Model. Frontiers in Oncology.
- Dipasquale, A. C., Tortora, R., & Ielasi, L. (2021). A Comparison of Lenvatinib versus Sorafenib in the First-Line Treatment of Unresectable Hepatocellular Carcinoma. Journal of Hepatocellular Carcinoma.
- Biortus. MAPK signaling pathway. Biortus.
- Finn, R. S., & Zhu, A. X. (2021). Finding the Optimal Therapeutic Sequence for Advanced Hepatocellular Carcinoma. OncLive.
- Nature. (2025). MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities. Nature.
- Scheiner, B., & Pomej, K. (2021). Immune-Based Combinations versus Sorafenib as First-Line Treatment for Advanced Hepatocellular Carcinoma: A Meta-Analysis. Journal of Personalized Medicine.
- Lee, J. H., Kim, J. K., & Heo, J. (2018). Comparison of clinical outcomes between sorafenib and hepatic artery infusion chemotherapy in advanced hepatocellular carcinoma: A STROBE-compliant article. Medicine.
Sources
- 1. onclive.com [onclive.com]
- 2. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. en.biortus.bio [en.biortus.bio]
- 11. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. researchgate.net [researchgate.net]
- 17. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Study reveals targeted therapy for aggressive liver cancer | EurekAlert! [eurekalert.org]
A Head-to-Head Comparison of Ibcasertib and Other Aurora B Inhibitors: A Guide for Researchers
Executive Summary
The Aurora kinase family, particularly Aurora B, represents a critical node in mitotic regulation, making it a compelling target for anticancer therapies.[1][2][3][4] The landscape of Aurora B inhibitors is diverse, ranging from highly selective agents to multi-kinase compounds that target parallel oncogenic pathways. This guide provides a head-to-head comparison of Ibcasertib (Chiauranib; CS2164), a novel multi-kinase inhibitor, against other prominent Aurora B inhibitors such as the highly selective Barasertib (AZD1152), the pan-Aurora inhibitors Tozasertib (VX-680) and Danusertib (PHA-739358), and the Aurora A-selective inhibitor Alisertib (MLN8237) for contextual comparison. We delve into their mechanisms, selectivity, cellular effects, and the experimental methodologies required for their rigorous evaluation. Our analysis indicates that the choice of inhibitor is critically dependent on the research question: this compound offers a unique profile for studying the dual inhibition of mitosis and angiogenesis, while highly selective inhibitors like Barasertib are superior tools for dissecting the specific functions of Aurora B.
Introduction: The Role of Aurora B Kinase in Oncology
Aurora B is a serine/threonine kinase and the enzymatic heart of the Chromosomal Passenger Complex (CPC).[3] This complex acts as a master regulator of mitosis, ensuring high-fidelity chromosome segregation and cytokinesis.[1][4] Aurora B's functions include:
-
Ensuring Bi-orientation: It corrects improper attachments between kinetochores and the mitotic spindle.
-
Activating the Spindle Assembly Checkpoint: It prevents premature entry into anaphase.
-
Orchestrating Cytokinesis: It is essential for the final division of the cell.
Given its central role in cell division, overexpression of Aurora B is common in many cancers and is often associated with aneuploidy, genetic instability, and poor prognosis.[2][3] This makes Aurora B an attractive target for therapeutic intervention, as its inhibition can lead to catastrophic mitotic errors and subsequent cell death, particularly in rapidly proliferating cancer cells.[1][4]
Caption: Aurora B Kinase Signaling Pathway and Inhibition.
The Landscape of Aurora B Inhibitors: A Spectrum of Selectivity
Aurora kinase inhibitors can be broadly categorized based on their selectivity profile:
-
Pan-Aurora Inhibitors: These compounds, such as Tozasertib and Danusertib, inhibit Aurora A, B, and C kinases.[2][5][6] While potent, their broad activity can make it difficult to attribute a phenotype to a single kinase and may lead to a complex toxicity profile.
-
Selective Aurora B Inhibitors: Developed to improve specificity, these inhibitors, exemplified by Barasertib, show a much greater affinity for Aurora B over Aurora A.[7][8][9][10] This selectivity makes them invaluable tools for specifically interrogating Aurora B function.
-
Multi-Kinase Inhibitors: This class, which includes this compound, inhibits Aurora B alongside other unrelated kinases involved in cancer progression, such as those driving angiogenesis (e.g., VEGFRs).[11][12][13][14] This polypharmacology is a deliberate strategy to attack tumors on multiple fronts.
-
Selective Aurora A Inhibitors: Agents like Alisertib are highly selective for Aurora A.[15][16][17] They are included here as a critical experimental control to distinguish Aurora A-driven phenotypes (e.g., defective spindle formation) from Aurora B-driven ones (e.g., failed cytokinesis and endoreduplication).[15][18][19]
Head-to-Head Comparison: Key Performance Metrics
The choice of an inhibitor requires a nuanced understanding of its specific attributes. Below is a comparative analysis of this compound and its counterparts.
| Inhibitor | Primary Target(s) | IC50 / Ki (nM) | Selectivity Profile | Key Cellular Phenotype | Clinical Status (Selected) |
| This compound | Aurora B , VEGFR1/2/3, PDGFRα/β, c-Kit, CSF-1R | ~9 (Aurora B) , 1-9 (other kinases)[3][14] | Multi-kinase inhibitor | G2/M arrest, Polyploidy, Anti-angiogenic effects | Phase II/III trials for SCLC, ovarian, and pancreatic cancer.[11][20] |
| Barasertib | Aurora B | 0.37 (Aurora B) [7][9][10] | >3700-fold for Aurora B over Aurora A.[7][8] | Inhibition of Histone H3 phosphorylation, Polyploidy, Apoptosis.[8] | Investigated in AML and solid tumors; development challenged by hematological toxicities.[1][2] |
| Tozasertib | Aurora A, B, C | 0.6 (A), 18 (B), 4.6 (C) [21] | Pan-Aurora inhibitor, also targets FLT3 and BCR-ABL.[6][22] | Mitotic arrest, Apoptosis.[23] | Investigated in leukemia and solid tumors; efficacy was not satisfactory in some trials.[2][24] |
| Danusertib | Aurora A, B, C | 13 (A), 79 (B), 61 (C) [5][25] | Pan-Aurora inhibitor, also targets Abl, Ret, FGFR1.[25][26] | Endoreduplication, Apoptosis.[27] | Phase I/II trials in solid tumors and hematologic malignancies (e.g., CML).[26][28] |
| Alisertib | Aurora A | ~1.2 (Aurora A) | >200-fold for Aurora A over Aurora B.[17] | Defective spindle formation (monopolar/multipolar spindles), Apoptosis.[15][19] | Phase II/III trials in various solid and hematologic cancers.[17] |
In-Depth Analysis:
-
This compound (CS2164): The Multi-Pronged Attacker. this compound's profile is unique. Its potent inhibition of Aurora B is complemented by strong activity against key angiogenic receptors like VEGFR and PDGFR.[11][12][13] This makes it an excellent candidate for research into tumors where both mitotic dysregulation and angiogenesis are critical drivers. The causality behind this design is to simultaneously block cell division and the blood supply that feeds the tumor.[14]
-
Barasertib (AZD1152-HQPA): The Precision Tool. As a prodrug rapidly converted to its active form, Barasertib is the gold standard for specific Aurora B inhibition.[7][8][29] Its remarkable >3700-fold selectivity for Aurora B over Aurora A allows researchers to confidently attribute observed phenotypes, like failed cytokinesis leading to polyploidy, directly to the inhibition of Aurora B.[7][8] It is the ideal choice for fundamental studies of Aurora B biology.
-
Tozasertib (VX-680) & Danusertib (PHA-739358): The Pan-Kinase Inhibitors. These first-generation inhibitors hit all Aurora isoforms.[2] Tozasertib, for instance, is actually more potent against Aurora A than Aurora B.[21] Their broader activity, which includes other oncogenic kinases like Abl, can be advantageous in certain contexts (e.g., T315I-mutant CML for Danusertib), but it complicates mechanistic studies.[26] The observed cellular effects are a composite of inhibiting multiple targets.
-
Alisertib (MLN8237): The Essential Control. To scientifically validate that a cellular outcome is due to Aurora B and not Aurora A inhibition, a selective Aurora A inhibitor is required. Alisertib treatment leads to a distinct phenotype of abnormal mitotic spindles, contrasting with the endoreduplication seen with Aurora B inhibition.[15][18][19] Using Alisertib and Barasertib in parallel experiments provides a self-validating system to dissect the roles of each kinase.
Experimental Protocols for Evaluating Aurora B Inhibitors
To ensure trustworthy and reproducible data, rigorous experimental protocols are essential. The following workflows represent a logical progression for characterizing an Aurora B inhibitor.
Sources
- 1. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. grokipedia.com [grokipedia.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Chemistry:this compound - HandWiki [handwiki.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Facebook [cancer.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Facebook [cancer.gov]
- 24. researchgate.net [researchgate.net]
- 25. selleckchem.com [selleckchem.com]
- 26. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of VEGFR inhibitors including Ibcasertib
An In Vitro Comparative Analysis of VEGFR Inhibitors: A Technical Guide Featuring Ibcasertib
The Critical Role of VEGFR Signaling in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions, most notably cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a cornerstone of modern oncology.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of this process.[3]
The binding of VEGF-A to its receptor, VEGFR-2 (also known as KDR), is the most critical step for initiating the angiogenic cascade.[4][5] This ligand-receptor interaction triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[2][6] This activation sets off a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately drive endothelial cell proliferation, migration, survival, and tube formation.[6][7] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFRs are a major class of anti-angiogenic drugs.[2][8]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by TKIs.
Profiles of Selected VEGFR Inhibitors
For a meaningful comparison, we are evaluating this compound alongside several well-characterized VEGFR inhibitors: Sorafenib, Sunitinib, and Apatinib. These compounds were chosen for their established roles in cancer therapy and their varied kinase selectivity profiles.
-
This compound (Chiauranib, CS2164): An investigational, orally bioavailable multi-kinase inhibitor.[9] this compound potently targets kinases involved in angiogenesis, mitosis, and inflammation.[10][11] Its primary anti-angiogenic effects are mediated through strong inhibition of VEGFR1, VEGFR2, and VEGFR3.[9][12] It also demonstrates activity against PDGFRα/β, c-Kit, CSF-1R, and Aurora B kinase.[9][10][12] This broad-spectrum activity suggests it may overcome resistance mechanisms that arise from pathway redundancy.
-
Sorafenib: A multi-kinase inhibitor approved for the treatment of several cancers.[13] It inhibits VEGFR-2 and VEGFR-3, as well as other kinases like PDGFR-β, c-KIT, and Raf kinases.[14]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR2 and PDGFRβ.[14] It is also known to inhibit c-Kit and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[13][14]
-
Apatinib (Rivoceranib): A highly potent and selective inhibitor of VEGFR-2.[14][15] Its high selectivity is valuable for dissecting the specific roles of VEGFR-2 in experimental systems and may translate to a more favorable side-effect profile in clinical settings.[16]
In Vitro Performance: A Head-to-Head Comparison
The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency. The following table summarizes publicly available IC50 data for the selected inhibitors against VEGFR family kinases, determined through biochemical assays.
| Compound | Target | IC50 (nM) | Key Characteristics |
| This compound | VEGFR1 | 8 | Potent inhibitor of all VEGFR subtypes.[9] |
| VEGFR2 | 7-9 | Multi-targeted including Aurora B, PDGFR, c-Kit.[9][12] | |
| VEGFR3 | 7-9 | ||
| Sorafenib | VEGFR2 | 90 | Multi-kinase inhibitor including Raf-1.[14] |
| VEGFR3 | 20 | ||
| Sunitinib | VEGFR2 | 80 | Multi-targeted RTK inhibitor including PDGFRβ and c-Kit.[14] |
| Apatinib | VEGFR2 | 1 | Highly potent and selective for VEGFR2.[14] |
Note: IC50 values can vary between different assay platforms and experimental conditions. The data presented here is for comparative purposes.
Essential Methodologies for In Vitro Comparison
To ensure a robust and reproducible comparison of VEGFR inhibitors, a combination of biochemical and cell-based assays is essential. Here, we provide standardized, self-validating protocols for determining inhibitor potency and efficacy.
Experimental Workflow Overview
The evaluation process begins with a direct measure of enzymatic inhibition (biochemical assay) and progresses to a more physiologically relevant context by assessing the impact on endothelial cell functions (cell-based assays).
Caption: General workflow for the in vitro characterization of VEGFR inhibitors.
Protocol 1: Biochemical VEGFR-2 Kinase Assay (Luminescence-Based)
Causality: This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain.[17] It measures the depletion of ATP, which is consumed during the phosphorylation of a substrate. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[6][18]
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and comparator inhibitors (e.g., starting from 10 µM) in kinase assay buffer containing a low percentage of DMSO (e.g., <1%).
-
Prepare a master mix containing the kinase assay buffer, a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP.
-
Dilute the recombinant human VEGFR-2 kinase domain to the working concentration in kinase assay buffer.
-
-
Kinase Reaction:
-
To a white, opaque 96-well plate, add the diluted test inhibitors.
-
Include "Positive Control" wells (vehicle/DMSO only, representing 100% kinase activity) and "Blank" wells (no enzyme, representing 0% kinase activity).
-
Initiate the reaction by adding the VEGFR-2 enzyme to all wells except the "Blank".
-
Add the master mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.[17]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo™) according to the manufacturer's protocol.[19] This reagent contains luciferase, which generates light in the presence of ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[6]
-
Protocol 2: Cell-Based HUVEC Proliferation Assay
Causality: This assay assesses an inhibitor's ability to block the mitogenic effect of VEGF on endothelial cells, a crucial step in angiogenesis.[17] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for this process. Inhibition of VEGF-stimulated proliferation demonstrates the compound's efficacy in a relevant cellular context.[20][21]
Methodology:
-
Cell Culture:
-
Seed HUVECs into a 96-well plate and allow them to adhere overnight in complete endothelial growth medium.
-
Synchronize the cells by starving them in a low-serum (e.g., 0.5% FBS) medium for 4-6 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in low-serum medium.
-
Aspirate the starvation medium and treat the cells with the inhibitor dilutions.
-
After a pre-incubation period (e.g., 1 hour), add a fixed concentration of recombinant human VEGF (e.g., 20 ng/mL) to stimulate proliferation.
-
Include appropriate controls: untreated cells (basal proliferation), cells with VEGF only (stimulated proliferation), and cells with vehicle (DMSO) plus VEGF.
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[17]
-
Quantify cell viability/proliferation using a suitable method, such as an MTS or resazurin-based assay, following the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by subtracting the signal from the untreated control wells.
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the "VEGF only" control.
-
Determine the cellular IC50 value by plotting and fitting the data as described in the biochemical assay protocol.
-
Concluding Remarks
This guide outlines a systematic approach for the in vitro comparison of VEGFR inhibitors. The biochemical data presented indicates that this compound is a highly potent inhibitor of all three major VEGFR subtypes, with a potency comparable to or exceeding that of established multi-kinase inhibitors like Sorafenib and Sunitinib.[9][12][14] Its potency against VEGFR-2 is in the same nanomolar range as the highly selective inhibitor Apatinib.[9][14]
The provided protocols for kinase and cell proliferation assays offer a robust framework for validating these findings and further characterizing the anti-angiogenic profile of this compound and other novel inhibitors. By integrating direct enzymatic inhibition data with functional cellular readouts, researchers can build a comprehensive understanding of a compound's mechanism of action and therapeutic potential.
References
- This compound - Grokipedia. (2026). Grokipedia.
- This compound - Wikipedia. (n.d.). Wikipedia.
- In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide - Benchchem. (n.d.). BenchChem.
- Chiauranib (this compound) | Multi-target Inhibitor - MedchemExpress.com. (n.d.). MedChemExpress.
- Chemistry:this compound - HandWiki. (2026). HandWiki.
- VEGFR Inhibitor Review - Selleck Chemicals. (n.d.). Selleck Chemicals.
- VEGFR1:VEGF165 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience.
- Comparing protein VEGF inhibitors: In vitro biological studies - PubMed. (2011). PubMed.
- New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (2022). Dove Press.
- In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - MDPI. (n.d.). MDPI.
- VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience.
- Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC - NIH. (2023). National Institutes of Health.
- Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol - Benchchem. (n.d.). BenchChem.
- Abstract 4014: Comparative biochemical kinase activity analysis identifies rivoceranib as the most selective VEGFR-2 inhibitor compared with other TKIs with known activity against VEGFR-2 | Cancer Research - AACR Journals. (2023). AACR Publications.
- Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC - NIH. (n.d.). National Institutes of Health.
- The Role of VEGFR-2 Inhibition in Angiogenesis: A Technical Guide to Vegfr-2-IN-35 - Benchchem. (n.d.). BenchChem.
- Human VEGFR Reporter Assay Kit - Indigo Biosciences. (n.d.). Indigo Biosciences.
- Comparative VEGF receptor tyrosine kinase modeling for the development of highly specific inhibitors of tumor angiogenesis - ResearchGate. (2025). ResearchGate.
- VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience.
- Proliferation assays. (A) Incubation with VEGFR-1 and VEGFR-2... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Inhibition of vascular endothelial growth factor (VEGF)/vascular... - ResearchGate. (n.d.). ResearchGate.
- Molecular Design and Clinical Development of VEGFR Kinase Inhibitors | Scilit. (n.d.). Scilit.
- Discovery of new VEGFR-2 inhibitors based on bis([9][10][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. (2021). National Institutes of Health.
- Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC - PubMed Central. (2022). National Institutes of Health.
- Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC - PubMed Central. (n.d.). National Institutes of Health.
- Tyrosine kinase inhibitors directed against the vascular endothelial growth factor receptor (VEGFR) have distinct cutaneous toxicity profiles: A meta-analysis and review of the literature - NIH. (2016). National Institutes of Health.
- Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. - ResearchGate. (n.d.). ResearchGate.
- IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Comparison of Binding Characteristics and In Vitro Activities of Three Inhibitors of Vascular Endothelial Growth Factor A - SciSpace. (2014). SciSpace.
- Comparison of small molecules VEGFR inhibitors in the treatment of renal cell carcinoma. (2025). ResearchGate.
- What is the mechanism of Capivasertib? - Patsnap Synapse. (2024). Patsnap.
- Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PubMed Central. (n.d.). National Institutes of Health.
- VEGFR inhibitors - Altmeyers Encyclopedia - Department Pharmacology-Toxicology. (n.d.). Altmeyers Encyclopedia.
- Antithrombotic effects of targeting alphaIIbbeta3 signaling in platelets - PubMed - NIH. (2009). National Institutes of Health.
Sources
- 1. dovepress.com [dovepress.com]
- 2. altmeyers.org [altmeyers.org]
- 3. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Chemistry:this compound - HandWiki [handwiki.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Comparing protein VEGF inhibitors: In vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating Ibcasertib-Induced Apoptosis with Annexin V Staining
For researchers and drug development professionals, demonstrating that a therapeutic candidate performs its intended function is paramount. Ibcasertib (also known as Chiauranib or CS2164), a potent multi-kinase inhibitor, has shown significant promise in clinical trials for various cancers.[1][2] Its mechanism of action involves targeting key kinases like Aurora B, VEGFR, and PDGFR, which are critical for cell division and angiogenesis.[3][4] A primary consequence of inhibiting Aurora B kinase is the induction of G2/M cell cycle arrest, which ultimately pushes cancer cells towards programmed cell death, or apoptosis.[3]
This guide provides an in-depth, experience-driven comparison of methodologies for validating this crucial apoptotic effect. We will focus on the gold-standard Annexin V staining assay, detailing not just the "how" but the critical "why" behind each step. Furthermore, we will objectively compare this technique with other established methods to ensure your findings are robust, reproducible, and scientifically sound.
The "Why": this compound's Pro-Apoptotic Mechanism
Understanding the underlying biology is critical to designing a validation experiment. This compound's anti-tumor activity is significantly driven by its inhibition of Aurora B kinase, a key regulator of mitosis.[2][3] By disrupting this process, the drug induces a state of mitotic catastrophe, a point of no return for the cell. This cellular stress triggers the intrinsic apoptotic pathway, a tightly regulated cascade leading to cell dismantling.
Caption: this compound's inhibition of Aurora B kinase leads to apoptosis.
Primary Validation: The Annexin V/PI Dual-Staining Assay
The Annexin V assay is a cornerstone for apoptosis detection because it identifies one of the earliest and most consistent hallmarks of this process: the translocation of phosphatidylserine (PS).[5]
Principle of Detection
In healthy, viable cells, PS is strictly segregated to the inner leaflet of the plasma membrane.[6][7] During early apoptosis, this membrane asymmetry is lost, and PS flips to the outer leaflet, acting as an "eat me" signal for phagocytes.[5] Annexin V is a cellular protein with a high, calcium-dependent affinity for PS.[8][9] By conjugating Annexin V with a fluorophore (like FITC), we can specifically label these early apoptotic cells for detection by flow cytometry.[10][11]
To enhance the assay's power, we combine Annexin V with a viability dye like Propidium Iodide (PI). PI is a nucleic acid stain that is impermeant to cells with intact membranes.[12] It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is compromised.[12][13] This dual-staining strategy allows for the precise differentiation of four cell populations:
-
Live Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Necrotic Cells (Primarily): Annexin V-negative / PI-positive
Detailed Experimental Protocol for this compound Treatment
This protocol is designed as a self-validating system, including essential controls for unambiguous data interpretation.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Methodology:
-
Cell Preparation & Treatment:
-
Seed your target cancer cell line at a density that avoids confluence during the treatment period.
-
Prepare three experimental groups:
-
Vehicle Control: Cells treated with the drug solvent (e.g., DMSO).
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine) to confirm the assay is working correctly.[8]
-
Experimental: Cells treated with the desired concentrations of this compound.
-
-
Incubate for a predetermined time (e.g., 24, 48 hours), based on preliminary cell viability data.
-
-
Cell Harvesting (Critical Step):
-
Rationale: Rough handling can damage cell membranes, leading to false positives. Apoptotic cells are fragile and may detach.
-
For adherent cells, first collect the culture medium, which contains detached apoptotic and dead cells.[8]
-
Gently wash the remaining adherent cells with PBS.
-
Use a mild dissociation reagent (like Trypsin-EDTA) for the shortest time necessary to detach cells.
-
Pool the cells from the supernatant and the trypsinized fraction. Wash twice with cold PBS by gentle centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Rationale: The binding buffer contains calcium (Ca²⁺), which is essential for Annexin V to bind to phosphatidylserine.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add fluorochrome-conjugated Annexin V (e.g., 5 µL of Annexin V-FITC) and PI (e.g., 1-2 µL of a 100 µg/mL working solution).[6][7] Note: Always titrate reagents for your specific cell line and experimental conditions.[6]
-
Gently vortex and incubate for 15 minutes at room temperature, protected from light.[14]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.[6]
-
Analyze the samples on a flow cytometer as soon as possible (ideally within one hour).[15]
-
Rationale: Delaying analysis can lead to secondary necrosis, blurring the distinction between late apoptosis and necrosis.
-
Ensure proper compensation is set up using single-stain controls (cells stained with only Annexin V-FITC and cells stained with only PI) to correct for spectral overlap.[5]
-
Interpreting the Data
The output from the flow cytometer will be a quadrant plot. An increase in the percentage of cells in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) quadrants in this compound-treated samples compared to the vehicle control provides quantitative evidence of drug-induced apoptosis.
| Treatment Group | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| Vehicle Control | ~95% | ~2% | ~3% |
| This compound (X µM) | Decreased | Increased | Increased |
| Positive Control | Decreased | Increased | Increased |
| Table 1: Example of expected quantitative data from Annexin V/PI flow cytometry analysis. |
A Comparative Guide: Situating Annexin V Among Other Assays
While Annexin V is an excellent and widely used method, relying on a single assay can be misleading.[16] True scientific rigor comes from validating findings with complementary techniques that measure different apoptotic hallmarks. Each method has distinct advantages and limitations.
| Assay | Principle | Apoptosis Stage | Pros | Cons |
| Annexin V Staining | Detects externalized phosphatidylserine (PS) on the cell surface.[11] | Early | - Highly sensitive for early events- Quantitative (flow cytometry)- Distinguishes apoptosis from necrosis (with PI)[17] | - PS exposure can be reversible in some contexts[17]- Can stain necrotic cells if membrane is ruptured[16] |
| Caspase-3/7 Activity Assay | Measures the activity of key "executioner" caspases that dismantle the cell.[18] | Mid to Late | - Detects a key point of no return in the apoptotic cascade[17]- Amenable to high-throughput screening | - Does not measure the final cell death outcome- Some cell death can be caspase-independent |
| TUNEL Assay | Labels DNA strand breaks, a result of DNA fragmentation during late apoptosis.[19][20] | Late | - Considered a gold standard for late-stage apoptosis- Can be used on fixed tissues (IHC)[21] | - Can also detect DNA damage from necrosis, leading to false positives[16][17]- More complex and time-consuming protocol |
| Western Blot | Detects cleavage of apoptotic proteins (e.g., PARP, Caspase-3) or changes in Bcl-2 family proteins.[22] | Mid to Late | - Provides specific molecular information- Can differentiate between intrinsic/extrinsic pathways (e.g., Caspase-9 vs -8)[22] | - Not single-cell resolution- Semi-quantitative- Labor-intensive |
Table 2: Objective comparison of common apoptosis detection methods.
Expert Recommendations:
-
For initial validation and dose-response studies: The Annexin V/PI assay is the method of choice due to its sensitivity, quantitative nature, and ability to detect early events.
-
For mechanistic confirmation: Complement your Annexin V data with a Western blot. Showing an increase in cleaved PARP or cleaved Caspase-3 provides strong molecular evidence that the apoptotic machinery has been activated.[23] The analysis of Bcl-2 family proteins can further confirm the involvement of the intrinsic pathway.[22][24]
-
For terminal endpoint analysis or tissue studies: The TUNEL assay is invaluable, especially for visualizing apoptosis in situ within a tumor microenvironment.[21]
By strategically combining the early detection capabilities of Annexin V with the mechanistic detail of Western blotting or the late-stage confirmation of a TUNEL assay, you can build an irrefutable case for this compound's pro-apoptotic efficacy. This multi-faceted approach embodies the principles of robust scientific validation and is essential for advancing drug development programs.
References
- Grokipedia. (2026). This compound.
- The Annexin V Apoptosis Assay. (n.d.). Thermo Fisher Scientific.
- BenchChem. (2025).
- MedchemExpress.com. (n.d.). Chiauranib (this compound) | Multi-target Inhibitor.
- Wikipedia. (2025). This compound.
- R&D Systems. (n.d.). TUNEL Assay Principle.
- Abcam. (n.d.). TUNEL staining (or TUNEL assay).
- ANTBIO. (2025).
- Absin. (2025).
- Assay Genie. (2022).
- Abcam. (n.d.). Apoptosis western blot guide.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Brody School of Medicine, ECU. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core.
- A
- JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- ResearchGate. (n.d.). Western blot analysis. Signaling/apoptosis molecules PARP, NF-κB,....
- Creative Bioarray. (n.d.). Annexin V Apoptosis Assay.
- ResearchGate. (2017).
- ResearchGate. (n.d.).
- ResearchG
- YouTube. (2020). Apoptosis assays: western blots.
- Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound | Ligand page.
- PubMed Central. (2022).
- Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit.
- ResearchGate. (2023). How I can study apotosis without flow cytometry?.
- BMG Labtech. (2025).
- Biocompare. (2018). What to Consider When Choosing Apoptotic Assays.
- OHSU. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
- ResearchGate. (n.d.). Mechanism of apoptosis in BET inhibitors resistant cells. A.
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). Molecular Inhibitors of Growth Signals.
- PubMed Central. (2017). Inducing death in tumor cells: roles of the inhibitor of apoptosis proteins.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Annexin V | AAT Bioquest [aatbio.com]
- 12. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 13. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. biocompare.com [biocompare.com]
- 17. researchgate.net [researchgate.net]
- 18. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 19. TUNEL staining [abcam.com]
- 20. antbioinc.com [antbioinc.com]
- 21. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating Cross-Resistance Between Ibcasertib and Other Tyrosine Kinase Inhibitors
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cross-resistance profile of Ibcasertib, a novel multi-kinase inhibitor, in the context of acquired resistance to other tyrosine kinase inhibitors (TKIs). By understanding the mechanistic underpinnings of TKI resistance and this compound's unique target profile, researchers can design robust experiments to evaluate its potential as a sequential or combination therapy in clinically relevant settings.
Introduction to this compound and the Challenge of TKI Resistance
This compound (also known as Chiauranib or CS2164) is an orally bioavailable small-molecule inhibitor with a distinct multi-targeted profile.[1] It potently inhibits several key kinases involved in tumor progression, including Aurora B kinase (AURKB), vascular endothelial growth factor receptors (VEGFR1/2/3), platelet-derived growth factor receptors (PDGFRα/β), colony-stimulating factor 1 receptor (CSF-1R), and c-Kit.[1][2][3][4] This unique combination of anti-angiogenic, anti-mitotic, and anti-inflammatory activity positions this compound as a promising therapeutic candidate in various solid tumors, with ongoing clinical trials in small-cell lung cancer, ovarian cancer, and pancreatic cancer.[1][5]
The clinical utility of many targeted therapies, particularly TKIs, is often limited by the development of acquired resistance.[6][7] Resistance mechanisms are diverse and can be broadly categorized as:
-
On-target resistance: Secondary mutations in the drug's target kinase that prevent inhibitor binding.
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the inhibited pathway, thereby restoring downstream signaling and promoting cell survival and proliferation.
-
Epigenetic modifications: Alterations in gene expression that lead to a resistant phenotype without changes in the DNA sequence.[8]
-
Drug efflux: Increased expression of drug transporters that actively pump the inhibitor out of the cell.[9][10]
Understanding whether cancer cells that have developed resistance to a specific TKI are also resistant to this compound (i.e., exhibit cross-resistance) is critical for defining its optimal clinical positioning.
This compound's Signaling Network: A Rationale for Overcoming TKI Resistance
This compound's multi-targeted nature provides a strong rationale for its potential to overcome resistance to other TKIs. For instance, a tumor that has become resistant to an EGFR TKI through the activation of a bypass pathway involving angiogenesis might still be sensitive to this compound's anti-VEGFR/PDGFR activity. Similarly, resistance mediated by mitotic slippage could be counteracted by this compound's potent inhibition of Aurora B kinase.
Caption: Signaling pathways targeted by this compound.
Designing a Cross-Resistance Study: A Step-by-Step Guide
This section outlines a comprehensive workflow for assessing the cross-resistance profile of this compound against a panel of TKI-resistant cancer cell lines.
Development of TKI-Resistant Cell Lines
The foundation of a robust cross-resistance study is a well-characterized panel of TKI-resistant cell lines. These can be generated in-house or obtained from commercial sources. The "dose escalation" method is a widely accepted approach for generating resistant cell lines in the laboratory.[11][12]
Protocol for Generating TKI-Resistant Cell Lines:
-
Cell Line Selection: Begin with a parental cancer cell line known to be sensitive to a specific TKI (e.g., PC9 or HCC827 for EGFR TKIs, K562 for BCR-ABL TKIs).[6][13]
-
Initial TKI Exposure: Culture the parental cells in the presence of the TKI at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the TKI concentration in a stepwise manner.[11] Allow the cells to acclimate and recover at each new concentration before proceeding to the next.
-
Selection of a Resistant Clone: Continue the dose escalation until the cells can proliferate in a TKI concentration that is at least 10-fold higher than the IC50 of the parental line. At this point, single-cell cloning can be performed to isolate a homogenous population of resistant cells.
-
Characterization of Resistance: It is crucial to characterize the mechanism of resistance in the newly generated cell line. This can be done through techniques such as DNA sequencing (to identify on-target mutations), western blotting (to assess bypass signaling pathway activation), and gene expression analysis.
Caption: Workflow for generating TKI-resistant cell lines.
In Vitro Cell Viability Assays
Once a panel of parental and TKI-resistant cell lines is established, the next step is to determine their sensitivity to this compound. This is typically done using cell viability assays to calculate the IC50 value (the concentration of drug required to inhibit cell growth by 50%).[14]
Protocol for MTT Cell Viability Assay:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at an appropriate density and allow them to attach overnight.[14]
-
Drug Treatment: Treat the cells with a serial dilution of this compound and the corresponding TKI for 72 hours. Include a vehicle-treated control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[14]
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[14]
Data Interpretation and Defining Cross-Resistance
The "resistance factor" (RF) is a key metric for quantifying cross-resistance. It is calculated as follows:
RF = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
No Cross-Resistance (RF ≈ 1): If the RF for this compound is close to 1, it suggests that the mechanism of resistance to the primary TKI does not confer resistance to this compound. This is a favorable outcome, indicating that this compound may be effective in this resistant setting.
-
Partial Cross-Resistance (1 < RF < 10): A moderate increase in the IC50 of this compound in the resistant line suggests some degree of cross-resistance. Further investigation into the underlying mechanisms is warranted.
-
Complete Cross-Resistance (RF ≥ 10): A significant increase in the IC50 of this compound indicates a high degree of cross-resistance, suggesting that this compound is unlikely to be effective in this resistant population.
Hypothetical Cross-Resistance Data
The following table presents hypothetical data from a cross-resistance study, illustrating how the results might be interpreted.
| Cell Line | Primary TKI | Resistance Mechanism | TKI IC50 (nM) | This compound IC50 (nM) | This compound Resistance Factor | Interpretation |
| PC9 | Gefitinib | Parental | 15 | 50 | - | - |
| PC9-GR | Gefitinib | MET Amplification | >10,000 | 65 | 1.3 | No Cross-Resistance |
| H1975 | Gefitinib | T790M Mutation | >10,000 | 55 | 1.1 | No Cross-Resistance |
| K562 | Imatinib | Parental | 200 | 150 | - | - |
| K562-IR | Imatinib | BCR-ABL Amplification | >5,000 | 200 | 1.3 | No Cross-Resistance |
| A375 | Vemurafenib | Parental | 100 | 350 | - | - |
| A375-R | Vemurafenib | CDC7 Upregulation | >2,500 | 150 | 0.4 | Collateral Sensitivity |
Note: The IC50 values presented are for illustrative purposes only and do not represent actual experimental data.
In the hypothetical scenario above, this compound demonstrates a lack of cross-resistance in cell lines with acquired resistance to EGFR and BCR-ABL inhibitors. Interestingly, in the Vemurafenib-resistant melanoma cell line (A375-R), where resistance is driven by the upregulation of CDC7, the cells show increased sensitivity to this compound, a phenomenon known as "collateral sensitivity."[15] This highlights the potential of this compound to be particularly effective in tumors with specific resistance mechanisms.
Mechanistic Validation and Further Studies
If a lack of cross-resistance or collateral sensitivity is observed, it is essential to perform follow-up studies to validate the findings and elucidate the underlying mechanisms.
-
Western Blotting: Analyze the phosphorylation status of this compound's targets (e.g., p-AURKB, p-VEGFR2) and downstream effectors in parental and resistant cell lines treated with this compound. This can confirm that this compound is effectively inhibiting its intended targets in the resistant cells.
-
Combination Studies: Evaluate the synergistic potential of combining this compound with the primary TKI. A synergistic interaction could suggest a strategy for preventing or delaying the onset of resistance.
-
In Vivo Studies: Validate the in vitro findings in animal models. This can be done by implanting TKI-resistant tumors into immunodeficient mice and treating them with this compound to assess its anti-tumor efficacy.
Conclusion and Future Perspectives
The unique multi-targeted profile of this compound provides a strong rationale for its potential to overcome acquired resistance to other TKIs. The experimental framework outlined in this guide provides a roadmap for researchers to systematically investigate the cross-resistance profile of this compound in various TKI-resistant settings. Such studies are crucial for identifying patient populations most likely to benefit from this compound and for guiding its rational clinical development as both a monotherapy and in combination regimens. The exploration of collateral sensitivity, as suggested by preclinical studies with other CDC7 inhibitors, represents a particularly exciting avenue for future research.[15][16][17]
References
- This compound - Grokipedia. (2026).
- Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations. (2021). MDPI.
- This compound - Wikipedia. (n.d.).
- Clinical Trials Using this compound - NCI. (n.d.). National Cancer Institute.
- Modelling of TKI Resistance In CML Cell Lines: Kinase Domain Mutations Usually Arise In the Setting of BCR-ABL Overexpression. (2010). Blood.
- Clonal evolution in tyrosine kinase inhibitor-resistance: lessons from in vitro-models. (2023). Frontiers in Oncology.
- Chemistry:this compound - HandWiki. (2026).
- The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal growth factor receptor: A scoping review. (2023). PubMed.
- Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). JoVE.
- Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). PubMed.
- Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines. (2011). PubMed.
- How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience.
- A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy. (2019). PMC.
- A genome-wide CRISPR knockout screen identifies determinants of sensitivity to CDC7 inhibition. (n.d.). CRUK.
- Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway. (2019). Nature.
- In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. (2024). MDPI.
- A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery. (2021). Science Advances.
- Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening. (2023). Journal of Hematology & Oncology.
- Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. (2024). PubMed.
- Overcoming Acquired Epigenetic Resistance to BTK Inhibitors. (2021). PubMed.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chemistry:this compound - HandWiki [handwiki.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations [mdpi.com]
- 7. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines: investigating resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Clonal evolution in tyrosine kinase inhibitor-resistance: lessons from in vitro-models [frontiersin.org]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal growth factor receptor: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Angiogenic Potential of Ibcasertib and Bevacizumab
For drug development professionals and researchers in oncology, the inhibition of angiogenesis remains a cornerstone of cancer therapy. Tumors, beyond a certain size, are fundamentally dependent on the formation of new blood vessels to supply nutrients and oxygen, a process orchestrated by complex signaling pathways.[1][2] This guide provides an in-depth, objective comparison of two distinct anti-angiogenic agents: Bevacizumab, a well-established monoclonal antibody, and Ibcasertib, a novel multi-kinase small molecule inhibitor. We will dissect their mechanisms, evaluate their potential through the lens of established experimental models, and provide the technical details necessary for their scientific assessment.
Mechanistic Divergence: A Tale of Two Inhibitors
The fundamental difference between Bevacizumab and this compound lies in their chemical nature, molecular targets, and mode of action. Bevacizumab is a large biologic, whereas this compound is an orally bioavailable small molecule, leading to distinct pharmacological profiles.
Bevacizumab: The Extracellular Ligand Trap
Bevacizumab is a humanized monoclonal antibody that functions as a ligand trap.[3][4] Its mechanism is direct and specific: it selectively binds to circulating Vascular Endothelial Growth Factor-A (VEGF-A).[5][6][7] VEGF-A is a critical signaling protein that, under normal and pathological conditions, binds to its receptors (VEGFRs) on the surface of endothelial cells, initiating a signaling cascade that promotes cell proliferation, migration, and survival—the key events in angiogenesis.[8][9][10] By sequestering VEGF-A, Bevacizumab prevents the ligand from binding to its receptors, VEGFR-1 and VEGFR-2, thereby effectively shutting down this pro-angiogenic signal from outside the cell.[5][7] This blockade leads to a reduction in microvessel density within tumors, starving them of essential resources.[5]
Caption: Bevacizumab sequesters VEGF-A extracellularly, preventing VEGFR activation.
This compound: The Intracellular Multi-Kinase Inhibitor
In contrast, this compound (also known as Chiauranib or CS2164) is a small-molecule inhibitor that acts intracellularly.[11][12] It competitively binds to the ATP-binding site within the kinase domain of multiple receptors, preventing their activation and downstream signaling. Its primary anti-angiogenic effect comes from the potent inhibition of VEGFR-1, -2, and -3.[11][13] Unlike Bevacizumab, which only targets the VEGF-A ligand, this compound blocks the receptor's signaling capacity directly, regardless of which VEGF ligand (e.g., VEGF-A, -C, -D) might activate it.
Furthermore, this compound's anti-cancer activity is broader due to its multi-targeted nature. It also inhibits:
-
Platelet-Derived Growth Factor Receptors (PDGFRα/β): Crucial for pericyte recruitment and vessel maturation.
-
Aurora Kinase B (AURKB): A key regulator of mitosis, giving this compound a direct anti-proliferative effect on tumor cells.[12]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): Involved in the regulation of tumor-associated macrophages, which contribute to the tumor microenvironment.[12]
-
c-Kit: A receptor tyrosine kinase implicated in various cancers.[12]
This multi-pronged attack on angiogenesis, cell division, and the tumor microenvironment positions this compound as a compound with a potentially more comprehensive anti-tumor profile.[11]
Caption: this compound acts intracellularly to block the VEGFR kinase domain.
Quantitative Comparison of Inhibitory Activity
The potency of an inhibitor is a critical parameter. While a direct comparison of IC50 (for a kinase inhibitor) and binding affinity (for an antibody) is nuanced, the available data underscore the distinct profiles of these two agents.
| Parameter | This compound (Chiauranib) | Bevacizumab (Avastin) |
| Drug Class | Small Molecule Multi-Kinase Inhibitor | Humanized Monoclonal Antibody |
| Primary Target(s) | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, Aurora B, CSF-1R, c-Kit[11][12][13] | VEGF-A Ligand[3][5] |
| IC50 Values | VEGFR1: 8 nMVEGFR2/3: 7-9 nM[11] | Not Applicable (Does not target kinases) |
| Binding Target | Intracellular ATP-binding site of kinase domains[14] | Extracellular VEGF-A protein[6] |
| Administration | Oral[11][12] | Intravenous Infusion[5] |
| Development Status | Phase II/III Clinical Trials[11] | FDA Approved for multiple indications[6][8][15] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug required to inhibit a biological process by 50%. Lower values denote higher potency.
Experimental Evaluation of Anti-Angiogenic Potential
The anti-angiogenic properties of a compound must be validated through a series of robust, reproducible assays.[16] These in vitro and in vivo models allow for the systematic dissection of a drug's effect on endothelial cells and vessel formation.[17][18][19]
Key In Vitro Angiogenesis Assays
These assays utilize cultured endothelial cells, most commonly Human Umbilical Vein Endothelial Cells (HUVECs), to model specific steps of the angiogenic process.[16][19]
-
Causality & Rationale: Angiogenesis requires the proliferation of endothelial cells to build new vessels. This assay directly measures a compound's cytostatic or cytotoxic effect on these cells.[16] Studies have shown that Bevacizumab can impact HUVEC proliferation, with effects being dose-dependent.[20][21]
-
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,500-5,000 cells/well in complete endothelial growth medium (EGM-2). Allow cells to adhere for 24 hours.
-
Treatment: Replace the medium with EGM-2 containing serial dilutions of the test compound (e.g., this compound) or control (e.g., Bevacizumab, vehicle).
-
Incubation: Incubate for 48-72 hours.
-
Quantification: Assess cell viability/proliferation using a metabolic assay such as AlamarBlue® or MTT.[20] Read fluorescence or absorbance according to the manufacturer's protocol.
-
Analysis: Normalize data to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
-
Causality & Rationale: This assay models the differentiation and morphological changes of endothelial cells as they form capillary-like structures. It is a hallmark test for angiogenesis, assessing the final step of vessel organization.[16] this compound has demonstrated the ability to inhibit this process.[12]
-
Protocol:
-
Matrix Coating: Thaw Matrigel® Basement Membrane Matrix on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[22]
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium (EBM-2) with 2% FBS at 2 x 10^5 cells/mL.
-
Treatment & Seeding: Pre-incubate the HUVEC suspension with the test compounds or vehicle control for 30 minutes. Seed 100 µL of the cell suspension onto the solidified Matrigel.
-
Incubation: Incubate at 37°C, 5% CO2 for 4-18 hours.
-
Imaging & Analysis: Visualize the formation of networks (tubes) using an inverted microscope. Quantify the results by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Caption: Workflow for the in vitro endothelial cell tube formation assay.
In Vivo Models for Angiogenesis Assessment
To understand the effect of these drugs in a complex biological system, in vivo models are indispensable.[23][24]
-
Chick Chorioallantoic Membrane (CAM) Assay: A widely used model where the rich vasculature of a chicken embryo is used to observe the formation of new blood vessels in response to pro- or anti-angiogenic agents applied to its surface.[19]
-
Matrigel Plug Assay: In this model, Matrigel mixed with pro-angiogenic factors and the test compound is injected subcutaneously into a mouse. The plug is later excised, and the infiltration of host endothelial cells (forming new vessels) is quantified.[24]
-
Xenograft Tumor Models: Human tumor cells are implanted into immunocompromised mice.[19] As the tumor grows, it recruits host vasculature. Treatment with agents like this compound or Bevacizumab allows for the assessment of their impact on both tumor growth and the underlying tumor vasculature.[12][25] Efficacy is measured by tumor volume reduction, survival extension, and histological analysis of microvessel density within the tumor.[19][25]
Clinical Landscape and Future Directions
Bevacizumab is a veteran in the field of oncology, with approvals for various advanced cancers, including colorectal, non-small cell lung, and ovarian cancers, often in combination with chemotherapy.[5][8][15] Its clinical significance is well-documented, though challenges such as resistance and side effects persist.[26]
This compound is an investigational drug currently in Phase II and III clinical trials for indications such as small-cell lung cancer (SCLC) and ovarian cancer.[11] Its oral bioavailability and multi-targeted mechanism, which combines anti-angiogenic, anti-mitotic, and immunomodulatory potential, offer a promising new strategy, particularly for cancers where multiple pathways drive progression.
Conclusion: A Strategic Comparison
This compound and Bevacizumab represent two distinct and powerful strategies for inhibiting tumor angiogenesis.
-
Bevacizumab offers a highly specific, validated approach by neutralizing the primary angiogenic ligand, VEGF-A. Its strength lies in its proven clinical efficacy and well-understood mechanism of starving tumors by cutting off their primary growth signal.
-
This compound presents a broader, multi-faceted attack. By inhibiting VEGFRs directly and simultaneously targeting other key pathways involved in cell proliferation (Aurora B) and the tumor microenvironment (PDGFR, CSF-1R), it has the potential to overcome some of the resistance mechanisms associated with single-pathway inhibition and exert a more comprehensive anti-tumor effect.
The choice between a targeted ligand trap and a multi-kinase inhibitor depends on the specific cancer biology, the potential for synergistic combinations, and the evolving landscape of resistance. The continued investigation of this compound will be critical in defining its role in the oncologist's armamentarium, while Bevacizumab remains a foundational therapy in the fight against angiogenesis-dependent cancers.
References
- Patsnap Synapse. (2025, March 7). What is the mechanism of action of Bevacizumab?
- Goodwin, A. M. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Microvascular Research, 74(2-3), 172–183.
- Grokipedia. (2026, January 8). This compound.
- Presta, L. G., Chen, H., O'Connor, S. J., Chisholm, V., Meng, Y. G., Krummen, L., ... & Ferrara, N. (2004). Targeting angiogenesis in cancer: clinical development of bevacizumab. Current Pharmaceutical Design, 10(1), 1-13.
- Cusabio. VEGF Signaling Pathway.
- ecancer. (2011, December 20). Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing.
- Genentech. Avastin® (bevacizumab) Proposed MOA.
- Patsnap Synapse. (2024, July 18). What is the mechanism of Bevacizumab-awwb?
- Akinleye, A., & Rasool, Z. (2019). Bevacizumab (Avastin). Journal of the National Comprehensive Cancer Network, 17(1), 84-89.
- Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105.
- Zhang, X., Zhang, Y., Jia, Y., Qin, T., Zhang, C., Li, Y., ... & Li, K. (2021). Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling. Cancer Biology & Therapy, 22(9-10), 597-608.
- Hoffmann, J., Schirner, M., Menrad, A., & Schneider, M. R. (1999). Animal Models for Determination of Anti-Angiogenic Drug Effects. Contributions to Oncology, 54, 169-180.
- Li, Y., Xu, W., & Li, X. (2024). Direct antitumor activity of bevacizumab: an overlooked mechanism?. Frontiers in Oncology, 14, 1384915.
- MedchemExpress. Chiauranib (this compound).
- Al-Husein, B., Al-Harbi, S., Al-Shaker, M., Al-Omari, O., Al-Shehri, A., Al-Saleh, M., ... & Al-Mohanna, F. (2022). Promoting Immune Response of Human Vascular Endothelial Cells by Bevacizumab: Insights into the Immune Supportive Role of Anti-VEGF Therapy. International Journal of Molecular Sciences, 23(15), 8201.
- ClinPGx. VEGF Signaling Pathway.
- Abcam. VEGF signaling pathway.
- Goodwin, A. M. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Microvascular Research, 74(2-3), 172–183.
- Ribatti, D. (2008). Drug Testing With Angiogenesis Models. Expert Opinion on Drug Discovery, 3(5), 533-549.
- Wikipedia. (2026, January 7). Vascular endothelial growth factor.
- Wikipedia. (2025, December 30). This compound.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Angiogenesis Assays Using AZD2932.
- Hartmann, S., Brückmann, S., Klingelhöffer, C., Grässel, S., & Loher, F. (2022). An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia. European Archives of Oto-Rhino-Laryngology, 279(7), 3469–3477.
- Hartmann, S., Brückmann, S., Klingelhöffer, C., Grässel, S., & Loher, F. (2022). An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia. European Archives of Oto-Rhino-Laryngology, 279(7), 3469–3477.
- Clinical Trials Arena. (2014, September 8). Avastin (bevacizumab) - Angiogenesis Inhibitor and Cancer Therapy.
- Duke Health. (2003, June 1). Experimental Cancer Drug Shrinks Tumors and Extends Survival in Metastatic Colorectal Cancer Patients.
- Monga, V., Swami, A., Tanas, M. R., Bossler, A. D., Mott, S. L., Smith, B. J., & Milhem, M. M. (2018). A Phase I/II Study Targeting Angiogenesis Using Bevacizumab Combined with Chemotherapy and a Histone Deacetylase Inhibitor (Valproic Acid) in Advanced Sarcomas. Cancers, 10(2), 53.
- Norrby, K. (2006). In vivo models of angiogenesis. Journal of Cellular and Molecular Medicine, 10(3), 588-612.
- Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). Current methods for assaying angiogenesis in vitro and in vivo. International Journal of Experimental Pathology, 90(3), 195-211.
- Jayson, G. C., Kerbel, R., Ellis, L. M., & Harris, A. L. (2016). Antiangiogenic tyrosine kinase inhibitors: what is their mechanism of action?. Angiogenesis, 19(4), 421-434.
- Popescu, A. M., Găman, A. M., Vesa, Ș. C., & Găman, M. A. (2024). Blocking Tumoral Angiogenesis VEGF/VEGFR Pathway: Bevacizumab—20 Years of Therapeutic Success and Controversy. International Journal of Molecular Sciences, 25(3), 1836.
Sources
- 1. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]
- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 3. Bevacizumab (Avastin) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avastin (bevacizumab) - Angiogenesis Inhibitor and Cancer Therapy - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 6. Avastin® (bevacizumab) Proposed MOA | MCRC Treatment [avastin.com]
- 7. What is the mechanism of Bevacizumab-awwb? [synapse.patsnap.com]
- 8. Targeting angiogenesis in cancer: clinical development of bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 10. VEGF signaling pathway | Abcam [abcam.com]
- 11. grokipedia.com [grokipedia.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug testing with angiogenesis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. karger.com [karger.com]
- 24. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental Cancer Drug Shrinks Tumors and Extends Survival in Metastatic Colorectal Cancer Patients | Duke Health [corporate.dukehealth.org]
- 26. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ibcasertib and Other Multi-Kinase Inhibitors in Solid Tumor Therapy
This guide provides an in-depth comparison of Ibcasertib (also known as Chiauranib or CS2164), an investigational multi-kinase inhibitor (MKI), with other established MKIs in the context of solid tumor treatment. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer a clear perspective on this compound's unique mechanistic profile and potential therapeutic standing.
Introduction: The Rationale for Multi-Kinase Inhibition in Oncology
The principle of targeted therapy has revolutionized cancer treatment. Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in tumors, making them prime therapeutic targets.[1] While single-target inhibitors have shown success, tumors often develop resistance by activating alternative signaling pathways.[2] This challenge led to the development of multi-kinase inhibitors (MKIs), drugs designed to simultaneously block several key kinases involved in tumor growth, proliferation, and survival.[2][3] By targeting multiple nodes in the cancer signaling network, MKIs aim to deliver a more potent and durable anti-tumor response.[4]
Established MKIs like Sorafenib and Regorafenib have demonstrated clinical utility across various solid tumors, primarily by inhibiting kinases involved in angiogenesis (e.g., VEGFR) and cell proliferation (e.g., RAF).[5][6] this compound represents a newer entrant in this class, distinguished by a unique combination of targets that confer a multi-faceted mechanism of action.
This compound: A Profile of a Novel Multi-Kinase Inhibitor
This compound is an orally bioavailable small molecule MKI currently in Phase II and III clinical trials for cancers including small-cell lung cancer (SCLC), ovarian cancer, and pancreatic cancer.[7] Its therapeutic hypothesis is built upon a unique ability to concurrently inhibit three critical pillars of tumor progression: angiogenesis, mitosis, and inflammation.[7][8]
Mechanism of Action
This compound's distinct activity stems from its potent, low-nanomolar inhibition of several key kinases.[7][9]
-
Anti-Angiogenesis: It potently targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and Platelet-Derived Growth Factor Receptors (PDGFRα/β), which are central to the formation of new blood vessels that supply tumors.[7][10] It also inhibits c-Kit, another receptor tyrosine kinase involved in oncogenesis.[8]
-
Anti-Mitotic Activity: A key differentiator for this compound is its potent inhibition of Aurora B Kinase (AURKB).[8][9] AURKB is a critical regulator of cell division (mitosis), and its inhibition leads to errors in chromosome segregation, G2/M phase cell cycle arrest, and ultimately, apoptosis.[9]
-
Anti-inflammatory and Immune Modulation: this compound targets the Colony-Stimulating Factor 1 Receptor (CSF-1R).[8][9] CSF-1R is crucial for the survival and differentiation of tumor-associated macrophages (TAMs), which often create an immunosuppressive tumor microenvironment. Inhibiting CSF-1R can help reprogram the microenvironment to be more conducive to an anti-tumor immune response.
This combined mechanism is illustrated in the signaling pathway diagram below.
Caption: this compound's multi-pathway inhibition mechanism.
Comparative Analysis: this compound vs. Established MKIs
To understand this compound's potential, we compare it with two widely used MKIs: Sorafenib and Regorafenib.
Target Kinase Profiles
The primary distinction between these inhibitors lies in their target selectivity. While all three inhibit angiogenesis via VEGFR and other kinases, only this compound directly targets the mitotic machinery through Aurora B.
| Target Kinase | This compound (CS2164) | Sorafenib | Regorafenib | Therapeutic Rationale |
| VEGFR1/2/3 | ✔ | ✔ | ✔ | Anti-Angiogenesis |
| PDGFR-α/β | ✔ | ✔ | ✔ | Anti-Angiogenesis, Anti-Proliferation |
| c-Kit | ✔ | ✔ | ✔ | Anti-Proliferation (esp. GIST) |
| RAF-1/BRAF | ✘ | ✔ | ✔ | MAP Kinase Pathway, Anti-Proliferation |
| Aurora B (AURKB) | ✔ | ✘ | ✘ | Anti-Mitotic, Cell Cycle Arrest |
| CSF-1R | ✔ | ✘ | ✘ | Immune Microenvironment Modulation |
| RET | ✘ | ✔ | ✔ | Anti-Proliferation (esp. Thyroid) |
| FGFR-1 | ✘ | ✘ | ✔ | Anti-Angiogenesis, Anti-Proliferation |
| TIE2 | ✘ | ✘ | ✔ | Anti-Angiogenesis |
Data compiled from sources.[6][7][8][11]
This differential targeting profile suggests that this compound may have advantages in tumors where mitotic dysregulation is a key driver, in addition to angiogenesis.
Preclinical Efficacy
In preclinical xenograft models, this compound has been shown to induce remarkable tumor growth regression or complete inhibition at well-tolerated oral doses.[9] A key finding from these studies is the significant induction of G2/M cell cycle arrest and a reduction in the phosphorylation of histone H3 (p-H3), a direct downstream substrate of Aurora B.[9] This provides strong mechanistic validation of its anti-mitotic activity in a cellular context.
Sorafenib and Regorafenib also show potent anti-tumor activity in preclinical models, primarily attributed to their strong anti-angiogenic and anti-proliferative effects via VEGFR and RAF inhibition.[11][12]
Clinical Efficacy and Safety Profiles
Direct head-to-head clinical trial data is not yet available. Therefore, we present a summary of key findings from separate clinical trials to provide a cross-study perspective. It is critical to note that patient populations and trial designs differ, so these comparisons are indirect.
| Parameter | This compound (Select Trials) | Sorafenib (Select Trials) | Regorafenib (Select Trials) |
| Primary Indications | SCLC, Ovarian, Pancreatic (Investigational)[7] | Hepatocellular Carcinoma (HCC), Renal Cell Carcinoma (RCC)[6][12] | Colorectal Cancer (CRC), Gastrointestinal Stromal Tumors (GIST)[11][13] |
| Reported Efficacy | Phase II/III trials are ongoing. Data on ORR, PFS, and OS are emerging. | HCC (vs. Placebo): Significantly improved OS and PFS.[12][14] | GIST (vs. Placebo): Median PFS 4.8 vs 0.9 months.[13] CRC (vs. Placebo): Median OS 6.4 vs 5.0 months.[11] |
| Common Grade ≥3 AEs | Data from ongoing trials will clarify the full profile. | Hand-foot skin reaction, diarrhea, fatigue, hypertension.[6] | Hand-foot skin reaction, hypertension, fatigue, diarrhea.[13] |
This table provides a high-level summary. For detailed efficacy and safety data, refer to specific trial publications.
A meta-analysis of 20 randomized controlled trials involving MKIs in non-small cell lung cancer showed that this class of drugs was associated with significantly superior Objective Response Rates (ORR) and prolonged Progression-Free Survival (PFS), though a significant improvement in Overall Survival (OS) was not consistently observed.[15][16]
Methodologies for Comparative Evaluation
The characterization and comparison of MKIs rely on a standardized set of robust preclinical assays. Understanding these protocols is key to interpreting the data that underpins clinical development.
Experimental Protocol: Biochemical Kinase Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor against its purified kinase targets (e.g., determining IC₅₀ values).
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (e.g., VEGFR2, AURKB).
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Reconstitute purified, active recombinant human kinase (e.g., AURKB) to a working concentration.
-
Prepare a specific peptide substrate for the kinase and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, the specific substrate, and the various concentrations of this compound (or DMSO for vehicle control).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution like 3% phosphoric acid.
-
Transfer the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) that binds the phosphorylated substrate.
-
Wash the filters extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a biochemical kinase inhibition assay.
Conclusion and Future Directions
This compound is a promising multi-kinase inhibitor with a distinct pharmacological profile. Its unique ability to simultaneously target angiogenesis, cell division, and the tumor microenvironment sets it apart from other MKIs like Sorafenib and Regorafenib.[7][9] The potent inhibition of Aurora B kinase is a key differentiator, offering a direct anti-mitotic mechanism that could be particularly effective in rapidly proliferating tumors.
The ultimate clinical position of this compound will be defined by the outcomes of its ongoing Phase III trials. Key questions remain regarding the specific tumor types and patient populations that will derive the most benefit from its unique triple-action mechanism. Future research should focus on identifying predictive biomarkers—perhaps related to Aurora B expression or specific angiogenesis signatures—to enable patient stratification. Head-to-head trials comparing this compound with standard-of-care agents will be the definitive step in establishing its role in the therapeutic armamentarium against solid tumors.
References
- This compound - Grokipedia. (2026).
- This compound - Wikipedia. (2025).
- List of Multikinase inhibitors - Drugs.com. (n.d.).
- Lieu, C., et al. (2010). Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC. PubMed Central.
- Chemistry:this compound - HandWiki. (2026).
- Blair, A., et al. (2016). Principles of Kinase Inhibitor Therapy for Solid Tumors - PMC. PubMed Central.
- Chiauranib (this compound) | Multi-target Inhibitor - MedchemExpress.com. (n.d.).
- Solid Tumors and Kinase Inhibition: Management and Therapy Efficacy Evolution - NIH. (2023).
- Kinase Inhibitors For Cancer Treatment Market Size | CAGR 10.4%. (2024).
- Liang, W., et al. (2014). Multi-targeted antiangiogenic tyrosine kinase inhibitors in advanced non-small cell lung cancer - NCBI. PLOS ONE.
- Demetri, G.D., et al. (2013). Regorafenib in gastrointestinal stromal tumors: clinical evidence and place in therapy - NIH. Therapeutic Advances in Medical Oncology.
- Strumberg, D., et al. (2007). Safety, pharmacokinetics, and preliminary antitumor activity of sorafenib: a review of four phase I trials in patients with advanced refractory solid tumors - PubMed. The Oncologist.
- Grothey, A., et al. (2013). Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - NIH. Journal of Hematology & Oncology.
- Liang, W., et al. (2014). Multi-Targeted Antiangiogenic Tyrosine Kinase Inhibitors in Advanced Non-Small Cell Lung Cancer - PubMed Central. PLOS ONE.
- Al-Rajabi, R., et al. (2009). Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC. Journal of the National Cancer Institute.
- Lee, J.M., et al. (2018). Comparison of clinical outcomes between sorafenib and hepatic artery infusion chemotherapy in advanced hepatocellular carcinoma: A STROBE-compliant article - PMC. Medicine (Baltimore).
Sources
- 1. Principles of Kinase Inhibitor Therapy for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. market.us [market.us]
- 5. Regorafenib in Patients With Solid Tumors With BRAF Alterations: Results From the Targeted Agent and Profiling Utilization Registry (TAPUR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics, and preliminary antitumor activity of sorafenib: a review of four phase I trials in patients with advanced refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemistry:this compound - HandWiki [handwiki.org]
- 11. Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regorafenib in gastrointestinal stromal tumors: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of clinical outcomes between sorafenib and hepatic artery infusion chemotherapy in advanced hepatocellular carcinoma: A STROBE-compliant article - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-targeted antiangiogenic tyrosine kinase inhibitors in advanced non-small cell lung cancer: meta-analyses of 20 randomized controlled trials and subgroup analyses - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Multi-Targeted Antiangiogenic Tyrosine Kinase Inhibitors in Advanced Non-Small Cell Lung Cancer: Meta-Analyses of 20 Randomized Controlled Trials and Subgroup Analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Genetic Target Validation: Confirming Ibcasertib's Mode of Action
In the landscape of oncology drug development, establishing an unambiguous link between a compound's efficacy and its intended molecular target is the bedrock of a successful therapeutic program. Ibcasertib (also known as Chiauranib or CS2164), a multi-kinase inhibitor, has demonstrated potent anti-tumor activity by targeting key pathways involved in cell division, angiogenesis, and inflammation.[1][2] Its primary targets include Aurora Kinase B (AURKB), Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), Colony-Stimulating Factor 1 Receptor (CSF-1R), and c-Kit.[1][2]
This guide provides an in-depth comparison of genetic models designed to rigorously validate these targets. We will move beyond standard protocols to explore the causal logic behind experimental design, ensuring that each step contributes to a self-validating framework. For drug development professionals and researchers, this guide serves as a practical blueprint for confirming the mode of action of multi-targeted inhibitors like this compound, ensuring scientific integrity from the bench to clinical translation.
The Imperative of Genetic Validation
Pharmacological inhibition is a powerful tool, but small molecules can have off-target effects. Genetic validation provides the highest level of confidence that a drug's observed phenotype is a direct result of engaging its intended target. By specifically removing or altering the target protein, we can create a biological system to test a clear hypothesis: if the drug's effect is lost in the absence of the target, then the drug's action is target-dependent.
Core Principle: The Triad of Genetic Validation
A robust genetic validation strategy for an inhibitor like this compound rests on three pillars: Loss of Target, Phenotypic Rescue, and Resistance Conferral. This approach creates a closed-loop, self-validating system.
Caption: The logical framework for genetic target validation.
Part 1: Validating the Mitotic Target - Aurora Kinase B
AURKB is a master regulator of mitosis, and its inhibition leads to catastrophic errors in chromosome segregation, G2/M cell cycle arrest, and ultimately apoptosis.[1] A key, direct substrate of AURKB is Histone H3, which it phosphorylates at Serine 10 (p-H3S10) during mitosis.[1] This phosphorylation event is a robust and widely accepted biomarker for AURKB activity.
Methodology 1: CRISPR/Cas9-Mediated Knockout of AURKB
CRISPR-Cas9 provides a permanent and complete method to ablate gene function, offering a clean background to test drug specificity.
Experimental Rationale: By creating a cell line that completely lacks AURKB, we can test if the characteristic cellular effects of this compound, particularly the reduction in p-H3S10 and subsequent mitotic arrest, are lost.
Caption: Workflow for generating and testing AURKB knockout cells.
Step-by-Step Protocol: AURKB KO Generation and Validation
-
sgRNA Design: Design at least two distinct single-guide RNAs (sgRNAs) targeting early, conserved exons of the AURKB gene to maximize the likelihood of generating a null allele.
-
Transfection: Co-transfect a suitable cancer cell line (e.g., HeLa, HCT116) with a Cas9-expressing plasmid and the sgRNA-expressing plasmid.
-
Clonal Selection: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Knockout Validation:
-
Genomic: Extract genomic DNA from expanded clones. PCR amplify the targeted region and perform Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).
-
Proteomic: Perform a Western blot on lysates from candidate clones using a validated anti-AURKB antibody to confirm the complete absence of the protein. This is a critical validation step.
-
-
Phenotypic Analysis:
-
Treat both wild-type (WT) and validated AURKB knockout (KO) cells with a dose range of this compound.
-
Measure cell viability to determine the IC50. A significant rightward shift in the IC50 curve for KO cells is expected.
-
Measure the levels of p-H3S10 via Western blot. This compound should reduce p-H3S10 in WT cells but have no effect in KO cells, which already have a basal low level.
-
| Cell Line | Treatment | AURKB Protein | p-H3S10 (Normalized) | Cell Viability IC50 (nM) |
| Wild-Type | Vehicle | +++ | 1.0 | >1000 |
| Wild-Type | This compound (3 µM) | +++ | 0.1 | 50 |
| AURKB KO | Vehicle | - | 0.05 | >10,000 |
| AURKB KO | This compound (3 µM) | - | 0.05 | >10,000 |
Table 1: Expected comparative data from an AURKB knockout experiment. Data is illustrative.
Methodology 2: The "Gold Standard" - Rescue with an Inhibitor-Resistant Mutant
This advanced technique provides the most definitive proof of direct target engagement. By introducing a mutation in the ATP-binding pocket of the target kinase (a "gatekeeper" mutation), it is possible to make the kinase insensitive to the inhibitor while preserving its catalytic activity.
Experimental Rationale: If re-expressing wild-type AURKB in the KO cells restores sensitivity to this compound, it confirms the target's role. Crucially, if expressing an this compound-resistant AURKB mutant fails to restore sensitivity, it proves that this compound's effect is mediated through direct binding to that specific site on AURKB.
Step-by-Step Protocol: Gatekeeper Mutant Rescue
-
Identify/Create Mutant: Identify a known gatekeeper residue in AURKB (e.g., Leu-154) and mutate it to a smaller residue like alanine (L154A).[3] This mutation may require a second, compensatory mutation to restore kinase activity.[3][4]
-
Generate Expression Vectors: Create lentiviral vectors to express:
-
Wild-Type AURKB (WT-AURKB)
-
Resistant Mutant AURKB (Res-AURKB)
-
-
Transduce KO Cells: Transduce the validated AURKB KO cell line with the WT-AURKB and Res-AURKB vectors to create stable "rescue" cell lines.
-
Confirm Expression: Use Western blot to confirm that the rescued cell lines express AURKB at levels comparable to the original wild-type cells.
-
Phenotypic Analysis: Treat the WT, KO, WT-Rescue, and Res-Rescue cell lines with this compound.
-
Prediction: The WT-Rescue cells will regain sensitivity to this compound (IC50 similar to WT), while the Res-Rescue cells will remain resistant (IC50 similar to KO). This result elegantly demonstrates that the phenotypic effect of this compound is mediated specifically through binding to AURKB.
-
Part 2: Validating Angiogenesis Targets - VEGFR, PDGFR
This compound potently inhibits receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis.[1] Validating these targets involves measuring the inhibition of ligand-induced receptor autophosphorylation and downstream signaling.
Methodology 3: siRNA-Mediated Knockdown of VEGFR2
For targets where a complete knockout might be lethal or induce complex compensatory mechanisms, transient knockdown using small interfering RNA (siRNA) is an effective alternative.
Experimental Rationale: Endothelial cells (e.g., HUVECs) are the primary cell type for studying angiogenesis. By using siRNA to reduce the expression of VEGFR2 (the primary receptor for VEGF-A), we can determine if this compound's ability to block VEGF-A-induced signaling and proliferation is dependent on this receptor.
Step-by-Step Protocol: VEGFR2 siRNA Knockdown
-
siRNA Transfection: Transfect HUVECs with either a non-targeting control (NTC) siRNA or a validated siRNA targeting VEGFR2 (KDR).
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of cells and perform a Western blot for total VEGFR2 to confirm efficient knockdown (typically >70%).
-
Functional Assay:
-
Serum-starve the remaining NTC and VEGFR2-knockdown cells.
-
Pre-treat the cells with Vehicle or this compound for 1-2 hours.
-
Stimulate the cells with recombinant VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells immediately.
-
-
Analysis by Western Blot: Probe the cell lysates for:
-
Phospho-VEGFR2 (p-VEGFR2): To measure receptor activation.
-
Total VEGFR2: To confirm knockdown.
-
Phospho-ERK1/2 (p-ERK): A key downstream signaling node.
-
Total ERK1/2: As a loading control.
-
| Cell Treatment | p-VEGFR2 | Total VEGFR2 | p-ERK |
| NTC siRNA + VEGF | +++ | +++ | +++ |
| NTC siRNA + this compound + VEGF | + | +++ | + |
| VEGFR2 siRNA + VEGF | + | + | + |
| VEGFR2 siRNA + this compound + VEGF | + | + | + |
Table 2: Expected Western blot results from a VEGFR2 knockdown experiment. This compound's effect on p-VEGFR2 and p-ERK is blunted in the absence of the target receptor. Data is illustrative.
Part 3: Validating Stroma & Immune Targets - CSF-1R and c-Kit
This compound also targets CSF-1R and c-Kit, kinases important for macrophage function and hematopoietic cells, respectively.[1] The validation principles remain the same, focusing on ligand-induced phosphorylation and downstream signaling in appropriate cell models (e.g., macrophages for CSF-1R, mast cell lines for c-Kit).
A similar CRISPR-KO or siRNA-knockdown strategy can be employed for these targets. The key is to identify a robust, proximal downstream phosphorylation event to measure target engagement.
-
For CSF-1R: Upon stimulation with CSF-1, measure autophosphorylation of CSF-1R and phosphorylation of downstream effectors like Akt and ERK.[3][5]
-
For PDGFRβ: Upon stimulation with PDGF-BB, measure autophosphorylation at key sites like Tyr751, which is a docking site for PI3-Kinase.[6][7]
-
For c-Kit: Upon stimulation with Stem Cell Factor (SCF), measure c-Kit autophosphorylation (e.g., at Tyr719) and subsequent activation of the PI3K/Akt pathway.[8][9]
Conclusion
Confirming the mode of action for a multi-targeted inhibitor like this compound requires a systematic and multi-pronged approach. Genetic models are not merely confirmatory tools; they are essential for building a rigorous, evidence-based understanding of a drug's biological activity. By employing a combination of CRISPR-mediated knockout, siRNA-based knockdown, and inhibitor-resistant rescue experiments, researchers can definitively link the potent anti-tumor effects of this compound to the inhibition of its designated targets: AURKB, VEGFR, PDGFR, CSF-1R, and c-Kit. This level of scientific rigor is indispensable for guiding clinical development, identifying responsive patient populations, and ultimately delivering safe and effective cancer therapies.
References
- Zhou Y, Shan S, Li ZB, et al. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency. Cancer Science. 2017;108(3):469-477.
- Guse A, Mishima M, Glotzer M. Phosphorylation of ZEN-4/MKLP1 by Aurora B regulates completion of cytokinesis. Current Biology. 2005;15(8):778-786.
- Hengeveld RCC, Vromans MJM, Vleugel M, et al. Development of a Chemical Genetic Approach for Human Aurora B Kinase Identifies Novel Substrates of the Chromosomal Passenger Complex. Molecular & Cellular Proteomics. 2012;11(6).
- Koch S, Tugores A, Chakrabarti R. Signal Transduction by Vascular Endothelial Growth Factor Receptors. Biochemical Pharmacology. 2011;81(7):817-825.
- Roussel E, Stanley ER. The CSF-1 Receptor in Myeloid Cells. Cold Spring Harbor Perspectives in Biology. 2017;9(8):a022160.
- Kazlauskas A, Cooper JA. Phosphorylation sites in the PDGF receptor with different specificities for binding GAP and PI3 kinase in vivo. Cell. 1990;62(1):151-161.
- ResearchGate. Analysis of the PDGFr downstream signaling pathway. ResearchGate.net. Accessed January 10, 2026.
- PloS one. Tyrosine Kinase Inhibitors Induce Down-Regulation of c-Kit by Targeting the ATP Pocket. journals.plos.org. Accessed January 10, 2026.
- ResearchGate. The H250Y mutation rescues kinase activity of Aurora B gatekeeper... ResearchGate.net. Accessed January 10, 2026.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-PDGF Receptor beta (Tyr751) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosine Kinase Inhibitors Induce Down-Regulation of c-Kit by Targeting the ATP Pocket | PLOS One [journals.plos.org]
- 9. selleckchem.com [selleckchem.com]
Evaluating Ibcasertib's Efficacy in Sunitinib-Resistant Tumors: A Comparative Guide for Researchers
The emergence of resistance to targeted therapies remains a formidable challenge in oncology. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor (RTKI), has been a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] However, the majority of patients who initially respond to Sunitinib eventually develop resistance, necessitating novel therapeutic strategies.[1] This guide provides an in-depth evaluation of Ibcasertib (AZD3463), a potent dual inhibitor of Aurora kinase B (AURKB) and FMS-like tyrosine kinase 3 (FLT3), as a potential therapeutic option for Sunitinib-resistant tumors. We will delve into the mechanistic rationale, present relevant preclinical data by analogy, and provide detailed experimental protocols for researchers investigating this promising avenue.
The Clinical Challenge: Unraveling Sunitinib Resistance
Sunitinib exerts its anti-tumor effects by targeting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT.[1][3] This blockade of pro-angiogenic and oncogenic signaling pathways initially leads to tumor regression or stabilization. However, tumors inevitably adapt and develop resistance through a variety of mechanisms:
-
Activation of Bypass Signaling Pathways: Tumor cells can activate alternative signaling pathways to circumvent the effects of Sunitinib. This can involve the upregulation of other receptor tyrosine kinases that are not inhibited by Sunitinib, leading to renewed downstream signaling for proliferation and survival.[4][5]
-
Alterations in the Tumor Microenvironment: The tumor microenvironment can contribute to resistance by providing pro-survival signals and promoting angiogenesis through alternative mechanisms.
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to adapt to the stress induced by Sunitinib, enabling their survival and proliferation.[4]
-
Genetic Alterations: Secondary mutations in the target kinases can arise, reducing the binding affinity of Sunitinib and rendering it less effective.[6]
This compound: A Dual-Pronged Attack on Cancer Cell Proliferation and Survival
This compound is a novel small molecule inhibitor with potent activity against two key targets implicated in cancer progression and drug resistance: Aurora kinase B and FLT3.
Aurora Kinase B (AURKB): A crucial regulator of mitosis, AURKB is essential for proper chromosome segregation and cytokinesis. Its overexpression is frequently observed in various cancers and is associated with aneuploidy, genetic instability, and resistance to therapy.[7] Inhibition of AURKB leads to mitotic catastrophe and apoptosis in rapidly dividing cancer cells.
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a critical role in hematopoiesis. Activating mutations in FLT3 are common in acute myeloid leukemia (AML) and contribute to uncontrolled cell proliferation and survival.[8] Notably, FLT3 is also a target of Sunitinib, suggesting a potential overlap in the signaling pathways affected by both drugs.[1][3]
The dual inhibition of AURKB and FLT3 by this compound presents a compelling strategy to overcome resistance to single-agent TKIs like Sunitinib. By targeting a fundamental process of cell division (AURKB) and a key survival pathway (FLT3), this compound has the potential to induce synthetic lethality in tumor cells that have developed resistance to Sunitinib.
Signaling Pathways at Play
To understand the comparative efficacy, it is crucial to visualize the signaling pathways targeted by both Sunitinib and this compound.
Caption: Comparative signaling pathways of Sunitinib and this compound.
Preclinical Evidence: A Case for Efficacy by Analogy
While direct preclinical studies of this compound in Sunitinib-resistant solid tumors are currently limited, compelling evidence from studies on Sorafenib-resistant AML provides a strong rationale for its potential efficacy. Sorafenib, like Sunitinib, is a multi-kinase inhibitor, and resistance mechanisms often involve the activation of alternative signaling pathways.
A key study demonstrated that this compound (AZD3463) effectively inhibited the growth of both Sorafenib-sensitive and Sorafenib-resistant AML cells.[8] The resistant cells harbored a secondary mutation in FLT3, a common mechanism of TKI resistance. This compound's ability to potently inhibit this resistant mutant highlights its potential to overcome similar resistance mechanisms that may arise in Sunitinib-treated tumors. Furthermore, another novel dual FLT3/Aurora kinase inhibitor has shown efficacy against sorafenib-resistant hepatocellular carcinoma.[9]
These findings suggest that the dual inhibitory action of this compound on FLT3 and Aurora kinase B could be a powerful strategy to counteract the adaptive mechanisms that lead to Sunitinib resistance.
Comparative Efficacy Data (Hypothetical)
To guide future research, the following table presents a hypothetical summary of expected outcomes from a comparative study of this compound in Sunitinib-sensitive and -resistant cell lines. This is based on the mechanistic rationale and preclinical data from analogous studies.
| Parameter | Sunitinib-Sensitive Cells | Sunitinib-Resistant Cells | Alternative Therapy |
| Cell Viability (IC50) | Sunitinib: Low nM | Sunitinib: High µM | This compound: Low to mid nM in both sensitive and resistant lines |
| Apoptosis Induction | Sunitinib: Significant increase | Sunitinib: Minimal effect | This compound: Potent induction in both sensitive and resistant lines |
| In Vivo Tumor Growth | Sunitinib: Tumor regression | Sunitinib: Continued tumor growth | This compound: Significant tumor growth inhibition in resistant xenografts |
Experimental Protocols
For researchers aiming to validate the efficacy of this compound in Sunitinib-resistant models, we provide the following detailed experimental protocols.
Development of Sunitinib-Resistant Cell Lines
Objective: To generate Sunitinib-resistant cancer cell lines for in vitro and in vivo studies.
Methodology:
-
Cell Culture: Culture the parental cancer cell line (e.g., a human renal cell carcinoma line like 786-O) in appropriate media.
-
Dose Escalation: Continuously expose the cells to gradually increasing concentrations of Sunitinib over several months.
-
Selection of Resistant Clones: Isolate and expand individual clones that demonstrate sustained proliferation in the presence of high concentrations of Sunitinib.
-
Confirmation of Resistance: Characterize the resistant phenotype by comparing the IC50 of Sunitinib in the resistant clones to the parental cell line using a cell viability assay.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Sunitinib on sensitive and resistant cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, Sunitinib, or a vehicle control for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound in Sunitinib-resistant cells.
Methodology:
-
Cell Treatment: Treat Sunitinib-resistant cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a Sunitinib-resistant tumor model.
Methodology:
-
Tumor Implantation: Subcutaneously inject Sunitinib-resistant cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, Sunitinib, this compound).
-
Drug Administration: Administer the drugs orally at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: A typical experimental workflow for evaluating drug efficacy.
Conclusion and Future Directions
The dual inhibition of Aurora kinase B and FLT3 by this compound presents a rational and promising strategy to overcome Sunitinib resistance in RCC and GIST. While direct comparative data is still needed, the strong mechanistic rationale and supporting preclinical evidence in analogous resistance models warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate the therapeutic potential of this compound in this challenging clinical setting. Future studies should focus on elucidating the precise molecular mechanisms by which this compound circumvents Sunitinib resistance and on identifying predictive biomarkers to guide patient selection.
References
- Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics. Br J Pharmacol. 2023;180(23):2937-2955. [Link]
- Sunitinib resistance in renal cell carcinoma. Cancer Microenviron. 2013;6(1):55-65. [Link]
- Elucidating mechanisms of sunitinib resistance in renal cancer: an integrated pathological-molecular analysis.
- Progress in mechanisms and treatment of sunitinib resistance in renal cell carcinoma. J Cancer Res Clin Oncol. 2023;149(1):1-14. [Link]
- Sunitinib resistance in renal cell carcinoma. Cancer Microenviron. 2013;6(1):55-65. [Link]
- Sunitinib resistance in renal cell carcinoma: From molecular mechanisms to predictive biomarkers.
- Evolution of resistance to Aurora kinase B inhibitors in leukaemia cells. Leukemia. 2012;26(8):1876-85. [Link]
- Impact of sunitinib resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro. Cancer Biol Ther. 2024;25(1):2306760. [Link]
- Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. Molecules. 2021;26(7):1981. [Link]
- Targeting Aurora B kinase prevents and overcomes resistance to EGFR inhibitors in lung cancer by enhancing BIM- and PUMA-mediated apoptosis. Cancer Cell. 2021;39(9):1245-1261.e6. [Link]
- Sustained Aurora Kinase B Expression Confers Resistance to PI3K Inhibition in Head and Neck Squamous Cell Carcinoma. Cancer Res. 2022;82(23):4444-4456. [Link]
- The Potential Role of Lysosomal Sequestration in Sunitinib Resistance of Renal Cell Cancer. Cancers (Basel). 2019;11(10):1463. [Link]
- Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer. Transl Lung Cancer Res. 2024;13(2):333-337. [Link]
- Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance. Clin Cancer Res. 2011;17(19):6141-51. [Link]
- The ALK inhibitor AZD3463 effectively inhibits growth of sorafenib-resistant acute myeloid leukemia. Blood Cancer J. 2019;9(2):14. [Link]
- Efficacy and safety of sunitinib in patients with advanced gastrointestinal stromal tumour after failure of imatinib: a randomised controlled trial. Lancet. 2006;368(9544):1329-38. [Link]
- Role of the ALK Inhibitor AZD3463 in Sorafenib-Resistant Acute Myeloid Leukemia. Cancer Network. 2019. [Link]
- Novel FLT3/AURK multikinase inhibitor is efficacious against sorafenib-refractory and sorafenib-resistant hepatocellular carcinoma. J Biomed Sci. 2022;29(1):6. [Link]
Sources
- 1. Sunitinib resistance in renal cell carcinoma: From molecular mechanisms to predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Molecularly Characterized Preclinical Platform of Subcutaneous Renal Cell Carcinoma (RCC) Patient-Derived Xenograft Models to Evaluate Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sunitinib resistance in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 8. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to Predictive Biomarkers for Ibcasertib (Chiauranib, CS2164) Therapy
Introduction: Navigating the Precision Oncology Landscape with Ibcasertib
This compound (also known as Chiauranib or CS2164) is an investigational, orally bioavailable, multi-kinase inhibitor that has demonstrated promise in clinical trials for various solid tumors, including small-cell lung cancer (SCLC), ovarian cancer, and pancreatic cancer.[1] Developed by Shenzhen Chipscreen Biosciences, this compound exerts its anti-tumor effects by concurrently targeting several key signaling pathways involved in tumor angiogenesis, mitosis, and chronic inflammation.[1][2] Its targets include Aurora B kinase (AURKB), vascular endothelial growth factor receptors (VEGFR1-3), platelet-derived growth factor receptors (PDGFRα/β), colony-stimulating factor 1 receptor (CSF1R), and c-Kit.[1][2]
The multi-targeted nature of this compound presents both an opportunity and a challenge. While it can simultaneously disrupt multiple oncogenic drivers, it also complicates the identification of a single, definitive predictive biomarker. A robust biomarker strategy is paramount to identify patient populations most likely to respond to this compound, thereby maximizing its therapeutic potential and minimizing unnecessary toxicity. This guide provides a comprehensive overview of the current landscape of potential predictive biomarkers for this compound therapy, drawing comparisons with established biomarkers for other inhibitors of its target pathways and presenting supporting preclinical and clinical investigational data.
The Molecular Underpinnings of this compound's Action: A Triad of Anti-Cancer Activity
This compound's efficacy stems from its ability to inhibit three critical processes in tumor development and progression: angiogenesis, aberrant mitosis, and pro-tumor inflammation. Understanding these mechanisms is fundamental to hypothesizing and validating predictive biomarkers.
A Multi-pronged Attack on Tumor Growth
This compound's mechanism of action can be visualized as a three-pronged assault on cancer cells and their microenvironment.
Caption: this compound's multi-targeted inhibition of key kinases.
Potential Biomarkers for Predicting Response to this compound
Given the nascent stage of biomarker discovery specifically for this compound, a rational approach involves examining established and investigational biomarkers for each of its targets.
Pharmacodynamic Biomarkers: Confirming Target Engagement
Pharmacodynamic (PD) biomarkers are crucial in early-phase clinical trials to confirm that the drug is hitting its intended targets and to guide dose selection. A Phase I study of this compound (NCT02122809) planned to assess several PD biomarkers.[3]
-
Phospho-Histone H3 (pHH3): As a direct downstream substrate of AURKB, the level of histone H3 phosphorylation is a well-established pharmacodynamic biomarker for AURKB inhibition.[4] Preclinical studies with this compound have demonstrated a reduction in pHH3 levels, leading to G2/M cell cycle arrest.[4]
-
Soluble VEGFR2 (sVEGFR2) and VEGF: Circulating levels of sVEGFR2 and its ligand VEGF have been explored as biomarkers for anti-angiogenic therapies. While results have been inconsistent across different drugs and tumor types, they are being evaluated in this compound trials.[3]
Predictive Biomarkers: Identifying Responders
The ultimate goal is to identify predictive biomarkers that can select patients who will derive the most benefit from this compound. Based on its targets, several candidate predictive biomarkers can be proposed.
Table 1: Potential Predictive Biomarkers for this compound Therapy
| Biomarker Category | Specific Biomarker | Rationale for this compound | Current Status for Other Inhibitors |
| Gene Mutations | KIT mutations | This compound inhibits c-Kit. | Activating mutations are predictive for imatinib response in GIST. |
| PDGFRA mutations | This compound inhibits PDGFRα. | Specific mutations (e.g., D842V) are predictive for certain PDGFR inhibitors in GIST. | |
| Gene Expression | AURKB expression | High expression may indicate dependence on this pathway. | Investigational for other Aurora kinase inhibitors. |
| VEGFA expression | High expression may indicate tumors reliant on angiogenesis. | Conflicting data for anti-VEGF therapies. | |
| CSF1R expression on TAMs | High expression may indicate a tumor microenvironment susceptible to CSF1R blockade. | Investigational for CSF1R inhibitors. | |
| Protein Expression | Phospho-ERK, Phospho-STAT3 | Preclinical data suggests this compound inhibits the VEGFR2/ERK/STAT3 pathway. | Downstream pathway activation can be a marker of resistance to upstream inhibitors. |
| Tumor Microenvironment | Density of TAMs | This compound's inhibition of CSF1R is expected to modulate TAMs. | High TAM density is often associated with poor prognosis and may predict response to CSF1R inhibitors. |
Comparative Analysis: this compound vs. Alternative Therapies
A key aspect of positioning this compound in the therapeutic landscape is understanding how its potential biomarker strategy compares to that of alternative or complementary treatments.
Table 2: Comparison of Biomarker Strategies for this compound and Alternative Therapies
| Therapeutic Agent | Primary Target(s) | Established/Investigational Predictive Biomarkers |
| This compound | AURKB, VEGFR, PDGFR, c-Kit, CSF1R | Investigational: Gene mutations (KIT, PDGFRA), gene/protein expression of targets, TME characteristics (TAMs). |
| Paclitaxel/Etoposide | Microtubules/Topoisomerase II | Generally lack specific predictive biomarkers; used based on tumor histology and clinical factors. |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab) | PD-1/PD-L1 | PD-L1 expression, Tumor Mutational Burden (TMB), Microsatellite Instability (MSI). |
| PARP Inhibitors (e.g., Olaparib) | PARP | BRCA1/2 mutations, Homologous Recombination Deficiency (HRD). |
The broad-spectrum activity of this compound suggests its potential utility in tumors that may not have a single, "targetable" mutation for which a highly specific inhibitor is available. Furthermore, its immunomodulatory effects through CSF1R inhibition open the possibility of synergistic combinations with immune checkpoint inhibitors, where biomarkers of the tumor immune microenvironment would be critical.
Experimental Workflows for Biomarker Discovery and Validation
A multi-platform approach is essential for the comprehensive discovery and validation of predictive biomarkers for this compound.
Workflow for Biomarker Identification
Caption: A streamlined workflow for identifying and validating this compound biomarkers.
Detailed Experimental Protocols
1. Immunohistochemistry (IHC) for Target Protein Expression
-
Objective: To assess the protein expression levels of this compound's targets (AURKB, VEGFR2, PDGFRα, c-Kit, CSF1R) and pharmacodynamic markers (pHH3) in tumor tissue.
-
Protocol:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 18-24 hours.
-
Process and embed the tissue in paraffin to create formalin-fixed, paraffin-embedded (FFPE) blocks.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval using a pressure cooker or water bath with an appropriate citrate or EDTA buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate with primary antibodies against the target proteins at optimized dilutions.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a diaminobenzidine (DAB) substrate-chromogen system.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Score the slides based on the intensity and percentage of positive tumor cells.
-
2. Next-Generation Sequencing (NGS) for Genomic Biomarkers
-
Objective: To identify mutations, copy number variations, and gene fusions in the genes encoding this compound's targets and key downstream signaling molecules.
-
Protocol:
-
Extract genomic DNA from FFPE tumor tissue or a blood sample (for ctDNA).
-
Quantify and assess the quality of the extracted DNA.
-
Prepare sequencing libraries using a targeted gene panel or whole-exome sequencing kit. This involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
Perform library amplification and purification.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the human reference genome.
-
Call genetic variants (SNVs, indels, CNVs, and structural variants) using validated bioinformatic pipelines.
-
Annotate the identified variants for their potential clinical significance.
-
3. Liquid Biopsy for Circulating Tumor DNA (ctDNA) Analysis
-
Objective: To non-invasively monitor for the emergence of resistance mutations and to assess tumor heterogeneity.
-
Protocol:
-
Collect peripheral blood in specialized tubes that stabilize cell-free DNA.
-
Separate plasma from whole blood by centrifugation.
-
Isolate circulating cell-free DNA from the plasma using a dedicated kit.
-
Quantify the extracted cfDNA.
-
Analyze the cfDNA for tumor-specific mutations using highly sensitive techniques such as digital PCR (dPCR) or targeted NGS.
-
Correlate the presence and allelic frequency of mutations with treatment response and disease progression.
-
Future Directions and Conclusion
The successful clinical development of this compound will be significantly enhanced by the identification and validation of predictive biomarkers. While direct clinical data on such biomarkers for this compound is still emerging, a rational approach based on its mechanism of action and the biomarker landscape of other kinase inhibitors provides a strong foundation for future research.
The ongoing and future clinical trials for this compound, particularly those in SCLC, ovarian, and pancreatic cancer, are critical for collecting the necessary patient samples and clinical data to validate the candidate biomarkers discussed in this guide.[1] A concerted effort to integrate comprehensive biomarker discovery and validation into these trials will be essential to unlock the full potential of this promising multi-targeted therapy and to advance the paradigm of precision oncology.
References
- This compound - Grokipedia. (2026-01-08).
- Preclinical Studies of Chiauranib Show It Inhibits Transformed Follicular Lymphoma through the VEGFR2/ERK/STAT3 Signaling P
- Chiauranib (this compound) | Multi-target Inhibitor - MedchemExpress.com.
- CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflamm
- NCT04830813 | Phase 3 Clinical Study of Chiauranib Capsule in Patients With Small-cell Lung Cancer | ClinicalTrials.gov.
- Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PubMed. (2019-01-14).
- Efficacy and safety of chiauranib in a combination therapy in platinum-resistant or refractory ovarian cancer: a multicenter, open-label, phase Ib and II study - PMC - PubMed Central. (2024-08-09).
- Phase I Study of Chiauranib in Patients With Advanced Solid Tumors | MedP
- NCT03166891 | Phase Ib Study of Chiauranib in P
- Promises of Protein Kinase Inhibitors in Recalcitrant Small-Cell Lung Cancer: Recent Scenario and Future Possibilities - PubMed Central.
- Identification of Potential Prognostic and Predictive Biomarkers for Immune-Checkpoint Inhibitor Response in Small Cell Lung Cancer - PMC - NIH.
- Advances in biomarkers for immunotherapy in small-cell lung cancer - PMC - NIH.
- Studies of an experimental ovarian cancer therapy identify a biomarker of tre
- New Predictive Biomarkers for Ovarian Cancer - PMC - NIH.
- Ovarian Tumor Biomarkers: Correlation Between Tumor Type and Marker Expression, and Their Role in Guiding Therapeutic Str
- Biomarkers for pancreatic cancer: going beyond the impossible? - BJS Academy.
- Pancreatic Cancer Biomarkers and Their Implication in Cancer Diagnosis and Epidemiology.
- Biomarkers For Pancreatic Cancer To Be Tested In Multi-drug Collabor
- Advances in biomarker-driven therapies in pancre
- In vitro and vivo anticancer activities of dual inhibitors of Aurora kinases and VEGFR2. (2007-11-01).
- Dual VEGF/VEGFR inhibition in advanced solid malignancies: clinical effects and pharmacodynamic biomarkers - PubMed.
- Biomarkers of angiogenesis and their role in the development of VEGF inhibitors - PMC.
- Biomarkers of angiogenesis and their role in the development of VEGF inhibitors. (2009-12-15).
- Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A System
- Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - Frontiers.
- Establishment of drug induced resistant tumor models enable the development of next generation anticancer therapeutics - WuXi Biology.
- Preclinical Tumor Models Resistant | Antineo.
- Emerging Predictive Biomarkers in NSCLC | Targeted Oncology. (2018-08-23).
Sources
- 1. Studies of an experimental ovarian cancer therapy identify a biomarker of treatment response | Center for Cancer Research [ccr.cancer.gov]
- 2. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ibcasertib and Associated Waste
As a Senior Application Scientist, this guide provides a detailed framework for the safe handling and disposal of Ibcasertib (also known as Chiauranib or CS2164), an investigational multi-target kinase inhibitor. Given its potent antineoplastic properties, all materials contaminated with this compound must be managed as hazardous chemical waste to ensure personnel safety, environmental protection, and regulatory compliance.[1]
This document is built on the foundational principles of laboratory safety and hazardous waste management for investigational drugs.[2][3] Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, the procedures outlined here are derived from best practices for handling potent, non-scheduled pharmaceutical compounds. Crucially, these guidelines must be implemented in strict accordance with your institution's Environmental Health and Safety (EHS) department protocols and all applicable federal, state, and local regulations.
Hazard Assessment and Core Disposal Principles
This compound is an orally active inhibitor of multiple kinases involved in angiogenesis, mitosis, and inflammation, such as VEGFR, Aurora B, and c-Kit.[4][5][6] Its mechanism as a potent, cell-cycle-disrupting antineoplastic agent requires that it be handled as a hazardous compound.[7] The following principles are paramount for managing this compound waste:
-
Primacy of EHS: Your institution's EHS department is the final authority on hazardous waste procedures. They will provide approved containers, labels, and guidance on waste classification (e.g., under the Resource Conservation and Recovery Act - RCRA).[8]
-
No Sink or Trash Disposal: Under no circumstances should this compound or any material contaminated with it be disposed of down the drain or in the regular trash.[1] This is to prevent the release of potent pharmaceutical agents into the environment.
-
Waste Minimization: Only prepare the amount of this compound solution required for an experiment to minimize the generation of hazardous waste.
-
Segregation is Key: Properly segregating waste streams is critical to prevent dangerous chemical reactions and ensure proper disposal routing. Do not mix this compound waste with other waste streams unless explicitly permitted by EHS.
This compound Waste Stream Identification and Segregation
All waste generated from procedures involving this compound must be segregated at the point of generation. The following table outlines the primary waste streams and their appropriate handling.
| Waste Stream Category | Description & Examples | Recommended Container & Handling |
| Solid Chemical Waste | Unused or expired neat this compound powder; labware heavily contaminated with solid compound (e.g., weigh boats, spatulas). | Place in a securely sealed, robust container (e.g., a screw-top vial or jar) clearly labeled with "Hazardous Waste" and the full chemical name. This small container should then be placed inside a larger designated solid hazardous waste container provided by EHS. |
| Contaminated PPE & Lab Debris | Gloves, bench paper, pipette tips, tubes, and other disposable items with trace contamination of this compound. | Place in a designated hazardous waste container lined with a heavy-duty plastic bag.[9] Do not place these items in standard biohazard or regular trash bins.[10] |
| Liquid Chemical Waste | Unused or leftover this compound solutions (e.g., in DMSO or culture media); solvents used to rinse contaminated glassware. | Collect in a labeled, leak-proof, and chemically compatible waste container (e.g., HDPE or glass).[1] Do not mix incompatible solvents. The container must have a secure, screw-top lid and be kept closed when not in use. |
| Contaminated Sharps | Needles, syringes, glass Pasteur pipettes, or broken glass vials contaminated with this compound. | Immediately place in a designated, puncture-proof sharps container for chemical-contaminated sharps.[9] Do not place non-sharp items in this container.[9] |
| Empty Raw Material Containers | The original vial or container that held the neat this compound powder. | For potent compounds like this compound, empty containers are often managed as hazardous waste. They should not be triple-rinsed unless directed by EHS, as the rinse-ate itself becomes hazardous waste. Place the empty, sealed container in the solid hazardous waste bin. |
Step-by-Step Disposal Protocol: From Benchtop to EHS Pickup
I. Containerization and Labeling
-
Obtain EHS-Approved Containers: Before beginning work, ensure you have the correct, EHS-approved waste containers for each waste stream you will generate.
-
Label Immediately: As soon as the first drop of waste is added to a container, affix a "Hazardous Waste" label provided by your institution.[1]
-
Complete the Label: Using a permanent marker, clearly write the full chemical name ("this compound") and any other constituents (e.g., "Dimethyl Sulfoxide," "Methanol"). Do not use abbreviations. Estimate the percentages of each component.
-
Keep Containers Closed: All hazardous waste containers must be kept securely closed with a tight-fitting lid when not actively being filled. This prevents spills and the release of vapors.
II. Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste containers in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory staff.[1]
-
Ensure Compatibility: Do not store incompatible waste types next to each other. For example, acidic and basic waste should be stored in separate secondary containment trays.
-
Monitor Fill Level: Do not overfill containers. Stop filling at 80-90% capacity to prevent spills during transport.
III. Requesting Final Disposal
-
Schedule a Pickup: Once a container is full or you have completed the project, contact your institution's EHS department to schedule a waste pickup.
-
Transport to Collection Point: Follow institutional procedures for moving the sealed and properly labeled containers to the designated hazardous waste collection area for EHS personnel.
-
Incineration: Investigational drug waste is typically sent to a permitted hazardous waste incineration facility.[11] This is the standard and required method for ensuring the complete destruction of potent pharmaceutical compounds.
-
Documentation: EHS will manage the waste manifest and can typically provide a certificate of destruction upon request, which may be required for clinical trial records.[8][11]
This compound Waste Segregation Workflow
The following diagram illustrates the decision-making process for properly segregating waste generated during research with this compound.
Caption: Decision workflow for segregating this compound-contaminated waste streams.
References
- Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis Environmental Health & Safety. [Link]
- Department of Pharmacy Services STANDARD OPERATING PROCEDURES (SOPs): DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT. University of Virginia. [Link]
- SUP-002-02 Investigational Product Disposal and Destruction. UI Health Care. [Link]
- ASHP Guidelines for the Management of Investigational Drug Products. (2018). American Society of Health-System Pharmacists. [Link]
- Department Policy and Procedure Manual Accountability and Destruction of Investigational Drugs. (2019). Stanley Manne Children's Research Institute. [Link]
- This compound.
- This compound. Grokipedia. [Link]
- This compound. Wikipedia. [Link]
- Waste Disposal Guide. University of Maryland, Baltimore County Environmental Safety and Health. [Link]
- How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste. (2024). UC San Diego Blink. [Link]
- Waste Stream Disposal – Quick Sheet. UConn Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ashp.org [ashp.org]
- 3. research.luriechildrens.org [research.luriechildrens.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 10. health.uconn.edu [health.uconn.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
A Researcher's Guide to Personal Protective Equipment for Handling Ibcasertib
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and data integrity. Handling potent investigational compounds like Ibcasertib (also known as Chiauranib or CS2164) requires a meticulous and informed approach. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) to ensure you are protected and your work is uncompromised. We will delve into the why behind each recommendation, grounding our protocols in the compound's specific mechanism and established best practices for hazardous drug handling.
The Scientific Imperative for Caution: Understanding this compound's Profile
This compound is a powerful, orally active multi-kinase inhibitor with significant antineoplastic potential.[1] It potently targets key pathways involved in tumor growth and proliferation, including angiogenesis (VEGFR1-3, PDGFRα), mitosis (Aurora B), and inflammation (CSF-1R).[2][3][4] Its efficacy is demonstrated by low nanomolar IC50 values against these targets.[4]
This high biological activity is precisely why it must be handled with the utmost care. As a compound designed to be cytotoxic to cancer cells by disrupting fundamental processes like cell division, it is classified as a hazardous drug.[3][5] Occupational exposure, primarily through inhalation of aerosolized powder or direct skin contact, poses a significant risk.[6] While a specific, publicly available Safety Data Sheet (SDS) for this compound is not always accessible for investigational drugs, the safety protocols for potent kinase inhibitors and cytotoxic agents provide a clear and necessary standard of practice.[7][8]
The Core Ensemble: Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task. However, a baseline level of protection is mandatory for any procedure involving this compound. All handling of the solid compound and the initial preparation of stock solutions must be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biosafety Cabinet (BSC) or a chemical fume hood.[8][9]
Table 1: Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[10][11] | The inner glove protects the skin in case the outer glove is breached. The outer glove can be removed immediately upon contamination, preserving the primary barrier. Chemotherapy rating ensures resistance to chemical permeation.[11] |
| Body Protection | Disposable, solid-front, back-closing gown resistant to chemical permeation.[10] | Protects skin and personal clothing from splashes and contamination. A solid, back-closing design provides a more complete barrier than a standard lab coat.[10] |
| Eye Protection | Chemical splash goggles or a full-face shield.[10] | Protects against accidental splashes of solutions or contact with aerosolized powder, which can cause serious eye irritation.[12][13] |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator.[8][10] | Mandatory when handling the powdered form of this compound to prevent inhalation of fine, potent particles.[8] This should always be done within a C-PEC. |
Procedural Protocols: Integrating Safety into Your Workflow
High-Risk Operations: Weighing and Reconstituting Solid this compound
This stage carries the highest risk of generating hazardous aerosols.
Step-by-Step Protocol:
-
Workspace Preparation: Prepare your C-PEC (fume hood/BSC) by lining the work surface with a plastic-backed absorbent pad to contain any potential spills.[8] Gather all necessary items (spatula, weigh paper, vials, solvent) before you begin.
-
Donning PPE: Put on your PPE in the correct sequence to avoid cross-contamination. Follow the workflow illustrated below.
-
Compound Handling: Carefully open the container with the solid compound inside the C-PEC. Use a dedicated spatula to weigh the powder.
-
Solubilization: Add the solvent (e.g., DMSO) slowly to the vial containing the pre-weighed compound to avoid splashing.[7] Cap the vial securely before vortexing or sonicating to fully dissolve.
-
Decontamination: After handling, decontaminate the spatula and wipe down all surfaces within the C-PEC with an appropriate solution.[8]
-
Doffing PPE: Remove PPE in the prescribed order to prevent contaminating yourself or the lab environment. Outer gloves are always removed first.[8]
Caption: Workflow for donning and doffing PPE to minimize contamination.
Standard Operations: Handling this compound Solutions
While the risk of aerosolization is reduced, the risk of splash and skin exposure remains.
-
Required PPE: A lab gown, double gloves, and safety goggles are mandatory. A respirator is not typically required if all transfers are performed carefully within a C-PEC.
-
Best Practices: Always use Luer-lock syringes and fittings for intravenous administration setups to prevent disconnection and leakage.[14] When working with cell cultures or assays, perform all liquid transfers over a disposable absorbent pad.
Disposal Plan: Closing the Loop on Safety
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[6][15]
Caption: Visual guide for proper segregation of this compound-contaminated waste.
Disposal Protocol:
-
Segregation: Do not mix cytotoxic waste with regular trash or other chemical waste streams.[15]
-
Solid Waste: All contaminated PPE, weigh papers, and plastic consumables should be placed in a clearly labeled, sealed cytotoxic waste container (often a yellow bag inside a rigid bin).[15]
-
Sharps Waste: Needles, syringes, and empty or rinsed glass vials go into a designated puncture-proof sharps container for cytotoxic waste.[15]
-
Liquid Waste: Collect all unused solutions and solvent rinsates in a sealed, properly labeled hazardous waste container for incineration. Never pour this compound waste down the drain.[10]
By adhering to these rigorous safety protocols, you protect yourself and your colleagues while ensuring the validity of your experimental outcomes. Safety is not a barrier to research; it is an integral component of scientific excellence.
References
- This compound - Grokipedia. Provides mechanism of action details for this compound, highlighting its multi-kinase inhibitory effects. Source: Grokipedia.
- Safeguarding Researchers: A Guide to Personal Protective Equipment for ERK2 IN-5. Outlines general best practices for handling potent, small-molecule kinase inhibitors when a specific SDS is unavailable. Source: Benchchem.
- This compound - Wikipedia. Describes this compound as an antineoplastic investigational drug and lists its kinase targets. Source: Wikipedia.
- Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP. Provides standard operating procedures for the safe handling and disposal of cytotoxic drugs in a research setting. Source: Kingston Health Sciences Centre.
- Chemistry:this compound - HandWiki. Details the chemical nature and kinase targets of this compound. Source: HandWiki.
- Chiauranib (this compound) | Multi-target Inhibitor. Provides information on the potent IC50 values and mechanism of action for this compound. Source: MedchemExpress.com.
- Personal protective equipment for handling RIPK2-IN-2. Recommends PPE and handling procedures for potent kinase inhibitors, including use of a fume hood and proper doffing of PPE. Source: Benchchem.
- Personal protective equipment for handling Syk-IN-4. Details required PPE for a potent kinase inhibitor, including double gloving and disposable gowns. Source: Benchchem.
- Cytotoxic Waste Disposal Guidelines. Explains the requirements for segregating and disposing of cytotoxic waste using labeled, puncture-proof containers. Source: Daniels Health.
- Safe handling of cytotoxic drugs and related waste. Emphasizes the inherent toxicity of cytotoxic drugs and the need for safe handling programs. Source: Pharm-Ed.
- Safe handling of cytotoxics: guideline recommendations. Recommends the use of Luer-lock connectors to prevent spills during administration of intravenous medications. Source: PMC.
- Guidelines for Cytotoxic (Antineoplastic) Drugs. Identifies inhalation and skin absorption as main routes of exposure and outlines disposal procedures. Source: Occupational Safety and Health Administration (OSHA).
- Personal Protective Equipment (PPE) - CHEMM. Provides general information on levels of PPE for chemical handling. Source: CHEMM.
- Safety Data Sheet - MedchemExpress.com. A representative SDS for a potent kinase inhibitor (Capivasertib) listing potential hazards and emergency procedures. Source: MedchemExpress.com.
- This compound | C27H21N3O3 | CID 49779393. Describes this compound as an orally available, small molecule inhibitor with antineoplastic activity. Source: PubChem - NIH.
- Safety Data Sheet - Cayman Chemical. A representative SDS for a kinase inhibitor (Amcasertib) noting it causes skin and serious eye irritation. Source: Cayman Chemical.
- Safety Data Sheet - Cayman Chemical. A representative SDS for a kinase inhibitor (Capivasertib/AZD 5363) noting it is harmful if swallowed and may cause organ damage through repeated exposure. Source: Cayman Chemical.
- Personal Protective Equipment (PPE) for Hazardous Drug Administration. Provides a guide for PPE selection for hazardous drugs, specifying chemotherapy gloves and gowns. Source: POGO. URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM3nCBZCYipZPftl241pZVr-kBTJmoCx-Ri2awjLYcZdigwTQTGc8D7rg4Ce5V0a6fIsohTjrE3qMMkFrbWP3mt2baXMaWpY7E_TJvU1hOcKAlKPk_vkonSLvDRYte-NRiQ-sACWqgToH_2MyKI-tPqJfFR-HpdtfolAlO4QbVxMeXW0-DHL4MmkTgcLhhlBM7]([Link]
Sources
- 1. This compound | C27H21N3O3 | CID 49779393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pogo.ca [pogo.ca]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
